molecular formula C9H11NO3 B559521 L-Tyrosine CAS No. 60-18-4

L-Tyrosine

Cat. No.: B559521
CAS No.: 60-18-4
M. Wt: 181.19 g/mol
InChI Key: OUYCCCASQSFEME-QMMMGPOBSA-N
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Description

L-Tyrosine is a conditionally essential, non-essential aromatic amino acid that serves as a fundamental biochemical precursor in numerous research applications. Its primary research value lies in its role as a building block for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine . The mechanism of action is precursor-dependent; under conditions that stimulate neuronal firing and increase catecholamine turnover, this compound supplementation can help maintain or restore the synthesis of these neurotransmitters, thereby modulating neurochemical and behavioral outcomes in experimental models . This makes it a critical compound for studying stress physiology, cognitive function under demanding conditions, and disorders associated with catecholamine dysfunction . Beyond neurobiology, this compound is a key substrate in melanogenesis. It is sequentially metabolized by tyrosinase to L-DOPA and onward to dopaquinone, a crucial intermediate for both eumelanin and pheomelanin production . Studies in melanocyte models have shown that this compound not only serves as a substrate but can also act as a positive regulator of the melanogenic pathway, influencing tyrosinase activity and melanosome synthesis . Furthermore, this compound is incorporated into proteins and is a precursor for thyroid hormones through the organification of iodine on thyroglobulin . This product, this compound, is provided as a high-purity reagent grade compound strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
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InChI Key

OUYCCCASQSFEME-QMMMGPOBSA-N
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Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
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Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O
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Molecular Formula

C9H11NO3
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Related CAS

25619-78-7
Record name L-Tyrosine homopolymer
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DSSTOX Substance ID

DTXSID1023730
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Molecular Weight

181.19 g/mol
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Physical Description

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless
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Boiling Point

BOILING POINT: SUBLIMES
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Solubility

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
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Color/Form

FINE SILKY NEEDLES, White crystals

CAS No.

60-18-4, 25619-78-7
Record name L-Tyrosine
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Record name TYROSINE
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Record name L-TYROSINE
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Melting Point

344 °C, 343 °C
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Record name L-Tyrosine
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Foundational & Exploratory

Elucidating the L-Tyrosine Synthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the L-Tyrosine synthesis pathway, a critical route for the production of this essential aromatic amino acid. The guide details the core biochemical steps, enzymatic players, and regulatory networks. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols to facilitate laboratory investigation and potential therapeutic development.

The Core Synthesis Pathway: From Chorismate to this compound

This compound biosynthesis originates from the shikimate pathway, a metabolic route present in bacteria, archaea, fungi, and plants, but absent in mammals, making it an attractive target for antimicrobial and herbicide development.[1][2] The shikimate pathway culminates in the synthesis of chorismate, the last common precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3][4][5] From chorismate, two primary routes lead to the synthesis of this compound: the Arogenate Pathway and the Prephenate Pathway .

The Shikimate Pathway: A Prelude to Aromatic Amino Acid Synthesis

The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][2][3][6] This pathway is crucial for providing the aromatic precursor for a wide array of essential compounds.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate-3-Phosphate S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

The Arogenate and Prephenate Pathways: Divergence to this compound

From the branch-point metabolite chorismate, the synthesis of this compound proceeds through one of two primary pathways, the prevalence of which varies across different organisms.[7][8]

  • The Arogenate Pathway: In many plants and some bacteria, chorismate is first converted to prephenate by the enzyme chorismate mutase.[7][9] Prephenate is then transaminated to form arogenate, which is subsequently oxidatively decarboxylated by arogenate dehydrogenase to yield this compound.[7][10][11]

  • The Prephenate Pathway: In other organisms, prephenate undergoes oxidative decarboxylation by prephenate dehydrogenase to form 4-hydroxyphenylpyruvate.[12][13] This intermediate is then transaminated by a tyrosine aminotransferase to produce this compound.[8]

Tyrosine_Synthesis_Pathways cluster_arogenate Arogenate Pathway cluster_prephenate Prephenate Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase HPP 4-Hydroxyphenylpyruvate Prephenate->HPP Prephenate Dehydrogenase L_Tyrosine This compound Arogenate->L_Tyrosine Arogenate Dehydrogenase HPP->L_Tyrosine Tyrosine Aminotransferase

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the this compound synthesis pathway are governed by the kinetic properties of its constituent enzymes. A summary of key kinetic parameters for enzymes from various organisms is presented below. It is important to note that these values can vary significantly depending on the organism, isoenzyme, and experimental conditions.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Chorismate Mutase (MtCM)Mycobacterium tuberculosisChorismate--1.7 x 10³[14]
Chorismate Mutase (AtCM1)Arabidopsis thalianaChorismate---[1]
Chorismate Mutase (AtCM3)Arabidopsis thalianaChorismate---[1]
Prephenate DehydrogenaseAerobacter aerogenesPrephenate---[10]
Arogenate Dehydrogenase (SsTyrA_a)Synechocystis sp. PCC 6803Arogenate901--[15]
Aldehyde Dehydrogenase (ALDH-1)Human LiverDecanal0.0029--[16]
Aldehyde Dehydrogenase (ALDH-2)Human LiverDecanal0.022--[16]

Regulation of the this compound Synthesis Pathway

The biosynthesis of this compound is tightly regulated to meet cellular demands while conserving metabolic energy. The primary regulatory mechanisms include feedback inhibition and transcriptional control.

Feedback Inhibition: The final product, this compound, often acts as an allosteric inhibitor of key enzymes in the pathway.[2] For instance, this compound can inhibit the activity of chorismate mutase and prephenate dehydrogenase.[2][11] In many organisms, the activity of chorismate mutase is also modulated by the other aromatic amino acids; phenylalanine typically acts as an inhibitor, while tryptophan can act as an activator.[1][9]

Transcriptional Regulation: The expression of genes encoding the enzymes of the shikimate and this compound synthesis pathways can be regulated by the availability of aromatic amino acids and other metabolic signals.[17][18]

Tyrosine_Regulation Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate CM L_Tyrosine This compound Prephenate->L_Tyrosine PD & other enzymes CM Chorismate Mutase L_Tyrosine->CM Inhibition PD Prephenate Dehydrogenase L_Tyrosine->PD Inhibition L_Phenylalanine L-Phenylalanine L_Phenylalanine->CM Inhibition L_Tryptophan L-Tryptophan L_Tryptophan->CM Activation

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of the this compound synthesis pathway.

Enzyme Activity Assays

4.1.1. Chorismate Mutase Spectrophotometric Assay

This assay measures the activity of chorismate mutase by monitoring the disappearance of chorismate, which absorbs light at 274 nm.[7][19][20]

  • Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate (B84403), pH 7.5, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Substrate: Chorismate solution (concentration range: 20 µM to 2000 µM in assay buffer).

    • Enzyme: Purified chorismate mutase diluted in assay buffer.

  • Procedure:

    • Pre-warm the assay buffer and chorismate solution to 30°C.

    • In a UV-transparent cuvette, mix the assay buffer and the desired concentration of chorismate.

    • Initiate the reaction by adding the chorismate mutase enzyme solution.

    • Immediately monitor the decrease in absorbance at 274 nm (or 310 nm) using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Determine kinetic parameters (K_m and k_cat) by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.

4.1.2. Prephenate/Arogenate Dehydrogenase Assay

The activity of prephenate and arogenate dehydrogenases can be measured by monitoring the production of NADH or NADPH at 340 nm.[15]

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

    • Substrate: Prephenate or Arogenate solution.

    • Cofactor: NAD⁺ or NADP⁺ solution (e.g., 0.8 mM).

    • Enzyme: Purified prephenate or arogenate dehydrogenase.

  • Procedure:

    • In a UV-transparent cuvette, combine the assay buffer, substrate, and cofactor.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the increase in absorbance at 340 nm due to the formation of NADH or NADPH.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹).

This compound Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of amino acids, including this compound.[13][21][22][23][24]

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Isocratic):

    • A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific column and system.

  • Sample Preparation:

    • For biological samples, perform protein precipitation by adding an equal volume of a precipitating agent (e.g., ice-cold 10% trichloroacetic acid or perchloric acid).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 or 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.8-1.2 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV absorbance at a wavelength appropriate for tyrosine (e.g., 275 nm) or fluorescence detection after derivatization.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

Experimental Workflow for Pathway Elucidation

A typical workflow for investigating the this compound synthesis pathway in a given organism involves a series of integrated experiments.

Experimental_Workflow start Organism of Interest genomic_analysis Genomic/Transcriptomic Analysis (Identify candidate genes) start->genomic_analysis metabolite_analysis Metabolite Analysis (HPLC, LC-MS) (Quantify intermediates and final product) start->metabolite_analysis cloning_expression Gene Cloning and Heterologous Expression genomic_analysis->cloning_expression protein_purification Protein Purification cloning_expression->protein_purification enzyme_assays Enzyme Activity Assays (Confirm function, determine kinetics) protein_purification->enzyme_assays regulation_studies Regulatory Studies (Feedback inhibition, gene expression analysis) enzyme_assays->regulation_studies metabolite_analysis->regulation_studies flux_analysis Metabolic Flux Analysis (Understand pathway dynamics) regulation_studies->flux_analysis conclusion Pathway Elucidation flux_analysis->conclusion

This guide provides a foundational framework for researchers delving into the intricacies of this compound biosynthesis. The provided data and protocols serve as a starting point for experimental design and interpretation, ultimately contributing to a deeper understanding of this fundamental metabolic pathway and its potential for biotechnological and therapeutic applications.

References

An In-depth Technical Guide to the Biochemical Characterization of L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential aromatic amino acid, is a fundamental building block for protein synthesis and a critical precursor to a diverse array of biologically vital molecules. Its phenolic side chain confers unique chemical properties that are central to its roles in enzyme catalysis, signal transduction, and the biosynthesis of neurotransmitters, hormones, and pigments. A thorough understanding of the biochemical characteristics of this compound is paramount for researchers in fields ranging from neurobiology and endocrinology to pharmacology and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, metabolic pathways, and analytical methodologies pertinent to the study of this compound. Detailed experimental protocols for its quantification and the characterization of related enzymatic activities are presented, alongside a consolidated summary of key quantitative data. Furthermore, this guide employs visualizations of critical metabolic and signaling pathways to facilitate a deeper understanding of the complex biological roles of this compound.

Physicochemical Properties of this compound

This compound, with the chemical formula C₉H₁₁NO₃, is characterized by a polar side group containing a phenol (B47542) functionality.[1] This structure imparts both hydrophobic and hydrophilic qualities, allowing it to participate in a variety of molecular interactions.[2] While it is generally classified as a hydrophobic amino acid, it is more hydrophilic than phenylalanine.[1] In aqueous solutions at neutral pH, this compound exists as a zwitterion.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₉H₁₁NO₃[2][3]
Molecular Weight 181.19 g/mol [2][3]
Appearance White crystalline powder/solid[1][3]
Melting Point 343 °C (decomposes)[4]
Solubility in Water 0.45 mg/mL at neutral pH[2]
479 mg/L at 25 °C[4]
Solubility in DMSO 0.1 mg/mL[5]
pKa (Carboxyl group) ~2.2[2]
pKa (Amino group) ~9.21[2]
pKa (Phenolic hydroxyl group) ~10.1[6]
Isoelectric Point (pI) 5.63 - 5.66[2][7]
UV Absorbance Maximum 274 nm[7]

Metabolic Pathways Involving this compound

This compound is a central hub in metabolism, serving as a precursor for the synthesis of several critical biomolecules and being subject to catabolic degradation. In mammals, this compound is synthesized from the essential amino acid L-phenylalanine by the enzyme phenylalanine hydroxylase.[8][9]

Anabolic Pathways

This compound is the starting point for the biosynthesis of:

  • Catecholamines: The neurotransmitters dopamine, norepinephrine, and epinephrine (B1671497) are synthesized from this compound in a pathway where the rate-limiting step is catalyzed by tyrosine hydroxylase.[1][8][9]

  • Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3) are synthesized from this compound residues within the thyroglobulin protein in the thyroid gland.[9][10]

  • Melanin: The pigment responsible for skin and hair color is produced from this compound through a series of reactions initiated by the enzyme tyrosinase.[9]

  • Coenzyme Q10: The benzoquinone ring of this vital component of the electron transport chain is derived from this compound.[2][9]

Catabolic Pathway

The degradation of this compound begins with a transamination reaction catalyzed by tyrosine aminotransferase.[9][11] Subsequent enzymatic steps lead to the formation of homogentisate, which is then further metabolized to ultimately yield fumarate (B1241708) and acetoacetate.[9][11] These products can then enter the citric acid cycle for energy production or be used in the synthesis of glucose and lipids, making this compound both a glucogenic and ketogenic amino acid.[12][13]

L_Tyrosine_Metabolism Phe L-Phenylalanine Tyr This compound Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Tyr->LDOPA Tyrosinase Thyroglobulin Thyroglobulin-Tyrosine Tyr->Thyroglobulin pHPP p-Hydroxyphenylpyruvate Tyr->pHPP Tyrosine Aminotransferase CoQ10 Coenzyme Q10 Tyr->CoQ10 Multiple Steps Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Melanin Melanin LDOPA->Melanin Tyrosinase & subsequent steps Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine ThyroidHormones Thyroid Hormones (T3, T4) Thyroglobulin->ThyroidHormones Iodination & Coupling Homogentisate Homogentisate pHPP->Homogentisate FumarateAcetoacetate Fumarate + Acetoacetate Homogentisate->FumarateAcetoacetate Multiple Steps

Major metabolic pathways originating from this compound.

This compound in Signaling Pathways

Beyond its metabolic roles, this compound is a key player in cellular signaling. The phosphorylation of tyrosine residues on proteins by tyrosine kinases is a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] This post-translational modification creates binding sites for proteins containing Src homology 2 (SH2) domains, initiating downstream signaling cascades.[7] Dephosphorylation by protein tyrosine phosphatases provides a balancing mechanism for this critical regulatory switch.

Tyrosine_Signaling Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binding & Dimerization TyrResidue Tyrosine Residue Receptor->TyrResidue Autophosphorylation PhosphoTyr Phosphorylated Tyrosine Residue TyrResidue->PhosphoTyr ATP -> ADP PhosphoTyr->TyrResidue Dephosphorylation SH2Protein SH2 Domain- Containing Protein PhosphoTyr->SH2Protein Recruitment & Binding Downstream Downstream Signaling Cascade SH2Protein->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response PTP Protein Tyrosine Phosphatase PTP->PhosphoTyr Kinase Tyrosine Kinase Kinase->TyrResidue

Role of this compound phosphorylation in signal transduction.

Quantitative Data Summary

A compilation of key quantitative parameters for this compound and enzymes central to its metabolism is provided below. These values are essential for kinetic modeling and the design of enzyme inhibition or activation studies.

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateKmVmaxkcatSource OrganismReferences
Phenylalanine Hydroxylase L-Phenylalanine0.5 mM7.5 µmol·min⁻¹·mg⁻¹-Human[14]
Tyrosine Hydroxylase This compound---Human[15]
Tyrosinase This compound---Human[16]
Tyrosinase L-DOPA0.84 mM122 U/min-Mushroom[17]
Tyrosine Ammonia Lyase (TALclu) This compound0.019 mM--Chryseobacterium luteum[18]

Note: Kinetic parameters can vary significantly based on experimental conditions such as pH, temperature, and the presence of cofactors and inhibitors. The values presented here are illustrative and should be considered in the context of their original sources.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the biochemical characterization of this compound. The following sections provide methodologies for common analytical techniques.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in biological samples, such as plasma.

5.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Perchloric acid or Trichloroacetic acid (for protein precipitation)[9]

  • Water (HPLC grade)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[19]

  • HPLC system with UV or fluorescence detector

5.1.2. Sample Preparation (Plasma)

  • To 200 µL of plasma, add 400 µL of ice-cold 10% trichloroacetic acid.[9]

  • Vortex the mixture for 1 minute to precipitate proteins.[9]

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.[9]

  • Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.[9][19]

5.1.3. Chromatographic Conditions

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[12][20]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection: UV absorbance at 274 nm or fluorescence detection for enhanced sensitivity.[7][21]

  • Injection Volume: 20 µL

5.1.4. Quantification

A standard curve is generated by injecting known concentrations of the this compound reference standard. The concentration of this compound in the samples is then determined by comparing their peak areas to the standard curve.

HPLC_Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with TCA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

General workflow for HPLC analysis of this compound.

Enzymatic Assay of Tyrosinase Activity

This protocol measures the diphenolase activity of tyrosinase using L-DOPA as a substrate. The formation of dopachrome (B613829) is monitored spectrophotometrically.

5.2.1. Materials and Reagents

  • Mushroom Tyrosinase (or other purified tyrosinase)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)[3]

  • 96-well microplate

  • Microplate reader

5.2.2. Assay Procedure

  • Prepare a 10 mM stock solution of L-DOPA in 50 mM sodium phosphate buffer, pH 6.8.[3]

  • Prepare a stock solution of tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer. Keep on ice.[3]

  • In a 96-well plate, add varying concentrations of L-DOPA.

  • Add a fixed amount of tyrosinase solution to each well to initiate the reaction. The final volume should be constant (e.g., 200 µL).

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes.[3]

5.2.3. Data Analysis

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Plot V₀ against the substrate (L-DOPA) concentration.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Enzymatic Assay of Tyrosine Hydroxylase Activity

This protocol describes a real-time colorimetric assay for tyrosine hydroxylase (TH) activity.

5.3.1. Materials and Reagents

  • Purified Tyrosine Hydroxylase

  • This compound

  • Tetrahydrobiopterin (BH₄) - cofactor

  • Iron(II) sulfate (B86663)

  • Sodium periodate

  • HEPES buffer (10 mM, pH 6.8)[22]

  • 96-well plate

  • Microplate reader

5.3.2. Assay Procedure

  • Prepare a mixture (Mixture A) containing TH, BH₄, and iron(II) sulfate and incubate on ice for 5-10 minutes.[22]

  • Prepare a second mixture (Mixture B) containing HEPES buffer, this compound, and sodium periodate.[22]

  • In a 96-well plate, combine equal volumes of Mixture A and Mixture B to initiate the reaction. Final concentrations should be optimized for the specific enzyme preparation.[22]

  • Immediately monitor the increase in absorbance at 475 nm, which corresponds to the formation of dopachrome from the L-DOPA product.[22][23]

5.3.3. Data Analysis

The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve. This can be used to assess enzyme activity under different conditions or in the presence of potential inhibitors or activators.

Conclusion

This compound is a multifaceted amino acid with profound implications for human health and disease. Its biochemical characterization is essential for advancing our understanding of numerous physiological and pathological processes. This technical guide has provided a comprehensive overview of the key properties of this compound, its central role in metabolism and signaling, and detailed protocols for its analysis. The consolidated quantitative data and visual representations of its metabolic and signaling pathways are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this critical biomolecule. The methodologies and data presented herein provide a solid foundation for further investigation into the intricate world of this compound biochemistry.

References

L-Tyrosine's Foundational Role in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential aromatic amino acid, holds a pivotal position at the crossroads of cellular metabolism. First isolated from casein in 1846 by German chemist Justus von Liebig, its significance extends far beyond its role as a proteinogenic building block.[1] This technical guide provides an in-depth exploration of the discovery and characterization of this compound's metabolic pathways. It details its function as a critical precursor to a host of vital biomolecules, including neurotransmitters, hormones, and pigments, and its catabolic fate as an energy source. We will examine the key experimental discoveries, present quantitative data from seminal studies, outline detailed experimental protocols, and provide visual representations of the core signaling and metabolic pathways. This document serves as a comprehensive resource for professionals engaged in metabolic research and therapeutic development.

Biosynthesis of this compound

In mammals, this compound is synthesized from the essential amino acid L-Phenylalanine.[1] This conversion is the primary metabolic fate of dietary phenylalanine not incorporated into proteins. The discovery of this pathway was a significant milestone, with early tracer studies in the 1940s providing the first definitive evidence of this conversion in rats.[2]

The synthesis is a single-step, irreversible hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) , a monooxygenase that requires iron and tetrahydrobiopterin (B1682763) (BH4) as cofactors.[1][3] This reaction occurs predominantly in the liver.[2][4] The elucidation of this pathway was crucial for understanding metabolic disorders like Phenylketonuria (PKU), which results from a deficiency in the PAH enzyme.

cluster_synthesis This compound Synthesis Phe L-Phenylalanine Tyr This compound Phe->Tyr Phenylalanine Hydroxylase (PAH) O₂, Tetrahydrobiopterin (BH4) cluster_catecholamine Catecholamine Synthesis Tyr This compound LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT) cluster_thyroid Thyroid Hormone Synthesis Tyr Tyrosine Residues (on Thyroglobulin) Iodination Iodinated Tyrosine Residues (MIT, DIT) Tyr->Iodination Thyroperoxidase + Iodide (I⁻) Hormones Thyroid Hormones (T3, T4) Iodination->Hormones Coupling Reaction (Thyroperoxidase) cluster_catabolism This compound Catabolism Tyr This compound HPP 4-hydroxyphenylpyruvate Tyr->HPP Tyrosine Aminotransferase HGA Homogentisate HPP->HGA 4-hydroxyphenylpyruvate dioxygenase MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase Defect1 Deficient in Alkaptonuria HGA->Defect1 FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate (to TCA Cycle) FAA->Fumarate Fumarylacetoacetate hydrolase Acetoacetate Acetoacetate (Ketone Body) FAA->Acetoacetate Fumarylacetoacetate hydrolase Defect2 Deficient in Tyrosinemia Type I FAA->Defect2 Start Start: Postabsorptive Subject Infusion1 Continuous IV Infusion: L-[ring-²H₅]phenylalanine Start->Infusion1 SS1 Achieve Isotopic Steady State 1 Infusion1->SS1 Infusion2 Add Continuous IV Infusion: L-[1-¹³C]tyrosine SS1->Infusion2 SS2 Achieve Isotopic Steady State 2 Infusion2->SS2 Sampling Collect Venous Plasma Samples SS2->Sampling Analysis GC-MS Analysis of Isotopic Enrichments Sampling->Analysis Calc Calculate Flux Rates Using Kinetic Models Analysis->Calc End End Calc->End

References

Early Investigations into the Functional Significance of L-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a critical precursor to a cascade of vital biological molecules. Its discovery and the subsequent elucidation of its physiological roles have been pivotal in understanding neurotransmission, hormonal regulation, and metabolic pathways. This technical guide provides an in-depth analysis of the seminal early studies that first defined the core functions of this compound. We will delve into the foundational experiments that established its conversion from L-phenylalanine, its role as a precursor to catecholamines and thyroid hormones, and its initial exploration as a modulator of stress and cognitive function. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive historical and technical perspective on the foundational science of this compound.

The Metabolic Origin of this compound: The Phenylalanine Connection

One of the earliest and most fundamental discoveries in amino acid metabolism was the identification of L-phenylalanine as the precursor to this compound. This metabolic link was definitively established in a landmark 1940 study by Moss and Schoenheimer, which utilized isotopic tracers to follow the fate of phenylalanine in vivo.

Quantitative Data Summary: Phenylalanine to Tyrosine Conversion
ParameterFindingCitation
Conversion of Deuterated Phenylalanine to Tyrosine 20-30% of the tyrosine isolated from the proteins of the internal organs of rats was derived from the administered deuterated DL-phenylalanine.[1]
Experimental Protocol: Isotopic Tracing of Phenylalanine Metabolism (Moss & Schoenheimer, 1940)

This protocol is a reconstruction based on the available description of the study.

Objective: To determine if L-phenylalanine is a metabolic precursor to this compound in vivo.

Experimental Model: Adult and growing rats.

Methodology:

  • Preparation of Isotopic Tracer: DL-phenylalanine was synthesized with deuterium (B1214612) (²H) incorporated into its structure.

  • Dietary Administration: The deuterated DL-phenylalanine was mixed with a casein-containing diet.

  • Animal Feeding: The rats were fed this specialized diet over a period of time to allow for the incorporation of the tracer into metabolic pathways.

  • Amino Acid Separation: The isolated proteins were hydrolyzed to break them down into their constituent amino acids. This compound was then separated from the other amino acids, likely using techniques available at the time such as fractional crystallization or early forms of chromatography.

  • Isotopic Analysis: The deuterium content of the isolated this compound was determined using mass spectrometry. The presence of a significant amount of deuterium in the tyrosine fraction would indicate that it was synthesized from the administered deuterated phenylalanine.

Logical Relationship: Phenylalanine to Tyrosine Conversion

Phenylalanine L-Phenylalanine (Essential Amino Acid) Tyrosine This compound (Conditionally Essential Amino Acid) Phenylalanine->Tyrosine Phenylalanine Hydroxylase Tyrosine This compound LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (Rate-Limiting) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase cluster_0 Nutrient Availability cluster_1 Physiological State cluster_2 Neurotransmitter Synthesis Tyrosine_Intake Dietary this compound Intake Brain_Tyrosine Brain this compound Concentration Tyrosine_Intake->Brain_Tyrosine Catecholamine_Synthesis Catecholamine Synthesis Rate Brain_Tyrosine->Catecholamine_Synthesis Start Recruit Healthy Volunteers Baseline Baseline Assessments (Cognition, Mood) Start->Baseline Randomization Randomization (Crossover Design) Baseline->Randomization Treatment_A Administer This compound Randomization->Treatment_A Group 1 Treatment_B Administer Placebo Randomization->Treatment_B Group 2 Stress Induce Stress (Cold + Hypoxia) Treatment_A->Stress Treatment_B->Stress Post_Stress Post-Stress Assessments Stress->Post_Stress Washout Washout Period Post_Stress->Washout Crossover Crossover to Alternate Treatment Washout->Crossover Crossover->Treatment_A Group 2 Crossover->Treatment_B Group 1 Final_Analysis Data Analysis Crossover->Final_Analysis

References

Investigating the In Vivo Metabolic Fate of L-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a semi-essential aromatic amino acid, serves as a crucial precursor for the synthesis of neurotransmitters, hormones, and melanin (B1238610), in addition to its role in protein synthesis. Understanding the intricate details of its metabolic fate in vivo is paramount for elucidating the pathophysiology of various metabolic and neurological disorders and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the principal metabolic pathways of this compound, detailed experimental protocols for their investigation, and a summary of key quantitative data to facilitate research in this field. Methodologies covered include stable isotope tracing, mass spectrometry, and enzyme activity assays, complemented by visual representations of metabolic and experimental workflows.

Introduction

This compound is obtained from dietary sources or synthesized endogenously from the essential amino acid L-Phenylalanine. Its metabolic journey is complex, branching into several critical pathways that are tightly regulated. The primary fates of this compound in the body include:

  • Protein Synthesis: Incorporation into polypeptides and proteins.

  • Catecholamine Synthesis: Conversion to L-DOPA, the precursor for dopamine, norepinephrine, and epinephrine.[1]

  • Thyroid Hormone Synthesis: Iodination and coupling to form thyroxine (T4) and triiodothyronine (T3).

  • Melanin Synthesis: Conversion to dopaquinone, a precursor for melanin pigments.[1]

  • Catabolism: Degradation into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.

Dysregulation in these pathways is implicated in a range of diseases, including phenylketonuria (PKU), tyrosinemia, thyroid disorders, and neurological conditions. Consequently, the ability to accurately trace and quantify the flux of this compound through these pathways in vivo is of significant scientific and clinical interest.

Major Metabolic Pathways of this compound

Catecholamine Synthesis

The synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—is initiated by the hydroxylation of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by tyrosine hydroxylase (TH) and is the rate-limiting step in this pathway.[1]

Catecholamine_Synthesis cluster_enzymes LTyrosine This compound LDOPA L-DOPA LTyrosine->LDOPA O2, BH4 -> BH2 Dopamine Dopamine LDOPA->Dopamine PLP Norepinephrine Norepinephrine Dopamine->Norepinephrine O2, Ascorbate Epinephrine Epinephrine Norepinephrine->Epinephrine SAM -> SAH TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Caption: Catecholamine Synthesis Pathway from this compound
Thyroid Hormone Synthesis

In the thyroid gland, this compound residues within the thyroglobulin protein are iodinated and coupled to form the thyroid hormones T4 and T3. This process is catalyzed by thyroid peroxidase (TPO).

Thyroid_Hormone_Synthesis cluster_enzymes Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation MIT Monoiodotyrosine (MIT) Iodine->MIT Iodination Thyroglobulin Thyroglobulin (Tyrosine residues) DIT Diiodotyrosine (DIT) MIT->DIT T3 Triiodothyronine (T3) MIT->T3 Coupling with DIT T4 Thyroxine (T4) DIT->T4 Coupling with DIT TPO_oxidation Thyroid Peroxidase (TPO) TPO_iodination Thyroid Peroxidase (TPO) TPO_coupling Thyroid Peroxidase (TPO)

Caption: Thyroid Hormone Synthesis from this compound
This compound Degradation

The catabolism of this compound primarily occurs in the liver and involves a series of enzymatic reactions that ultimately yield fumarate and acetoacetate.

Tyrosine_Degradation cluster_enzymes LTyrosine This compound PHP p-Hydroxyphenylpyruvate LTyrosine->PHP α-ketoglutarate -> Glutamate (B1630785) Homogentisate (B1232598) Homogentisate PHP->Homogentisate O2, Ascorbate Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate O2, Fe2+ Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Glutathione Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA TCA Cycle Fumarate->TCA Acetoacetate->TCA (as Acetyl-CoA) TAT Tyrosine Aminotransferase (TAT) HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) HGD Homogentisate 1,2-Dioxygenase (HGD) MAAI Maleylacetoacetate Isomerase (MAAI) FAH Fumarylacetoacetase (FAH)

Caption: this compound Degradation Pathway

Quantitative Data on this compound Metabolism

The following tables summarize key kinetic parameters for enzymes involved in this compound metabolism and reported in vivo metabolic flux rates.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateOrganism/TissueKmVmaxkcatReference
Tyrosine Hydroxylase (TH) This compoundRat Brain20-70 µM--[2]
6-MPH4Rat Brain5-1000 µM--[2]
Tyrosine Aminotransferase (TAT) This compoundHuman Liver870 ± 160 µM-83 s-1[3]
α-KetoglutarateHuman Liver3300 ± 600 µM--[3]
Homogentisate 1,2-Dioxygenase (HGD) HomogentisateHuman (recombinant)28.6 ± 6.2 µM-16 s-1[4][5]
O2Human (recombinant)1240 ± 160 µM--[4][5]
Thyroid Peroxidase (TPO) GuaiacolPorcine Thyroid5.6 x 10-4 M--[6]

Table 2: In Vivo this compound Metabolic Flux Rates in Humans

Metabolic ProcessConditionFlux Rate (µmol·kg-1·h-1)Reference
Phenylalanine to Tyrosine Conversion Post-absorptive5.83 ± 0.59[7]
Whole-body Tyrosine Flux Post-absorptive39.8 ± 3.5[7]
Whole-body Phenylalanine Flux Post-absorptive36.1 ± 5.1[7]

Experimental Protocols

Stable Isotope Tracing of this compound Metabolism

Stable isotope tracing is a powerful technique to quantify the dynamic movement of this compound through its metabolic pathways in vivo. This typically involves the infusion of a stable isotope-labeled this compound (e.g., 13C9-L-Tyrosine or 2H4-L-Tyrosine) and subsequent measurement of the isotopic enrichment of this compound and its metabolites in biological samples (e.g., plasma, tissue) by mass spectrometry.

Stable_Isotope_Tracing_Workflow Subject Research Subject (Fasted) Infusion Primed, Constant Infusion of Stable Isotope-Labeled this compound Subject->Infusion Sampling Serial Blood/Tissue Sampling Infusion->Sampling Processing Sample Processing (e.g., Plasma Separation, Tissue Homogenization) Sampling->Processing Extraction Metabolite Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Data Analysis (Isotopic Enrichment, Flux Calculation) Analysis->Data Results Metabolic Flux Rates Data->Results

Caption: General Workflow for In Vivo Stable Isotope Tracing

Detailed Protocol: Primed, Constant Infusion of Stable Isotope-Labeled this compound

  • Subject Preparation: Subjects should be in a post-absorptive state (e.g., overnight fast).

  • Tracer Preparation: Prepare a sterile solution of the stable isotope-labeled this compound (e.g., L-[ring-2H5]phenylalanine and L-[1-13C]tyrosine) in saline.[7]

  • Priming Dose: Administer an intravenous priming bolus of the tracer to rapidly achieve isotopic steady state in the plasma.[7]

  • Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of the tracer at a known rate for a predetermined duration (e.g., 4 hours).[7]

  • Blood Sampling: Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.[7]

  • Sample Processing: Immediately place blood samples on ice, centrifuge to separate plasma, and store plasma at -80°C until analysis.

  • Mass Spectrometry Analysis: Prepare plasma samples for mass spectrometry by protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by derivatization if necessary. Analyze the isotopic enrichment of this compound and its metabolites using LC-MS/MS or GC-MS.[8][9]

  • Flux Calculation: Calculate the rates of appearance and disappearance of this compound and its conversion to metabolites using steady-state isotopic enrichment data and the known tracer infusion rate.[7]

Enzyme Activity Assays

4.2.1. Tyrosine Aminotransferase (TAT) Activity Assay

This spectrophotometric assay measures the activity of TAT by coupling the production of glutamate to a colorimetric or fluorometric reaction.

Protocol:

  • Sample Preparation: Homogenize tissue samples (e.g., liver) in an appropriate assay buffer and centrifuge to obtain a clear lysate.

  • Reaction Mixture: Prepare a reaction mixture containing this compound, α-ketoglutarate, and pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.

  • Assay: Add the tissue lysate to the reaction mixture and incubate at 37°C.

  • Detection: At timed intervals, stop the reaction and measure the formation of p-hydroxyphenylpyruvate or glutamate using a suitable detection method. For example, the production of glutamate can be coupled to the glutamate dehydrogenase reaction, and the resulting NADH formation can be monitored spectrophotometrically at 340 nm.

TAT_Assay_Workflow Sample Tissue Homogenate (e.g., Liver) Lysate Centrifuge to obtain clear lysate Sample->Lysate Incubate Incubate lysate with Reaction Mix at 37°C Lysate->Incubate Reaction Prepare Reaction Mix: - this compound - α-ketoglutarate - PLP Reaction->Incubate Measure Spectrophotometric Measurement of product formation over time Incubate->Measure Activity Calculate TAT Activity Measure->Activity

Caption: Workflow for Tyrosine Aminotransferase (TAT) Assay

4.2.2. Homogentisate 1,2-Dioxygenase (HGD) Activity Assay

The activity of HGD can be determined by monitoring the consumption of its substrate, homogentisate, or the formation of its product, maleylacetoacetate. A common method involves spectrophotometrically measuring the decrease in homogentisate concentration.

Protocol:

  • Sample Preparation: Prepare a lysate from tissue expressing HGD (primarily liver).

  • Reaction Mixture: Prepare a reaction buffer containing homogentisate.

  • Assay: Initiate the reaction by adding the tissue lysate to the reaction mixture.

  • Detection: Monitor the decrease in absorbance at a wavelength where homogentisate absorbs (e.g., 292 nm) over time using a spectrophotometer.[10] Alternatively, the formation of maleylacetoacetate can be monitored at 330 nm.[4]

HGD_Assay_Workflow Sample Tissue Homogenate (e.g., Liver) Lysate Centrifuge to obtain clear lysate Sample->Lysate Incubate Incubate lysate with Reaction Mix Lysate->Incubate Reaction Prepare Reaction Mix: - Homogentisate Reaction->Incubate Measure Spectrophotometric Measurement of substrate depletion or product formation over time Incubate->Measure Activity Calculate HGD Activity Measure->Activity

Caption: Workflow for Homogentisate 1,2-Dioxygenase (HGD) Assay

Conclusion

The investigation of this compound's metabolic fate in vivo is a multifaceted endeavor that requires a combination of sophisticated analytical techniques. This guide provides a foundational framework for researchers, offering insights into the key metabolic pathways, quantitative data for reference, and detailed experimental protocols. By employing these methodologies, scientists can continue to unravel the complexities of this compound metabolism and its profound implications for human health and disease.

References

L-Tyrosine's Precursor Role in Neurotransmitter Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical mechanisms through which L-Tyrosine serves as a crucial precursor for the synthesis of catecholamine neurotransmitters. It details the enzymatic cascade, presents quantitative data, outlines key experimental protocols, and provides visual representations of the core pathways and workflows.

Introduction: The Central Role of this compound

This compound, a non-essential amino acid synthesized in the body from phenylalanine, is the foundational molecule for the biosynthesis of the catecholamine family of neurotransmitters: dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline).[1][[“]][3] These neurotransmitters are integral to a multitude of physiological and cognitive processes, including motor control, mood regulation, attention, motivation, and the "fight-or-flight" stress response.[3][4] The synthesis pathway is a multi-step enzymatic process, with each step being a potential target for therapeutic intervention. The availability of this compound can be a rate-limiting factor for catecholamine synthesis, particularly under conditions of high neuronal activity or stress.[1][5]

The Core Mechanism: The Catecholamine Biosynthesis Pathway

The conversion of this compound into epinephrine is a four-step enzymatic cascade primarily occurring in the cytoplasm of catecholaminergic neurons and the chromaffin cells of the adrenal medulla.[6][7]

Step 1: this compound → L-DOPA The initial and rate-limiting step in catecholamine synthesis is the hydroxylation of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA).[[“]][4][8][9] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) .[9][10]

  • Enzyme: Tyrosine Hydroxylase (TH)

  • Reaction Type: Hydroxylation

  • Cofactors: This enzyme requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (B1682763) (BH₄) to function.[9][11]

  • Regulation: TH activity is tightly regulated through several mechanisms, including feedback inhibition by catecholamines (like dopamine) and phosphorylation by various protein kinases, which generally increases its activity.[4][9][12][13]

Step 2: L-DOPA → Dopamine L-DOPA is then rapidly converted to dopamine through decarboxylation.

  • Enzyme: Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA Decarboxylase (DDC).[8][14][15]

  • Reaction Type: Decarboxylation

  • Cofactor: This reaction is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6.[11][14][15]

  • Characteristics: AADC is a relatively non-specific enzyme that can also decarboxylate other aromatic L-amino acids, such as 5-hydroxytryptophan (B29612) (5-HTP) into serotonin.[14][15] In dopaminergic neurons, this is the final step of the pathway.[8]

Step 3: Dopamine → Norepinephrine In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine.

  • Enzyme: Dopamine β-hydroxylase (DBH).[16][17][18]

  • Reaction Type: Hydroxylation

  • Cofactors: DBH is a copper-containing enzyme that requires ascorbic acid (Vitamin C) as an electron donor.[17][18][19]

  • Mechanism: The enzyme catalyzes the addition of a hydroxyl group to the beta-carbon of the dopamine side chain.[19]

Step 4: Norepinephrine → Epinephrine The final step of the pathway occurs primarily in the adrenal medulla, where norepinephrine is converted to epinephrine.[20][21]

  • Enzyme: Phenylethanolamine N-methyltransferase (PNMT).[20][21][22]

  • Reaction Type: Methylation

  • Co-substrate: PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of norepinephrine.[20][22][23]

  • Regulation: The expression and activity of PNMT are notably regulated by glucocorticoids, such as cortisol, which are released from the adjacent adrenal cortex.[20][21]

Catecholamine_Synthesis_Pathway Catecholamine Synthesis Pathway LTyrosine This compound TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Cofactors: O₂, Fe²⁺, BH₄ LTyrosine->TH LDOPA L-DOPA AADC Aromatic L-amino acid Decarboxylase (AADC) Cofactor: PLP (B6) LDOPA->AADC Dopamine Dopamine DBH Dopamine β-hydroxylase (DBH) Cofactors: Ascorbate (C), Cu²⁺ Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-methyltransferase (PNMT) Co-substrate: SAM Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: The enzymatic cascade from this compound to Epinephrine.

Data Presentation: Summary of Enzymes in Catecholamine Synthesis

The following table summarizes the key enzymes, their substrates, products, and required cofactors/co-substrates involved in the conversion of this compound to catecholamines.

EnzymeAbbreviationSubstrate(s)ProductCofactor / Co-substrateLocation
Tyrosine Hydroxylase THThis compound, O₂, Tetrahydrobiopterin (BH₄)L-DOPAFe²⁺Cytoplasm
Aromatic L-amino acid Decarboxylase AADC / DDCL-DOPADopaminePyridoxal Phosphate (PLP)Cytoplasm
Dopamine β-hydroxylase DBHDopamine, AscorbateNorepinephrineCu²⁺Synaptic Vesicles
Phenylethanolamine N-methyltransferase PNMTNorepinephrine, S-adenosyl-L-methionine (SAM)Epinephrine-Cytoplasm (Adrenal Medulla)

Experimental Protocols

This section details common methodologies for studying the this compound pathway.

4.1 Measurement of Tyrosine Hydroxylase (TH) Activity

TH is the rate-limiting enzyme, making its activity a critical measurement. A modern, continuous spectrophotometric assay offers advantages over older methods like HPLC or radiolabeled assays.[24]

  • Principle: This assay is based on the oxidation of the product, L-DOPA, into the colored compound dopachrome (B613829) using sodium periodate. The rate of dopachrome formation, which has a maximum absorbance at 475 nm, is directly proportional to TH activity.[24]

  • Methodology:

    • Sample Preparation: Homogenize tissue samples (e.g., brain tissue) in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a supernatant containing the enzyme.[25]

    • Reaction Mixture: In a 96-well plate, combine the sample supernatant with a reaction buffer containing HEPES, this compound (substrate), and the necessary cofactors (tetrahydrobiopterin and iron (II) sulfate).[24][25]

    • Initiation and Detection: Initiate the reaction by adding sodium periodate. Immediately place the plate in a microplate reader set to 37°C.

    • Data Acquisition: Monitor the increase in absorbance at 475 nm over time (e.g., every minute for 30 minutes).[24]

    • Calculation: Calculate enzyme activity using the molar extinction coefficient of dopachrome (ε = 3700 M⁻¹ cm⁻¹).[24]

TH_Activity_Assay_Workflow Workflow: TH Activity Spectrophotometric Assay cluster_prep Sample Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Tissue Tissue Sample (e.g., Brain Region) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant (Contains TH) Centrifuge->Supernatant Mix Combine Supernatant, Substrate (Tyrosine), Cofactors (BH₄, Fe²⁺) Supernatant->Mix Initiate Add Sodium Periodate to Initiate Reaction Mix->Initiate Read Plate Reader: Measure Absorbance at 475 nm (Real-time kinetics) Initiate->Read Calculate Calculate Activity (Rate of Dopachrome Formation) Read->Calculate

Caption: Workflow for a real-time TH activity plate reader assay.

4.2 Quantification of Catecholamines in Biological Samples

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is a standard for quantifying catecholamines.

  • Principle: This method separates compounds in a mixture based on their interaction with a stationary phase and a mobile phase. Sensitive detection methods then quantify the eluted catecholamines.

  • Methodology:

    • Sample Collection & Preparation: Collect biological samples (e.g., plasma, urine, or tissue homogenates). To enrich the low-concentration analytes and remove interferences, a sample preparation step is crucial. Solid-Phase Extraction (SPE) is commonly used.[26][27]

    • Solid-Phase Extraction (SPE):

      • Load the pre-treated sample onto an SPE cartridge.

      • Wash the cartridge with a solvent to remove interfering substances.

      • Elute the catecholamines with an appropriate elution solvent.

    • Chromatographic Separation: Inject the eluted sample into an HPLC system, typically with a reverse-phase C18 column. An isocratic or gradient mobile phase is used to separate dopamine, norepinephrine, and epinephrine.

    • Detection:

      • Electrochemical Detection (ECD): Highly sensitive and selective for electroactive compounds like catecholamines.[28]

      • Fluorescence Detection: Can be used after derivatization of the catecholamines to make them fluorescent.[29]

      • Mass Spectrometry (MS): Provides high specificity and structural information, often used as a confirmatory method.[28]

    • Quantification: Compare the peak areas or heights from the sample to those of known concentration standards to determine the concentration of each catecholamine.

Catecholamine_Quantification_Workflow Workflow: Catecholamine Quantification via HPLC cluster_detection Detection Methods Sample Biological Sample (Plasma, Urine, Tissue) SPE Sample Cleanup & Concentration (e.g., Solid-Phase Extraction) Sample->SPE HPLC HPLC Separation (e.g., Reverse-Phase C18 Column) SPE->HPLC ECD Electrochemical (ECD) HPLC->ECD Fluorescence Fluorescence HPLC->Fluorescence MS Mass Spectrometry (MS) HPLC->MS Quant Data Analysis & Quantification ECD->Quant Fluorescence->Quant MS->Quant

Caption: General workflow for quantifying catecholamines.

4.3 Immunohistochemical Detection of Tyrosine Hydroxylase

This technique is used to visualize the location of TH-containing (i.e., catecholaminergic) neurons within tissue sections.

  • Principle: An antibody specific to TH is used to bind to the enzyme within fixed tissue. A secondary antibody, conjugated to a fluorescent molecule or an enzyme that produces a colored precipitate, is then used to visualize the location of the primary antibody.

  • Methodology:

    • Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Prepare thin sections (e.g., 40 µm) using a cryostat or vibratome.

    • Blocking: Incubate the sections in a blocking buffer (e.g., 10% donkey serum with 0.3% Triton-X in PBS) for at least one hour to prevent non-specific antibody binding.[30]

    • Primary Antibody Incubation: Incubate the sections with a primary antibody against TH (e.g., Chicken anti-TH) diluted in blocking buffer, typically overnight at 4°C.[30]

    • Washing: Wash the sections multiple times with PBS to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Chicken conjugated to Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

    • Mounting and Visualization: Wash the sections again, mount them onto slides with an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.

Conclusion

The synthesis of catecholamines from this compound is a fundamental neurochemical pathway with profound implications for health and disease. The rate-limiting nature of Tyrosine Hydroxylase and the specific co-factor requirements of each enzymatic step present numerous opportunities for research and therapeutic development. A thorough understanding of these mechanisms, coupled with robust experimental protocols for their investigation, is essential for professionals in neuroscience and drug development aiming to modulate catecholaminergic systems for therapeutic benefit.

References

The Kinetics of Enzymatic Phenylalanine to L-Tyrosine Conversion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-phenylalanine to L-tyrosine, a critical reaction in human metabolism and a key area of interest in drug development, particularly for the treatment of metabolic disorders such as phenylketonuria (PKU). This document delves into the core of the reaction kinetics, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of the underlying biochemical processes.

Introduction

The enzymatic hydroxylation of L-phenylalanine to produce this compound is a cornerstone of aromatic amino acid metabolism.[1][2] In humans, this conversion is primarily catalyzed by the enzyme phenylalanine hydroxylase (PAH) .[1][3][4][5] This reaction is the rate-limiting step in the catabolism of phenylalanine and is essential for the synthesis of neurotransmitters and hormones derived from tyrosine.[1][6] Deficiencies in PAH activity lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels.[3][4][7] Understanding the kinetics of this enzymatic conversion is paramount for developing therapeutic strategies, including enzyme replacement therapies and small molecule modulators.

Beyond PAH, other enzymes such as tyrosinase and certain isoforms of phenylalanine ammonia-lyase (PAL) can also utilize phenylalanine or its derivatives as substrates, although their primary roles and kinetic efficiencies differ significantly.[6][8][9][10][11] This guide will focus predominantly on the well-characterized kinetics of Phenylalanine Hydroxylase.

Phenylalanine Hydroxylase (PAH) Kinetics

Phenylalanine hydroxylase is a non-heme iron-containing monooxygenase that catalyzes the hydroxylation of L-phenylalanine to this compound using molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4).[1][3][12][13] The reaction is irreversible and involves the incorporation of one oxygen atom from O2 into the para position of the phenylalanine aromatic ring, with the other oxygen atom being reduced to water.[1]

Kinetic Mechanism

The kinetic mechanism of PAH is complex, involving the ordered binding of substrates and allosteric regulation. A truncated form of the enzyme, PheHΔ117, which lacks the N-terminal regulatory domain, has been instrumental in elucidating the core kinetic steps.[3][12][13] The reaction proceeds through the formation of a productive ternary complex of the enzyme, BH4, and phenylalanine.[3][12][13] The release of the product, this compound, is considered the rate-determining step, which largely dictates the overall catalytic rate (kcat).[3][13][14]

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for Phenylalanine Hydroxylase from various studies.

Table 1: Michaelis-Menten and Binding Constants for Human Phenylalanine Hydroxylase (hPAH)

ParameterValueConditionSource
S₀.₅ (L-Phe) 140 ± 10 µMWild-type MBP-PAH, with L-Phe preincubation[15]
Kₘ (L-Phe) 270 µMMaize PAL[9]
Kₘ (L-Phe) 64-71 µMArabidopsis PAL isoforms[8]
Kₘ (L-Phe) 18 µM - 1.07 mMVarious plant PALs[8]
Kₘ (L-Tyr) 29 µMMaize PAL[9]
Kₘ (L-Tyr) 3.5 mMA. agrestis PAL2[8]
Kₘ (L-DOPA) 0.84 mMMushroom Tyrosinase[16]
Kₑ (BH₄) 65 µMPheHΔ117[3][12][13]
Kₑ (Phenylalanine) 130 µMPheHΔ117 (to PheHΔ117-BH₄ complex)[3][12][13]

Table 2: Catalytic Constants for Phenylalanine Hydroxylase and Related Enzymes

EnzymekcatSubstrateSource
PheHΔ117Rate-determining step is product releaseL-Phenylalanine[3][13][14]
Plant PALs0.109 s⁻¹ to 1117 min⁻¹L-Phenylalanine[8]
BoPAL41.44 s⁻¹L-Phenylalanine[17]
BoPAL40.18 s⁻¹This compound[17]
BoPAL40.06 s⁻¹L-DOPA[17]

Experimental Protocols

Accurate determination of kinetic parameters relies on robust experimental design and precise analytical techniques. Below are detailed methodologies for key experiments cited in the study of phenylalanine to this compound conversion.

Phenylalanine Hydroxylase Activity Assay (Continuous Fluorometric Method)

This method allows for the real-time monitoring of PAH activity by measuring the intrinsic fluorescence of this compound.

Reagents:

  • PAH enzyme (recombinant or purified)

  • L-Phenylalanine stock solution (e.g., 10 mM)

  • Tetrahydrobiopterin (BH4) stock solution (e.g., 10 mM, freshly prepared in a solution containing DTT)

  • Catalase (to remove H₂O₂ which can damage the enzyme)

  • Ferrous ammonium (B1175870) sulfate (B86663) (for the iron center of PAH)

  • Dithiothreitol (DTT) (to maintain BH4 in its reduced state)

  • Reaction Buffer: e.g., 100 mM Sodium HEPES, pH 7.0

Procedure:

  • Prepare a reaction mixture in a 96-well microplate containing reaction buffer, catalase, ferrous ammonium sulfate, and DTT.

  • Add varying concentrations of L-phenylalanine to the wells.

  • To initiate the reaction, add the PAH enzyme and BH4.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the increase in fluorescence intensity at an excitation wavelength of 274 nm and an emission wavelength of 304 nm over time.[15]

  • The initial rates of reaction are determined from the linear portion of the fluorescence versus time plots.

  • Kinetic parameters (Vmax, S₀.₅, and Hill coefficient) can be calculated by fitting the initial rate data to the Hill equation using non-linear regression analysis.[15]

Single-Turnover Kinetics Assay

This method is used to dissect the individual steps of the enzymatic reaction by using substrate concentrations that are limiting, allowing for the observation of a single catalytic cycle.

Reagents:

  • Anaerobically prepared solutions of PheHΔ117, L-phenylalanine, and BH4 (or other pterin (B48896) cofactors).

  • Buffer solution containing varying concentrations of O₂.

Procedure:

  • Pre-equilibrate an anaerobic solution of the enzyme, L-phenylalanine, and BH4 to allow for complex formation.

  • Rapidly mix this solution with a buffer solution containing a known, sub-stoichiometric concentration of O₂ in a stopped-flow apparatus.

  • Monitor the reaction progress by observing changes in absorbance at specific wavelengths. For instance, the formation of the 4a-hydroxypterin intermediate can be detected as an absorbance increase at 248 nm and a decrease at 318 nm.[3]

  • The observed rate constants for different reaction steps are determined by fitting the absorbance changes over time to appropriate kinetic models (e.g., single or double exponential equations).

Quantification of Phenylalanine and this compound

Accurate quantification of the substrate and product is crucial for kinetic analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for separating and quantifying phenylalanine and tyrosine.[18] Samples from the enzymatic reaction are typically quenched (e.g., with acid) and then injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV or fluorescence).

  • Enzymatic Assays: Commercially available assay kits can be used for the quantification of phenylalanine and tyrosine. These kits often employ a coupled enzyme reaction that leads to a colorimetric or fluorometric output.[19][20][21][22] For example, a phenylalanine assay kit may use L-phenylalanine dehydrogenase to produce NADH, which then reacts with a probe to generate a measurable signal.[19]

  • Folin-Ciocalteu Method: This is a colorimetric method for the estimation of tyrosine and other phenolic compounds. The method is based on the reduction of the Folin-Ciocalteu reagent by the phenolic group of tyrosine under alkaline conditions, resulting in a blue-colored complex that can be quantified spectrophotometrically.[23]

Visualizing the Process: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the enzymatic conversion of phenylalanine to this compound.

Core Enzymatic Reaction Pathway

Enzymatic_Conversion Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr This compound PAH->Tyr kcat qDHB Quinonoid Dihydrobiopterin PAH->qDHB H2O H2O PAH->H2O BH4 Tetrahydrobiopterin (BH4) BH4->PAH O2 O2 O2->PAH

Caption: The core enzymatic reaction catalyzed by Phenylalanine Hydroxylase.

Experimental Workflow for PAH Kinetic Analysis

Kinetic_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Data Analysis Enzyme Purified PAH Enzyme Reaction Combine Reagents in Microplate Enzyme->Reaction Substrate L-Phenylalanine Solutions Substrate->Reaction Cofactor BH4 Solution (Freshly Prepared) Cofactor->Reaction Buffer Reaction Buffer (e.g., HEPES) Buffer->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Detection Monitor Reaction (e.g., Fluorescence) Incubation->Detection Rates Calculate Initial Reaction Rates Detection->Rates Fitting Fit Data to Kinetic Models (e.g., Hill Equation) Rates->Fitting Parameters Determine Kinetic Parameters (Km, kcat) Fitting->Parameters

Caption: A generalized workflow for determining the kinetic parameters of PAH.

Conclusion

The kinetic analysis of the enzymatic conversion of phenylalanine to this compound, particularly by phenylalanine hydroxylase, is a mature field of study that continues to yield critical insights for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of the kinetic intricacies of PAH is essential for the rational design of more effective treatments for phenylketonuria and for the broader exploration of aromatic amino acid metabolism in health and disease.

References

L-Tyrosine transport mechanisms across blood-brain barrier

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on L-Tyrosine Transport Mechanisms Across the Blood-Brain Barrier

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) represents a formidable challenge and a critical target for central nervous system (CNS) drug development. It is a highly selective, dynamic interface that meticulously controls the passage of substances into and out of the brain parenchyma. This compound, an essential aromatic amino acid, serves as a crucial precursor for the synthesis of key catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine.[1][2][3] Consequently, its efficient transport across the BBB is vital for maintaining normal brain function. This technical guide provides a comprehensive overview of the core mechanisms governing this compound transport, focusing on the principal transporter, its kinetics, regulatory aspects, and the experimental methodologies used for its characterization. A thorough understanding of this transport system is paramount for developing novel therapeutic strategies that can effectively leverage this pathway for targeted brain drug delivery.

The Primary Transporter: L-Type Amino Acid Transporter 1 (LAT1/SLC7A5)

The transport of this compound and other large neutral amino acids (LNAAs) across the BBB is predominantly mediated by the L-Type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5).[4][5][6]

Structure and Function

LAT1 is a transmembrane protein that functions as a sodium- and pH-independent obligatory antiporter.[5][7][8] It forms a heterodimeric complex with a heavily glycosylated single-span transmembrane protein, 4F2 heavy chain (4F2hc or CD98), which is essential for stabilizing LAT1 and localizing it to the plasma membrane.[7][9][10] The LAT1 subunit itself is responsible for the transport activity and consists of 12 transmembrane domains.[5] The transporter operates with a 1:1 stoichiometry, exchanging an extracellular LNAA for an intracellular one.[7] This mechanism allows for the facilitated diffusion of substrates down their concentration gradients. LAT1 exhibits a strong preference for L-enantiomers of amino acids over D-enantiomers.[5][7]

Localization and Significance at the BBB

LAT1 is highly expressed on both the luminal (blood-facing) and abluminal (brain-facing) membranes of the brain capillary endothelial cells that constitute the BBB.[6][7][11] This dual localization is critical for the effective transcellular transport of this compound from the blood into the brain's extracellular fluid. The high expression of LAT1 at the BBB compared to other healthy organs makes it an attractive target for brain-specific drug delivery.[12][13] Its function is essential for supplying the brain with not only this compound but also other essential amino acids like phenylalanine, leucine, tryptophan, and histidine, which cannot be synthesized de novo in the brain.[6][14]

Caption: Mechanism of this compound transport across the BBB via the LAT1/4F2hc antiporter.

Kinetics and Competition of this compound Transport

The transport of this compound via LAT1 is a saturable process characterized by Michaelis-Menten kinetics. The affinity of LAT1 for its substrates is typically in the micromolar range.[7][9]

Quantitative Transport Data

The kinetic parameters for this compound and other relevant compounds have been determined using various experimental models.

CompoundModel SystemK_m (μM)V_max (nmol/min/g)Transport Rate (ml/g/min)Reference
This compound Human Brain (PET)--0.052[15]
This compound Xenopus Oocyte28.3 - 35.9--[16]
L-Phenylalanine Rat Brain (in situ)11 ± 141 ± 2-[6]
L-Leucine Xenopus Oocyte19.7--[16]
L-Tryptophan Xenopus Oocyte21.4--[16]

Note: K_m (Michaelis constant) represents the substrate concentration at half-maximal transport velocity (V_max). Data varies depending on the experimental model and conditions.

Competition with Other LNAAs

Due to a shared transport system, this compound uptake into the brain is competitive.[1] An elevated plasma concentration of other LNAAs, such as leucine, phenylalanine, and tryptophan, can significantly inhibit this compound transport across the BBB.[1][17] This competition is a critical factor in conditions like phenylketonuria, where high plasma phenylalanine levels impair the brain uptake of this compound and other essential amino acids.

Known Inhibitors

Several compounds are known to inhibit LAT1-mediated transport. These are valuable tools for research and potential therapeutic development.

InhibitorTypeIC_50Model SystemReference
BCH Non-selective System L Inhibitor--[9][18]
JPH203 (KYT-0353) Selective LAT1 InhibitorPotent-[9][18]
3,3',5-Triiodo-L-thyronine (T3) Competitive InhibitorHigh Affinity-[18]
Melphalan Substrate/Inhibitor--[7][19]
meta-substituted Tyr/Phe analogs Competitive Inhibitors6.6 - 7.3 µMHEK-LAT1 cells[20]
Glucose-coupled this compound (GcpY) Competitive Inhibitor6.57 mMRat Brain (in situ)[21]

Note: IC_50 is the concentration of an inhibitor required to reduce the transport of a substrate by 50%.

Role in Neurophysiology and Drug Delivery

Once transported into the brain, this compound is the rate-limiting precursor for the synthesis of dopamine and norepinephrine. This pathway is fundamental to mood, cognition, and motor control.[1][2][3]

This compound Metabolic Pathway in Neurons Tyrosine This compound LDOPA L-DOPA Tyrosine->LDOPA Rate-Limiting Step Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine TH Tyrosine Hydroxylase TH->Tyrosine AADC Aromatic L-Amino Acid Decarboxylase AADC->LDOPA DBH Dopamine β-Hydroxylase DBH->Dopamine

Caption: Post-transport metabolic fate of this compound in catecholaminergic neurons.

The high capacity of the LAT1 transport system has been successfully exploited for drug delivery. The classic example is L-DOPA, the precursor to dopamine used in Parkinson's disease treatment, which readily crosses the BBB via LAT1, whereas dopamine itself cannot.[7][19] This has spurred the development of numerous prodrug strategies, where a therapeutic agent is chemically modified to be recognized as a LAT1 substrate, enabling its entry into the brain.[4][12]

Experimental Protocols for Studying this compound Transport

Characterizing the transport of molecules across the BBB requires specialized experimental models and techniques.

In Vitro Model: Transwell Permeability Assay

This model uses a monolayer of brain capillary endothelial cells cultured on a semi-permeable membrane insert to mimic the BBB.[22][23][24]

Objective: To determine the permeability coefficient (P_app) of this compound across a cellular model of the BBB.

Methodology:

  • Cell Culture: Human Brain Microvascular Endothelial Cells (hBMECs) are seeded onto the apical side of a Transwell insert coated with an extracellular matrix (e.g., fibronectin, collagen).[25] Cells are often co-cultured with astrocytes or pericytes in the basolateral chamber to induce a tighter barrier phenotype.[23]

  • Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER) and by assessing the paracellular flux of a marker molecule like sucrose (B13894) or FITC-dextran.[22][25]

  • Transport Experiment: The experiment is initiated by replacing the medium in the apical (donor) chamber with a solution containing a known concentration of radiolabeled [³H]-L-Tyrosine or unlabeled this compound.

  • Sampling: At designated time intervals (e.g., 15, 30, 45, 60 minutes), samples are collected from the basolateral (receiver) chamber. The volume removed is replaced with fresh medium.

  • Quantification: The concentration of this compound in the receiver samples is quantified using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS (for unlabeled compound).[22]

  • Data Analysis: The apparent permeability coefficient (P_app, in cm/s) is calculated using the formula: P_app = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[26]

Workflow: In Vitro Transwell Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Endothelial Cells on Transwell Insert B Co-culture with Astrocytes/Pericytes A->B C Monitor Barrier Formation (Measure TEER) B->C D Add this compound to Apical Chamber C->D E Incubate at 37°C D->E F Collect Samples from Basolateral Chamber at Time Intervals E->F G Quantify this compound (LC-MS or Scintillation) F->G H Calculate Permeability Coefficient (P_app) G->H

Caption: Standard experimental workflow for an in vitro BBB permeability assay.
In Situ Brain Perfusion

This in vivo technique allows for the measurement of transport kinetics across the BBB in an intact animal model, free from the metabolic effects of peripheral tissues.[27]

Objective: To determine the kinetic constants (K_m, V_max) of this compound transport across the BBB in an anesthetized rat.

Methodology:

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and catheterized. The external carotid artery is ligated to direct the perfusate exclusively to the brain.

  • Perfusion: The animal is perfused for a short duration (e.g., 5-30 seconds) with a physiological buffer (perfusate) containing a known concentration of radiolabeled [³H]-L-Tyrosine and a non-transportable vascular space marker (e.g., [¹⁴C]-sucrose).

  • Saturation/Competition: To determine kinetic parameters, parallel experiments are conducted where the perfusate also contains increasing concentrations of unlabeled this compound (for saturation) or a potential competitor.[21]

  • Termination and Sample Collection: The perfusion is terminated by decapitation. The brain is removed, and samples from specific regions are dissected.

  • Analysis: Brain samples are solubilized, and the radioactivity for both isotopes is measured by dual-label liquid scintillation counting.

  • Calculation: The brain uptake clearance is calculated. The amount of tracer transported into the brain parenchyma is determined by subtracting the amount remaining in the vascular space (indicated by the [¹⁴C]-sucrose marker). Kinetic parameters (K_m and V_max) are then derived by fitting the data to the Michaelis-Menten equation.[21][27]

Conclusion

The transport of this compound across the blood-brain barrier is a highly efficient and specific process mediated primarily by the LAT1 transporter. This carrier system is essential for brain health, providing the necessary precursor for catecholamine synthesis. The saturable and competitive nature of LAT1 has profound implications for neuropharmacology and nutrition. For drug development professionals, the LAT1 transporter represents a validated and promising gateway for delivering therapeutics into the CNS. A deep, quantitative understanding of its function, as elucidated by the experimental protocols described herein, is fundamental to the rational design of novel, brain-penetrant drugs and prodrugs.

References

Spectroscopic Analysis of L-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tyrosine ((2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid) is a non-essential amino acid fundamental to protein synthesis and a precursor to several critical biological compounds, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and the pigment melanin[1][2]. Its aromatic phenol (B47542) side chain acts as a chromophore, making it amenable to various spectroscopic techniques. This guide provides an in-depth overview of the spectroscopic properties of this compound and the experimental protocols for its analysis, intended for researchers, scientists, and professionals in drug development.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a widely used technique to study the electronic transitions within the aromatic side chain of this compound. The phenol group is the primary chromophore responsible for its characteristic absorption in the UV region. These absorption properties are sensitive to the local environment, making them a useful probe for protein structure and conformation[3][4].

Quantitative Data: UV-Vis Absorption

The UV-Vis spectrum of this compound in an aqueous solution typically displays three main absorption bands.

PropertyWavelength (λmax)Molar Extinction Coefficient (ε)TransitionReference
Absorption Peak 1274-275 nm1,405 M⁻¹cm⁻¹¹Lₑ transition[3][5][6]
Absorption Peak 2224 nm-¹Lₐ transition[3]
Absorption Peak 3193 nm--[3]

Note: Molar extinction coefficient data for peaks 2 and 3 are less commonly reported in standard databases but are confirmed through experimental studies[3].

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the measurement of this compound's UV-Vis absorption spectrum.

  • Materials and Equipment:

    • This compound (≥98% purity)

    • Phosphate buffer (0.1 M, pH 7.0) or deionized water

    • Quartz cuvettes (1.0 cm path length)

    • Dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800)[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1.5 mM) by dissolving the required mass in the chosen solvent (phosphate buffer or water)[3].

    • Prepare a series of dilutions from the stock solution to generate a concentration curve if quantification is required.

  • Instrumentation and Measurement:

    • Turn on the spectrophotometer and allow the lamps (Deuterium and Tungsten) to warm up for at least 30 minutes.

    • Set the wavelength range for the scan (e.g., 190 nm to 400 nm)[3].

    • Fill a quartz cuvette with the solvent to be used as a blank. Place it in the reference and sample holders and perform a baseline correction.

    • Replace the sample cuvette with the this compound solution.

    • Run the scan to acquire the absorption spectrum. The absorbance peak for the phenol side chain should be observed around 274-275 nm[3][5].

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • For quantitative analysis, use the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound is a powerful tool for studying protein structure, dynamics, and interactions. While less fluorescent than Tryptophan, its signal is significant and sensitive to environmental polarity and quenching effects[7].

Quantitative Data: Fluorescence Properties
PropertyWavelengthConditionsReference
Excitation Maximum (λex)274-276 nmPhosphate buffer (pH 7)[6][7]
Emission Maximum (λem)~303-310 nmPhosphate buffer (pH 7)[7]
Fluorescence Quantum Yield (ΦF)0.13Phosphate buffer (pH 7)[5][6]

Note: The fluorescence properties of tyrosine are pH-dependent. At alkaline pH (e.g., pH 12), the phenol group ionizes to form tyrosinate, which has different fluorescent characteristics[7].

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission spectrum of this compound.

  • Materials and Equipment:

    • This compound

    • Phosphate buffer (0.1 M, pH 7.0)

    • Quartz fluorescence cuvettes (1 cm path length)

    • Spectrofluorometer (e.g., Spex FluoroMax)[6]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the buffer. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects[6].

  • Instrumentation and Measurement:

    • Turn on the spectrofluorometer and allow the Xenon lamp to stabilize.

    • Set the excitation wavelength to 274 nm[6][7].

    • Set the emission scan range (e.g., 285 nm to 400 nm).

    • Set the excitation and emission slit widths (e.g., spectral bandwidth of 4-5 nm)[6].

    • Acquire the fluorescence spectrum of the blank (buffer solution) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λem).

    • The fluorescence intensity can be used for quantification, as it is directly related to the amino acid concentration in dilute solutions[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of this compound. Both ¹H (proton) and ¹³C NMR are commonly used to identify the molecule and study its environment.

Quantitative Data: NMR Chemical Shifts

The following chemical shifts (δ) are reported for this compound in an aqueous solvent (D₂O).

¹H NMR Chemical Shifts [8]

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Hα (aliphatic CH)4.27Triplet (t)5.6 and 7.2
Hβ (aliphatic CH₂)3.20Doublet (d)-
Hδ (aromatic, ortho to CH₂)7.16Doublet (d)8.4
Hε (aromatic, meta to CH₂)6.86Doublet (d)8.4

¹³C NMR Chemical Shifts [8][9]

CarbonChemical Shift (δ) in ppm (at pH 7.0)
C=O (carboxyl)172.6 - 177.06
Cα (aliphatic CH)55.4 - 59.00
Cβ (aliphatic CH₂)35.9 - 38.39
Cγ (aromatic, with CH₂)126.8 - 133.45
Cδ (aromatic, ortho to CH₂)132.0 - 133.45
Cε (aromatic, meta to CH₂)117.2 - 118.63
Cζ (aromatic, with OH)156.4 - 157.75

Note: Chemical shifts are highly sensitive to solvent, pH, and temperature.

Experimental Protocol: NMR Spectroscopy
  • Materials and Equipment:

    • This compound

    • Deuterated water (D₂O)

    • NMR spectrometer (e.g., 600 MHz Bruker)[9][10]

    • NMR tubes

  • Sample Preparation:

    • Dissolve a few milligrams of this compound in D₂O. The concentration will depend on the spectrometer's sensitivity.

    • Transfer the solution to an NMR tube.

  • Instrumentation and Measurement:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum. Standard parameters include a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding nuclei based on their chemical shift, multiplicity, and coupling constants.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule. It is particularly useful for studying the conformation of the this compound side chain and its interactions within proteins.

Quantitative Data: Characteristic Raman Bands

Key vibrational modes for this compound observed in Raman spectra.

Wavenumber (cm⁻¹)Vibrational AssignmentReference
~1619 cm⁻¹Asymmetric COO⁻ stretching, Phenyl ring stretching[11]
~1440 cm⁻¹Symmetric COO⁻ stretching[11]
~1330 cm⁻¹CH₂ vibrations[11]
~1100-1140 cm⁻¹NH₃⁺ rocking[11]
~1010-1090 cm⁻¹C-C stretching[11]
829 cm⁻¹Benzene ring breathing[12]
642 cm⁻¹Benzene ring deformation[12]
Experimental Protocol: Raman Spectroscopy
  • Materials and Equipment:

    • This compound sample (solid crystal or aqueous solution)

    • Raman spectrometer with a laser source (e.g., 488.0 nm Argon ion laser)[12]

    • Microscope objective (for solid samples)

    • Liquid sample holder or cuvette

  • Sample Preparation:

    • For solid-state analysis, a single crystal or powder can be used.

    • For solutions, dissolve this compound in water. Due to low solubility, long acquisition times may be needed for dilute solutions (e.g., 2.3 mM)[13].

  • Instrumentation and Measurement:

    • Mount the sample on the microscope stage or in the sample holder.

    • Focus the laser beam onto the sample using the objective.

    • Set the spectral range (e.g., 200-3100 cm⁻¹).

    • Acquire the Raman spectrum. Adjust laser power and acquisition time to achieve a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis:

    • Identify the characteristic Raman bands and assign them to specific molecular vibrations based on established literature values[11][12].

Visualizations: Pathways and Workflows

This compound Metabolic Pathway

This compound serves as a crucial starting point for the synthesis of several essential catecholamines and other biological molecules. The pathway begins with the rate-limiting conversion of this compound to L-DOPA[1][14].

L_Tyrosine_Metabolic_Pathway Phe L-Phenylalanine Tyr This compound Phe->Tyr DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase (TH) Catabolism Catabolism (to Fumarate & Acetoacetate) Tyr->Catabolism Tyrosine Transaminase Dopamine Dopamine DOPA->Dopamine AADC Melanin Melanin DOPA->Melanin Tyrosinase Norepi Norepinephrine Dopamine->Norepi Dopamine β-hydroxylase Epi Epinephrine Norepi->Epi PNMT

Caption: Key metabolic pathways originating from this compound.

General Workflow for Spectroscopic Analysis

A systematic workflow is essential for obtaining reliable and reproducible spectroscopic data. This involves careful sample preparation, instrument calibration, data acquisition, and rigorous analysis.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Sample Acquisition (& this compound) C Solution Preparation (Concentration Series) A->C B Solvent/Buffer Selection B->C D Instrument Setup & Calibration C->D E Blank Measurement (Baseline Correction) D->E F Sample Measurement E->F G Data Processing (e.g., Smoothing, Normalization) F->G H Peak Identification (λmax, δ, cm⁻¹) G->H I Quantitative Analysis (Beer's Law, Integration) H->I J Reporting I->J

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to L-Tyrosine Degradation Pathways in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tyrosine, a crucial aromatic amino acid, serves as a central molecule in various metabolic processes within microorganisms. Its degradation is not merely a catabolic process for energy production but also a source of diverse secondary metabolites, some with significant biotechnological and pharmaceutical implications. Understanding the intricacies of these degradation pathways is paramount for metabolic engineering, drug discovery, and bioremediation. This technical guide provides a comprehensive overview of the primary this compound degradation pathways in microorganisms, with a focus on the homogentisate (B1232598) and homoprotocatechuate pathways. It includes detailed enzymatic steps, quantitative data on key enzymes, step-by-step experimental protocols for pathway analysis, and visual representations of the metabolic routes.

Introduction

Microorganisms have evolved sophisticated enzymatic machinery to utilize this compound as a carbon and energy source. The catabolism of this aromatic amino acid typically converges into central metabolic intermediates, such as fumarate (B1241708) and acetoacetate, which can then enter the Krebs cycle. Two major aerobic pathways have been extensively characterized: the homogentisate pathway, prevalent in both prokaryotes and eukaryotes, and the homoprotocatechuate pathway, primarily observed in bacteria. The initial steps of this compound degradation are generally conserved, involving the conversion of this compound to 4-hydroxyphenylpyruvate. Subsequently, the pathways diverge, leading to the formation of different dihydroxylated aromatic intermediates that are substrates for ring-cleavage dioxygenases.

The Homogentisate Pathway

The homogentisate pathway is a widely distributed route for this compound catabolism. It involves the formation of homogentisate as a key intermediate, which is subsequently cleaved to yield fumarate and acetoacetate.

Enzymatic Steps

The pathway proceeds through the following key enzymatic reactions:

  • Tyrosine Aminotransferase (TAT): Catalyzes the transamination of this compound to 4-hydroxyphenylpyruvate.

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): An iron-dependent enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.

  • Homogentisate 1,2-Dioxygenase (HGD): A key ring-cleavage enzyme that opens the aromatic ring of homogentisate to form maleylacetoacetate.

  • Maleylacetoacetate Isomerase (MAAI): Catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate.

  • Fumarylacetoacetate Hydrolase (FAH): Hydrolyzes fumarylacetoacetate to fumarate and acetoacetate.

Homogentisate_Pathway LTyrosine This compound HPP 4-Hydroxyphenylpyruvate LTyrosine->HPP Tyrosine Aminotransferase (TAT) Homogentisate Homogentisate HPP->Homogentisate 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) MAA Maleylacetoacetate Homogentisate->MAA Homogentisate 1,2-Dioxygenase (HGD) FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase (MAAI) Fumarate Fumarate FAA->Fumarate Fumarylacetoacetate Hydrolase (FAH) Acetoacetate Acetoacetate FAA->Acetoacetate Fumarylacetoacetate Hydrolase (FAH) Krebs_Cycle Krebs Cycle Fumarate->Krebs_Cycle Acetoacetate->Krebs_Cycle

Figure 1: The Homogentisate Pathway for this compound Degradation.
Quantitative Data for Key Enzymes

The following table summarizes the kinetic properties of key enzymes in the homogentisate pathway from various microbial sources.

EnzymeMicroorganismSubstrateKm (µM)Vmax or Specific ActivityReference
Tyrosine AminotransferaseKlebsiella pneumoniaeThis compound--[1]
4-Hydroxyphenylpyruvate DioxygenaseAspergillus nidulans4-Hydroxyphenylpyruvate--[2]
Homogentisate 1,2-DioxygenaseAspergillus nidulansHomogentisate9-[3]
Homogentisate 1,2-DioxygenaseHuman (recombinant)Homogentisate-16 s-1 (turnover number)[4]
Fumarylacetoacetate HydrolaseMouse (recombinant)Fumarylacetoacetate--[5]

The Homoprotocatechuate Pathway

The homoprotocatechuate pathway represents an alternative route for this compound degradation, particularly in Gram-positive bacteria. This pathway involves the formation and subsequent cleavage of homoprotocatechuate (3,4-dihydroxyphenylacetate).

Enzymatic Steps

The key enzymatic reactions in this pathway are:

  • Tyrosine Aminotransferase (TAT): Similar to the homogentisate pathway, this enzyme initiates the degradation by converting this compound to 4-hydroxyphenylpyruvate.

  • 4-Hydroxyphenylpyruvate Decarboxylase & Dehydrogenase complex: Converts 4-hydroxyphenylpyruvate to 4-hydroxyphenylacetate (B1229458).

  • 4-Hydroxyphenylacetate 3-Hydroxylase: A monooxygenase that hydroxylates 4-hydroxyphenylacetate to form homoprotocatechuate.

  • Homoprotocatechuate 2,3-Dioxygenase: A key enzyme that catalyzes the meta-cleavage of the aromatic ring of homoprotocatechuate.

Homoprotocatechuate_Pathway LTyrosine This compound HPP 4-Hydroxyphenylpyruvate LTyrosine->HPP Tyrosine Aminotransferase (TAT) HPA 4-Hydroxyphenylacetate HPP->HPA 4-Hydroxyphenylpyruvate Decarboxylase & Dehydrogenase HPC Homoprotocatechuate (3,4-Dihydroxyphenylacetate) HPA->HPC 4-Hydroxyphenylacetate 3-Hydroxylase RingCleavageProduct Ring Cleavage Product HPC->RingCleavageProduct Homoprotocatechuate 2,3-Dioxygenase CentralMetabolism Central Metabolism RingCleavageProduct->CentralMetabolism

Figure 2: The Homoprotocatechuate Pathway for this compound Degradation.
Quantitative Data for Key Enzymes

The following table summarizes available kinetic data for a key enzyme in the homoprotocatechuate pathway.

EnzymeMicroorganismSubstrateKmVmax or Specific ActivityReference
Homoprotocatechuate 2,3-DioxygenaseBacillus stearothermophilusHomoprotocatechuateVaries with temperature-[6]
Protocatechuate 2,3-DioxygenaseBacillus maceransProtocatechuate--[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound degradation pathways.

Experimental Workflow for Pathway Analysis

The general workflow for elucidating and characterizing a microbial degradation pathway for this compound is depicted below.

Experimental_Workflow cluster_0 Strain Cultivation and Induction cluster_1 Metabolite and Enzyme Analysis cluster_2 Enzyme Characterization Cultivation Microbial Cultivation with this compound Induction Induction of Degradative Enzymes Cultivation->Induction Metabolite_Extraction Metabolite Extraction Induction->Metabolite_Extraction Enzyme_Extraction Cell-Free Extract Preparation Induction->Enzyme_Extraction Metabolite_Analysis Metabolite Analysis (HPLC, GC-MS) Metabolite_Extraction->Metabolite_Analysis Enzyme_Assay Enzyme Activity Assays Enzyme_Extraction->Enzyme_Assay Enzyme_Purification Enzyme Purification Enzyme_Assay->Enzyme_Purification Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Purification->Kinetic_Analysis

Figure 3: General Experimental Workflow for Studying this compound Degradation.
Protocol for Tyrosine Aminotransferase (TAT) Activity Assay

This protocol is adapted from a fluorometric assay kit.[8]

Materials:

  • TAT Assay Buffer

  • TAT Substrate I (this compound)

  • TAT Substrate II (α-Ketoglutarate)

  • TAT Developer

  • TAT Enzyme Mix

  • TAT Probe (non-fluorescent)

  • Glutamate (B1630785) Standard

  • Cell lysate containing TAT

  • 96-well microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Prepare cell lysate from microorganisms grown in the presence of this compound. Homogenize cells in ice-cold TAT Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration of the lysate.

  • Standard Curve Preparation: Prepare a glutamate standard curve according to the kit instructions.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing TAT Assay Buffer, TAT Substrate I, TAT Substrate II, TAT Developer, TAT Enzyme Mix, and TAT Probe.

  • Assay:

    • Add samples (cell lysate) to wells of a 96-well plate.

    • For background control wells, add a mix without the TAT Substrate II.

    • Add the Reaction Mix to all wells.

  • Measurement: Measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes. The fluorescence generated is proportional to the glutamate produced, which is directly related to the TAT activity.

  • Calculation: Calculate the TAT activity from the standard curve, accounting for the background fluorescence.

Protocol for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Assay

This protocol is based on a whole-cell colorimetric bioassay.[9]

Materials:

  • Recombinant E. coli expressing HPPD

  • This compound

  • Growth medium (e.g., LB medium)

  • 96-well microplate

  • Spectrophotometer (400-600 nm)

Procedure:

  • Culture Preparation: Grow the recombinant E. coli strain overnight in a suitable medium.

  • Assay Setup: In a 96-well microplate, inoculate fresh medium with the overnight culture.

  • Induction and Substrate Addition: Induce the expression of HPPD (e.g., with IPTG) and add this compound to the wells.

  • Incubation: Incubate the microplate at 37°C with shaking. The degradation of this compound through 4-hydroxyphenylpyruvate and homogentisate by the recombinant E. coli will lead to the production of a soluble melanin-like pigment.

  • Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) at different time points. The increase in absorbance is proportional to the HPPD activity.

  • Inhibitor Screening (Optional): To screen for HPPD inhibitors, add potential inhibitory compounds to the wells before incubation and measure the reduction in pigment formation.

Protocol for Homogentisate 1,2-Dioxygenase (HGD) Activity Assay

This spectrophotometric assay is based on the consumption of homogentisate.[3]

Materials:

  • Phosphate (B84403) buffer (pH 6.5-7.0)

  • Homogentisate solution

  • Cell-free extract containing HGD

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer and the cell-free extract.

  • Initiate Reaction: Start the reaction by adding a known concentration of homogentisate to the cuvette.

  • Measurement: Immediately monitor the decrease in absorbance at a wavelength where homogentisate absorbs (e.g., 290 nm). The rate of decrease in absorbance is proportional to the HGD activity.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of homogentisate.

Protocol for HPLC Analysis of Tyrosine and its Metabolites

This protocol provides a general framework for the analysis of this compound and its degradation products in microbial cultures.[10]

Materials:

  • Microbial culture supernatant

  • Acetonitrile (B52724)

  • Formic acid or other suitable mobile phase modifiers

  • HPLC system with a C18 column and a UV or mass spectrometry (MS) detector

  • Standards for this compound and expected metabolites

Procedure:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • For intracellular metabolite analysis, quench the metabolism and extract the metabolites using a suitable solvent (e.g., cold methanol).

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with a small percentage of formic acid (e.g., 0.1%) and acetonitrile is commonly used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for aromatic compounds (e.g., 274 nm) or an MS detector for more specific and sensitive detection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the peaks by comparing their retention times and UV spectra (or mass spectra) with those of authentic standards.

    • Generate a standard curve for each compound to be quantified.

Conclusion

The microbial degradation of this compound is a fundamentally important process with implications for biogeochemical cycles and biotechnology. The homogentisate and homoprotocatechuate pathways represent the primary aerobic routes for its catabolism. A thorough understanding of the enzymes involved, their kinetics, and the methodologies to study them is crucial for researchers in microbiology, biochemistry, and drug development. This guide provides a foundational resource for these endeavors, summarizing key data and offering detailed experimental protocols to facilitate further research in this dynamic field. Future investigations into the regulation of these pathways and the discovery of novel degradation routes will undoubtedly open up new avenues for metabolic engineering and the production of valuable bio-based chemicals.

References

A Historical Perspective on L-Tyrosine Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, has a rich history of scientific investigation, evolving from its initial discovery in a common food source to its current status as a molecule of interest for cognitive enhancement and therapeutic applications. This technical guide provides a comprehensive historical perspective on this compound research, detailing key discoveries, experimental methodologies, and the elucidation of its biochemical pathways.

Discovery and Early Research

This compound was first isolated in 1846 by the German chemist Justus von Liebig from casein, the primary protein in cheese.[1][2][3] The name "tyrosine" is derived from the Greek word "tyros," meaning cheese.[1][3] Early research following its discovery was primarily focused on characterizing its chemical structure and fundamental properties as one of the 20 standard amino acids used by cells to synthesize proteins.[1][4] For many years, its significance beyond being a protein building block was not fully appreciated.

A pivotal moment in this compound research was the growing understanding of its metabolic origins. It was established that this compound could be synthesized in the human body from the essential amino acid L-phenylalanine.[5] This discovery classified this compound as a non-essential amino acid, meaning it does not need to be obtained directly from the diet, provided sufficient L-phenylalanine is available.[2][4] The enzymatic conversion of L-phenylalanine to this compound is catalyzed by phenylalanine hydroxylase.[6]

Elucidation of the Catecholamine Synthesis Pathway

A significant breakthrough in understanding the physiological role of this compound was the discovery of its function as a precursor to the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline).[7][8] This pathway is central to the regulation of mood, stress response, and cognitive functions such as attention and memory.[7]

The synthesis of catecholamines from this compound is a multi-step enzymatic process:

  • Hydroxylation of this compound: The first and rate-limiting step is the conversion of this compound to L-DOPA (L-3,4-dihydroxyphenylalanine), catalyzed by the enzyme tyrosine hydroxylase (TH) .[1][9][10] This enzyme requires iron (Fe2+), oxygen (O2), and tetrahydrobiopterin (B1682763) (BH4) as cofactors.[10] The activity of tyrosine hydroxylase is tightly regulated, including through feedback inhibition by catecholamines.[3][11]

  • Decarboxylation of L-DOPA: L-DOPA is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase, which requires pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor.[8][9]

  • Hydroxylation of Dopamine: Dopamine can be further converted to norepinephrine by the enzyme dopamine β-hydroxylase (DBH) .[9]

  • Methylation of Norepinephrine: Finally, norepinephrine can be converted to epinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT) .

Catecholamine_Synthesis_Pathway cluster_phenylalanine From Phenylalanine cluster_tyrosine This compound Metabolism L-Phenylalanine L-Phenylalanine This compound This compound L-Phenylalanine->this compound Phenylalanine Hydroxylase L-DOPA L-DOPA This compound->L-DOPA Tyrosine Hydroxylase (Rate-Limiting) Dopamine Dopamine L-DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Therapeutic Potential and Clinical Research

The understanding of this compound's role as a catecholamine precursor led to investigations into its therapeutic potential, particularly in conditions where catecholamine levels might be depleted or imbalanced.

Phenylketonuria (PKU)

Phenylketonuria (PKU) is a genetic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase, leading to an inability to metabolize L-phenylalanine.[5][12] This results in elevated levels of phenylalanine and a deficiency in this compound.[13] The primary treatment for PKU is a strict low-phenylalanine diet.[5] Given the deficiency, this compound supplementation has been investigated as an adjunct therapy.

Experimental Protocols and Findings:

Clinical trials have been conducted to assess the efficacy of this compound supplementation in PKU patients. A common protocol involves the administration of this compound at a dosage of 100 mg/kg of body weight per day.[14][15] In these studies, this compound or a placebo (such as L-alanine) is typically administered in a double-blind, crossover fashion.[14][15]

Study Focus Dosage Key Findings Citation
Neuropsychological Performance100 mg/kg/dayIncreased plasma tyrosine levels but no significant improvement in neuropsychological test performance.[14][15]
Blood Tyrosine LevelsVariedConsistently higher blood tyrosine concentrations in supplemented groups.[13][16]

While supplementation effectively raises blood tyrosine levels, its impact on cognitive outcomes in PKU remains an area of ongoing research, with some studies showing limited cognitive benefits.[13][14][15][16]

Cognitive Enhancement and Stress Reduction

A significant area of modern this compound research focuses on its potential to enhance cognitive function, particularly under conditions of stress. Stress is known to deplete catecholamine levels, which can impair cognitive performance.[17] The hypothesis is that this compound supplementation can help replenish these neurotransmitters, thereby mitigating the negative effects of stress on cognition.[7][17]

Experimental Protocols and Findings:

Numerous studies have investigated the effects of this compound on cognitive performance in healthy individuals subjected to various stressors, such as sleep deprivation, extreme temperatures, and demanding cognitive tasks.

Experimental_Workflow_Stress_Study Participant_Recruitment Participant Recruitment (Healthy Volunteers) Baseline_Assessment Baseline Cognitive and Physiological Assessment Participant_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Tyrosine_Group This compound Administration (e.g., 100-150 mg/kg) Randomization->Tyrosine_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Stress_Induction Stress Induction (e.g., Noise, Cognitive Load) Tyrosine_Group->Stress_Induction Placebo_Group->Stress_Induction Cognitive_Testing_T Cognitive Performance Testing (e.g., N-Back, Stroop) Stress_Induction->Cognitive_Testing_T Cognitive_Testing_P Cognitive Performance Testing (e.g., N-Back, Stroop) Stress_Induction->Cognitive_Testing_P Data_Analysis Data Analysis and Comparison Cognitive_Testing_T->Data_Analysis Cognitive_Testing_P->Data_Analysis

A common experimental design is a randomized, double-blind, placebo-controlled trial.[18] Participants are typically administered a dose of this compound ranging from 100 to 150 mg per kilogram of body weight, often 30-60 minutes before exposure to a stressor.[7][19][20] Cognitive function is then assessed using a battery of standardized tests.

Cognitive Domain Experimental Task Dosage Key Findings Citation
Working MemoryN-Back Task100-200 mg/kgImproved working memory during mentally demanding tasks.[20][21]
Cognitive FlexibilityTask-Switching Paradigm150 mg/kgImproved cognitive flexibility.[20]
Vigilance/AttentionPsychomotor Vigilance Task150 mg/kgAmeliorated performance decline during sleep deprivation.[22]
General Cognitive Performance under StressVarious cognitive tasks with noise stressor100 mg/kgImproved performance on stress-sensitive tasks.[18]

These studies generally suggest that this compound supplementation can be effective in preserving cognitive function during acute, stressful situations where there is a high cognitive demand.[23]

Enzyme Kinetics and Regulation

A deeper understanding of this compound's role requires an examination of the kinetics of the key enzymes involved in its metabolism.

Phenylalanine Hydroxylase (PAH):

  • Mechanism: PAH catalyzes the conversion of phenylalanine to tyrosine.[1][24]

  • Kinetics: The enzyme exhibits positive cooperativity with its substrate, phenylalanine.[25] A key kinetic parameter is the dissociation constant (Kd) for the binding of its cofactor, tetrahydrobiopterin (BH4), which is approximately 65 µM.[1][4][24] The subsequent binding of phenylalanine to the enzyme-cofactor complex has a Kd of about 130 µM.[1][4][24]

Tyrosine Hydroxylase (TH):

  • Regulation: As the rate-limiting enzyme in catecholamine synthesis, TH activity is highly regulated.[3][8][26] It is subject to feedback inhibition by catecholamines, particularly dopamine.[3][11]

  • Kinetics: Dopamine binds to TH at two distinct sites: a high-affinity site (Kd < 4 nM) and a low-affinity site (Kd = 90 nM).[11] Binding to the high-affinity site decreases the enzyme's maximal velocity (Vmax) and increases the Michaelis constant (Km) for the cofactor tetrahydrobiopterin.[11] Phosphorylation of TH can relieve this feedback inhibition.[3][11]

Dopamine β-Hydroxylase (DBH):

  • Mechanism: DBH is a copper-containing enzyme that catalyzes the hydroxylation of dopamine to norepinephrine.[5][27]

  • Kinetics: The kinetic mechanism of membrane-bound DBH differs from its soluble form, with the membrane-bound form showing a higher affinity for its substrate.[2]

Conclusion

The journey of this compound research, from its humble discovery in cheese to its intricate role in neurochemistry and cognition, highlights a remarkable progression in our understanding of amino acid biochemistry and its implications for human health. The historical perspective reveals a transition from basic chemical characterization to detailed mechanistic studies of enzymatic pathways and, ultimately, to clinical investigations of its therapeutic and performance-enhancing potential. For researchers, scientists, and drug development professionals, the story of this compound serves as a compelling case study in the multifaceted nature of a single molecule and underscores the ongoing potential for new discoveries in the field of nutritional neuroscience. Further research is warranted to fully elucidate the long-term effects and optimal applications of this compound supplementation.

References

L-Tyrosine Biosynthesis: A Comparative Analysis of Plant and Animal Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a proteinogenic aromatic amino acid, is fundamental to the biochemistry of virtually all living organisms. It serves not only as a crucial building block for proteins but also as a precursor for a diverse array of vital biomolecules, including neurotransmitters, hormones, and natural products. While essential for both plants and animals, the biosynthetic routes to obtain this compound diverge significantly between these kingdoms. Plants and most microorganisms synthesize this compound de novo through the intricate shikimate pathway, a metabolic route absent in animals. Conversely, animals primarily synthesize this compound through the hydroxylation of the essential amino acid L-phenylalanine. This technical guide provides a comprehensive comparison of this compound biosynthesis in plants and animals, detailing the respective biochemical pathways, key enzymatic players, and regulatory strategies. We present quantitative data on enzyme kinetics, detailed experimental protocols for the study of these pathways, and visual representations of the core processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

This compound Biosynthesis in Plants: The Shikimate Pathway

Plants synthesize this compound, along with other aromatic amino acids, via the shikimate pathway, a seven-step metabolic route that converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate.[1][2] Chorismate stands as a critical branch-point intermediate, directing carbon flow towards the synthesis of tryptophan or to the shared pathway for phenylalanine and tyrosine.[3][4]

The biosynthesis of this compound from chorismate primarily proceeds through one of two routes, the arogenate pathway or the prephenate pathway, with the arogenate pathway being predominant in most plants.[4][5]

The Arogenate Pathway
  • Chorismate to Prephenate: The first committed step towards tyrosine and phenylalanine synthesis is the conversion of chorismate to prephenate, a reaction catalyzed by the enzyme chorismate mutase (CM) .[6][7] This enzyme facilitates a Claisen rearrangement of the chorismate molecule.[8]

  • Prephenate to Arogenate: Prephenate is then transaminated to form arogenate by prephenate aminotransferase .

  • Arogenate to this compound: The final step is the NAD(P)+-dependent oxidative decarboxylation of arogenate to yield this compound, catalyzed by arogenate dehydrogenase (ADH) .[9][10]

The Prephenate Pathway

While less common in plants, some species can utilize an alternative route:

  • Chorismate to Prephenate: This step is identical to the arogenate pathway, catalyzed by chorismate mutase .

  • Prephenate to 4-Hydroxyphenylpyruvate: Prephenate is oxidatively decarboxylated to 4-hydroxyphenylpyruvate by prephenate dehydrogenase (PDH) .

  • 4-Hydroxyphenylpyruvate to this compound: The final step is the transamination of 4-hydroxyphenylpyruvate to this compound.

Regulation of this compound Biosynthesis in Plants

The biosynthesis of this compound in plants is tightly regulated to meet metabolic demands and conserve energy. The primary regulatory mechanism is feedback inhibition , where the end product, this compound, inhibits the activity of key enzymes in the pathway.[4]

  • Arogenate Dehydrogenase (ADH): This enzyme is often a major site of regulation, being strongly inhibited by this compound.[4]

  • Chorismate Mutase (CM): Certain isoforms of chorismate mutase are also subject to feedback inhibition by this compound and L-phenylalanine, while being allosterically activated by L-tryptophan.[6]

This complex regulation at multiple points ensures a balanced production of all three aromatic amino acids.

This compound Biosynthesis in Animals: The Phenylalanine Hydroxylation Pathway

Animals are incapable of synthesizing aromatic amino acids de novo and must obtain the essential amino acid L-phenylalanine from their diet. This compound is considered a conditionally essential amino acid because it can be synthesized in the body, but only from L-phenylalanine. The primary site of this conversion is the liver.

The biosynthesis of this compound in animals is a single-step reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) .[11]

L-Phenylalanine + O₂ + Tetrahydrobiopterin (B1682763) (BH₄) → this compound + H₂O + Dihydrobiopterin (BH₂)

This reaction involves the hydroxylation of the phenyl ring of L-phenylalanine. The PAH enzyme is a monooxygenase that requires molecular oxygen and the cofactor tetrahydrobiopterin (BH₄).

Regulation of Phenylalanine Hydroxylase (PAH)

The activity of PAH is meticulously controlled to maintain appropriate levels of both L-phenylalanine and this compound.

  • Allosteric Activation: PAH is allosterically activated by its substrate, L-phenylalanine.[11] This ensures that when phenylalanine levels are high, its conversion to tyrosine is stimulated.

  • Cofactor Requirement: The availability of the cofactor tetrahydrobiopterin (BH₄) is essential for PAH activity.

  • Phosphorylation: The enzyme's activity can also be modulated by phosphorylation.[12]

  • Feedback Inhibition: While the primary regulation is through substrate activation, high levels of catecholamines, which are downstream products of tyrosine metabolism, can exert feedback inhibition on tyrosine hydroxylase, the rate-limiting enzyme in their synthesis, thus indirectly influencing tyrosine utilization.[13][14]

Comparative Analysis of Key Enzymes: Quantitative Data

The kinetic parameters of the key enzymes in this compound biosynthesis highlight the differences in efficiency and substrate affinity between the plant and animal pathways.

EnzymeOrganism/TissueSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Chorismate Mutase (PpCM1) Pinus pinaster (Maritime Pine)Chorismate-29.4-[6]
Chorismate Mutase (PpCM2) Pinus pinaster (Maritime Pine)Chorismate-35-[6]
Arogenate Dehydratase (ADT1) Petunia hybridaArogenate1790.2671480[15]
Arogenate Dehydratase (ADT2) Petunia hybridaArogenate66.71.23118510[15]
Arogenate Dehydratase (ADT3) Petunia hybridaArogenate48.80.1943980[15]
Arogenate Dehydrogenase Sorghum bicolorArogenate320--[16]
Phenylalanine Hydroxylase (WT) Human (recombinant)L-Phenylalanine318--[11]
Phenylalanine Hydroxylase (WT, L-Phe preactivated) Human (recombinant)L-Phenylalanine156 (S₀.₅)--[11]
Phenylalanine Hydroxylase Rat Liver6-MePH₄ (cofactor)20-50--[12]

Table 1: Comparative Kinetic Parameters of Key Enzymes in this compound Biosynthesis. Note: S₀.₅ represents the substrate concentration at half-maximal velocity for allosteric enzymes.

Experimental Protocols

Enzyme Assays

This assay measures the activity of chorismate mutase by monitoring the disappearance of chorismate, which absorbs light at 274 nm.[6][8]

Materials:

  • Purified chorismate mutase enzyme

  • Chorismate solution

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture in the wells or cuvettes containing the assay buffer and varying concentrations of chorismate.

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified chorismate mutase enzyme.

  • Immediately monitor the decrease in absorbance at 274 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

  • Determine kinetic parameters (K_m_ and V_max_) by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.[8]

This continuous spectrophotometric assay measures the production of NADH or NADPH, which accompanies the conversion of arogenate to tyrosine, by monitoring the increase in absorbance at 340 nm.[5]

Materials:

  • Partially or fully purified arogenate dehydrogenase

  • L-Arogenate solution

  • NAD⁺ or NADP⁺ solution

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.5

  • Spectrophotometer

Procedure:

  • In a cuvette, combine the assay buffer, NAD⁺ or NADP⁺, and the enzyme solution.

  • Equilibrate to the assay temperature (e.g., 30°C).

  • Initiate the reaction by adding the L-arogenate solution.

  • Monitor the increase in absorbance at 340 nm for several minutes.

  • The rate of reaction is proportional to the rate of change in absorbance.

This continuous, real-time assay is based on the different fluorescence properties of L-phenylalanine and the product, this compound.[11]

Materials:

  • Purified phenylalanine hydroxylase (PAH)

  • L-Phenylalanine solution

  • Tetrahydrobiopterin (BH₄) solution

  • Catalase

  • Ferrous ammonium (B1175870) sulfate

  • Assay Buffer: e.g., 22.35 mM NaHepes, pH 7.3

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, catalase, ferrous ammonium sulfate, and the purified PAH enzyme.

  • Add varying concentrations of L-phenylalanine to the reaction mixture.

  • For pre-activation studies, incubate the enzyme with L-phenylalanine for a set period (e.g., 5 minutes at 25°C).[11]

  • Initiate the reaction by adding the cofactor, BH₄.

  • Monitor the increase in fluorescence intensity at the emission wavelength of this compound (e.g., excitation at 275 nm, emission at 305 nm), while minimizing interference from L-phenylalanine fluorescence.

  • Calculate reaction rates and kinetic parameters from the fluorescence data.

Quantification of this compound

This method allows for the quantification of this compound and related metabolites in plant extracts using reverse-phase high-performance liquid chromatography (HPLC).[17]

Sample Preparation:

  • Homogenize fresh plant tissue (e.g., 0.25 g) in an extraction solvent (e.g., 1.5 mL of 0.1% formic acid in water).[17]

  • Vortex the mixture for 10 minutes and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Collect the supernatant for HPLC analysis.

HPLC Analysis:

  • Use a C18 reverse-phase column.

  • Employ a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in 0.1% formic acid).

  • Detect this compound using a UV detector at its maximum absorbance wavelength (around 275-280 nm) or a fluorescence detector for higher sensitivity.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

A highly sensitive and specific method for quantifying this compound in complex biological matrices like plasma, serum, or tissue homogenates is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Sample Preparation:

  • For serum or plasma, deproteinize the sample using a spin filter with a molecular weight cutoff (e.g., 10 kDa).

  • For tissues, homogenize the sample in an appropriate buffer and centrifuge to remove insoluble material.

  • The resulting supernatant or filtrate can be directly analyzed or further diluted.

LC-MS/MS Analysis:

  • Separate the sample using a suitable liquid chromatography method (e.g., HILIC or reverse-phase).

  • Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Select specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled this compound) for accurate quantification.

  • Construct a calibration curve using standards to determine the concentration of this compound in the samples.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathways

dot digraph "this compound Biosynthesis in Plants" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

PEP [label="Phosphoenolpyruvate"]; E4P [label="Erythrose 4-Phosphate"]; Shikimate [label="Shikimate Pathway"]; Chorismate [label="Chorismate", fillcolor="#FBBC05"]; Prephenate [label="Prephenate"]; Arogenate [label="Arogenate"]; Tyrosine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylalanine [label="L-Phenylalanine"]; Tryptophan [label="L-Tryptophan"];

{PEP, E4P} -> Shikimate [arrowhead=none]; Shikimate -> Chorismate; Chorismate -> Prephenate [label="Chorismate Mutase"]; Chorismate -> Tryptophan; Prephenate -> Arogenate [label="Prephenate\nAminotransferase"]; Prephenate -> Phenylalanine; Arogenate -> Tyrosine [label="Arogenate\nDehydrogenase"]; Tyrosine -> Arogenate [label="Feedback Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } DOT Caption: this compound Biosynthesis Pathway in Plants.

dot digraph "this compound Biosynthesis in Animals" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Diet [label="Dietary Protein"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#FBBC05"]; Tyrosine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAH [label="Phenylalanine\nHydroxylase (PAH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cofactors [label="O₂, Tetrahydrobiopterin\n(BH₄)"];

Diet -> Phenylalanine; Phenylalanine -> PAH [arrowhead=none]; Cofactors -> PAH [arrowhead=none]; PAH -> Tyrosine; Phenylalanine -> PAH [label="Allosteric Activation", style=dashed, color="#34A853", arrowhead=open]; } DOT Caption: this compound Biosynthesis Pathway in Animals.

Experimental Workflow for Enzyme Kinetic Analysis

dot digraph "Enzyme Kinetic Analysis Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Purified Enzyme", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Perform Enzyme Assay\n(e.g., Spectrophotometric)"]; Data [label="Collect Raw Data\n(Absorbance/Fluorescence vs. Time)"]; Velocity [label="Calculate Initial Reaction Velocities (v₀)"]; Plot [label="Plot v₀ vs. Substrate Concentration"]; Fit [label="Fit Data to Michaelis-Menten Equation"]; Params [label="Determine Kinetic Parameters\n(K_m, V_max, k_cat)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Assay; Assay -> Data; Data -> Velocity; Velocity -> Plot; Plot -> Fit; Fit -> Params; Params -> End; } DOT Caption: Workflow for Enzyme Kinetic Analysis.

Conclusion

The biosynthesis of this compound presents a fascinating dichotomy between the plant and animal kingdoms. Plants, as autotrophs, have evolved a complex, multi-step pathway originating from basic metabolites, which is subject to intricate feedback regulation to balance the production of all aromatic amino acids. In contrast, animals rely on the dietary intake of L-phenylalanine and a single enzymatic step to produce this compound, with regulation centered on substrate availability and allosteric control of the key enzyme, phenylalanine hydroxylase.

For researchers in drug development, the stark differences in these pathways offer significant opportunities. The shikimate pathway in plants and microorganisms is a well-established target for the development of herbicides and antimicrobial agents, as it is absent in mammals. A deeper understanding of the key enzymes and their regulation can pave the way for the design of more specific and effective inhibitors. Conversely, the study of phenylalanine hydroxylase is critical for understanding and developing therapies for metabolic disorders such as phenylketonuria (PKU). The detailed kinetic data and experimental protocols provided in this guide serve as a valuable resource for scientists working to modulate these pathways for agricultural, pharmaceutical, and biotechnological applications.

References

An In-depth Technical Guide on the Structural Isomers of L-Tyrosine and Their Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a proteinogenic amino acid, is a fundamental precursor for critical neurotransmitters and hormones. Beyond its canonical L-form, several structural isomers exist with profound and distinct biological implications. This technical guide provides a comprehensive examination of the primary structural isomers of this compound: D-Tyrosine, meta-Tyrosine (m-Tyrosine), and ortho-Tyrosine (o-Tyrosine). While this compound is integral to protein synthesis and catecholamine pathways, its isomers are primarily products of non-enzymatic processes, such as oxidative stress, and serve as important biomarkers and mediators of cellular pathophysiology. This document details the formation, biological activities, and disease associations of each isomer. It includes a comparative analysis of their roles, supported by quantitative data, detailed experimental protocols for their analysis, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding for research and therapeutic development.

Introduction to this compound and Its Isomerism

This compound (para-Tyrosine or p-Tyr) is a non-essential amino acid synthesized in the body from phenylalanine.[1] Its phenolic side chain is crucial for its role as a precursor to the catecholamines (dopamine, norepinephrine (B1679862), and epinephrine), thyroid hormones (thyroxine and triiodothyronine), and melanin.[1][2][3] Tyrosine phosphorylation, a key post-translational modification, is fundamental to signal transduction and the regulation of enzymatic activity.[2]

Structural isomers of this compound possess the same chemical formula (C₉H₁₁NO₃) but differ in the arrangement of their atoms. These include the stereoisomer D-Tyrosine and the positional isomers meta-Tyrosine and ortho-Tyrosine, where the hydroxyl group is located at different positions on the phenyl ring.[2] Unlike this compound, which is produced enzymatically, m-Tyrosine and o-Tyrosine are primarily formed through the non-enzymatic hydroxylation of phenylalanine by free radicals, particularly under conditions of oxidative stress.[2][4]

Isomer Profiles and Biological Relevance

This compound (para-Tyrosine)

This compound is the biologically active form essential for protein synthesis and is a precursor for several vital molecules.[]

  • Neurotransmitter Synthesis: In dopaminergic neurons, this compound is converted to L-DOPA by tyrosine hydroxylase, the rate-limiting step in dopamine (B1211576) synthesis.[2][6] Dopamine is a precursor for norepinephrine and epinephrine.[2]

  • Hormone Production: It is a substrate for the synthesis of thyroid hormones T3 and T4.[2][7]

  • Cognitive Function: this compound supplementation has been shown to improve cognitive performance and memory under stressful conditions by replenishing depleted catecholamine levels.[8][9][10]

D-Tyrosine

D-Tyrosine is the D-enantiomer of tyrosine and is not incorporated into proteins during synthesis in eukaryotes.[]

  • Metabolism and Synthesis: While this compound is the naturally occurring form, D-Tyrosine can be found in some biological systems and is a metabolite in Escherichia coli.[][11] There is emerging evidence for an alternative pathway for dopamine synthesis involving D-amino acids.[12]

  • Therapeutic and Research Applications: D-Tyrosine is primarily used in research and drug development.[] It serves as an intermediate in the synthesis of peptide-based drugs, such as Atosiban, a tocolytic agent used to delay preterm labor.[13] It is also utilized as a probe to study protein structure and dynamics.[13]

meta-Tyrosine (m-Tyrosine)

m-Tyrosine is formed from the oxidation of phenylalanine by hydroxyl radicals and is a recognized biomarker of oxidative stress.[14][15]

  • Biomarker of Oxidative Stress: Elevated levels of m-Tyrosine are associated with numerous diseases linked to oxidative stress, including neurodegenerative diseases, diabetes, and atherosclerosis.[14][15][16]

  • Toxicity and Cellular Disruption: m-Tyrosine can be mistakenly incorporated into proteins in place of phenylalanine, leading to altered protein structure and function, and potentially contributing to cellular toxicity.[4][17] This incorporation can disrupt cellular homeostasis and is considered a direct mediator of the toxic effects of oxidative stress.[14][16]

  • Cancer Physiology: m-Tyrosine has been shown to inhibit the proliferation of certain cancer cells and induce autophagy.[17][18] It is implicated in the phenomenon of "concomitant tumor resistance," where a primary tumor inhibits the growth of secondary tumors or metastases.[18]

ortho-Tyrosine (o-Tyrosine)

Similar to m-Tyrosine, o-Tyrosine is a product of phenylalanine oxidation and serves as a marker for oxidative stress.[4][14]

  • Indicator of Oxidative Damage: Increased concentrations of o-Tyrosine are found in conditions associated with heightened oxidative stress, such as aging and various pathologies.[14][16]

  • Cellular Effects: Like m-Tyrosine, o-Tyrosine can be incorporated into proteins, potentially leading to dysfunctional proteins and cellular damage.[4] However, some studies suggest it may have less pronounced toxic effects compared to m-Tyrosine.[17]

  • Genotoxicity: Studies on the genotoxicity of o-Tyrosine have shown no significant toxic effects at concentrations far exceeding those found in biological systems after irradiation, suggesting it may not be a potent genotoxic agent.[19]

Quantitative Data

The following tables summarize key quantitative data related to the structural isomers of this compound.

Table 1: General Properties of Tyrosine Isomers

IsomerMolar Mass ( g/mol )Common SourcePrimary Biological Role
This compound 181.19Endogenous synthesis, dietProtein synthesis, precursor for neurotransmitters and hormones
D-Tyrosine 181.19Synthetic, bacterial metaboliteResearch, drug synthesis intermediate
m-Tyrosine 181.19Phenylalanine oxidationBiomarker and mediator of oxidative stress, potential anti-cancer agent
o-Tyrosine 181.19Phenylalanine oxidationBiomarker of oxidative stress

Table 2: Disease Associations and Biomarker Significance

IsomerAssociated DiseasesBiomarker ForNotes
m-Tyrosine Alzheimer's disease, atherosclerosis, diabetes, cataract formation, sepsis, cancer[4][14][15][16]Hydroxyl radical formation, oxidative stressLevels correlate with the intensity of systemic inflammation in sepsis.[4]
o-Tyrosine Aging cardiac muscle, diabetes, cataract formation, atherosclerosis, chronic lung disease[14]Hydroxyl radical formation, oxidative stressOften measured alongside m-Tyrosine.[14]

Experimental Protocols

Separation and Quantification of Tyrosine Isomers

The analysis of tyrosine isomers in biological samples is challenging due to their structural similarity. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common approach.

Protocol: HPLC with Fluorescence and Electrochemical Detection

This method is suitable for the simultaneous determination of tyrosine isomers in plasma and tissue homogenates.

  • Sample Preparation:

    • Deproteinate plasma or tissue homogenate samples by adding an equal volume of 10% trichloroacetic acid.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A pentafluorophenyl (PFP) column is recommended for resolving the isomers.[20]

    • Mobile Phase: A gradient elution with a mixture of aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: 30°C.

  • Detection:

    • Fluorescence Detection: Excitation at 275 nm and emission at 305 nm for all three isomers (p-, m-, and o-Tyrosine).[4] Phenylalanine can be detected at an excitation of 258 nm and emission of 288 nm.[4]

    • Electrochemical Detection: A dual-electrode system can be used for enhanced selectivity and sensitivity for detecting oxidized products.[21][22]

In Vitro Oxidative Stress Assay

This protocol describes a method to induce the formation of m-Tyrosine and o-Tyrosine from phenylalanine via the Fenton reaction.

  • Reaction Mixture:

    • Prepare a solution containing 1 mM L-phenylalanine in a phosphate (B84403) buffer (pH 7.4).

    • Add 100 µM FeCl₃ and 1 mM EDTA.

    • Initiate the reaction by adding 10 mM H₂O₂.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Analysis:

    • Stop the reaction by adding catalase.

    • Analyze the formation of tyrosine isomers using the HPLC method described in section 4.1.

Mandatory Visualizations

Formation of Tyrosine Isomers via Phenylalanine Oxidation

Phenylalanine Oxidation Phe Phenylalanine pTyr p-Tyrosine (this compound) (Enzymatic) Phe->pTyr Enzymatic Hydroxylation mTyr m-Tyrosine Phe->mTyr oTyr o-Tyrosine Phe->oTyr OH_radical Hydroxyl Radical (•OH) (from Oxidative Stress) OH_radical->Phe Non-Enzymatic Oxidation PAH Phenylalanine Hydroxylase

Caption: Formation pathways of tyrosine isomers.

This compound Metabolic Pathway to Catecholamines

Catecholamine Synthesis L_Tyr This compound L_DOPA L-DOPA L_Tyr->L_DOPA Hydroxylation Dopamine Dopamine L_DOPA->Dopamine Decarboxylation Norepinephrine Norepinephrine Dopamine->Norepinephrine Hydroxylation Epinephrine Epinephrine Norepinephrine->Epinephrine Methylation TH Tyrosine Hydroxylase (Rate-limiting) AADC AADC DBH Dopamine β-hydroxylase PNMT PNMT

Caption: Biosynthesis of catecholamines from this compound.

Experimental Workflow for Isomer Analysis

Experimental Workflow Sample Biological Sample (Plasma, Tissue) Deproteination Deproteination (e.g., Trichloroacetic Acid) Sample->Deproteination Centrifugation Centrifugation Deproteination->Centrifugation Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Separation (PFP Column) Filtration->HPLC Detection Detection (Fluorescence / Electrochemical) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for tyrosine isomer analysis.

Conclusion

The structural isomers of this compound exhibit remarkably different biological roles. While this compound is a cornerstone of protein structure and the synthesis of essential neurochemicals, its isomers, m-Tyrosine and o-Tyrosine, are predominantly byproducts of oxidative stress. Their presence in biological systems is a strong indicator of oxidative damage and they may actively contribute to the pathology of a wide range of diseases. D-Tyrosine, on the other hand, remains a valuable tool in synthetic chemistry and pharmacology. A thorough understanding of the distinct functions and mechanisms of these isomers is critical for researchers and clinicians in the fields of neurobiology, toxicology, and drug development. The methodologies and data presented in this guide offer a foundation for further investigation into the diagnostic and therapeutic potential of targeting these molecules.

References

Methodological & Application

Application Note: Quantification of L-Tyrosine in Brain Microdialysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-Tyrosine is a large neutral amino acid that serves as the precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and epinephrine (B1671497) (E).[1][2] The availability of this compound in the brain can be a rate-limiting factor for catecholamine synthesis, particularly in neurons with high firing rates.[3] Therefore, accurately measuring extracellular this compound concentrations in specific brain regions is crucial for understanding neurotransmission, neuropharmacology, and the pathology of various neurological and psychiatric disorders.[1][3] Brain microdialysis is a widely used technique to sample extracellular fluid from living brain tissue.[2] When coupled with the high sensitivity and selectivity of High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it provides a powerful platform for quantifying this compound levels in real-time.[1][2]

This application note provides a detailed protocol for the quantification of this compound in brain microdialysates using HPLC-ECD, covering in vivo microdialysis, sample preparation, and analytical methodology.

Principle of the Method

The overall method involves several key stages. First, a microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal. The probe is then perfused with a physiological solution (perfusate), allowing for the passive diffusion of low-molecular-weight molecules, including this compound, from the extracellular fluid into the perfusate.[2] The resulting samples, known as microdialysates, are collected at regular intervals. These samples are then directly injected into an HPLC system.

In the HPLC system, this compound is separated from other components in the microdialysate on a reverse-phase C18 column. The separated this compound then flows to an electrochemical detector. Although this compound itself is electroactive, its detection can be challenging. For enhanced sensitivity and selectivity for amino acids, pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) is often employed, though this typically requires fluorescence detection.[4][5] However, direct electrochemical detection is possible. The electrochemical detector measures the current generated by the oxidation of this compound at a glassy carbon electrode set at a specific potential.[1][3] The resulting electrical signal is proportional to the concentration of this compound in the sample, which is quantified by comparing the peak area to a standard curve generated from solutions of known this compound concentrations.

G cluster_invivo In Vivo Procedure cluster_analysis Ex Vivo Analysis surgery Stereotaxic Surgery: Probe Implantation perfusion Probe Perfusion & Equilibration surgery->perfusion collection Microdialysate Sample Collection perfusion->collection hplc HPLC Separation (Reverse-Phase C18) collection->hplc Direct Injection ecd Electrochemical Detection (ECD) hplc->ecd quant Data Analysis & Quantification ecd->quant

Figure 1: General experimental workflow for this compound analysis.

This compound Metabolic Pathway

This compound is the initial substrate in the biosynthesis of dopamine, a critical neurotransmitter involved in reward, motivation, and motor control. The enzyme Tyrosine Hydroxylase (TH) catalyzes the rate-limiting step, converting this compound to L-DOPA. Subsequently, Aromatic L-amino acid decarboxylase (AADC) rapidly converts L-DOPA to Dopamine.[1][2] Monitoring this compound levels provides insight into the substrate availability for this crucial pathway.

G LTYR This compound LDOPA L-DOPA LTYR->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) DA Dopamine (DA) LDOPA->DA AADC (DOPA Decarboxylase)

Figure 2: Biosynthetic pathway from this compound to Dopamine.

Experimental Protocols

In Vivo Microdialysis Protocol

This protocol is adapted from procedures used for monitoring neurochemicals in the rat brain.[3]

Materials:

  • Male Sprague-Dawley rats (250–350 g)

  • Anesthesia (e.g., Isoflurane)

  • Stereotaxic frame

  • Microdialysis probes (e.g., 4-mm active membrane, 30 kDa MWCO)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF) or Dulbecco's PBS as perfusate.[3] Example composition: 122 mM NaCl, 3.0 mM KCl, 1.2 mM MgSO4, 0.4 mM KH2PO4, 25.0 mM NaHCO3, 1.2 mM CaCl2, and 5.0 mM glucose, pH 7.4.[3]

  • Refrigerated fraction collector

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat using isoflurane (B1672236) (e.g., 4.5% for induction, 2-3% for maintenance).[3] Secure the animal in a stereotaxic frame.

  • Probe Implantation: Drill a small hole in the skull above the target brain region (e.g., medial prefrontal cortex or striatum).[3] Slowly lower the microdialysis probe to the predetermined coordinates.

  • Probe Perfusion and Equilibration: Connect the probe to a perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1.0-1.5 µL/min).[2][3] Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

  • Sample Collection: Collect microdialysate samples at regular intervals (e.g., every 20-30 minutes) into vials using a refrigerated fraction collector.[3] For analysis of compounds prone to oxidation, a small amount of antioxidant (e.g., ascorbic acid) may be added to the collection vials.[6]

  • Sample Storage: Microdialysis samples can typically be frozen at -80°C prior to analysis and do not require filtration.[7]

HPLC-ECD Analysis Protocol

Materials and Equipment:

  • HPLC system with a dual-piston pump and pulse dampener.[4]

  • Autosampler with cooling capability (e.g., 5°C).[8]

  • Column oven (e.g., 30°C).[8]

  • Electrochemical detector (ECD) with a glassy carbon working electrode and Ag/AgCl reference electrode.[3][4]

  • Reverse-phase C18 analytical column (e.g., 100 x 4.6 mm, 3-µm particles).[3]

  • Data acquisition and analysis software.

  • HPLC-grade water, acetonitrile, and methanol.

  • Mobile phase reagents (e.g., sodium acetate, citric acid, EDTA, 1-octanesulfonic acid (OSA)).[1][2]

  • This compound standard (Sigma-Aldrich).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase. A typical composition for analyzing related monoamines consists of an aqueous buffer with an organic modifier. For example: 12.5 mM citrate, 20 mM acetate, 0.1 mM EDTA with 10% (v/v) acetonitrile, adjusted to a suitable pH (e.g., 5.0-6.0).[3] The mobile phase must be filtered (0.22 µm filter) and degassed before use.[4]

  • System Equilibration: Set up the HPLC system with the C18 column. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) for at least 30-60 minutes or until a stable baseline is achieved on the detector.[3][4]

  • Detector Settings: Turn on the electrochemical detector at least 30 minutes before analysis. Set the potential of the glassy carbon electrode. A potential of +0.50V to +0.80V is often used for related electroactive compounds; optimization for this compound specifically is recommended.[3]

  • Sample Analysis: Thaw microdialysate samples on ice.[4] Place the vials in the autosampler. Inject a small volume (e.g., 10-20 µL) of the sample onto the HPLC column.[3][4]

  • Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., from 10 nM to 1000 nM) in the same aCSF used for microdialysis. Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Quantification: Determine the concentration of this compound in the microdialysate samples by comparing their peak areas to the linear regression equation derived from the standard curve.[4]

Data Presentation

Quantitative data should be clearly summarized for comparison and validation purposes.

Table 1: Example HPLC-ECD System Parameters for Neurochemical Analysis This table provides a summary of typical parameters used in HPLC-ECD analysis of neurochemicals in brain microdialysates.[3][6][8]

ParameterRecommended Setting
HPLC System Isocratic Pump, Autosampler, Column Oven
Analytical Column Reverse-Phase C18 (e.g., 100-150 mm x 1.0-4.6 mm, 3-5 µm)
Mobile Phase Aqueous buffer (e.g., citrate/acetate or phosphate) with 5-15% organic modifier (Acetonitrile or Methanol), EDTA, and an ion-pairing agent like OSA.[1][3][6]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30 - 40 °C
Detector Electrochemical Detector (ECD)
Working Electrode Glassy Carbon (GC)
Reference Electrode Ag/AgCl
Potential +0.50 V to +0.80 V (Requires optimization for this compound)

Table 2: Typical Method Validation Parameters A validated method ensures reliable and reproducible results. The following parameters should be assessed according to validation guidelines.[8][9]

ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) The ability to elicit test results that are directly proportional to the analyte concentration.> 0.99
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise.Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10
Accuracy The closeness of the measured value to the true value, often expressed as % recovery.85-115% (80-120% at LOQ)
Precision (%RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.≤ 15% (≤ 20% at LOQ)
Specificity The ability to assess unequivocally the analyte in the presence of other components.No interfering peaks at the retention time of the analyte.

Table 3: Example Basal Concentrations of Analytes in Rat Brain Microdialysates This table provides context on the expected concentration ranges for various neurochemicals in rat nucleus accumbens and cortex.[6][10] this compound concentrations would be expected to be in the low micromolar range in the extracellular fluid.

AnalyteBrain RegionBasal Concentration (pg/µL or ng/mL)
Dopamine (DA)Nucleus Accumbens0.06 ± 0.02 ng/mL[10]
DOPACCerebral Cortex54.05 ± 8.89 pg/µL[6]
HVACerebral Cortex50.44 ± 9.58 pg/µL[6]
Norepinephrine (NE)Cerebral Cortex8.41 ± 1.25 pg/µL[6]
5-HIAACerebral Cortex69.07 ± 8.53 pg/µL[6]

References

Chiral Separation of D- and L-Tyrosine by Capillary Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoisomeric form of amino acids plays a critical role in pharmaceutical and biological systems. While L-amino acids are the fundamental building blocks of proteins in mammals, their D-enantiomers can have distinct physiological or toxicological effects. Consequently, the ability to accurately separate and quantify D- and L-enantiomers is of paramount importance in drug development, quality control, and life science research. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, low sample and reagent consumption, and versatility in method development.[1][2] This document provides detailed application notes and protocols for the chiral separation of D- and L-Tyrosine using capillary electrophoresis.

Principle of Chiral Separation by Capillary Electrophoresis

Chiral separation in CE is achieved by introducing a chiral selector into the background electrolyte (BGE).[3] The chiral selector interacts transiently and stereoselectively with the enantiomers of the analyte, forming diastereomeric complexes with different formation constants. This difference in interaction leads to different electrophoretic mobilities, enabling their separation. Common chiral selectors for amino acids include cyclodextrins, chiral ionic liquids, macrocyclic antibiotics, and chiral metal complexes.[1][2][4][5] The choice of chiral selector and the optimization of electrophoretic parameters are crucial for achieving baseline resolution.

Experimental Protocols

Two primary approaches for the chiral separation of D- and this compound are detailed below: Chiral Ligand Exchange-Capillary Electrophoresis (CLE-CE) and Micellar Electrokinetic Chromatography (MEKC) with a chiral selector.

Protocol 1: Chiral Ligand Exchange-Capillary Electrophoresis (CLE-CE)

This method utilizes a chiral ligand that forms a complex with a metal ion, which then interacts with the tyrosine enantiomers to form transient diastereomeric complexes.[1][2] A chiral ionic liquid, 1-ethyl-3-methyl imidazole (B134444) L-tartrate ([EMIM][L-Tar]), has been shown to be an effective chiral ligand for this purpose.[1]

Instrumentation and Consumables:

  • Capillary Electrophoresis System with UV detector

  • Uncoated Fused-Silica Capillary: 61 cm total length (52 cm effective length), 50 µm internal diameter.[1]

  • Data Acquisition and Analysis Software

Reagents:

  • D-Tyrosine and this compound standards

  • 1-ethyl-3-methyl imidazole L-tartrate ([EMIM][L-Tar])

  • Copper(II) sulfate (B86663) (CuSO₄) or other suitable metal salt

  • Sodium hydroxide (B78521) (NaOH), 0.1 M for sample preparation and pH adjustment[1]

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

Procedure:

  • Capillary Conditioning: Before first use, and daily, flush the capillary sequentially with 0.1 M NaOH (5 min), deionized water (5 min), and the running buffer (5 min).[1]

  • Background Electrolyte (BGE) Preparation: Prepare a running buffer by dissolving the chiral ligand ([EMIM][L-Tar]) and the metal salt (e.g., CuSO₄) in deionized water. Adjust the pH to the desired value (e.g., using NaOH or HCl). The optimal concentrations of the chiral ligand and metal ion need to be determined empirically but a starting point could be 10-50 mM for the chiral ligand and a 1:2 molar ratio for the metal ion.

  • Sample Preparation:

    • Dissolve D- and this compound standards in 0.1 M NaOH to a concentration of 1 mg/mL.[1]

    • Dilute the stock solutions to the desired working concentration with deionized water.[1]

  • Electrophoretic Conditions:

    • Applied Voltage: 25 kV[1]

    • Temperature: 20 °C[1]

    • Injection: Hydrodynamic injection at 35 mbar for 30 seconds.[1]

    • Detection: UV detection at 200 nm.[1]

  • Analysis: Inject the sample and run the electrophoresis. The migration times of D- and this compound will differ, allowing for their separation and quantification.

Experimental Workflow for Chiral CE

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Background Electrolyte (with Chiral Selector) Injection Sample Injection BGE->Injection Sample D/L-Tyrosine Sample Sample->Injection Capillary Capillary Conditioning Capillary->Injection Separation Electrophoretic Separation (Applied Voltage) Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Electropherogram Electropherogram Generation Detection->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification

Caption: Workflow for chiral separation by CE.

Protocol 2: Chiral Separation using a Derivatizing Agent and Borate (B1201080) Buffer

This method involves derivatizing the tyrosine enantiomers with a chiral fluorescent tagging reagent, followed by separation in a simple borate buffer. This approach can enhance detection sensitivity.[6]

Instrumentation and Consumables:

  • Capillary Electrophoresis System with a fluorescence detector (e.g., light-emitting diode-induced fluorescence)

  • Uncoated Fused-Silica Capillary

  • Data Acquisition and Analysis Software

Reagents:

  • D-Tyrosine and this compound standards

  • R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (a chiral fluorescence tagging reagent)[6]

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Derivatization: React the D- and this compound samples with the chiral fluorescent tagging reagent according to the reagent manufacturer's protocol to form diastereomeric derivatives.

  • Capillary Conditioning: As described in Protocol 1.

  • Background Electrolyte (BGE) Preparation: Prepare a 15 mmol/L borate running buffer and adjust the pH to 10.5 with NaOH.[6]

  • Sample Preparation: Dilute the derivatized tyrosine sample to the desired concentration with the running buffer.

  • Electrophoretic Conditions:

    • Applied Voltage: 14 kV[6]

    • Temperature: Ambient or controlled (e.g., 25 °C)

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Fluorescence detection (excitation and emission wavelengths will depend on the fluorescent tag).

  • Analysis: Inject the derivatized sample and perform the electrophoretic run. The diastereomeric derivatives will be separated based on their different electrophoretic mobilities.

Quantitative Data Summary

The following tables summarize key quantitative data from published methods for the chiral separation of D- and this compound.

Table 1: Method Performance and Conditions

ParameterMethod 1 (CLE-CE)[1]Method 2 (Derivatization)[6]
Chiral Selector [EMIM][L-Tar] with Cu²⁺R(-)-fluorescent tag
BGE User-optimized15 mmol/L Borate, pH 10.5
Applied Voltage 25 kV14 kV
Capillary Temp. 20 °CNot specified
Detection UV (200 nm)Fluorescence
LOD (D-Tyr) Not specified2.9 µmol/L
LOD (L-Tyr) Not specified2.2 µmol/L
RSD Migration Time Not specified< 0.2%
RSD Peak Area Not specified< 2.0%

Factors Influencing Chiral Separation

The success of the chiral separation is dependent on several key experimental parameters. Their optimization is crucial for achieving the desired resolution.

Key Parameters Influencing Separation

G cluster_params Experimental Parameters center Chiral Resolution CS_Type Chiral Selector Type & Concentration CS_Type->center BGE_pH BGE pH BGE_pH->center Voltage Applied Voltage Voltage->center Temperature Temperature Temperature->center Organic_Mod Organic Modifier Organic_Mod->center

References

Application Notes and Protocols for Stable Isotope Labeling of L-Tyrosine in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within complex biological systems.[1][2] By replacing atoms in a molecule of interest with their heavier, non-radioactive isotopes, researchers can track the molecule and its downstream metabolites through various biochemical pathways. This approach, particularly when coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the precise quantification of metabolic reaction rates, a field known as metabolic flux analysis (MFA).[3][4]

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of proteins, neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[5][6][7][8] Dysregulation of tyrosine metabolism is implicated in various diseases, including cancer and metabolic disorders, making it a key area of investigation in drug development.[9][10]

These application notes provide detailed protocols for using stable isotope-labeled this compound (e.g., ¹³C-labeled this compound) to perform metabolic flux analysis in mammalian cell cultures. The protocols cover experimental design, cell labeling, sample preparation for both LC-MS/MS and NMR analysis, and an overview of data interpretation.

Key Applications in Drug Development

  • Target Engagement and Pharmacodynamics: Tracing the flux of this compound through specific pathways can help determine if a drug is hitting its intended target and eliciting the desired metabolic response.[1][11]

  • Mechanism of Action Studies: Understanding how a drug candidate alters metabolic fluxes can provide insights into its mechanism of action.[12]

  • Toxicity and Off-Target Effects: Stable isotope labeling can help identify unintended alterations in metabolic pathways, providing an early indication of potential toxicity.[12]

  • Biomarker Discovery: Altered metabolic fluxes in response to disease or drug treatment can serve as novel biomarkers for diagnostics and patient stratification.[10]

Choosing the Right Analytical Platform: LC-MS/MS vs. NMR

Both LC-MS/MS and NMR are powerful techniques for analyzing stable isotope labeling patterns, each with its own advantages.

FeatureLC-MS/MSNMR Spectroscopy
Sensitivity High (picomolar to femtomolar)Lower (micromolar to millimolar)
Information Provides mass isotopologue distribution (number of labeled atoms per molecule)Provides positional isotopomer distribution (which atoms are labeled)[13][14]
Sample Prep More extensive, may require derivatizationMinimal sample preparation required[3][7]
Throughput HighLower
Quantification Excellent for relative and absolute quantificationRobust and highly reproducible for quantification[14]

Recommendation: For most metabolic flux analysis studies, a combination of both techniques provides the most comprehensive data. LC-MS/MS is ideal for its high sensitivity in detecting a wide range of metabolites, while NMR is invaluable for its ability to resolve positional isotopomers, which is crucial for distinguishing between different metabolic pathways.[15]

Experimental Workflow

The overall workflow for a stable isotope labeling experiment with this compound involves several key steps, from cell culture to data analysis.

Experimental Workflow cluster_experiment Experimental Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis and Data Interpretation A Cell Culture and Adaptation B Introduction of 13C this compound A->B C Incubation and Labeling B->C D Quenching C->D Harvest Cells E Metabolite Extraction D->E F Sample Derivatization (optional for GC-MS) E->F G LC-MS/MS or NMR Analysis F->G H Data Processing G->H I Metabolic Flux Calculation H->I

Caption: Experimental workflow for this compound metabolic flux analysis.

Protocols

Protocol 1: Mammalian Cell Labeling with ¹³C this compound

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Tyrosine-free cell culture medium

  • ¹³C-labeled this compound (e.g., this compound-¹³C₉,¹⁵N₁)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Adaptation: Two hours prior to labeling, aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed Tyrosine-free medium supplemented with dialyzed fetal bovine serum. This step helps to deplete the intracellular pool of unlabeled this compound.

  • Labeling: Prepare the labeling medium by supplementing the Tyrosine-free medium with the desired concentration of ¹³C this compound. The concentration should be similar to that in the complete medium to avoid metabolic perturbations.

  • Incubation: Aspirate the adaptation medium and add the pre-warmed labeling medium to the cells.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope and reach an isotopic steady state. The optimal time will depend on the cell line and the pathways of interest.

  • Harvesting: At each time point, proceed immediately to the quenching and metabolite extraction protocol.

Protocol 2: Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample collection.

Materials:

  • Labeled cell cultures

  • Ice-cold saline (0.9% NaCl)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -80°C

Procedure:

  • Washing: Place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold saline to remove extracellular metabolites.

  • Quenching: Immediately after the final wash, aspirate the saline and flash-freeze the cells by placing the dish in liquid nitrogen for 10-15 seconds.[9][13]

  • Metabolite Extraction:

    • Add the pre-chilled 80% methanol extraction solvent to the frozen cells (e.g., 1 mL for a 6-well plate well).

    • Use a cell scraper to scrape the cells into the solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

Materials:

  • Metabolite extracts

  • SpeedVac or nitrogen evaporator

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

Procedure:

  • Drying: Dry the metabolite extracts completely using a SpeedVac or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your LC-MS method. A common choice is 50-100 µL of a mixture of LC-MS grade water and acetonitrile (e.g., 50:50 v/v).

  • Centrifugation: Centrifuge the reconstituted samples at 16,000 x g for 10 minutes at 4°C to remove any remaining particulates.

  • Transfer: Transfer the supernatant to LC-MS vials for analysis.

Protocol 4: Sample Preparation for NMR Analysis

Materials:

  • Metabolite extracts

  • SpeedVac or lyophilizer

  • Deuterated solvent (e.g., D₂O) with an internal standard (e.g., DSS or TSP)

  • NMR tubes

Procedure:

  • Drying: Dry the metabolite extracts completely using a SpeedVac or a lyophilizer.

  • Reconstitution: Reconstitute the dried metabolites in a known volume of deuterated solvent containing the internal standard (e.g., 500 µL of D₂O with 1 mM DSS).

  • pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.

  • Transfer: Transfer the reconstituted sample to an NMR tube for analysis.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following table provides an example of how to present quantitative data from an this compound stable isotope labeling experiment. The data shows the mole percent enrichment (MPE) of this compound and its downstream metabolites in a hypothetical cancer cell line treated with a drug targeting a key metabolic enzyme.

MetaboliteIsotopeControl (MPE %)Drug Treated (MPE %)Fold Change
This compound¹³C₉95.2 ± 2.196.1 ± 1.81.01
L-DOPA¹³C₉45.7 ± 3.522.1 ± 2.90.48
Dopamine¹³C₈38.9 ± 3.115.6 ± 2.50.40
Homogentisic Acid¹³C₈60.3 ± 4.275.8 ± 3.91.26

MPE is calculated as the fraction of the labeled metabolite pool relative to the total metabolite pool.

Signaling Pathway and Data Analysis Workflow

This compound Metabolic Pathways

This compound is a central node in metabolism, feeding into several critical pathways. Understanding these connections is key to interpreting flux data.

This compound Metabolism Tyr This compound Protein Protein Synthesis Tyr->Protein DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase pHP p-Hydroxyphenylpyruvate Tyr->pHP Tyrosine Aminotransferase Thyroid Thyroid Hormones Tyr->Thyroid Dopamine Dopamine DOPA->Dopamine Melanin Melanin DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine HGA Homogentisic Acid pHP->HGA Fum Fumarate HGA->Fum AcAc Acetoacetate HGA->AcAc TCA TCA Cycle Fum->TCA AcAc->TCA

Caption: Key metabolic pathways involving this compound.
Data Analysis and Flux Calculation Workflow

The analysis of isotopomer data to calculate metabolic fluxes is a complex process that typically requires specialized software.

Data Analysis Workflow A Raw Data (MS or NMR) B Peak Integration and Isotopomer Distribution Calculation A->B C Correction for Natural Isotope Abundance B->C E Flux Estimation using Software (e.g., INCA, Metran) C->E Isotopomer Data D Metabolic Network Model Construction D->E F Statistical Analysis and Goodness-of-Fit E->F G Flux Map Visualization F->G

Caption: Workflow for calculating metabolic fluxes from raw data.

Conclusion

Stable isotope labeling of this compound is a robust method for quantifying metabolic fluxes and gaining a deeper understanding of cellular metabolism.[3] The protocols and guidelines presented here provide a framework for researchers, scientists, and drug development professionals to design and execute these powerful experiments. By carefully considering the experimental design, analytical platform, and data analysis workflow, it is possible to obtain high-quality, quantitative data on the dynamics of this compound metabolism, accelerating research and development in a wide range of therapeutic areas.

References

Application Notes and Protocols for In Vivo Electrochemistry: Real-Time Monitoring of L-Tyrosine-Derived Dopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576), a critical catecholamine neurotransmitter synthesized from the amino acid L-Tyrosine, plays a pivotal role in motor control, motivation, reward, and various cognitive functions. Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1] Understanding the dynamic fluctuations of extracellular dopamine in real-time is crucial for elucidating brain function and for the development of novel therapeutics. In vivo electrochemistry, particularly Fast-Scan Cyclic Voltammetry (FSCV), has emerged as a powerful technique for monitoring real-time changes in dopamine concentrations with high temporal and spatial resolution.[2][3] This application note provides detailed protocols and methodologies for the use of FSCV to monitor this compound-derived dopamine in vivo.

Principle of the Method

Fast-Scan Cyclic Voltammetry is an electrochemical technique that utilizes a carbon-fiber microelectrode (CFME) implanted in the brain to detect electroactive molecules like dopamine.[2][4] A rapidly changing potential waveform is applied to the CFME, causing the oxidation and subsequent reduction of dopamine at the electrode surface.[3] This electron transfer generates a current that is proportional to the concentration of dopamine. The characteristic cyclic voltammogram, a plot of current versus the applied potential, allows for the identification and quantification of dopamine.[4] FSCV offers sub-second temporal resolution, making it ideal for monitoring the rapid, phasic release and uptake of dopamine in response to physiological or pharmacological stimuli.[5]

Data Presentation

The following tables summarize key quantitative data for in vivo dopamine monitoring using FSCV with carbon-fiber microelectrodes.

Table 1: Performance Characteristics of Carbon-Fiber Microelectrodes for Dopamine Detection

ParameterTypical ValueReference
Sensitivity41 ± 2 nA/µM[6]
Limit of Detection (LOD)~0.17 nM - 11 nM[6][7][8]
Temporal ResolutionMilliseconds to sub-second[9][5]
Spatial ResolutionMicrometer scale[5]
Linear Range25 nM to 1 µM[6]

Table 2: Comparison of In Vivo Dopamine Monitoring Techniques

TechniqueTemporal ResolutionSpatial ResolutionChemical SpecificityInvasiveness
Fast-Scan Cyclic Voltammetry (FSCV) Milliseconds to secondsMicrometersHigh (with chemometrics)Moderately invasive
Microdialysis Minutes to hoursMillimetersHigh (with HPLC)Highly invasive
Genetically Encoded Sensors (e.g., dLight, GRAB-DA) Sub-secondCellularHighModerately invasive (requires genetic modification)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway for dopamine synthesis from this compound and the general experimental workflow for in vivo dopamine monitoring using FSCV.

L_Tyrosine_to_Dopamine_Pathway L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Rate-limiting step Dopamine Dopamine L_DOPA->Dopamine TH Tyrosine Hydroxylase (TH) TH->L_Tyrosine DDC DOPA Decarboxylase (DDC) DDC->L_DOPA

This compound to Dopamine Synthesis Pathway.

In_Vivo_Electrochemistry_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Probe_Fabrication Carbon-Fiber Microelectrode (CFME) Fabrication Electrode_Calibration Electrode Calibration (in vitro) Probe_Fabrication->Electrode_Calibration Animal_Surgery Stereotaxic Surgery & CFME Implantation Electrode_Calibration->Animal_Surgery Electrochemical_Recording FSCV Recording in Awake or Anesthetized Animal Animal_Surgery->Electrochemical_Recording Data_Acquisition Data Acquisition & Background Subtraction Electrochemical_Recording->Data_Acquisition Stimulation Pharmacological or Electrical Stimulation (Optional) Stimulation->Electrochemical_Recording Chemometric_Analysis Chemometric Analysis (e.g., PCA) Data_Acquisition->Chemometric_Analysis Quantification Dopamine Concentration Quantification Chemometric_Analysis->Quantification

Experimental Workflow for In Vivo Dopamine Monitoring.

Experimental Protocols

Protocol 1: Carbon-Fiber Microelectrode (CFME) Fabrication

This protocol describes the fabrication of carbon-fiber microelectrodes for FSCV.

Materials:

  • Carbon fiber (7 µm diameter)

  • Glass capillary tubes

  • Micropipette puller

  • Epoxy resin

  • Scalpel or diamond knife

  • Microforge or heat source

  • Wire for electrical connection

Procedure:

  • Aspirate a single carbon fiber into a glass capillary tube.

  • Use a micropipette puller to pull the capillary tube to a fine tip, sealing the carbon fiber within the glass.

  • Under a microscope, carefully cut the fiber to expose a tip of 30-100 µm.[10]

  • Seal the back end of the capillary with epoxy to secure the fiber.

  • Establish an electrical connection by inserting a wire into the back of the electrode, ensuring contact with the carbon fiber, and securing it with silver paint or epoxy.

Protocol 2: In Vitro Electrode Calibration

This protocol details the calibration of CFMEs before in vivo use.

Materials:

  • Flow cell

  • Ag/AgCl reference electrode

  • Dopamine standard solutions of known concentrations (e.g., 0.1 µM to 2 µM)

  • Artificial cerebrospinal fluid (aCSF)

  • FSCV system

Procedure:

  • Place the fabricated CFME and a reference electrode in the flow cell.

  • Perfuse the flow cell with aCSF.

  • Apply the same FSCV waveform that will be used in the in vivo experiment.[5]

  • Introduce dopamine standards of increasing concentrations into the flow cell.

  • Record the peak oxidative current for each concentration, sampling each at least in triplicate.[5]

  • Plot the average peak oxidative current against the dopamine concentration to generate a calibration curve. The slope of this curve represents the electrode's sensitivity.[5]

  • Note: It is crucial to perform calibration in a medium that closely mimics the ionic composition of the brain's extracellular fluid, as the presence of divalent cations like Ca2+ and Mg2+ can affect electrode sensitivity.[11][12]

Protocol 3: In Vivo Electrochemical Monitoring

This protocol outlines the procedure for in vivo dopamine monitoring in a rodent model.

Materials:

  • Calibrated CFME

  • Ag/AgCl reference electrode

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools

  • Dental cement

  • FSCV system and headstage

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Perform a craniotomy over the brain region of interest (e.g., striatum, nucleus accumbens).

  • Slowly lower the CFME to the target coordinates.

  • Implant the Ag/AgCl reference electrode in a distal location, often in a superficial cortical layer or epidural space.[13]

  • Secure the electrode and reference electrode to the skull using dental cement.

  • Allow the animal to recover from surgery if chronic recordings are planned. For acute experiments, proceed with recording under anesthesia.

  • Connect the CFME and reference electrode to the FSCV headstage.

  • Apply the FSCV waveform (e.g., a triangular wave from -0.4 V to +1.3 V and back, at a scan rate of 400 V/s and a frequency of 10 Hz).[5][13]

  • Record baseline dopamine levels.

  • If applicable, apply a stimulus (e.g., electrical stimulation of a dopamine pathway or administration of a pharmacological agent) and record the resulting changes in dopamine concentration.

Protocol 4: Data Analysis

This protocol describes the basic steps for analyzing FSCV data.

Software:

  • Specialized FSCV analysis software (e.g., HDCV, Demon Voltammetry)

Procedure:

  • Background Subtraction: The large capacitive current generated by the rapid scan rate is removed by subtracting a background current recorded just before the change in dopamine concentration.[14]

  • Data Visualization: The data is often visualized as a color plot, with time on the x-axis, applied potential on the y-axis, and current represented by color changes.[13]

  • Chemometric Analysis: To distinguish dopamine from other electroactive species and pH shifts, principal component regression (PCR) or other chemometric methods are often employed.[4][13] A training set of cyclic voltammograms for dopamine and potential interferents is used to build a model that can selectively identify and quantify the dopamine signal in the in vivo data.

  • Quantification: The current measured at the oxidation potential for dopamine is converted to concentration using the pre-calibrated sensitivity of the electrode.

Troubleshooting

  • Noisy Signal: Ensure proper grounding of the animal and the recording setup. Check for any loose connections. The quality of the Ag/AgCl reference electrode is also critical.

  • Low Sensitivity: The electrode tip may be damaged or fouled. Recalibrate the electrode, or if necessary, use a new one. Electrode performance can be enhanced by surface modifications or by applying specific electrochemical pretreatment waveforms.[15][16]

  • Drifting Baseline: Allow sufficient time for the electrode to equilibrate after implantation. Changes in the animal's physiological state (e.g., anesthesia level) can also cause baseline drift.

Conclusion

In vivo electrochemistry using FSCV is a powerful tool for the real-time monitoring of this compound-derived dopamine. The high temporal and spatial resolution of this technique provides invaluable insights into the dynamics of dopaminergic neurotransmission. The protocols and information provided in this application note offer a comprehensive guide for researchers to successfully implement this technique in their studies of brain function and the development of novel therapies for dopamine-related disorders.

References

Application Notes and Protocols for L-Tyrosine Aminotransferase (TAT) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine aminotransferase (TAT), also known as tyrosine transaminase, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism.[1][2] It catalyzes the first and rate-limiting step in the catabolism of this compound, transferring the amino group from tyrosine to α-ketoglutarate to form p-hydroxyphenylpyruvate and L-glutamate.[1][2] This enzymatic reaction is central to the overall process of tyrosine degradation. Dysregulation of TAT activity is associated with metabolic disorders such as tyrosinemia type II, making the enzyme a subject of interest in biomedical research and a potential target for therapeutic intervention.[3][4]

These application notes provide detailed protocols for the enzymatic assay of this compound aminotransferase activity, suitable for inhibitor screening and kinetic studies. The primary method described is a continuous spectrophotometric assay, which offers sensitivity and ease of use.

Signaling Pathway

This compound aminotransferase is the initial enzyme in the tyrosine catabolism pathway. The product of the TAT-catalyzed reaction, 4-hydroxyphenylpyruvate, is further metabolized through a series of enzymatic steps, ultimately yielding fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.[1][5]

Tyrosine_Catabolism_Pathway Tyrosine This compound pHPP 4-Hydroxyphenylpyruvate Tyrosine->pHPP TAT (EC 2.6.1.5) aKG α-Ketoglutarate Glutamate (B1630785) L-Glutamate Homogentisate Homogentisate pHPP->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate MAAI Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA Citric Acid Cycle Fumarate->TCA Acetoacetate->TCA

Figure 1: Tyrosine Catabolism Pathway

Quantitative Data Summary

The following table summarizes key quantitative data for this compound aminotransferase activity. These values can vary depending on the enzyme source and assay conditions.

ParameterValueEnzyme SourceNotes and Reference
Km for this compound 3.5 ± 0.9 mMLeishmania donovaniOptimal activity at pH 8.0 and 50°C.
Km for Pyridoxal-5'-phosphate (PLP) 23.59 ± 3.99 µMLeishmania donovaniThe phosphate group is vital for enzyme activity.
Vmax 11.7 ± 1.5 µmol/min/µgLeishmania donovani
kcat 83 s⁻¹Human (recombinant)With Tyr/α-ketoglutarate substrate pair.[3]
Optimal pH 8.0Leishmania donovani
Optimal Temperature 50 °CLeishmania donovani
IC50 (Phenelzine) 50 µMRat liver homogenatePhenelzine (B1198762) acts as an inhibitor.[6]
Ki (β-N-oxalyl-L-α,β-diaminopropionic acid) 2.0 ± 0.1 mMNot specifiedNon-competitive inhibition with respect to tyrosine.[7]

Experimental Protocols

Principle of the Assay

The activity of this compound aminotransferase can be determined using a continuous spectrophotometric assay. This method relies on a coupled-enzyme reaction where the production of p-hydroxyphenylpyruvate is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[8]

Experimental Workflow

Experimental_Workflow A Prepare Reagents and Enzyme Sample B Prepare Reaction Mixture in Cuvette/Plate (Buffer, α-KG, NADH, LDH, TAT Sample) A->B C Pre-incubate at Assay Temperature B->C D Initiate Reaction by Adding this compound C->D E Monitor Absorbance Decrease at 340 nm D->E F Calculate Enzyme Activity E->F

Figure 2: Experimental Workflow
Materials and Reagents

  • This compound

  • α-Ketoglutarate (α-KG)

  • Pyridoxal-5'-phosphate (PLP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • L-Lactic dehydrogenase (LDH)

  • Potassium phosphate buffer (pH 7.5)

  • Enzyme sample (e.g., purified TAT, cell lysate)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well UV-transparent plates

Reagent Preparation
  • Potassium Phosphate Buffer (100 mM, pH 7.5): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.5.

  • This compound Stock Solution (20 mM): Dissolve this compound in the potassium phosphate buffer. Gentle heating may be required to fully dissolve.

  • α-Ketoglutarate Stock Solution (100 mM): Dissolve α-KG in the potassium phosphate buffer.

  • PLP Stock Solution (1 mM): Dissolve PLP in the potassium phosphate buffer. Store protected from light.

  • NADH Stock Solution (10 mM): Dissolve NADH in the potassium phosphate buffer. Prepare fresh daily.

  • LDH Stock Solution (1000 units/mL): Commercially available. Dilute in potassium phosphate buffer as needed.

Sample Preparation
  • Tissue Homogenates: Homogenize tissues in a suitable lysis buffer (e.g., potassium phosphate buffer with protease inhibitors). Centrifuge to remove cellular debris and collect the supernatant.

  • Cell Lysates: Harvest cells and lyse them using sonication or a suitable lysis buffer. Centrifuge to pellet debris and use the clear supernatant for the assay.

  • Purified Enzyme: Dilute the purified enzyme to the desired concentration in potassium phosphate buffer.

Assay Protocol (Spectrophotometric)
  • Set the spectrophotometer to 340 nm and the temperature to 37°C.

  • In a cuvette, prepare the reaction mixture with the following components in the specified final concentrations:

    • Potassium Phosphate Buffer (pH 7.5): to a final volume of 1 mL

    • α-Ketoglutarate: 10 mM

    • PLP: 0.1 mM

    • NADH: 0.2 mM

    • LDH: 10 units/mL

    • Enzyme sample (adjust volume for linear reaction rate)

  • Mix gently and pre-incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiate the reaction by adding this compound to a final concentration of 2 mM.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Record the rate of absorbance change (ΔA340/min).

Calculation of Enzyme Activity

The activity of this compound aminotransferase is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Enzyme Activity (U/mL) = (ΔA340/min) / (6.22 * path length (cm)) * (Total reaction volume (mL) / Enzyme volume (mL))

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Controls
  • Blank: A reaction mixture without the enzyme sample to measure the rate of non-enzymatic NADH oxidation.

  • Negative Control: A reaction mixture without this compound to ensure that the observed activity is substrate-dependent.

  • Positive Control (for inhibitor screening): A known inhibitor of TAT, such as phenelzine, can be included to validate the assay's ability to detect inhibition.[6]

Fluorometric Assay Protocol

For higher sensitivity, a fluorometric assay can be employed. This assay measures the production of glutamate, which is then used in a coupled enzymatic reaction to generate a fluorescent product.[9] Commercial kits are available for this purpose and their specific protocols should be followed. The general principle involves the transamination of tyrosine by TAT to produce glutamate. The glutamate then reacts with a developer and an enzyme mix to convert a non-fluorescent probe into a fluorescent product, which can be measured at its specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]

Conclusion

The provided protocols offer robust and reliable methods for measuring this compound aminotransferase activity. The spectrophotometric assay is a classic and widely used method suitable for most applications. For studies requiring higher sensitivity, the fluorometric assay presents a viable alternative. Careful optimization of enzyme concentration and substrate concentrations may be necessary to ensure that the reaction rate is linear and within the detection limits of the instrument. These assays are valuable tools for characterizing the kinetic properties of TAT and for high-throughput screening of potential modulators of its activity.

References

Application Notes: Site-Directed Mutagenesis of Tyrosine Hydroxylase for L-Tyrosine Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tyrosine hydroxylase (TH) is a non-heme, iron-dependent monooxygenase that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1] This reaction is the initial and rate-limiting step in the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2][3][4] Given its critical role, understanding the structure-function relationship of the TH active site, particularly the binding of its primary substrate this compound, is of paramount importance for neuroscience research and the development of therapeutics for related neurological disorders.[5]

Site-directed mutagenesis is an invaluable molecular biology technique used to introduce specific amino acid substitutions into a protein's sequence.[6] By systematically mutating residues within the presumed active site of tyrosine hydroxylase and analyzing the resulting kinetic properties, researchers can elucidate the specific roles of individual amino acids in substrate binding, orientation, and catalysis. These application notes provide an overview of key residues involved in this compound binding and detailed protocols for performing these studies.

Key Active Site Residues in this compound Binding

The active site of tyrosine hydroxylase is characterized as a 17 Å deep hydrophobic cleft with a catalytic iron atom near its base, coordinated by two histidine and one glutamate (B1630785) residue.[5][7][8] Several other residues within this cleft have been identified through mutagenesis studies as being critical for this compound binding and enzymatic activity.

  • Arginine 316 (R316): This residue is critical for the binding of tyrosine. Replacing R316 with lysine (B10760008) (R316K) results in a protein with a KM for tyrosine (Ktyr) that is at least 400-fold greater than the wild-type enzyme, indicating a drastic reduction in binding affinity.[7]

  • Aspartate 328 (D328): This aspartate residue plays a role in tyrosine binding. A D328S mutation leads to a 26-fold higher KM value for tyrosine.[7]

  • Phenylalanine 300 (F300) and Phenylalanine 309 (F309): These residues are located in the active site and have been proposed to play roles in substrate binding.[5][9] While the F300A mutant shows activity levels similar to the wild-type, the F309A mutant exhibits a 40% reduction in L-DOPA production activity.[9]

  • Glutamate 332 (E332): This residue is more involved in the binding of the tetrahydropterin (B86495) cofactor. An E332A mutation does not change the KM for tyrosine but results in a 10-fold higher KM for the cofactor 6-methyltetrahydropterin (B12859068) and a 125-fold lower Vmax for DOPA formation.[7]

The catecholamine biosynthesis pathway, initiated by tyrosine hydroxylase, is a fundamental process in neurobiology.

Catecholamine_Pathway cluster_pathway Catecholamine Biosynthesis Tyrosine This compound DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase (TH) [Rate-Limiting Step] Dopamine Dopamine DOPA->Dopamine Aromatic L-amino acid decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

Fig 1. The Catecholamine Biosynthesis Pathway.

Data Presentation: Kinetic Parameters of TH Mutants

The following table summarizes the kinetic data from site-directed mutagenesis studies on key active site residues of tyrosine hydroxylase. This data allows for a direct comparison of how specific mutations affect substrate binding (KM) and catalytic efficiency (Vmax).

Enzyme VariantMutationKM (Tyrosine)Relative KM (Mutant/WT)Vmax (DOPA Formation)Relative Vmax (Mutant/WT)Reference
Wild-Type (WT)-1-1-[7]
R316KArginine to Lysine≥400-fold higher≥400-4000-fold lower V/Ktyr[7]
D328SAspartate to Serine26-fold higher2613-fold lower0.077[7]
E326AGlutamate to Alanine (B10760859)No change19-fold lower0.111[7]
E332AGlutamate to AlanineNo change1125-fold lower0.008[7]
F309APhenylalanine to Alanine--40% less activity0.6[9]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Tyrosine Hydroxylase

This protocol outlines a general procedure for introducing point mutations into a plasmid containing the tyrosine hydroxylase gene, based on common PCR-based methods.

SDM_Workflow Workflow for Site-Directed Mutagenesis cluster_sdm PD 1. Primer Design - Design complementary primers (~25-45 bases) containing the desired mutation. PCR 2. PCR Amplification - Use a high-fidelity polymerase to amplify the entire plasmid with the mutagenic primers. PD->PCR Digest 3. DpnI Digestion - Digest the PCR product with DpnI to selectively remove the methylated parental template DNA. PCR->Digest Transform 4. Transformation - Transform the digested plasmid into competent E. coli cells. Digest->Transform Verify 5. Verification - Isolate plasmid DNA from colonies and verify the mutation via Sanger sequencing. Transform->Verify

Fig 2. General workflow for PCR-based site-directed mutagenesis.

Methodology:

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation. The mutation should be located in the center of the primers with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.[10][11]

  • PCR Reaction Setup:

    • 5-50 ng of dsDNA template (plasmid containing TH gene)

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • dNTP mix (final concentration of ~200-250 µM each)

    • 10 µL of 5x high-fidelity polymerase reaction buffer

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra or PrimeSTAR)

    • Add nuclease-free water to a final volume of 50 µL.[10]

  • PCR Cycling:

    • Initial Denaturation: 95-98°C for 30 seconds

    • 16-18 Cycles:

      • Denaturation: 95-98°C for 30 seconds

      • Annealing: 55-68°C for 60 seconds

      • Extension: 72°C for 60-75 seconds per kb of plasmid length

    • Final Extension: 72°C for 10 minutes.[10]

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product. Incubate at 37°C for at least 1-2 hours (or overnight) to digest the methylated, non-mutated parental DNA template.[10][12]

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into a high-efficiency competent E. coli strain. Plate on appropriate antibiotic-selection LB agar (B569324) plates and incubate overnight at 37°C.

  • Verification: Pick several colonies and grow overnight cultures for plasmid minipreparation. Verify the presence of the desired mutation and the absence of secondary mutations by DNA sequencing.

Protocol 2: Expression and Purification of Recombinant TH

This protocol describes a general method for expressing and purifying human tyrosine hydroxylase (hTH) from E. coli as a fusion protein, which facilitates purification.[13]

Purification_Workflow Workflow for Recombinant TH Purification cluster_purification Induction 1. Expression - Transform E. coli with TH expression vector. - Induce protein expression with IPTG. Lysis 2. Cell Lysis - Harvest cells by centrifugation. - Resuspend and lyse cells (e.g., sonication). Induction->Lysis Affinity 3. Affinity Chromatography - Apply cleared lysate to a resin (e.g., Ni-NTA or Amylose) that binds the fusion tag. Lysis->Affinity Cleavage 4. Tag Cleavage - Elute the fusion protein. - Cleave the tag with a specific protease (e.g., TEV protease). Affinity->Cleavage Purify2 5. Final Purification - Pass the cleaved sample back through the affinity column to remove the tag and uncleaved protein. - Further purify if needed (e.g., SEC). Cleavage->Purify2 Verify 6. Verification - Confirm purity and size using SDS-PAGE. Purify2->Verify

Fig 3. General workflow for the purification of recombinant TH.

Methodology:

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with the expression plasmid (wild-type or mutant TH). Grow a large culture to an OD600 of 0.6-0.8, then induce protein expression with 0.5-1 mM IPTG at a reduced temperature (e.g., 18-30°C) for 4-16 hours.[13]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaPO4, pH 7.5, 500 mM NaCl, 5 mM β-mercaptoethanol) containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by ultracentrifugation.[13]

  • Affinity Chromatography: If using a His-tag, load the cleared lysate onto a Ni-NTA column. Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 25 mM). Elute the bound protein with a high concentration of imidazole (e.g., 250-500 mM).[13]

  • Fusion Tag Cleavage: Dialyze the eluted protein into a cleavage buffer and add a site-specific protease (e.g., TEV protease) to remove the fusion tag. Incubate at 4°C overnight.[13]

  • Further Purification: To remove the cleaved tag, protease, and any uncleaved protein, pass the sample back over the affinity column. The untagged TH will be in the flow-through. Concentrate the purified protein and, if necessary, perform size-exclusion chromatography for higher purity.

  • Verification and Storage: Analyze the purity of the final protein sample by SDS-PAGE. Determine the protein concentration, flash-freeze aliquots in liquid nitrogen, and store at -80°C.

Protocol 3: Tyrosine Hydroxylase Enzyme Kinetics Assay

This protocol describes a real-time colorimetric assay to determine the kinetic parameters of purified TH by measuring L-DOPA production.[14][15]

Assay_Principle Principle of the Colorimetric TH Activity Assay cluster_assay Principle of the Colorimetric TH Activity Assay Tyrosine This compound LDOPA L-DOPA (Colorless) Tyrosine->LDOPA Tyrosine Hydroxylase (TH) + O2, BH4 Dopachrome Dopachrome (Colored Product) LDOPA->Dopachrome Sodium Periodate (B1199274) (Oxidation) Measurement Measure Absorbance at 475 nm Dopachrome->Measurement

Fig 4. Principle of the real-time TH enzymatic assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 200 mM HEPES (pH 7.5), 0.1 M KCl.[16]

    • Substrate Stock: Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.

    • Cofactor Mix: Prepare a fresh mixture containing 100 µg/ml catalase, 1 mM DTT, and 10 µM ferrous ammonium (B1175870) sulfate.[16]

    • Pterin (B48896) Cofactor: Prepare a stock of a synthetic cofactor like 6-methyltetrahydropterin (6MPH4) or the natural cofactor tetrahydrobiopterin (B1682763) (BH4).

    • Developing Reagent: Sodium periodate (NaIO4).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer and the cofactor mix.

    • Add varying concentrations of the this compound substrate to different wells. To determine KM for tyrosine, use a range of concentrations from ~0.1x to 10x the expected KM (e.g., 3–300 µM), while keeping the pterin cofactor concentration fixed and saturating (e.g., 1 mM 6MPH4).[16]

    • Initiate the reaction by adding a known amount of purified TH enzyme (e.g., 0.1–0.5 µM) to each well.[16]

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C).

  • Detection:

    • The reaction measures the production of L-DOPA. In this colorimetric method, L-DOPA is oxidized by sodium periodate to form the chromophore dopachrome, which can be monitored spectrophotometrically at 475 nm.[14][15]

    • The rate of reaction (V) is determined by measuring the change in absorbance over time.

  • Data Analysis:

    • Plot the initial reaction rates (V) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax (maximum reaction rate) and KM (Michaelis constant, the substrate concentration at half Vmax).

    • Compare the kinetic parameters of the mutant enzymes to the wild-type enzyme to assess the impact of the mutation on this compound binding and catalysis.

References

Optogenetic Control of Tyrosine Hydroxylase Activity in Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine.[1] Its activity is tightly regulated, primarily through phosphorylation, to control the levels of these crucial neurotransmitters.[2] Optogenetics, a technique that uses light to control the activity of genetically modified cells, offers unprecedented spatiotemporal precision for manipulating neuronal function.[3] This document provides detailed application notes and protocols for the optogenetic control of tyrosine hydroxylase activity in neurons. Two primary approaches are discussed: indirect control through the optogenetic stimulation of dopaminergic neurons and a proposed method for direct optogenetic control of the TH enzyme itself.

These methods provide powerful tools for dissecting the roles of dopamine in health and disease, screening for novel therapeutic agents, and developing new strategies for treating neurological and psychiatric disorders.

Part 1: Indirect Optogenetic Control of TH Activity via Neuronal Stimulation

This approach involves expressing light-sensitive ion channels, such as Channelrhodopsin-2 (ChR2), in dopaminergic neurons.[3] Illumination with light of a specific wavelength depolarizes these neurons, mimicking natural firing patterns and leading to an increase in intracellular calcium. This rise in calcium activates downstream signaling cascades that enhance the phosphorylation and activity of endogenous tyrosine hydroxylase.

Signaling Pathway from Neuronal Activation to TH Phosphorylation

Optogenetic activation of dopaminergic neurons triggers a signaling cascade that results in the phosphorylation of tyrosine hydroxylase at several key serine residues, notably Ser19, Ser31, and Ser40.[2][4] Increased phosphorylation at these sites enhances TH activity.[1] The primary pathway involves:

  • Depolarization and Calcium Influx: Blue light activation of ChR2 leads to cation influx and neuronal depolarization. This opens voltage-gated calcium channels, causing a rapid increase in intracellular calcium concentration ([Ca2+]).

  • Activation of Ca2+/Calmodulin-Dependent Protein Kinases (CaMKs): The elevated [Ca2+] activates calmodulin, which in turn activates CaMKII.[5][6] CaMKII can directly phosphorylate TH at Ser19.[7]

  • Activation of Protein Kinase A (PKA): Calcium can also stimulate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP activates PKA, which is a primary kinase responsible for phosphorylating TH at Ser40.[8]

  • Activation of Extracellular Signal-Regulated Kinase (ERK): The ERK pathway can also be activated downstream of calcium signaling and contributes to the phosphorylation of TH at Ser31.[2]

G cluster_0 Optogenetic Stimulation cluster_1 Cellular Events cluster_2 Kinase Activation cluster_3 TH Phosphorylation & Activity Light Blue Light (473 nm) ChR2 Channelrhodopsin-2 (ChR2) Light->ChR2 Activates Depolarization Neuronal Depolarization ChR2->Depolarization Cation Influx Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Opens VGCCs CaM Calmodulin Activation Ca_Influx->CaM AC Adenylyl Cyclase Activation Ca_Influx->AC CaMKII CaMKII Activation CaM->CaMKII ERK ERK Activation CaM->ERK cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA TH_pSer19 pSer19-TH CaMKII->TH_pSer19 Phosphorylates TH_pSer40 pSer40-TH PKA->TH_pSer40 Phosphorylates TH_pSer31 pSer31-TH ERK->TH_pSer31 Phosphorylates TH_Activity Increased TH Activity TH_pSer19->TH_Activity TH_pSer31->TH_Activity TH_pSer40->TH_Activity Dopamine Dopamine Synthesis TH_Activity->Dopamine

Signaling cascade from optogenetic stimulation to TH activation.
Quantitative Data Summary

The following tables summarize quantitative data from studies using optogenetic stimulation of dopaminergic neurons.

Optogenetic Stimulation Parameters and Dopamine Release
Optogenetic Tool Target Neurons Stimulation Frequency (Hz) Pulse Width (ms) Stimulation Duration Peak Dopamine Concentration (nM) ± SEM
ChR2Rat VTA Dopaminergic5450 s~40
ChR2Rat VTA Dopaminergic5041 s~100
ChR2-eYFPRat Substantia Nigra50-50 pulsesNot specified
ChrimsonMouse Midbrain Dopaminergic10505 minIncrease from baseline
Effects of Optogenetic Stimulation on Neuronal Activity and Neurotransmitter Release
Parameter Condition Observation
Intracellular Ca2+ LevelChR2-transfected PC12 cells, 10s light stimulation1.6-fold higher than control
Dopamine CurrentChR2-transfected PC12 cells, 10s light stimulation3.5-fold higher than control
c-Fos LabelingChR2::YFP+ VTA neurons, 30 Hz stimulation for 90 minSignificant increase compared to YFP control
DOPA AccumulationRat retina, 30 min light exposure3-fold increase over darkness
Experimental Protocols

This protocol describes the targeted expression of Channelrhodopsin-2 in dopaminergic neurons of the Ventral Tegmental Area (VTA) or Substantia Nigra (SNc) using a Cre-dependent AAV vector in TH-Cre transgenic animals.

G cluster_0 Viral Vector Preparation cluster_1 Stereotactic Injection cluster_2 Incubation & Expression cluster_3 Verification AAV AAV-flex-ChR2-eYFP Injection Inject AAV into VTA or SNc AAV->Injection Animal TH-Cre Mouse/Rat Animal->Injection Incubation 3-4 Weeks Incubation Injection->Incubation Expression ChR2-eYFP Expression in TH+ Neurons Incubation->Expression Histology Immunohistochemistry Expression->Histology Verification Confirm co-localization of eYFP and TH Histology->Verification

Workflow for viral vector delivery and expression verification.

Materials:

  • AAV-flex-ChR2-eYFP (or similar Cre-dependent vector)

  • TH-Cre transgenic mice or rats

  • Stereotactic surgery setup

  • Anesthesia (e.g., isoflurane)

  • Microinjection pump and Hamilton syringe

  • Glass micropipettes

Procedure:

  • Anesthesia and Stereotactic Surgery: Anesthetize the TH-Cre animal and place it in a stereotactic frame.

  • Craniotomy: Perform a small craniotomy over the target brain region (VTA or SNc) using appropriate stereotactic coordinates.

  • Viral Injection: Load the AAV-flex-ChR2-eYFP vector into a glass micropipette. Lower the pipette to the target coordinates and inject the virus at a slow rate (e.g., 100 nL/min).

  • Incubation: Allow 3-4 weeks for the virus to express the ChR2-eYFP fusion protein.

  • Verification (Optional but Recommended): After the experiment, perfuse the animal and prepare brain slices for immunohistochemistry. Stain for Tyrosine Hydroxylase (TH) and the reporter protein (e.g., eYFP or mCherry) to confirm specific expression in dopaminergic neurons.

This protocol describes the in vivo optogenetic stimulation of ChR2-expressing dopaminergic neurons and the measurement of dopamine release using fast-scan cyclic voltammetry (FSCV) or microdialysis.

Materials:

  • Animal with ChR2 expressed in dopaminergic neurons

  • Implantable optic fiber cannula

  • Laser source (e.g., 473 nm DPSS laser)

  • Pulse generator

  • FSCV or microdialysis setup

Procedure:

  • Optic Fiber Implantation: Surgically implant an optic fiber cannula above the target region (VTA or SNc).

  • Recovery: Allow the animal to recover from surgery.

  • Optogenetic Stimulation: Connect the implanted fiber to the laser source. Deliver light pulses with specific frequencies and durations (see table above for examples).

  • Dopamine Measurement:

    • FSCV: Insert a carbon-fiber microelectrode into the target terminal field (e.g., nucleus accumbens) to measure real-time dopamine release.

    • Microdialysis: Implant a microdialysis probe in the target region and collect dialysate samples for later analysis of dopamine concentration by HPLC.[9]

This protocol describes the detection of changes in TH phosphorylation at specific serine residues following optogenetic stimulation.

Materials:

  • Brain tissue or cultured neurons with ChR2 expression

  • Lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-TH, anti-pSer19-TH, anti-pSer31-TH, anti-pSer40-TH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Optogenetic Stimulation: Stimulate the neurons with the desired light paradigm.

  • Lysis: Immediately lyse the cells or tissue in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of TH.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies against total TH and the specific phospho-TH forms overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal and quantify the band intensities. Normalize the phospho-TH signal to the total TH signal.

Part 2: Proposed Direct Optogenetic Control of TH Enzyme Activity

A more direct approach to controlling TH activity involves engineering a photoactivatable version of the enzyme. This can be achieved by fusing TH to a light-sensitive protein domain, allowing for light-inducible control of its catalytic activity. While this has not yet been specifically reported for tyrosine hydroxylase, the principles have been established for other enzymes.[5][10]

Proposed Design: Light-Inducible Dimerization of a Split Tyrosine Hydroxylase

This design is based on the CRY2/CIB1 light-inducible dimerization system.[11][12] Tyrosine hydroxylase is a homotetramer, and its activity is dependent on this oligomerization. By splitting the TH monomer and fusing the two halves to CRY2 and CIB1, light-induced dimerization could reconstitute a functional TH unit.

G cluster_0 Dark State (Inactive) cluster_1 Light State (Active) N_TH_CRY2 N-term TH::CRY2 Inactive Split TH (Inactive) C_TH_CIB1 C-term TH::CIB1 Light Blue Light Dimer N-term TH::CRY2 C-term TH::CIB1 Dark Dark Active Reconstituted TH (Active) Light->Dimer Dark->Inactive

Proposed mechanism for a light-inducible split TH.

Components:

  • N-terminal fragment of TH fused to CRY2: TH(1-XXX)::CRY2

  • C-terminal fragment of TH fused to CIB1: CIB1::TH(XXX+1 - end)

Mechanism:

  • In the dark: The two fusion proteins are expressed but do not interact. The split TH is inactive.

  • Upon blue light illumination: CRY2 undergoes a conformational change and binds to CIB1.[12] This brings the N- and C-terminal fragments of TH into close proximity, allowing them to reconstitute a functional catalytic domain.

  • Return to dark: CRY2 and CIB1 dissociate, and the split TH reverts to its inactive state.

Experimental Protocol

This protocol describes a method to measure the activity of tyrosine hydroxylase in cell lysates by quantifying the production of L-DOPA.

Materials:

  • Cell lysates containing TH

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.2)

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium (B1175870) sulfate

  • Perchloric acid (to stop the reaction)

  • HPLC with electrochemical detection

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine the reaction buffer, this compound, BH4, catalase, and ferrous ammonium sulfate.

  • Initiate Reaction: Add the cell lysate to the reaction mixture and incubate at 37°C for a set period (e.g., 15-30 minutes). For a photoactivatable TH, this step would be performed under blue light illumination.

  • Stop Reaction: Terminate the reaction by adding an equal volume of cold perchloric acid.

  • Sample Preparation: Centrifuge the sample to pellet precipitated proteins. Filter the supernatant.

  • L-DOPA Quantification: Inject the filtered supernatant into an HPLC system with electrochemical detection to separate and quantify the amount of L-DOPA produced.[13]

  • Calculate TH Activity: Express TH activity as pmol of L-DOPA produced per minute per mg of protein.

Conclusion

The optogenetic control of tyrosine hydroxylase activity, both indirectly through neuronal stimulation and potentially through direct enzymatic control, provides a powerful and versatile platform for neuroscience research and drug development. The protocols outlined in this document provide a starting point for implementing these techniques to investigate the intricate roles of dopamine signaling in the brain. Further optimization of these methods will undoubtedly lead to new insights into the pathophysiology of dopamine-related disorders and the development of novel therapeutic interventions.

References

Application Notes: Modeling Phenylketonuria in Hepatocyte-Like Cell Culture using CRISPR-Cas9 to Study L-Tyrosine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylketonuria (PKU) is an autosomal recessive metabolic disorder characterized by the inability to metabolize L-phenylalanine to L-tyrosine due to mutations in the phenylalanine hydroxylase (PAH) gene.[1][2] This deficiency leads to a toxic buildup of phenylalanine and a shortage of tyrosine, a precursor for crucial neurotransmitters like dopamine.[1][2] This application note details the use of CRISPR-Cas9 technology to create a physiologically relevant in vitro model of PKU in HepG2 cells, a human hepatoma cell line. This model serves as a powerful tool for studying the intricacies of this compound metabolism and for the preclinical evaluation of novel therapeutic strategies.

Core Applications

  • Disease Modeling: Creation of a stable, genetically defined cell line that recapitulates the biochemical phenotype of PKU.[3]

  • Metabolic Flux Analysis: Tracing the metabolic fate of L-phenylalanine and this compound to understand pathway dynamics in a diseased state.

  • Drug Discovery and Development: High-throughput screening of small molecules or gene therapies aimed at restoring PAH function or mitigating the effects of tyrosine deficiency.[4]

  • Biomarker Discovery: Identification of novel metabolic biomarkers associated with PKU pathophysiology.

Experimental Workflow Overview

The overall process involves the design and delivery of CRISPR-Cas9 components to disrupt the PAH gene in HepG2 cells, followed by the isolation and validation of single-cell clones exhibiting the desired PKU phenotype. Subsequently, these clones are used to analyze this compound metabolism.

G cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Gene Editing cluster_isolation Phase 3: Clonal Selection cluster_validation Phase 4: Validation cluster_analysis Phase 5: Metabolic Analysis sgRNA_design sgRNA Design & Synthesis (Targeting PAH Exon) transfection RNP Transfection sgRNA_design->transfection cas9_prep Cas9 Nuclease Preparation cas9_prep->transfection donor_prep Optional: Donor Template for HDR cell_culture HepG2 Cell Culture cell_culture->transfection facs FACS or Limiting Dilution transfection->facs clonal_expansion Single-Cell Cloning & Expansion facs->clonal_expansion genomic_analysis Genomic DNA Analysis (Sanger Sequencing) clonal_expansion->genomic_analysis protein_analysis Western Blot (PAH Protein) clonal_expansion->protein_analysis sample_prep Culture Supernatant Collection clonal_expansion->sample_prep hplc HPLC Analysis (Phe & Tyr Quantification) sample_prep->hplc data_analysis Data Interpretation hplc->data_analysis G cluster_main_pathway Core Phenylalanine & Tyrosine Metabolism cluster_downstream Key Downstream Pathways of this compound Phe L-Phenylalanine Tyr This compound Phe->Tyr Hydroxylation LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Tyr->LDOPA Melanin Melanin Tyr->Melanin Tyr->Melanin Thyroid_Hormones Thyroid Hormones (T3, T4) Tyr->Thyroid_Hormones Tyr->Thyroid_Hormones PAH Phenylalanine Hydroxylase (PAH) PKU PKU: PAH Deficiency (Metabolic Block) PKU->PAH Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Norepinephrine->Epinephrine

References

L-Tyrosine Supplementation Protocol for Rodent Models of Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, serves as a crucial precursor to the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862).[1][2] Under conditions of acute or chronic stress, the synthesis and turnover of these neurotransmitters are often accelerated, potentially leading to their depletion and subsequent behavioral and cognitive impairments.[3][4] Supplementation with this compound is hypothesized to counteract these effects by providing additional substrate for catecholamine synthesis, thereby restoring normal neurochemical function and improving resilience to stress.[3][5] This document provides detailed application notes and standardized protocols for the use of this compound in rodent models of stress, aimed at facilitating reproducible and robust experimental designs.

Data Presentation

Table 1: Summary of this compound Supplementation Protocols and Outcomes in Rodent Stress Models
Rodent Model Stress Paradigm This compound Dosage & Route Key Behavioral Outcomes Key Neurochemical/Physiological Outcomes Reference
BALB/c MiceChronic Unpredictable Stress (4 weeks)2.032 g/kg, intragastric, dailyIncreased locomotor activity, Decreased escape latency in Morris Water MazeIncreased dopamine and norepinephrine in pallium, hippocampus, and hypothalamus; Increased serum TT3 and TT4[6]
ICR MiceSocial Isolation StressDietary supplementationSuppressed increased locomotor activityIncreased concentration and turnover of norepinephrine metabolites[7]
RatsTailshock (acute)200 mg/kg, intraperitonealProtected from behavioral depressionBlocked depletion of norepinephrine in hypothalamus, locus coeruleus, and hippocampus[3]
RatsCold-induced Stress (acute)400 mg/kg, intraperitonealRestored normal escape behavior in Porsolt Swim Test-[3]
RatsHypobaric Hypoxia (acute)400 mg/kg, intraperitoneal (2 doses)Reversed deficits in spatial learning and memory (Morris Water Maze)-[3]
Wistar RatsAcute Administration500 mg/kg, intraperitonealNot specifiedDecreased NGF levels in striatum, hippocampus, and posterior cortex[8]
Wistar RatsChronic Administration (24 days)500 mg/kg, intraperitoneal (twice daily)Not specifiedIncreased NGF levels in posterior cortex[8]

Note: TT3 = Total Triiodothyronine, TT4 = Total Thyroxine, NGF = Nerve Growth Factor.

Signaling Pathways

The primary mechanism of this compound's action in mitigating stress-induced deficits is through its role in the catecholamine synthesis pathway.

Catecholamine_Synthesis cluster_supplementation Supplementation LTyrosine This compound LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) stress Stress depletion Catecholamine Depletion stress->depletion increases turnover

Caption: Catecholamine synthesis pathway and the role of this compound.

Experimental Protocols

I. This compound Administration Protocols

A. Intragastric Administration (for chronic studies)

  • Preparation of this compound Suspension:

    • Prepare a suspension of this compound in distilled water. For a dosage of 2.032 g/kg, the concentration will depend on the average weight of the animals and the desired administration volume (typically 5-10 ml/kg).[6]

    • Ensure the suspension is homogenous by vortexing before each administration.

  • Administration Procedure:

    • Gently restrain the mouse.

    • Using a gavage needle of appropriate size, carefully insert the needle into the esophagus and deliver the this compound suspension directly into the stomach.

    • Administer daily at a consistent time, prior to the induction of the daily stressor.[6]

B. Intraperitoneal (IP) Injection (for acute studies)

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline (0.9% NaCl). The solubility of this compound is limited, so gentle heating and stirring may be required. The solution should be allowed to cool to room temperature before injection.

    • Prepare solutions for dosages of 200 mg/kg or 400 mg/kg.[3]

  • Injection Procedure:

    • Restrain the rodent to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the this compound solution. The timing of the injection relative to the stressor is critical and should be standardized (e.g., 30-60 minutes prior).[3]

C. Dietary Supplementation

  • Diet Preparation:

    • Incorporate this compound into the rodent chow at a specified percentage. This requires specialized equipment for homogenous mixing.

    • The control diet should be identical in composition, lacking only the supplemented this compound.

  • Feeding Regimen:

    • Provide the this compound-supplemented or control diet ad libitum.

    • Monitor food and water intake, as well as body weight, throughout the experimental period.[7]

II. Rodent Stress Models

A. Chronic Unpredictable Stress (CUS)

This protocol aims to induce a depressive-like state by exposing rodents to a series of varied and unpredictable stressors over several weeks.[9][10][11]

  • Stressors: Employ a variety of mild stressors, such as:

    • Damp bedding

    • Cage tilt (45°)

    • Reversal of light/dark cycle

    • Social isolation or crowding

    • Shallow water bath

    • Exposure to predator sounds or smells

  • Schedule:

    • Apply one or two stressors per day in a random order for a period of 4 to 8 weeks.[6][9]

    • The unpredictability of the stressor is key to the efficacy of this model.

B. Social Isolation Stress

  • Procedure:

    • House rodents individually for an extended period (e.g., several weeks).[7]

    • Control animals should be group-housed.

    • Monitor for behavioral changes, such as increased locomotor activity.[7]

III. Behavioral Assessment Protocols

A. Morris Water Maze (MWM)

The MWM is a widely used test for assessing spatial learning and memory.[2][12][13][14][15]

  • Apparatus: A circular pool (90-120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at a temperature of 19-24°C. A hidden platform is submerged approximately 1 cm below the water surface.[13]

  • Procedure:

    • Acquisition Phase (Training):

      • Conduct 4 trials per day for 5 consecutive days.

      • For each trial, place the rodent in the water at one of four starting positions, facing the pool wall.

      • Allow the animal to swim freely for 60 seconds to find the hidden platform. If it fails to find the platform within this time, gently guide it to the platform.

      • Allow the animal to remain on the platform for 15-30 seconds.

    • Probe Trial (Memory Test):

      • 24 hours after the final training trial, remove the platform from the pool.

      • Place the rodent in the pool and allow it to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

B. Porsolt Forced Swim Test (FST)

The FST is used to assess behavioral despair, a common feature of depressive-like states in rodents.[3][16][17][18][19][20]

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 14 cm in diameter) filled with water (25°C) to a depth where the rodent cannot touch the bottom or escape.[17][18]

  • Procedure:

    • Place the rodent in the cylinder for a 6-minute session.

    • Record the total time the animal spends immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling, with the animal making only the minimal movements necessary to keep its head above water.[18][20]

Experimental Workflow

Experimental_Workflow start Start: Acclimatization (1 week) grouping Random Assignment to Groups (Control, Stress, Stress + this compound) start->grouping stress_period Stress Induction Period (e.g., 4 weeks CUS) grouping->stress_period supplementation This compound Administration (Concurrent with Stress Period) grouping->supplementation behavioral_testing Behavioral Testing (e.g., MWM, FST) stress_period->behavioral_testing supplementation->behavioral_testing tissue_collection Tissue Collection (Brain, Blood) behavioral_testing->tissue_collection analysis Neurochemical/Physiological Analysis (e.g., HPLC, ELISA) tissue_collection->analysis end End: Data Analysis and Interpretation analysis->end

Caption: A typical experimental workflow for studying this compound in rodent stress models.

References

Measuring L-Tyrosine Transport Across Caco-2 Cell Monolayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, a human colon adenocarcinoma cell line, serves as a cornerstone in vitro model for predicting the oral absorption of drugs and other xenobiotics. When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing a variety of transporters and enzymes found in the small intestine. This model is invaluable for studying the mechanisms of intestinal transport, including that of essential amino acids like L-Tyrosine.

This compound is a large neutral amino acid crucial for the synthesis of neurotransmitters, thyroid hormones, and melanin. Understanding its transport across the intestinal epithelium is vital for nutrition science, drug development (as a potential carrier for drug delivery), and for elucidating the pathophysiology of diseases related to amino acid metabolism. These application notes provide detailed protocols for quantifying the transport of this compound across Caco-2 cell monolayers, interpreting the data, and understanding the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of this compound Transport

The primary objective of the transport assay is to determine the permeability of this compound across the Caco-2 monolayer. This is quantified by the apparent permeability coefficient (Papp), which is a measure of the rate of transport across the cell monolayer. By performing bidirectional transport studies (apical-to-basolateral and basolateral-to-apical), it is also possible to determine if this compound is a substrate for active efflux transporters. Furthermore, by varying the concentration of this compound, the kinetic parameters of the transport process, namely the Michaelis-Menten constant (Km) and the maximum transport rate (Vmax), can be determined.

Note: Specific quantitative data for this compound transport across Caco-2 cells is not extensively reported in publicly available literature. The following table is a template for presenting experimentally determined data. For context, compounds with Papp values <1 x 10⁻⁶ cm/s are considered to have low permeability, those with Papp values between 1 and 10 x 10⁻⁶ cm/s have moderate permeability, and those with Papp values >10 x 10⁻⁶ cm/s are considered to have high permeability.[1]

ParameterApical to Basolateral (A-B)Basolateral to Apical (B-A)Efflux Ratio (B-A/A-B)
Apparent Permeability (Papp) (x 10⁻⁶ cm/s)User-determined valueUser-determined valueUser-calculated value
Kinetic Parameters
Km (µM)User-determined valueUser-determined value
Vmax (pmol/min/mg protein)User-determined valueUser-determined value

Key Transporters of this compound in Caco-2 Cells

The transport of large neutral amino acids like this compound across the intestinal epithelium is primarily mediated by specific solute carrier (SLC) transporters. In Caco-2 cells, the following transporters are of particular importance for this compound transport:

  • L-type Amino Acid Transporter 1 (LAT1 or SLC7A5): This is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, including this compound, leucine, and phenylalanine.[2][3] It is a heterodimeric protein that requires association with the heavy chain 4F2hc (CD98 or SLC3A2) for its localization and function at the plasma membrane.

  • Alanine, Serine, Cysteine Transporter 2 (ASCT2 or SLC1A5): This is a sodium-dependent transporter that mediates the exchange of neutral amino acids. While its primary substrates are alanine, serine, cysteine, and glutamine, it can also transport other amino acids and may play a role in this compound transport.

Experimental Protocols

Caco-2 Cell Culture and Differentiation

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)

  • Cell culture flasks (T-75)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain Caco-2 cells in T-75 flasks with complete culture medium. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Seeding on Transwell® Inserts: Resuspend the detached cells in fresh medium and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Assessment: Before conducting transport studies, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and typically above 250 Ω·cm². Additionally, the permeability of a paracellular marker, such as Lucifer yellow or mannitol (B672), can be measured.

This compound Transport Assay

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4)

  • This compound stock solution

  • Control compounds (e.g., propranolol (B1214883) for high permeability, mannitol for low permeability)

  • 96-well plates for sample collection

  • Analytical instrument for this compound quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Preparation: Pre-warm all solutions to 37°C.

  • Washing: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Equilibration: Add fresh transport buffer to both the apical (e.g., 0.4 mL) and basolateral (e.g., 1.2 mL) compartments and incubate for 30 minutes at 37°C.

  • Initiation of Transport:

    • Apical to Basolateral (A-B) Transport: Remove the buffer from the apical compartment and replace it with the this compound solution (at the desired concentration in transport buffer). Add fresh transport buffer to the basolateral compartment.

    • Basolateral to Apical (B-A) Transport: Remove the buffer from the basolateral compartment and replace it with the this compound solution. Add fresh transport buffer to the apical compartment.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the receiver compartment. Immediately replace the removed volume with fresh, pre-warmed transport buffer to maintain a constant volume.

  • Final Concentration: At the end of the experiment, collect a sample from the donor compartment to determine the initial concentration (C₀).

  • Quantification: Analyze the concentration of this compound in all collected samples using a validated analytical method.

Data Analysis

Calculation of Apparent Permeability Coefficient (Papp):

The Papp value (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux (µmol/s), which is the slope of the cumulative amount of this compound transported into the receiver compartment versus time.

  • A is the surface area of the permeable support (cm²).

  • C₀ is the initial concentration of this compound in the donor compartment (µmol/mL).

Calculation of Efflux Ratio:

The efflux ratio is calculated by dividing the Papp value for B-A transport by the Papp value for A-B transport:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that this compound is a substrate for an active efflux transporter.

Determination of Kinetic Parameters (Km and Vmax):

To determine the kinetic parameters, perform the transport assay with varying concentrations of this compound. Plot the initial rate of transport (v) against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation:

v = (Vmax * [S]) / (Km + [S])

Where:

  • v is the initial rate of transport.

  • Vmax is the maximum rate of transport.

  • Km is the Michaelis-Menten constant, representing the substrate concentration at which the transport rate is half of Vmax.

Analytical Method: Quantification of this compound by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A common mobile phase is a mixture of a buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition and gradient may need optimization.

Procedure:

  • Sample Preparation: Samples collected from the transport assay can typically be directly injected after appropriate dilution with the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: this compound has a UV absorbance maximum at around 275 nm.

  • Quantification: Create a standard curve by injecting known concentrations of this compound. The concentration of this compound in the experimental samples can be determined by comparing their peak areas to the standard curve.

Mandatory Visualizations

G cluster_0 Caco-2 Cell Culture & Differentiation cluster_1 Transport Experiment cluster_2 Analysis seeding Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days for differentiation seeding->culture teer Assess monolayer integrity (TEER measurement) culture->teer wash Wash monolayer teer->wash equilibrate Equilibrate with transport buffer wash->equilibrate add_tyrosine Add this compound solution to donor compartment equilibrate->add_tyrosine sample Collect samples from receiver compartment at time points add_tyrosine->sample quantify Quantify this compound (HPLC-UV or LC-MS/MS) sample->quantify calculate Calculate Papp, Efflux Ratio, Km, and Vmax quantify->calculate

Caption: Experimental workflow for measuring this compound transport.

G cluster_apical Apical Membrane (Lumen) cluster_cell Caco-2 Enterocyte cluster_basolateral Basolateral Membrane (Blood) L_Tyrosine_lumen This compound LAT1_apical LAT1 ASCT2_apical ASCT2 L_Tyrosine_cell This compound L_Tyrosine_lumen->L_Tyrosine_cell Uptake LAT1_apical->L_Tyrosine_cell ASCT2_apical->L_Tyrosine_cell L_Tyrosine_cell->L_Tyrosine_lumen Efflux LAT1_basolateral LAT1 L_Tyrosine_cell->LAT1_basolateral Efflux

Caption: this compound transporters in Caco-2 cells.

G cluster_pathway Proposed Regulatory Pathway Growth_Factors Growth Factors / Nutrients PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates LAT1 LAT1 Transporter mTOR->LAT1 Regulates Expression & Activity L_Tyrosine_Transport This compound Transport LAT1->L_Tyrosine_Transport Mediates

Caption: Putative PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for L-Tyrosine Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles, protocols, and performance of various biosensors for the detection of L-Tyrosine. This essential amino acid is a precursor to neurotransmitters and hormones, and its accurate quantification is crucial in biomedical research and drug development.

Introduction to this compound Biosensors

This compound biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect this compound. The choice of biosensor depends on the required sensitivity, selectivity, and application. This document covers three primary types: electrochemical, colorimetric, and whole-cell fluorescent biosensors.

Data Presentation: Performance Comparison of this compound Biosensors

The following table summarizes the quantitative performance of different this compound biosensors reported in the literature, providing a clear comparison of their key analytical parameters.

Biosensor TypeRecognition ElementTransducerLinear Range (μM)Limit of Detection (LOD) (μM)Sample MatrixReference
Electrochemical Laccase on Polypyrrole/FeCN modified SPCEAmperometry (Cyclic Voltammetry)0.2 - 70.0229Pharmaceuticals[1][2]
Electrochemical rGO-Cu modified Pencil Graphite (B72142) ElectrodeVoltammetry (DPV)Not Specified0.1Not Specified[3]
Electrochemical Graphene-modified Glassy Carbon ElectrodeVoltammetry (LSV)Not Specified1.81Not Specified[4]
Colorimetric Tyrosinase and DOPA-dioxygenaseSpectrophotometry5 - 1002.74Urine[5]
Whole-Cell TyrR-responsive promoter with GFP reporterFluorescenceNot SpecifiedNot SpecifiedUrineNot directly specified

I. Electrochemical this compound Biosensor

Electrochemical biosensors for this compound offer high sensitivity and are well-suited for rapid, real-time detection. A common approach involves the enzymatic oxidation of this compound, where the resulting electrical signal is proportional to its concentration.

Signaling Pathway: Enzymatic Oxidation of this compound

This diagram illustrates the principle of an enzymatic electrochemical biosensor for this compound detection using laccase.

G cluster_electrode Electrode Surface Laccase Laccase (Immobilized) Electrode Modified Electrode (SPCE) Laccase->Electrode Immobilized on TyrosylRadical Tyrosyl Radical Laccase->TyrosylRadical Oxidizes Current Measurable Current Electrode->Current Generates LTyrosine This compound LTyrosine->Laccase Binds to Quinone Dopaquinone TyrosylRadical->Quinone Further Oxidation Quinone->Electrode Electron Transfer

Enzymatic oxidation of this compound by laccase on an electrode surface.
Experimental Protocol: Fabrication of a Laccase-Based Electrochemical Biosensor

This protocol details the fabrication of a screen-printed carbon electrode (SPCE) modified with a polypyrrole-ferrocyanide film and immobilized laccase for this compound detection.[2][6]

Materials:

  • Screen-Printed Carbon Electrodes (SPCE)

  • Pyrrole

  • Potassium hexacyanoferrate(II) (K4[Fe(CN)6])

  • Potassium chloride (KCl)

  • Laccase from Trametes versicolor

  • Glutaraldehyde (B144438) (2%)

  • Phosphate (B84403) buffer solution (PBS, 0.1 M, pH 7.0)

  • This compound standard solutions

  • Cyclic Voltammetry (CV) and Chronoamperometry (CA) setup

Procedure:

  • Preparation of Monomer/Doping Agent Solution:

    • Prepare a solution containing 0.1 M pyrrole, 0.1 M K4[Fe(CN)6], and 0.1 M KCl.

    • Sonicate the solution for 5 minutes to ensure homogeneity.

  • Electrode Modification:

    • Connect the SPCE to the electrochemical workstation.

    • Immerse the electrodes in the monomer/doping agent solution.

    • Apply a potential of +0.8 V for 90 seconds to electropolymerize the polypyrrole/ferrocyanide film onto the working electrode.

    • Rinse the modified electrode with deionized water and allow it to dry.

  • Enzyme Immobilization:

    • Prepare a 5 µg/µL stock solution of laccase in deionized water.

    • Apply 2 µL of the laccase solution onto the working area of the modified SPCE.

    • Expose the electrode to 2% glutaraldehyde vapor for 1 minute to crosslink and immobilize the enzyme.[6]

    • Allow the electrode to dry at room temperature for 5-10 minutes.

    • Store the prepared biosensors at 4°C in the dark until use.[7]

  • Electrochemical Measurement of this compound:

    • Perform cyclic voltammetry (CV) in 0.1 M PBS (pH 7.0) to obtain a stable baseline.

    • Add aliquots of this compound standard solutions to the electrochemical cell.

    • Record the CVs in a potential range of -1.0 V to +0.5 V at a scan rate of 0.1 V/s.[2]

    • The oxidation peak current will increase with increasing this compound concentration.

    • Construct a calibration curve by plotting the peak current versus this compound concentration.

Experimental Workflow: Electrochemical Detection

G start Start prep_electrode Prepare Modified Electrode (Polypyrrole/FeCN on SPCE) start->prep_electrode immobilize_enzyme Immobilize Laccase (Glutaraldehyde Cross-linking) prep_electrode->immobilize_enzyme stabilize Stabilize Biosensor in PBS immobilize_enzyme->stabilize add_sample Add this compound Sample stabilize->add_sample run_cv Perform Cyclic Voltammetry add_sample->run_cv analyze Analyze Peak Current run_cv->analyze calibrate Construct Calibration Curve analyze->calibrate end End calibrate->end

Workflow for electrochemical this compound detection.

II. Colorimetric this compound Biosensor

Colorimetric biosensors provide a simple and often instrument-free method for this compound detection, relying on a visually observable color change. These are particularly useful for high-throughput screening and point-of-care applications.

Signaling Pathway: Tyrosinase-Catalyzed Colorimetric Reaction

This diagram illustrates the enzymatic cascade that leads to a color change in the presence of this compound.

G LTyrosine This compound Tyrosinase Tyrosinase LTyrosine->Tyrosinase Substrate LDOPA L-DOPA Tyrosinase->LDOPA Catalyzes Conversion DOD DOPA-dioxygenase LDOPA->DOD Substrate BetalamicAcid Betalamic Acid (Yellow Pigment) DOD->BetalamicAcid Catalyzes Cleavage ColorimetricSignal Measure Absorbance (e.g., 430 nm) BetalamicAcid->ColorimetricSignal Generates

Enzyme cascade for colorimetric this compound detection.
Experimental Protocol: Colorimetric Detection of this compound

This protocol is based on an enzyme cascade reaction where this compound is converted to a colored product.[5][8]

Materials:

  • 96-well microplate

  • Microplate reader

  • Tyrosinase

  • DOPA-dioxygenase (DOD)

  • Sodium phosphate buffer (25 mM, pH 6.8) containing 100 mM NaCl

  • Iron(II) sulfate (B86663) (0.5 mM)

  • Ascorbic acid (10 mM)

  • This compound standard solutions

Procedure:

  • Prepare Reaction Medium:

    • In a microcentrifuge tube, prepare the reaction medium by mixing sodium phosphate buffer, iron(II) sulfate, and ascorbic acid.

  • Set up the Assay:

    • In a 96-well plate, add a specific volume of the reaction medium to each well.

    • Add varying concentrations of this compound standard solutions to the wells.

    • For a blank, add the same volume of deionized water instead of the this compound solution.

  • Initiate the Enzymatic Reaction:

    • Add tyrosinase (final concentration 224 µM) and DOPA-dioxygenase (final concentration 12.5 µM) to each well to initiate the reaction.[8]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes.[8]

    • Measure the absorbance of the resulting yellow pigment at a specific wavelength (e.g., 430 nm) using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards.

    • Construct a calibration curve by plotting the absorbance versus this compound concentration.

Experimental Workflow: Colorimetric Assay

G start Start prep_reagents Prepare Reaction Medium and this compound Standards start->prep_reagents pipette Pipette Reagents and Standards into 96-well Plate prep_reagents->pipette add_enzymes Add Tyrosinase and DOPA-dioxygenase pipette->add_enzymes incubate Incubate at Room Temperature (30 min) add_enzymes->incubate read_absorbance Measure Absorbance (e.g., at 430 nm) incubate->read_absorbance analyze Analyze Data and Construct Calibration Curve read_absorbance->analyze end End analyze->end

Workflow for colorimetric this compound assay.

III. Whole-Cell Fluorescent this compound Biosensor

Whole-cell biosensors utilize genetically engineered microorganisms to detect specific molecules. For this compound, a common strategy involves using a tyrosine-responsive regulatory system to control the expression of a fluorescent reporter protein.

Signaling Pathway: TyrR-Regulated Gene Expression

This diagram illustrates how the TyrR repressor protein regulates the expression of a green fluorescent protein (GFP) in response to this compound.

G cluster_cell Engineered E. coli Cell LTyrosine This compound TyrR TyrR Repressor LTyrosine->TyrR Binds to Promoter TyrR-responsive Promoter TyrR->Promoter Inactivates Repressor GFP_gene GFP Gene Promoter->GFP_gene Allows Transcription GFP Green Fluorescent Protein GFP_gene->GFP Translation Fluorescence Measure Fluorescence GFP->Fluorescence Emits LTyrosine_ext External this compound LTyrosine_ext->LTyrosine Enters Cell

TyrR-regulated GFP expression for this compound detection.
Experimental Protocol: Construction and Use of a Whole-Cell Biosensor

This protocol outlines the general steps for creating and using a whole-cell biosensor for this compound based on the TyrR regulatory system.

Materials:

  • E. coli strain (e.g., a strain with a deleted or non-functional native tyrR gene)

  • Plasmid vector with a fluorescent reporter gene (e.g., GFP)

  • tyrR gene and its corresponding promoter sequence

  • Restriction enzymes, DNA ligase, and other molecular cloning reagents

  • Cell culture medium (e.g., LB broth)

  • This compound standard solutions

  • Fluorometer or fluorescence microscope

Procedure:

  • Biosensor Plasmid Construction:

    • Clone the TyrR-responsive promoter upstream of the GFP gene in the plasmid vector.

    • Clone the tyrR gene into the same or a compatible plasmid, ensuring its constitutive or inducible expression.

    • Transform the resulting plasmid(s) into the chosen E. coli host strain.

    • Verify the plasmid construction by restriction digestion and DNA sequencing.

  • Cell Culture and Induction:

    • Inoculate a single colony of the engineered E. coli into culture medium and grow overnight.

    • Subculture the cells into fresh medium and grow to the mid-logarithmic phase.

    • Aliquot the cell culture into a 96-well plate or individual tubes.

    • Add different concentrations of this compound to induce the expression of GFP. Include a no-tyrosine control.

  • Fluorescence Measurement:

    • Incubate the cells for a defined period (e.g., 2-4 hours) to allow for protein expression.

    • Measure the fluorescence of the cell cultures using a fluorometer (e.g., excitation at 485 nm and emission at 510 nm for GFP).

    • Alternatively, visualize and quantify the fluorescence of individual cells using fluorescence microscopy.

  • Data Analysis:

    • Subtract the background fluorescence from the no-tyrosine control.

    • Plot the fluorescence intensity against the this compound concentration to generate a dose-response curve.

Experimental Workflow: Whole-Cell Biosensor Assay

G start Start construct Construct Biosensor Plasmid (Promoter-GFP + TyrR) start->construct transform Transform E. coli construct->transform culture Culture Engineered Cells transform->culture induce Induce with this compound culture->induce incubate Incubate for Protein Expression induce->incubate measure Measure Fluorescence incubate->measure analyze Analyze Dose-Response measure->analyze end End analyze->end

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of Tyrosine Phosphorylation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and quantification of tyrosine phosphorylation sites using mass spectrometry-based proteomics. The following sections outline the methodologies, from sample preparation to data analysis, and include visualizations of key workflows and signaling pathways.

Introduction

Protein tyrosine phosphorylation is a critical post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1][2] Aberrant tyrosine kinase activity is a hallmark of numerous diseases, most notably cancer, making tyrosine kinases and their downstream signaling pathways prime targets for drug development.[3][4][5] Mass spectrometry-based proteomics has emerged as a powerful and indispensable tool for the large-scale, site-specific identification and quantification of protein phosphorylation, providing deep insights into cellular signaling networks.[6][7]

However, the low abundance of phosphotyrosine (pY) residues compared to phosphoserine (pS) and phosphothreonine (pT) presents a significant analytical challenge.[2][8] Therefore, specific enrichment of pY-containing peptides or proteins is a crucial step in any phosphotyrosine proteomics workflow.[2][8][9] This guide details the common strategies and protocols for successful pY analysis.

Experimental Workflow Overview

The general workflow for mass spectrometry-based identification of tyrosine phosphorylation sites involves several key stages, from initial sample preparation to final data analysis and biological interpretation.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis CellLysis Cell/Tissue Lysis ProteinQuant Protein Quantification CellLysis->ProteinQuant Digestion Protein Digestion (e.g., Trypsin) ProteinQuant->Digestion pYEnrichment Phosphotyrosine Peptide Enrichment Digestion->pYEnrichment LCMS LC-MS/MS Analysis pYEnrichment->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Bioinformatics Bioinformatics & Pathway Analysis DataAnalysis->Bioinformatics

A generalized workflow for phosphotyrosine proteomics analysis.

Detailed Protocols

Sample Preparation

Robust and reproducible sample preparation is fundamental to a successful phosphoproteomics experiment. The primary goals are to efficiently extract proteins, prevent dephosphorylation, and digest proteins into peptides suitable for mass spectrometry.

Protocol: Cell Lysis and Protein Digestion

  • Cell Lysis:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a buffer containing detergents (e.g., SDS, Triton X-100), chaotropic agents (e.g., 8 M urea), and crucially, a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, a potent tyrosine phosphatase inhibitor).[10][11][12]

    • Sonicate or use other methods to shear DNA and reduce viscosity.[13]

    • Centrifuge the lysate at high speed to pellet insoluble debris and collect the supernatant containing the proteome.[13]

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay such as the bicinchoninic acid (BCA) assay.[13]

  • Reduction and Alkylation:

    • Reduce disulfide bonds in proteins by adding dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubating at 56°C for 30-60 minutes.

    • Alkylate the resulting free sulfhydryl groups by adding iodoacetamide (B48618) (IAA) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes. This prevents the reformation of disulfide bonds.

  • Protein Digestion:

    • Dilute the urea (B33335) concentration of the sample to less than 2 M to ensure optimal enzyme activity.

    • Add sequencing-grade trypsin at a protein-to-enzyme ratio of approximately 50:1 (w/w).[14]

    • Incubate overnight at 37°C to digest the proteins into peptides.[14]

    • Stop the digestion by acidification with trifluoroacetic acid (TFA) or formic acid (FA) to a pH of <3.[15]

Phosphotyrosine Peptide Enrichment

Due to the low stoichiometry of tyrosine phosphorylation, enrichment is a critical step.[2][8] Several methods are available, with immunoaffinity enrichment being the most specific for pY peptides.

a) Immunoaffinity Enrichment using Anti-Phosphotyrosine Antibodies

This method utilizes antibodies that specifically recognize and bind to phosphotyrosine residues.[9][10][12]

Protocol:

  • Antibody-Bead Conjugation:

    • Couple anti-phosphotyrosine antibodies (e.g., 4G10, PT66) to protein A/G agarose (B213101) or magnetic beads.[12]

  • Immunoprecipitation:

    • Incubate the digested peptide mixture with the antibody-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation.[11][12]

  • Washing:

    • Wash the beads extensively with wash buffers (e.g., IAP buffer, PBS) to remove non-specifically bound peptides.[13]

  • Elution:

    • Elute the bound phosphotyrosine peptides from the beads using an acidic solution, such as 0.1% TFA or 100 mM formic acid.[13]

b) Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a widely used technique for enriching phosphopeptides in general, based on the affinity of the negatively charged phosphate (B84403) groups for positively charged metal ions like Fe³⁺, Ga³⁺, or Ti⁴⁺.[16][17] While not specific to pY, it can be used as a complementary or subsequent enrichment step.[8][9]

Protocol:

  • Column/Bead Preparation:

    • Use commercially available IMAC resins or prepare them by charging nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) beads with a solution of a metal salt (e.g., FeCl₃).

  • Sample Loading:

    • Acidify the peptide sample and load it onto the equilibrated IMAC column or beads. The acidic conditions help to suppress the binding of non-phosphorylated, acidic peptides.[16]

  • Washing:

    • Wash the column/beads with an acidic loading buffer, often containing a high concentration of organic solvent (e.g., acetonitrile), to remove non-specific binders.[17]

  • Elution:

    • Elute the phosphopeptides using a basic solution (e.g., ammonium (B1175870) hydroxide) or a buffer containing phosphate.[16]

c) Metal Oxide Affinity Chromatography (MOAC)

MOAC, typically using titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), is another common method for general phosphopeptide enrichment.[18][19]

Protocol:

  • Sample Loading:

    • Load the acidified peptide sample onto a TiO₂-packed column or beads in the presence of a loading buffer containing an organic acid (e.g., lactic acid, glycolic acid) to reduce non-specific binding.

  • Washing:

    • Wash with the loading buffer followed by a high-organic solvent wash.

  • Elution:

    • Elute the phosphopeptides with an alkaline solution (e.g., ammonium hydroxide).

Enrichment MethodPrincipleSpecificity for pYAdvantagesDisadvantages
Immunoaffinity Antibody-antigen bindingHighHigh specificity for pY peptides.[9]Antibodies can be expensive and may have sequence-specific biases.[9]
IMAC Chelation of phosphate groups by metal ionsLowGood for general phosphopeptide enrichment, can capture multiply phosphorylated peptides.[20]Also enriches for acidic non-phosphorylated peptides.[16]
MOAC Lewis acid-base interaction with metal oxideLowHigh recovery of phosphopeptides.[18]Less efficient for pY peptides compared to pS/pT.[15]
LC-MS/MS Analysis

The enriched phosphopeptide sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Desalting:

    • Desalt the enriched phosphopeptide sample using a C18 StageTip or similar reversed-phase chromatography material to remove salts and other contaminants that can interfere with mass spectrometry analysis.[6]

  • LC Separation:

    • Reconstitute the desalted peptides in a low-organic solvent (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject the sample onto a nano-flow liquid chromatography system coupled to the mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent concentration over a C18 reversed-phase column.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • The instrument performs a full scan to detect the peptide precursor ions.

    • The most intense precursor ions are sequentially selected for fragmentation (MS/MS) to generate fragment ion spectra.

Data Analysis

The raw mass spectrometry data is processed using specialized software to identify the phosphopeptides and localize the phosphorylation sites.

Data Analysis Workflow

Data Analysis Workflow RawData Raw MS Data (.raw) DatabaseSearch Database Search (e.g., MaxQuant, Sequest) RawData->DatabaseSearch PeptideID Peptide Identification & Quantification DatabaseSearch->PeptideID SiteLocalization Phosphosite Localization (e.g., PTM Score) PeptideID->SiteLocalization StatisticalAnalysis Statistical Analysis (e.g., Perseus, R) SiteLocalization->StatisticalAnalysis BiologicalInterpretation Biological Interpretation (Pathway & Network Analysis) StatisticalAnalysis->BiologicalInterpretation

A typical bioinformatics workflow for phosphoproteomics data.

Protocol:

  • Database Searching:

    • Use software such as MaxQuant, Proteome Discoverer, or FragPipe to search the MS/MS spectra against a protein sequence database (e.g., UniProt).[21][22]

    • Specify variable modifications such as phosphorylation on serine, threonine, and tyrosine, and a fixed modification for carbamidomethylation of cysteine.

  • Peptide and Protein Identification:

    • The software will identify peptides and the proteins from which they originated. A false discovery rate (FDR) of 1% is typically applied to ensure high-confidence identifications.

  • Phosphosite Localization:

    • The software will also calculate a probability score (e.g., PTM score, Ascore) to confidently localize the phosphorylation site to a specific amino acid residue within the peptide sequence.

  • Quantification:

    • For quantitative studies (e.g., using SILAC or TMT labeling), the software will calculate the relative abundance of each phosphopeptide across different samples.[23]

  • Statistical and Bioinformatic Analysis:

    • Use software like Perseus or custom scripts in R to perform statistical analysis, such as t-tests, to identify significantly regulated phosphorylation sites.[21]

    • Perform pathway and network analysis using tools like PhosphoSitePlus, STRING, or Ingenuity Pathway Analysis to understand the biological context of the observed phosphorylation changes.[22]

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Tyrosine phosphorylation is a key mechanism in the signaling cascades initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues in their cytoplasmic domain. These phosphotyrosine sites then serve as docking sites for downstream signaling proteins containing SH2 or PTB domains, initiating multiple signaling pathways that regulate cellular processes.[1]

RTK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Autophosphorylation (pY) Grb2 Grb2 (Adaptor) RTK->Grb2 SH2 domain binding PI3K PI3K RTK->PI3K SH2 domain binding PLCg PLCγ RTK->PLCg SH2 domain binding Ligand Ligand Ligand->RTK Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK Pathway ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Akt Akt PIP3->Akt Akt->Transcription PI3K-Akt Pathway PLCg->PIP2 PKC PKC DAG->PKC

Simplified overview of major signaling pathways activated by RTKs.

Quantitative Data Summary

The efficiency of phosphotyrosine enrichment and the depth of analysis can vary depending on the methodology and starting material. The following table summarizes representative quantitative data from published studies.

Study ParameterResultReference
Identified pY Sites (HeLa cells) > 4,000 unique pY sites from 1 mg of peptide input[8][24][25]
Enrichment Efficiency (R2-pY method) > 99%[8][24][25]
Specificity of pY Enrichment (Protein A/Streptavidin) ~94%[26]
Identified Phosphopeptides (Mouse brain) ~20,000 unique phosphopeptides from 3 mg of digest[27]
Quantitative Phosphopeptides (Cell Cycle) 40 up-regulated, 24 down-regulated phosphopeptides[23]

Conclusion

Mass spectrometry-based proteomics provides a powerful platform for the in-depth analysis of tyrosine phosphorylation. The selection of an appropriate enrichment strategy, coupled with meticulous sample preparation and sophisticated data analysis, enables the identification and quantification of thousands of phosphotyrosine sites. This information is invaluable for dissecting complex signaling networks and for the development of targeted therapeutics in diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for Radiolabeling L-Tyrosine for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, an essential amino acid, plays a critical role in protein synthesis and is a precursor to several key biological molecules, including neurotransmitters and hormones. Cancer cells often exhibit an increased rate of amino acid transport and metabolism to support their rapid proliferation. This metabolic reprogramming makes radiolabeled amino acids, such as this compound, valuable probes for in vivo imaging of tumors using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This document provides detailed application notes and protocols for the radiolabeling of this compound with various radionuclides for preclinical and clinical research.

Radiolabeled this compound and its analogs allow for the non-invasive visualization and quantification of amino acid uptake in tumors, providing valuable information for diagnosis, staging, treatment planning, and monitoring therapeutic response. The choice of radionuclide depends on the imaging modality, the desired imaging timeframe, and the specific biological question being addressed.

Radiolabeling Methods for this compound

The radiolabeling of this compound can be achieved with various isotopes, primarily through direct electrophilic substitution on the aromatic ring or through the use of prosthetic groups. This section focuses on the most common methods for labeling with Iodine-123, Iodine-124, Iodine-131, and Fluorine-18.

Radioiodination of this compound (I-123, I-124, I-131)

Direct radioiodination of this compound occurs via electrophilic aromatic substitution on the phenol (B47542) ring, ortho to the hydroxyl group. This method is widely used due to its relative simplicity and the availability of iodine isotopes for both SPECT (I-123, I-131) and PET (I-124) imaging. The half-life of I-124 (4.2 days) is particularly advantageous for studying biological processes over extended periods.

Common oxidizing agents used to facilitate the iodination include Chloramine-T and Iodogen.

Fluorine-18 Labeling of this compound Analogs

Due to the favorable decay characteristics and short half-life (109.8 minutes) of Fluorine-18, [¹⁸F]-labeled amino acids are widely used in PET imaging. The direct fluorination of the electron-rich aromatic ring of this compound is challenging. Therefore, the most common approach is the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). This is typically a two-step process involving the preparation of a fluoroethylating agent followed by the alkylation of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the radiolabeling of this compound and its analogs.

Table 1: Radioiodination of this compound and Analogs

RadioisotopeMethodPrecursorRadiochemical Yield (RCY)Specific ActivityReference
I-123 Direct Electrophilic Substitution (Iodogen)L-α-methyltyrosine≥80%High (n.c.a.)[1]
I-124 Direct Electrophilic Substitution (Chloramine-T)Tyrosine-containing peptide23%25.9 MBq/mg[2]
I-131 Direct Electrophilic Substitution (Chloramine-T)Tyrosine-containing peptide~70-90%High[3]

n.c.a. = no-carrier-added

Table 2: Synthesis of [¹⁸F]FET

MethodPrecursorRadiochemical Yield (RCY) (decay corrected)Synthesis TimeRadiochemical PurityReference
Two-step fluoroethylationThis compound~40-50%~50-60 min>95%[2]
Precursor-basedB-protected tyrosine derivative~25-55%~50-70 min>98%[4]

Experimental Protocols

Protocol 1: Radioiodination of this compound using the Chloramine-T Method

This protocol describes the direct radioiodination of this compound using Chloramine-T as the oxidizing agent.

Materials:

  • This compound

  • Na¹²³I, Na¹²⁴I, or Na¹³¹I in 0.1 M NaOH

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Chloramine-T solution (1 mg/mL in phosphate buffer, freshly prepared)

  • Sodium metabisulfite (B1197395) solution (2 mg/mL in phosphate buffer, freshly prepared)

  • Purification system (e.g., C18 Sep-Pak cartridge or HPLC)

  • Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

  • In a shielded vial, dissolve 1-2 mg of this compound in 500 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add the desired amount of radioiodide solution (e.g., 37-370 MBq).

  • Initiate the reaction by adding 50 µL of the freshly prepared Chloramine-T solution.

  • Vortex the reaction mixture for 30-60 seconds at room temperature.

  • Quench the reaction by adding 100 µL of the sodium metabisulfite solution.

  • Purify the reaction mixture using a pre-conditioned C18 Sep-Pak cartridge or by preparative HPLC.

    • For Sep-Pak purification:

      • Load the reaction mixture onto the cartridge.

      • Wash with sterile water to remove unreacted iodide.

      • Elute the radioiodinated this compound with ethanol (B145695).

      • Evaporate the ethanol and reconstitute in sterile saline for injection.

  • Perform quality control to determine radiochemical purity and yield.

Protocol 2: Synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)

This protocol provides a general outline for the two-step synthesis of [¹⁸F]FET. Automated synthesis modules are commonly used for this procedure.

Step 1: Synthesis of [¹⁸F]fluoroethyl tosylate

  • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel with a solution of potassium carbonate and Kryptofix 2.2.2.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Add a solution of ethylene-1,2-ditosylate in acetonitrile (B52724) to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at 85-95°C for 5-10 minutes.

  • Purify the resulting [¹⁸F]fluoroethyl tosylate by passing the reaction mixture through a silica (B1680970) Sep-Pak cartridge.

Step 2: Fluoroethylation of this compound and Deprotection

  • To a reaction vessel containing a protected this compound precursor (e.g., N-trityl-L-tyrosine-tert-butyl ester), add the purified [¹⁸F]fluoroethyl tosylate in a suitable solvent.

  • Add a base (e.g., sodium hydroxide) and heat the mixture to facilitate the alkylation reaction.

  • After the reaction is complete, perform acidic hydrolysis (e.g., with hydrochloric acid) to remove the protecting groups.

  • Purify the final product, [¹⁸F]FET, using preparative HPLC.

  • Formulate the purified [¹⁸F]FET in a physiologically compatible buffer for injection.

Quality Control

Radio-TLC:

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5 v/v) is commonly used.

  • Analysis: The radiolabeled product will have a different Rf value than free radioiodide or other impurities. The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner.

Radio-HPLC:

  • Stationary Phase: C18 reversed-phase column.[5]

  • Mobile Phase: A gradient of aqueous trifluoroacetic acid (TFA) and acetonitrile is typically employed.[5]

  • Analysis: The retention time of the radiolabeled this compound is compared to that of a non-radioactive standard. A radioactivity detector is used in series with a UV detector to confirm the identity and radiochemical purity of the product.

In Vivo Imaging and Biodistribution

Radiolabeled this compound and its analogs are taken up by cancer cells primarily through upregulated amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). Once inside the cell, these tracers can be incorporated into proteins or become trapped, leading to their accumulation in tumor tissue.

Table 3: In Vivo Performance of Radiolabeled this compound Analogs

RadiotracerImaging ModalityTumor ModelKey FindingsReference
[¹²³I]-2-iodo-L-tyrosine SPECTRhabdomyosarcoma (mice)Fast, high, and specific tumor accumulation. Low uptake in heart and normal brain tissue.[1]
[¹²⁴I]-labeled antibody-peptide conjugate PETGlioblastoma (mice)High-resolution immuno-PET imaging of tumors.[2]
[¹⁸F]FET PETGlioma (human)Clear delineation of tumors with high tumor-to-background contrast.[6]

Signaling Pathways

The increased uptake of this compound in cancer cells is linked to the altered signaling pathways that drive tumor growth and proliferation. Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that, upon binding to growth factors, activate downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell survival, proliferation, and metabolic reprogramming, which includes the upregulation of amino acid transporters to meet the increased demand for nutrients.

// Nodes "Growth_Factor" [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FFFFFF"]; "P1" [label="P", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.3, height=0.3, fixedsize=true]; "P2" [label="P", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.3, height=0.3, fixedsize=true]; "GRB2_SOS" [label="GRB2/SOS", fillcolor="#FFFFFF"]; "RAS" [label="RAS", fillcolor="#FFFFFF"]; "RAF" [label="RAF", fillcolor="#FFFFFF"]; "MEK" [label="MEK", fillcolor="#FFFFFF"]; "ERK" [label="ERK", fillcolor="#FFFFFF"]; "PI3K" [label="PI3K", fillcolor="#FFFFFF"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "AKT" [label="AKT", fillcolor="#FFFFFF"]; "mTOR" [label="mTOR", fillcolor="#FFFFFF"]; "Cell_Cycle" [label="Cell Cycle Progression\nIncreased Proliferation", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolism" [label="Increased Glucose and\nAmino Acid Uptake", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Survival" [label="Inhibition of Apoptosis", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "L_Tyrosine_Uptake" [label="this compound Uptake\n(via LAT1)", shape=invhouse, fillcolor="#FFFFFF", color="#34A853"];

// Edges "Growth_Factor" -> "RTK"; "RTK" -> "P1" [arrowhead=none]; "RTK" -> "P2" [arrowhead=none]; "P1" -> "GRB2_SOS" [label=" recruits"]; "P2" -> "PI3K" [label=" recruits"]; "GRB2_SOS" -> "RAS" [label=" activates"]; "RAS" -> "RAF"; "RAF" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "Cell_Cycle"; "PI3K" -> "PIP3" [label=" phosphorylates"]; "PIP2" -> "PI3K" [dir=back]; "PIP3" -> "AKT" [label=" activates"]; "AKT" -> "mTOR"; "mTOR" -> "Metabolism"; "AKT" -> "Survival"; "Metabolism" -> "L_Tyrosine_Uptake";

// Positioning {rank=same; "Growth_Factor"; "RTK"} {rank=same; "GRB2_SOS"; "PI3K"} {rank=same; "RAS"; "PIP3"} {rank=same; "RAF"; "AKT"} {rank=same; "MEK"; "mTOR"} {rank=same; "ERK"; "Survival"} {rank=same; "Cell_Cycle"; "Metabolism"} } } Caption: Simplified RTK signaling pathway in cancer.

Conclusion

Radiolabeling of this compound and its analogs provides powerful tools for the in vivo imaging of cancer. The choice of radionuclide and labeling strategy depends on the specific research or clinical application. The protocols and data presented in this document offer a comprehensive guide for researchers and professionals in the field of drug development and molecular imaging. Careful optimization of labeling conditions and rigorous quality control are essential to ensure the production of high-quality radiotracers for reliable and reproducible in vivo studies.

References

Application Notes and Protocols for Inducing L-Tyrosine Deficiency in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing L-Tyrosine (Tyr) deficiency in animal models, a critical tool for studying the roles of Tyr in various physiological and pathological processes, including neurotransmission, hormone synthesis, and metabolism.

Introduction

This compound is a non-essential amino acid that serves as a crucial precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1][2][3] Inducing a state of Tyr deficiency in animal models allows for the investigation of the functional consequences of impaired catecholamine signaling and thyroid hormone production. This can provide valuable insights into the pathophysiology of various neurological and endocrine disorders and aid in the development of novel therapeutic interventions. The primary method for inducing Tyr deficiency is through the administration of a specially formulated diet devoid of Tyr and its precursor, Phenylalanine (Phe).[4]

Data Presentation

The following tables summarize the quantitative effects of this compound deficient diets on various physiological and biochemical parameters in animal models.

Table 1: Effect of Tyrosine/Phenylalanine-Deficient Diet on Plasma Tyrosine Levels in Mice

Dietary GroupPhenylalanine Supplementation in Drinking Water (mg/mL)Plasma Tyrosine (μmol/L) - Day 3Plasma Tyrosine (μmol/L) - Day 14Reference
Control (Normal Diet)N/A813.3 ± 37.6N/A[4]
Tyr/Phe-Free5389.3 ± 42.3Maintained[4]
Tyr/Phe-Free2.5274.8 ± 6.3Maintained[4]
Tyr/Phe-Free1.25144.3 ± 13.0Maintained[4]

Data are presented as mean ± SEM.

Table 2: Composition of an L-Amino Acid Defined Diet for Rodents (Example)

Ingredientg/kg
L-Arginine6.30
L-Histidine4.50
L-Lysine HCl16.10
This compound 9.20 (to be omitted for deficient diet)
L-Tryptophan2.10
L-Phenylalanine 8.70 (to be omitted for deficient diet)
L-Methionine4.50
L-Cystine3.70
L-Threonine6.60
L-Leucine15.30
L-Isoleucine8.40
L-Valine9.90
Glycine3.10
L-Proline20.40
L-Glutamic Acid36.20
Other components include carbohydrates, fats, vitamins, and minerals to meet nutritional requirements.

This is an example composition based on the AIN-93G diet. The exact formulation of a Tyr/Phe-free diet needs to be carefully balanced to ensure it is isocaloric and provides all other essential nutrients.

Table 3: Effects of this compound Deficiency on Neurotransmitter Levels in Rat Brain Regions

Brain RegionNeurotransmitter% Decrease from ControlReference
StriatumDopamine~44%[5]
Nucleus AccumbensDopamine~34%[5]
HippocampusNorepinephrineNo significant change[5]

These values represent the reduction in neurotransmitter synthesis (measured as DOPA accumulation after AADC inhibition) following administration of a Tyr/Phe-free amino acid mixture.

Experimental Protocols

This section provides detailed methodologies for inducing and monitoring this compound deficiency in rodent models.

Protocol 1: Induction of this compound Deficiency via Dietary Restriction

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley).

  • Age/Weight: Young adult animals (e.g., 8-10 weeks old) are commonly used.

  • Housing: House animals individually to accurately monitor food and water intake. Maintain a 12-hour light/dark cycle with controlled temperature and humidity.

2. Diet Preparation:

  • Obtain a custom L-amino acid-defined diet that is completely devoid of this compound and L-Phenylalanine. The diet should be isocaloric to the control diet, with carbohydrates or other non-essential amino acids compensating for the removed amino acids.

  • The control diet should have the same composition but with normal levels of this compound and L-Phenylalanine.

  • Provide sterile drinking water. For some experimental designs, Phenylalanine can be supplemented in the drinking water at varying concentrations to control the degree of Tyrosine deficiency, as the body can synthesize Tyrosine from Phenylalanine.[4]

3. Experimental Procedure:

  • Acclimation (1 week): Acclimate the animals to the housing conditions and provide them with the standard control diet ad libitum.

  • Baseline Measurements: Record the initial body weight and food/water intake for each animal. Collect baseline blood samples for plasma Tyrosine analysis.

  • Dietary Intervention (2-4 weeks):

    • Divide the animals into control and experimental groups.

    • Provide the control group with the control diet.

    • Provide the experimental group with the Tyr/Phe-free diet.

  • Monitoring:

    • Measure body weight and food/water intake daily. A reduction in food intake and body weight is an expected outcome of a Tyr/Phe-deficient diet.[6][7]

    • Observe the animals for any adverse health effects. Severe Tyr deficiency can lead to neurological and ocular abnormalities, particularly in germ-free mice.[7]

  • Sample Collection:

    • Blood: Collect blood samples (e.g., via tail vein or cardiac puncture at the endpoint) at predetermined time points (e.g., weekly) to monitor plasma Tyrosine levels.

    • Brain Tissue: At the end of the study, euthanize the animals according to approved protocols and rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus). Flash-freeze the tissue in liquid nitrogen and store at -80°C for neurotransmitter analysis.

Protocol 2: Measurement of Plasma this compound Levels

1. Sample Preparation:

  • Collect whole blood in EDTA-coated tubes.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma at -80°C until analysis.

2. Analysis (HPLC with Fluorescence Detection):

  • Deproteinize the plasma samples by adding a precipitating agent (e.g., sulfosalicylic acid).

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant using a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector. This compound has inherent fluorescence that can be utilized for its detection.

Protocol 3: Measurement of Brain Catecholamine Levels

1. Tissue Homogenization:

  • Homogenize the frozen brain tissue in a suitable buffer (e.g., a solution containing an antioxidant like perchloric acid to prevent catecholamine degradation).

2. Analysis (HPLC with Electrochemical Detection or Mass Spectrometry):

  • Centrifuge the homogenate and filter the supernatant.

  • Inject the supernatant into an HPLC system coupled with an electrochemical detector (HPLC-ECD) or a mass spectrometer (LC-MS/MS). These methods provide high sensitivity and selectivity for the quantification of dopamine, norepinephrine, and their metabolites.

Mandatory Visualizations

Signaling Pathway Diagram

Tyrosine_to_Catecholamine_Pathway L_Tyrosine This compound TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) L_Tyrosine->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine DBH Dopamine β- Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: this compound to Catecholamine Synthesis Pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Animal Acclimation (1 week) baseline Baseline Measurements: - Body Weight - Food/Water Intake - Plasma Tyrosine start->baseline diet Dietary Intervention (2-4 weeks) Control vs. Tyr/Phe-Free Diet baseline->diet monitoring Daily Monitoring: - Body Weight - Food/Water Intake - Health Status diet->monitoring sampling Weekly/Endpoint Sample Collection: - Blood (Plasma) - Brain Tissue monitoring->sampling analysis Biochemical Analysis: - Plasma Tyrosine (HPLC) - Brain Catecholamines (HPLC-ECD/LC-MS) sampling->analysis data Data Analysis and Interpretation analysis->data end End of Study data->end

Caption: Experimental Workflow for this compound Deficiency Study.

References

Application Notes and Protocols for High-Throughput Screening of L-Tyrosine Metabolic Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine is a non-essential amino acid that serves as a crucial precursor for the biosynthesis of several key molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroid hormones), and the pigment melanin (B1238610).[1] The metabolic pathway of this compound involves a series of enzymatic reactions, and dysregulation of these enzymes is implicated in a variety of human diseases.[2][3] Consequently, the enzymes in the this compound metabolic pathway have emerged as attractive targets for drug discovery.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors against key enzymes in the this compound metabolic pathway, namely tyrosinase, tyrosine hydroxylase, and homogentisate (B1232598) 1,2-dioxygenase. These protocols are designed to be adaptable for automated HTS systems, enabling the rapid identification and characterization of novel therapeutic agents.

This compound Metabolic Pathway and Therapeutic Targets

The metabolism of this compound is a complex pathway with multiple branches. A simplified overview of the key enzymes and their roles is presented below.

L_Tyrosine_Metabolism cluster_diseases Associated Diseases LTyrosine This compound TH Tyrosine Hydroxylase (TH) LTyrosine->TH O2, Fe2+, BH4 TYR Tyrosinase (TYR) LTyrosine->TYR O2 TAT Tyrosine Aminotransferase (TAT) LTyrosine->TAT LDOPA L-DOPA Dopamine (B1211576) Dopamine LDOPA->Dopamine AADC LDOPA->TYR O2 Melanin Melanin pHPPA 4-hydroxyphenylpyruvate HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) pHPPA->HPPD O2, Fe2+ HGA Homogentisate HGD Homogentisate 1,2-dioxygenase (HGD) HGA->HGD O2, Fe2+ Maleylacetoacetate Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Isomerase TH->LDOPA TH_disease Parkinson's Disease (TH deficiency) TH->TH_disease TYR->LDOPA TYR->Melanin multiple steps TYR_disease Albinism, Melanoma (TYR dysregulation) TYR->TYR_disease TAT->pHPPA HPPD->HGA HGD->Maleylacetoacetate HGD_disease Alkaptonuria (HGD deficiency) HGD->HGD_disease AADC Aromatic L-amino acid decarboxylase (AADC)

Caption: Simplified this compound Metabolic Pathway and Associated Diseases.

Key Therapeutic Targets:

  • Tyrosinase (TYR): A key enzyme in melanin biosynthesis, its inhibition is a major strategy for treating hyperpigmentation disorders and in the development of skin-lightening agents.[4][5]

  • Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines, including dopamine.[6] Inhibitors of TH are being investigated for the treatment of conditions like hypertension and schizophrenia.[6]

  • Homogentisate 1,2-dioxygenase (HGD): An enzyme in the tyrosine degradation pathway. Its deficiency leads to alkaptonuria, a rare genetic disorder.[7][8]

High-Throughput Screening Protocols

Tyrosinase Inhibitor Screening Assay

This colorimetric assay is based on the oxidation of L-DOPA by tyrosinase to form dopachrome (B613829), a product with strong absorbance at 475-510 nm.[4][9][10][11] A decrease in the rate of dopachrome formation indicates inhibitory activity.

Experimental Workflow:

HTS_Workflow_Tyrosinase start Start plate_prep Prepare 384-well plate with test compounds and controls start->plate_prep add_enzyme Add Tyrosinase solution plate_prep->add_enzyme pre_incubate Pre-incubate at 25°C for 10 min add_enzyme->pre_incubate add_substrate Add L-DOPA solution to initiate reaction pre_incubate->add_substrate measure Measure absorbance at 475 nm (kinetic or endpoint) add_substrate->measure data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values measure->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Workflow for Tyrosinase Inhibitors.

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control inhibitor)[10][11]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • 384-well microplates

  • Microplate reader

Protocol (384-well format):

  • Compound Plating: Prepare stock solutions of test compounds and Kojic acid in DMSO. Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50-100 nL) of the compound solutions to the wells of a 384-well plate.

  • Enzyme Addition: Prepare a working solution of mushroom tyrosinase in phosphate buffer. Add 20 µL of the tyrosinase solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

  • Substrate Addition and Signal Detection: Prepare a working solution of L-DOPA in phosphate buffer. Add 20 µL of the L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes at 25°C, or as an endpoint reading after a fixed time (e.g., 20 minutes).[4][9]

Data Analysis:

  • Determine the rate of reaction (Vmax) for each well by calculating the slope of the linear portion of the absorbance versus time curve (for kinetic reads).

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [ (Vmax_control - Vmax_sample) / Vmax_control ] x 100

  • Plot the percent inhibition versus the compound concentration and determine the IC50 value using non-linear regression.

Quantitative Data for Tyrosinase Inhibitors:

CompoundIC50 (µM)Assay Conditions
Kojic Acid10 - 50Mushroom Tyrosinase, L-DOPA substrate
Tropolone0.1 - 1.0Mushroom Tyrosinase, this compound substrate
Arbutin200 - 1000Mushroom Tyrosinase, L-DOPA substrate

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used.

Tyrosine Hydroxylase Inhibitor Screening Assay

This assay measures the activity of tyrosine hydroxylase by quantifying the production of L-DOPA. A common method involves a colorimetric readout where L-DOPA is oxidized to a detectable chromophore.[12]

Protocol (Conceptual - adaptable for HTS):

  • Plate Preparation: Dispense test compounds and controls into a 384-well plate.

  • Enzyme and Cofactor Mix: Prepare a master mix containing recombinant human tyrosine hydroxylase, Fe(II) sulfate, and the cofactor tetrahydrobiopterin (B1682763) (BH4) in a suitable buffer (e.g., HEPES). Add this mix to the wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding this compound to all wells.

  • Reaction Incubation: Incubate for 30-60 minutes at 37°C.

  • Detection: Stop the reaction and add a developing reagent. For example, sodium periodate (B1199274) can be used to oxidize L-DOPA to dopachrome, which can be measured at 475 nm.[12]

  • Data Analysis: Calculate percent inhibition and IC50 values as described for the tyrosinase assay.

Quantitative Data for Tyrosine Hydroxylase Inhibitors:

CompoundIC50 (nM)Assay Conditions
3-iodo this compound574Radiometric assay, [3H]tyrosine substrate[6]
AMPT (α-Methyl-p-tyrosine)VariesCompetitive inhibitor[13]
N-Methyl-L-tyrosineVariesCompetitive inhibitor[13]
Homogentisate 1,2-dioxygenase (HGD) Inhibitor Screening Assay

Screening for HGD inhibitors is less common in a high-throughput format. However, assays can be developed based on the consumption of homogentisate (HGA) or the formation of maleylacetoacetate. A potential HTS approach could monitor the disappearance of HGA's absorbance at a specific wavelength.

Protocol (Conceptual - adaptable for HTS):

  • Plate Preparation: Dispense test compounds and controls into a UV-transparent 384-well plate.

  • Enzyme Addition: Add purified recombinant human HGD to the wells.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a solution of homogentisate.

  • Measurement: Monitor the decrease in absorbance at a wavelength where HGA absorbs (e.g., 292 nm) in a kinetic mode.

  • Data Analysis: Calculate the rate of HGA consumption and determine percent inhibition and IC50 values.

Quantitative Data for HGD Inhibitors:

CompoundInhibition Characteristics
Nitisinone (NTBC)Potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase, upstream of HGD, leading to reduced HGA production.[14][15]
3-Cl HGASubstrate analog that inactivates HGO, but with slow turnover.[7]

Summary and Conclusion

The protocols and data presented in these application notes provide a framework for the high-throughput screening of inhibitors against key enzymes in the this compound metabolic pathway. The tyrosinase inhibitor screening assay is a well-established and robust method suitable for large-scale screening campaigns. While HTS assays for tyrosine hydroxylase and homogentisate 1,2-dioxygenase are less commonly reported, the principles outlined here can be used to develop and optimize such assays. The identification of potent and selective inhibitors for these enzymes holds significant promise for the development of novel therapeutics for a range of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: L-Tyrosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for overcoming L-Tyrosine solubility challenges in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in my cell culture medium?

This compound has inherently low solubility in water at a neutral pH (around 0.45 mg/mL), which is the standard pH for most cell culture media.[1] This poor solubility is due to its chemical structure, specifically its isoelectric point (pI) of 5.63. At a pH near its pI, this compound exists as a zwitterion with no net electrical charge, minimizing its interaction with water molecules and leading to precipitation.

Q2: I see precipitates in my medium after adding this compound. What should I do?

Precipitation upon adding this compound to a neutral pH medium is a common issue. The recommended solution is to first prepare a concentrated stock solution at an extreme pH (either acidic or basic) and then add it to your medium. This approach avoids adding powder directly to the media, which can cause localized high concentrations and immediate precipitation.[2]

Q3: Can I just heat the medium to dissolve the this compound?

While heating can increase the solubility of this compound, it is not a recommended practice for complete cell culture media.[3] Many media components, such as vitamins, growth factors, and other amino acids like glutamine, are heat-labile and can be degraded, negatively impacting cell growth and experimental outcomes. Heating is more appropriate when preparing a stock solution of this compound in water or a simple salt solution.[4][5]

Q4: What is the best way to prepare a concentrated this compound stock solution?

The most reliable method is to dissolve this compound in a dilute acidic or basic solution. For example, this compound is soluble in 1 M HCl (up to 100 mg/mL with heating) or in basic solutions with a pH above 9.[4] After dissolution, the stock solution must be sterile-filtered, typically using a 0.22 µm filter. See the detailed protocols below for step-by-step instructions.

Q5: Are there any alternatives to this compound with better solubility?

Yes, several alternatives are available that offer significantly higher solubility at neutral pH:

  • This compound disodium (B8443419) salt dihydrate: This salt form has a much-improved solubility of 100 mg/mL.

  • Dipeptides: Peptides such as Glycyl-L-Tyrosine or L-Alanyl-L-Tyrosine can increase solubility by up to 50 times compared to free this compound.[2][6] These are efficiently metabolized by cells.[2][6]

  • Chemically Modified Tyrosine: Derivatives like Phospho-L-Tyrosine disodium salt exhibit over 100-fold higher solubility in water and are designed for inclusion in concentrated, neutral-pH feed formulations.[7][8]

This compound Solubility Data

The solubility of this compound is highly dependent on pH, temperature, and the solvent used. The following table summarizes key quantitative data for easy reference.

SolventTemperature (°C)pHSolubility (mg/mL)Molar Equivalent (mM)Reference
Water25Neutral (3.2 - 7.5)0.45~2.5[4]
Water37Neutral~0.36 - 0.54~2 - 3[3][5]
1 M HClRoom Temp (w/ heating)< 1100~552[4]
Aqueous Solution251.82.0~11.0[4]
Aqueous Solution259.51.4~7.7[4]
Aqueous Solution2510.03.8~21.0[4]
DMSORoom TempN/A44 - 60~243 - 331[9]

Troubleshooting Guide

Issue 1: My this compound powder won't dissolve when added directly to my complete cell culture medium.

  • Cause: This is expected behavior. The neutral pH of the medium is close to the isoelectric point of this compound, causing extremely low solubility. Adding the powder directly creates localized supersaturation, leading to immediate precipitation.

  • Solution: Do not add this compound powder directly to the complete medium. Instead, prepare a concentrated stock solution using either an acidic or basic solvent, as detailed in the protocols below. Add the sterile-filtered stock solution to the medium slowly while stirring.

Issue 2: My this compound stock solution, which was clear after preparation, has now become cloudy or has formed precipitates.

  • Cause: This can happen if the pH of the stock solution shifts back towards neutral due to absorption of atmospheric CO₂ (for basic stocks) or if the solution becomes supersaturated upon cooling to storage temperature.

  • Solution:

    • Re-adjust pH: Check the pH of your stock solution. If it has drifted, carefully add a small amount of concentrated acid (e.g., HCl) or base (e.g., NaOH) to return it to the desired pH range (e.g., <2 or >9.5).

    • Gentle Warming: Warm the solution gently (e.g., to 37°C) while stirring to see if the precipitate redissolves.

    • Storage: Store stock solutions in tightly sealed containers to minimize gas exchange. For long-term storage, consider aliquoting and freezing.

Issue 3: When I add my clear, acidic this compound stock solution to my bicarbonate-buffered medium, a precipitate forms instantly.

  • Cause: The bicarbonate buffer system in the medium has a strong buffering capacity. When the acidic stock solution is added, the buffer neutralizes the acid, causing the local pH to rise rapidly. This brings the this compound back to its isoelectric point, causing it to precipitate out of solution before it can be adequately diluted.

  • Solution:

    • Add Slowly: Add the stock solution very slowly, drop-by-drop, to a large volume of medium under constant, vigorous stirring. This helps disperse the stock solution quickly, preventing localized pH changes.

    • Warm the Medium: Adding the stock to medium that is at room temperature or 37°C can help maintain solubility. Avoid adding stock solutions to cold media.

    • Use a Basic Stock: Consider preparing a basic (e.g., pH > 9.5) stock solution instead. While this will also cause a pH shift, it can sometimes be better tolerated by buffered media systems. Always check the final pH of your medium after supplementation and adjust if necessary.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution (Acidic Method)

This protocol is suitable for preparing a concentrated stock solution using Hydrochloric Acid (HCl).

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add this compound powder to a volume of 1 M HCl equivalent to 10 mg/mL (e.g., 100 mg of this compound in 10 mL of 1 M HCl). Note: A lower concentration of HCl (e.g., 0.2 N) can also be effective.[3][5]

  • Mix and Heat: Place the container on a magnetic stirrer. Gently warm the solution to 37-50°C while stirring. Do not boil. Continue until all the powder is completely dissolved.

  • Cooling: Allow the solution to cool to room temperature.

  • Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

G cluster_prep Acidic Stock Preparation Workflow weigh 1. Weigh this compound add_hcl 2. Add 1 M HCl weigh->add_hcl dissolve 3. Stir and Gently Heat (37-50°C) add_hcl->dissolve check 4. Check for Complete Dissolution dissolve->check check->dissolve Not Dissolved cool 5. Cool to Room Temperature check->cool Dissolved filter 6. Sterile Filter (0.22 µm) cool->filter store 7. Store at 2-8°C or -20°C filter->store

Workflow for preparing an acidic this compound stock solution.
Protocol 2: Preparation of this compound Stock Solution (Basic Method)

This protocol uses Sodium Hydroxide (NaOH) to achieve high solubility.

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Add Water: Add a portion of the final desired volume of cell culture grade water to the powder.

  • Adjust pH: While stirring, slowly add 1 M NaOH dropwise until the this compound dissolves. The target pH should be above 9.5.[4] Use a pH meter to monitor.

  • Final Volume: Once dissolved, add water to reach the final desired volume.

  • Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store in a tightly capped sterile container at 2-8°C. Be aware that the pH may drop over time due to CO₂ absorption, which can cause precipitation.

Visual Troubleshooting Guide

This decision tree can help diagnose and solve common this compound solubility issues.

G start Start: Need to add This compound to media method How are you adding it? start->method direct Directly as powder method->direct Directly stock As a stock solution method->stock Stock Solution prob_direct Problem: Precipitate forms in media direct->prob_direct prob_stock Is the stock solution clear? stock->prob_stock sol_direct Solution: Prepare an acidic or basic stock solution. Do not add powder directly. prob_direct->sol_direct stock_cloudy No, it's cloudy prob_stock->stock_cloudy No stock_clear Yes, it's clear prob_stock->stock_clear Yes sol_stock_cloudy Solution: Check stock pH. Re-adjust to <2 or >9.5. Gently warm if needed. stock_cloudy->sol_stock_cloudy prob_add_stock Problem: Precipitate forms when stock is added to media stock_clear->prob_add_stock sol_add_stock Solution: 1. Add stock dropwise to stirring media. 2. Ensure media is at RT or 37°C. 3. Verify final media pH. prob_add_stock->sol_add_stock

Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing L-Tyrosine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with L-Tyrosine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when preparing this compound aqueous solutions?

The main challenge is the poor solubility of this compound in water at a neutral pH, which is less than 0.5 g/L.[1][2] This low solubility can limit the preparation of concentrated stock solutions required for many experimental setups, such as cell culture media.[1][2]

Q2: How does pH impact the solubility of this compound?

This compound's solubility is highly dependent on pH. It is least soluble in the pH range of 3.2 to 7.5.[3] Solubility significantly increases at extreme pH values, either below pH 2 or above pH 9.[3][4] This is a common strategy to create concentrated stock solutions.[4]

Q3: What are the typical degradation pathways for this compound in solution?

This compound can degrade through oxidation, often initiated by the loss of an electron, which can be facilitated by photosensitized processes.[5][6] This leads to the formation of tyrosyl radicals, which can then form products like 3,4-dihydroxy-L-phenylalanine (L-DOPA) and tyrosine dimers.[5][6] Dimerization is a significant form of oxidative protein modification that can alter protein structure and function.[5] The aromatic ring of tyrosine is also susceptible to hydroxylation, nitration, and dehydrogenation.[7]

Q4: What are the visible signs of this compound degradation?

While this compound is relatively stable, signs of degradation in solution can include a change in color (yellowing) or the formation of precipitates.[4] The yellowing may occur in the presence of oxygen and upon exposure to ultraviolet light.

Q5: How should this compound powder and aqueous solutions be stored to ensure stability?

  • Powder: this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from moisture and direct sunlight.[8] If stored properly, its shelf life is indefinite.[9]

  • Aqueous Solutions: It is generally recommended to prepare solutions fresh. If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[10] For some solutions, like those prepared in PBS, storage for more than one day is not recommended.[11]

Data Summary Tables

Table 1: Solubility of this compound in Water at Different pH Values (25°C)

pH ValueSolubility (mg/mL)Reference
1.82.0[3]
3.2 - 7.50.45[3]
9.51.4[3]
10.03.8[3]

Table 2: Alternative Strategies for Enhancing this compound Solubility

MethodDescriptionSolubility EnhancementReference
pH Adjustment Dissolving in acidic (e.g., 1 M HCl) or alkaline (e.g., 1 N NaOH) solutions.Up to 100 mg/mL in 1 M HCl with heating.[3]
Salt Form Using this compound disodium (B8443419) salt dihydrate.~100 mg/mL in water.[4]
Dipeptide Form Using dipeptides like Glycyl-L-Tyrosine.Up to 50 times higher than free this compound at neutral pH.[1]
Modified Amino Acids Using chemically modified forms like phospho-L-tyrosine disodium salt.Over 100-fold higher (53 g/L) than this compound (0.38 g/L) in water.[12]
Organic Solvents Dissolving in solvents like Dimethyl Sulfoxide (DMSO).Higher solubility than in neutral water, but can precipitate when diluted in aqueous solutions.[4][13]

Troubleshooting Guides

Problem 1: this compound powder is not dissolving in my neutral pH buffer (e.g., PBS, Saline).

This is the most common issue due to this compound's low intrinsic solubility at neutral pH.

  • Solution A: Adjust the pH. Prepare a concentrated stock solution by dissolving this compound in an acidic or alkaline solution before diluting it into your final medium. A common method is to dissolve it in 1 M HCl or 1 N NaOH.[3][4] Be mindful of the final pH of your experimental solution and adjust accordingly to avoid pH shock to cells or components.[4]

  • Solution B: Use a more soluble derivative. If maintaining a strict neutral pH during preparation is critical, consider using this compound disodium salt or a dipeptide form like Glycyl-L-Tyrosine, which have significantly higher solubility at neutral pH.[1][4]

  • Solution C: Gentle Heating. Heating can increase the solubility of this compound.[14] For instance, a 10 mM solution can be prepared by heating at 90°C.[14] However, ensure that heating does not degrade other components in your solution.

start This compound will not dissolve at neutral pH q1 Can the final solution tolerate a pH shift during preparation? start->q1 sol_A Solution A: Prepare concentrated stock in acid (e.g., 1M HCl) or base (e.g., 1N NaOH). Neutralize upon dilution. q1->sol_A Yes q2 Is a highly soluble alternative available? q1->q2 No sol_B Solution B: Use this compound sodium salt or Glycyl-L-Tyrosine dipeptide. q2->sol_B Yes sol_C Solution C: Dissolve directly in neutral buffer with gentle heating. (Note: Limited concentration achievable) q2->sol_C No

Fig 1. Troubleshooting workflow for dissolving this compound.

Problem 2: My this compound solution has turned yellow and/or a precipitate has formed during storage.

This indicates potential oxidation and degradation of the this compound.

  • Cause: this compound is susceptible to oxidation, especially when exposed to light, oxygen, or reactive oxygen species (ROS).[4][5] This can lead to the formation of colored byproducts and less soluble dimers.

  • Solution A: Prepare Fresh Solutions. The most effective way to prevent issues with degradation is to prepare solutions fresh before each experiment.

  • Solution B: Proper Storage. If you must store solutions, filter-sterilize them, protect them from light by using amber vials or wrapping them in foil, and store them frozen at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[10]

  • Solution C: Consider Antioxidants. In specific applications where oxidative stress is a concern, the inclusion of antioxidants could be explored. Interestingly, L-DOPA, an oxidation product of tyrosine, has been shown to prevent tyrosine dimerization by recovering the tyrosyl radical, acting as an antioxidant in this context.[5][6]

LT This compound TR Tyrosyl Radical LT->TR -e⁻ Dimer Dityrosine (Dimer) (Cross-linking, potential precipitation) TR->Dimer + Tyrosyl Radical LDOPA L-DOPA (3,4-dihydroxyphenylalanine) TR->LDOPA +H₂O, -e⁻, -H⁺ O2 Oxidative Stress (e.g., Light, ROS) O2->LT

Fig 2. Simplified pathway of this compound oxidation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in 1 M HCl

This protocol describes how to prepare a concentrated stock solution of this compound using acidification.

  • Materials:

    • This compound powder (MW: 181.19 g/mol )

    • 1 M Hydrochloric Acid (HCl)

    • Sterile, purified water

    • Sterile conical tubes or flasks

    • Stir plate and magnetic stir bar

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh 1.812 g of this compound powder and place it into a sterile container.

    • Add approximately 80 mL of 1 M HCl.

    • Place the container on a stir plate and stir until the this compound is completely dissolved. Gentle heating may be applied to aid dissolution.[3]

    • Once dissolved, adjust the final volume to 100 mL with 1 M HCl.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

    • Store the stock solution in aliquots at -20°C, protected from light.

  • Usage Note: When adding this stock solution to your experimental medium (e.g., cell culture media), be sure to account for the acidity. Neutralize the final solution with a suitable base (e.g., NaOH) if required for your application.

cluster_0 Preparation Workflow weigh 1. Weigh 1.812 g of this compound dissolve 2. Add ~80 mL of 1 M HCl and dissolve with stirring weigh->dissolve adjust 3. Adjust volume to 100 mL with 1 M HCl dissolve->adjust filter 4. Filter-sterilize (0.22 µm filter) adjust->filter store 5. Aliquot and store at -20°C, protected from light filter->store

References

Technical Support Center: Electrochemical Detection of L-Tyrosine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the electrochemical detection of L-Tyrosine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering species in the electrochemical detection of this compound and its metabolites?

A1: Several electroactive species commonly found in biological samples can interfere with the electrochemical detection of this compound and its metabolites due to their similar oxidation potentials. The most frequently encountered interferents include:

  • Ascorbic acid (AA) and Uric acid (UA) : These are major interferents in biological fluids due to their high concentrations and easily oxidizable nature.[1][2][3][4][5] Their oxidation peaks often overlap with those of this compound and its metabolites.

  • Dopamine (DA) : As a catecholamine neurotransmitter, dopamine's oxidation potential is close to that of this compound, leading to signal overlap.[1][2][5]

  • Tryptophan (TRYP) and Cysteine (CYS) : These electroactive amino acids can also interfere with this compound detection.[6]

  • Other structurally similar compounds : Metabolites in the tyrosine pathway, such as L-DOPA , homogentisic acid (HGA) , and p-hydroxyphenylpyruvic acid (pHPP) , can present significant interference.[7][8][9][10] Additionally, structurally related amino acids like phenylalanine (PHE) may cause interference.[6][10]

Q2: How can I minimize interference from ascorbic acid and uric acid?

A2: Several strategies can be employed to mitigate interference from ascorbic acid and uric acid:

  • Electrode Modification : Modifying the electrode surface with selective materials can help to either repel the interferents or selectively bind the target analyte. Common modifications include:

    • Nanomaterials : Graphene, carbon nanotubes, and metal nanoparticles (e.g., gold, silver) can enhance electrocatalytic activity towards this compound and shift its oxidation potential away from interferents.[11][12][13]

    • Polymers : Electropolymerized films, such as poly(thionine) or polypyrrole, can create a selective barrier.[5][14] Molecularly Imprinted Polymers (MIPs) offer high selectivity by creating specific recognition sites for the target molecule.[6]

  • pH Optimization : Adjusting the pH of the supporting electrolyte can help to resolve the voltammetric peaks of this compound, ascorbic acid, and uric acid.[15]

  • Advanced Voltammetric Techniques : Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) offer better resolution and discrimination against background currents compared to Cyclic Voltammetry (CV).[15][16]

Q3: My sensor is showing a poor signal or no response. What are the possible causes and solutions?

A3: A poor or absent signal can stem from several issues:

  • Electrode Fouling : The electrode surface can become contaminated by oxidation products of the analyte or interferents, or by adsorption of proteins from biological samples.

    • Solution : Proper electrode pre-treatment, such as polishing a glassy carbon electrode with alumina (B75360) slurry, is crucial.[15] For complex samples, implementing a sample clean-up step is recommended.

  • Incorrect Potential Window : The applied potential range may not be suitable for the oxidation of this compound.

    • Solution : Review the literature for the appropriate potential window for your specific electrode and experimental conditions. Cyclic voltammetry can be used to determine the oxidation potential of this compound.

  • Inactive Electrode Surface : The electrode material may not be sufficiently electroactive.

    • Solution : Consider modifying the electrode with catalysts like metal nanoparticles or conductive polymers to enhance the electron transfer rate.[11][14]

Troubleshooting Guides

Issue 1: Overlapping Voltammetric Peaks

Symptoms:

  • Broad, poorly defined peaks in your voltammogram.

  • Inability to distinguish the peak for this compound or its metabolite from other signals.

Possible Causes:

  • Presence of interfering species with similar oxidation potentials (e.g., Ascorbic Acid, Uric Acid, Dopamine).[1][2]

  • Inappropriate choice of electrochemical technique.

  • Suboptimal pH of the supporting electrolyte.

Troubleshooting Steps:

  • Identify Potential Interferents : Review the composition of your sample to identify likely interfering compounds.

  • Optimize Electrochemical Parameters :

    • Switch from Cyclic Voltammetry (CV) to Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for improved peak resolution.[15][17]

    • Adjust the pH of your supporting electrolyte. The oxidation potentials of many compounds are pH-dependent, and a small change can significantly improve peak separation.[15]

  • Modify the Electrode Surface :

    • Employ a modified electrode with enhanced selectivity. Molecularly Imprinted Polymers (MIPs) are particularly effective for creating specific binding sites for your target analyte.[6]

    • Use nanomaterial-modified electrodes to catalytically enhance the signal of your target analyte or shift its oxidation potential.[12]

  • Implement Sample Pre-treatment :

    • Use Solid-Phase Extraction (SPE) to selectively isolate the analyte of interest and remove interferents.[15][18]

    • Perform Liquid-Liquid Extraction to transfer the analyte to a cleaner matrix.[15]

Issue 2: Signal Suppression or Enhancement (Matrix Effects)

Symptoms:

  • Inconsistent or irreproducible results between samples.

  • Lower or higher than expected signal intensity for a known concentration of the analyte.

Possible Causes:

  • Complex sample matrices (e.g., serum, urine, cell culture media) affecting the conductivity of the solution.[15]

  • Adsorption of matrix components onto the electrode surface, leading to fouling.

Troubleshooting Steps:

  • Sample Dilution : Diluting the sample can reduce the concentration of interfering matrix components.[15] However, ensure the analyte concentration remains within the detection range of your sensor.

  • Standard Addition Method : This method helps to compensate for matrix effects by calibrating the sensor in the sample matrix itself.[14][15]

  • Sample Clean-up :

    • Protein Precipitation : For samples high in protein, such as serum, use techniques like protein precipitation to remove them.[18]

    • Filtration : Remove suspended solids from liquid samples to prevent electrode fouling.[15]

    • Solid-Phase Extraction (SPE) : This is a powerful technique for removing a wide range of interfering compounds.[15][18][19]

Data Presentation

Table 1: Common Interferences and their Oxidation Potentials

Interfering SpeciesTypical Oxidation Potential (vs. Ag/AgCl)Common Biological Matrix
This compound+0.6 V to +0.9 VSerum, Urine, Cell Culture Media
Ascorbic Acid (AA)-0.1 V to +0.2 VSerum, Urine
Uric Acid (UA)+0.2 V to +0.4 VSerum, Urine
Dopamine (DA)+0.1 V to +0.3 VBrain tissue, Microdialysates
Tryptophan (TRYP)+0.7 V to +1.0 VSerum, Urine
Homogentisic Acid (HGA)~ +0.5 VUrine (in Alkaptonuria)

Note: Oxidation potentials can vary significantly depending on the electrode material, pH, and scan rate.

Table 2: Performance Comparison of Different Electrodes for this compound Detection

Electrode ModificationLinear Range (µM)Limit of Detection (LOD) (µM)Key Advantages
Graphene-modified Glassy Carbon Electrode (EGr/GC)Not specified1.81High sensitivity, lower oxidation potential compared to bare GC.[12][13]
Polypyrrole/FeCN modified Screen-Printed Carbon Electrode (PPy/FeCN-SPCE)0.5 - 270.082Good sensitivity and selectivity for pharmaceutical analysis.[14]
Gold Nanoparticles/Cysteamine/Glassy Carbon Electrode0.1 - 300Not specifiedGood sensitivity, selectivity, and stability.[11]
Poly(thionine)-modified Glassy Carbon ElectrodeNot specifiedNot specifiedSelectively detects this compound in the presence of AA, DA, and UA.[5]
Laccase/Polypyrrole/FeCN/SPCE Biosensor0.2 - 70.0229High sensitivity due to enzymatic amplification.[20]

Experimental Protocols

Protocol 1: Fabrication of a Graphene-Modified Glassy Carbon Electrode (GCE)

This protocol is a generalized procedure based on common practices for preparing graphene-modified electrodes.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene or Graphene Oxide (GO) dispersion

  • Alumina slurry (e.g., 0.05 µm)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Electrode Polishing :

    • Polish the GCE with alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water and then in ethanol for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Graphene Modification :

    • Apply a small, known volume (e.g., 5-10 µL) of the graphene dispersion onto the cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature or under a gentle heat lamp.

    • For GO-modified electrodes, an electrochemical reduction step is often required. This is typically done by applying a negative potential in a buffer solution (e.g., phosphate-buffered saline, PBS).

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This is a general protocol for removing interferences from biological fluids. The specific sorbent and solvents will depend on the analyte and the matrix.

Materials:

  • SPE cartridge (e.g., C18 for non-polar analytes, ion-exchange for charged analytes)

  • Sample (e.g., urine, serum)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or buffer)

  • Wash solvent (to remove weakly bound interferents)

  • Elution solvent (to recover the analyte)

  • Vacuum manifold or centrifuge

Procedure:

  • Conditioning : Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration : Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Sample Loading : Load the pre-treated sample onto the cartridge. The analyte and some interferents will be retained on the sorbent.

  • Washing : Pass the wash solvent through the cartridge to remove weakly bound interfering species.

  • Elution : Pass the elution solvent through the cartridge to recover the analyte of interest.

  • Analysis : The collected eluate, now containing the purified analyte, can be analyzed electrochemically.

Visualizations

L_Tyrosine_Metabolism Phenylalanine Phenylalanine L_Tyrosine This compound (Analyte of Interest) Phenylalanine->L_Tyrosine Phenylalanine hydroxylase L_DOPA L-DOPA (Interferent) L_Tyrosine->L_DOPA Tyrosine hydroxylase pHPP p-hydroxyphenylpyruvic acid (Interferent) L_Tyrosine->pHPP Tyrosine aminotransferase Dopamine Dopamine (Interferent) L_DOPA->Dopamine HGA Homogentisic acid (Interferent) pHPP->HGA p-hydroxyphenylpyruvic acid dioxygenase Maleylacetoacetic_acid Maleylacetoacetic acid HGA->Maleylacetoacetic_acid Homogentisate 1,2-dioxygenase Troubleshooting_Workflow Start Start: Electrochemical Detection Issue Issue What is the primary issue? Start->Issue Overlapping_Peaks Overlapping Peaks Issue->Overlapping_Peaks Overlapping Signals Poor_Signal Poor/No Signal Issue->Poor_Signal Low/No Response Inconsistent_Results Inconsistent Results (Matrix Effects) Issue->Inconsistent_Results Poor Reproducibility Optimize_Technique Use DPV/SWV Overlapping_Peaks->Optimize_Technique Optimize_pH Optimize pH Overlapping_Peaks->Optimize_pH Modify_Electrode Modify Electrode (e.g., MIPs, Nanomaterials) Overlapping_Peaks->Modify_Electrode Sample_Prep_Peaks Implement Sample Prep (SPE, LLE) Overlapping_Peaks->Sample_Prep_Peaks Check_Potential Verify Potential Window Poor_Signal->Check_Potential Clean_Electrode Clean/Polish Electrode Poor_Signal->Clean_Electrode Enhance_Activity Use Electrocatalytic Modification Poor_Signal->Enhance_Activity Dilute_Sample Dilute Sample Inconsistent_Results->Dilute_Sample Standard_Addition Use Standard Addition Inconsistent_Results->Standard_Addition Sample_Prep_Matrix Implement Sample Clean-up (Protein Precipitation, SPE) Inconsistent_Results->Sample_Prep_Matrix Electrode_Modification_Workflow Start Start: Bare Electrode (e.g., GCE) Polish 1. Mechanical Polishing (Alumina Slurry) Start->Polish Clean 2. Sonication (DI Water & Ethanol) Polish->Clean Dry 3. Drying (Nitrogen Stream) Clean->Dry Modification 4. Surface Modification Dry->Modification Drop_Casting Drop Casting (e.g., Graphene, Nanoparticles) Modification->Drop_Casting Electropolymerization Electropolymerization (e.g., Polypyrrole) Modification->Electropolymerization Self_Assembly Self-Assembled Monolayer (e.g., Thiols on Gold) Modification->Self_Assembly Ready Modified Electrode Ready for Use Drop_Casting->Ready Electropolymerization->Ready Self_Assembly->Ready

References

Technical Support Center: HPLC Analysis of L-Tyrosine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of L-Tyrosine in plasma.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound in plasma, offering potential causes and solutions in a question-and-answer format.

Question: Why is the this compound peak exhibiting significant tailing?

Answer:

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue that can affect accurate quantification.[1][2] The primary causes for this compound peak tailing in plasma analysis include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the amine group of this compound.[3] This secondary interaction causes some analyte molecules to be retained longer, resulting in a tailed peak.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is crucial. If the pH is near the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to inconsistent interactions with the stationary phase and peak tailing.[1]

  • Column Degradation: Over time, the column's stationary phase can degrade, or the column bed can be disturbed, leading to poor peak shape.[3][4] Contamination from plasma samples can also block active sites on the column.[4]

  • Column Overload: Injecting a sample with too high a concentration of this compound can saturate the column, causing peak distortion.[3][4]

Solutions:

  • Mobile Phase Modification:

    • Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound, a lower pH (around 2-3) can protonate the silanol groups and minimize unwanted interactions.[2]

    • Increase the buffer concentration (typically 10-50 mM) to ensure consistent pH throughout the analysis.[2]

  • Column Selection and Care:

    • Use an end-capped column where the residual silanol groups are deactivated.

    • If tailing persists, consider replacing the column.

    • Employ a guard column to protect the analytical column from contaminants in the plasma matrix.

  • Sample Concentration:

    • Dilute the sample to ensure the injected amount is within the column's linear range.

Question: What is causing the retention time of this compound to shift between injections?

Answer:

Inconsistent retention times can compromise the reliability of your analysis. The main reasons for shifting retention times are:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the elution strength, leading to drift in retention times.[5]

  • Fluctuations in Flow Rate: Issues with the HPLC pump, such as leaks or faulty check valves, can cause the flow rate to vary, directly impacting retention times.[5]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections, especially after a gradient elution, can lead to inconsistent retention.[6]

  • Column Temperature Variations: Changes in the column oven temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, causing retention time shifts.

Solutions:

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation. If using an online mixer, ensure it is functioning correctly.

  • System Maintenance: Regularly check for leaks in the system, especially around fittings and pump seals. Purge the pump to remove any air bubbles.

  • Equilibration: Ensure the column is adequately equilibrated before each injection. A good practice is to allow at least 10 column volumes of the mobile phase to pass through.

  • Temperature Control: Use a column oven to maintain a constant and stable temperature.

Question: Why is the signal intensity for this compound low, or why is the sensitivity poor?

Answer:

Low signal intensity can make accurate quantification difficult, especially for low concentrations of this compound in plasma. Potential causes include:

  • Suboptimal Detector Wavelength: If using a UV detector, the selected wavelength may not be at the absorbance maximum for this compound.

  • Sample Degradation: this compound may degrade if the plasma samples are not stored or handled properly. Repeated freeze-thaw cycles should be avoided.[7]

  • Inefficient Sample Preparation: Poor recovery of this compound during the protein precipitation and extraction step will result in a lower concentration being injected into the HPLC system.[7]

  • Detector Malfunction: A deteriorating detector lamp or dirty flow cell can lead to reduced signal intensity.

Solutions:

  • Detector Settings: Determine the optimal wavelength for this compound detection by scanning a standard solution. For fluorescence detection, optimize both excitation and emission wavelengths.[8]

  • Sample Handling: Store plasma samples at -80°C for long-term stability and aliquot them to avoid multiple freeze-thaw cycles.[7]

  • Optimize Sample Preparation: Ensure the protein precipitation method is efficient. Test different precipitation agents (e.g., acetonitrile (B52724), perchloric acid, trichloroacetic acid) and their ratios to the plasma volume to maximize recovery.[9]

  • Instrument Maintenance: Regularly check the detector lamp's performance and clean the flow cell as part of routine maintenance.

Frequently Asked Questions (FAQs)

What is a standard sample preparation protocol for this compound analysis in plasma?

A common and effective method is protein precipitation.[9] A detailed protocol is provided in the "Experimental Protocols" section below.

What are the typical HPLC conditions for this compound analysis?

A summary of typical conditions is presented in the "Data Presentation" section. Generally, a reversed-phase C18 column is used with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile or methanol.[8][9]

How can I improve the resolution between this compound and other endogenous plasma components?

  • Optimize Mobile Phase: Adjust the pH or the organic solvent concentration to fine-tune the separation.

  • Use a Different Column: A column with a different stationary phase chemistry or a smaller particle size could provide better resolution.

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can help separate complex mixtures.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis in Plasma

ParameterTypical Value
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[9]
Mobile Phase Isocratic: 5% Acetonitrile in water with 0.1% acid (e.g., perchloric acid)[8]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[9]
Column Temperature 25°C
Detection Fluorescence: Excitation 215 nm, Emission 283 nm[8] or UV: 274 nm

Experimental Protocols

Detailed Methodology for this compound Sample Preparation from Plasma

This protocol is a widely used protein precipitation method.[9]

  • Aliquoting: Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid to the plasma sample.[9]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[9]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C.[9]

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]

  • Injection: Inject a defined volume (e.g., 20 µL) of the filtered supernatant into the HPLC system.[9]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (200 µL) add_acid Add Ice-Cold Acid (400 µL) (e.g., 10% TCA) plasma->add_acid 1 vortex Vortex (1 min) add_acid->vortex 2 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 filter Filter (0.45 µm) supernatant->filter 5 hplc_vial HPLC Vial filter->hplc_vial Transfer injection Inject into HPLC hplc_vial->injection 6 separation Chromatographic Separation (C18 Column) injection->separation 7 detection Detection (UV or Fluorescence) separation->detection 8 data_analysis Data Analysis detection->data_analysis 9

Caption: Experimental workflow for this compound analysis in plasma.

troubleshooting_peak_tailing start This compound Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1 Adjust Mobile Phase pH (e.g., pH 2-3) Use End-Capped Column cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No end Peak Shape Improved solution1->end solution2 Dilute Sample cause2->solution2 Yes cause3 Column Degradation? cause2->cause3 No solution2->end solution3 Use Guard Column Replace Column cause3->solution3 Yes cause3->end No (Consult further) solution3->end

Caption: Troubleshooting logic for this compound peak tailing.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Quantification of L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric quantification of L-Tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification by LC-MS/MS?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine, tissue homogenates).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification of this compound.[1][2][4] Common culprits in biological samples include phospholipids (B1166683), salts, proteins, and other endogenous metabolites.[1][2]

Q2: What are the common indicators of matrix effects in my this compound analysis?

A2: Several signs may point to the presence of matrix effects in your this compound quantification, including:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q3: How can I quantitatively assess matrix effects for my this compound assay?

A3: The "post-extraction spike" method is considered the gold standard for quantitatively assessing matrix effects.[1][2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration.[1][2] The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₉,¹⁵N, is the most effective method to compensate for matrix effects.[5][6] A SIL-IS co-elutes with the unlabeled this compound and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte to the internal standard.

Q5: Which sample preparation techniques are recommended to minimize matrix effects for this compound analysis?

A5: Effective sample preparation is crucial for removing interfering matrix components.[7] Common and effective techniques include:

  • Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile (B52724) or methanol (B129727) to precipitate and remove the bulk of proteins.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from interfering substances based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that can effectively remove phospholipids and other interfering compounds, providing a cleaner extract.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor reproducibility and high variability in this compound quantification. Significant and variable matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use an this compound SIL-IS to compensate for variations in matrix effects. 2. Optimize Sample Preparation: Implement a more rigorous sample cleanup method like SPE to remove a broader range of interferences.[8] 3. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.
Ion suppression leading to low sensitivity for this compound. Co-elution of this compound with phospholipids or other interfering compounds.[9][10]1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation (e.g., using specialized SPE cartridges). 2. Chromatographic Optimization: Adjust the mobile phase composition or gradient to shift the retention time of this compound away from the elution zone of phospholipids.[9] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Non-linear calibration curve for this compound. Matrix effects are concentration-dependent.1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects. 2. Use a SIL-IS: This is the most robust solution to correct for non-linear responses caused by matrix effects.
Inconsistent results across different batches of biological matrix. Lot-to-lot variability in the matrix composition.1. Evaluate Multiple Matrix Lots: During method development, assess matrix effects using at least six different lots of the biological matrix.[2] 2. Employ a SIL-IS: A SIL-IS will help normalize for these variations.

Quantitative Data Summary

The following tables summarize performance data for this compound (and its derivatives, which share similar analytical challenges) quantification using LC-MS/MS with a focus on parameters affected by matrix effects.

Table 1: Comparison of Analytical Methods for 3-Nitro-L-tyrosine (a derivative of this compound)

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%CV)Accuracy/Recovery (%)
HPLC-DAD20.3 µg/L61.5 µg/LNot Reported94.78 ± 5.41%
LC-MS/MS0.030 ng/mL0.100 ng/mL<10%95-105%

Data synthesized from a comparative study, highlighting the superior sensitivity and precision of LC-MS/MS, which is crucial when dealing with potential signal suppression from matrix effects.[5][6][11][12]

Table 2: Validation Parameters for an LC-MS/MS Method for 3-Nitro-L-tyrosine, 3-Chloro-L-tyrosine, and 3-Bromo-L-tyrosine in Human Plasma

Parameter3-Nitro-L-tyrosine3-Chloro-L-tyrosine3-Bromo-L-tyrosine
LOD (ng/mL) 0.0300.0260.030
LOQ (ng/mL) 0.1000.0960.098
Intra-day Precision (%CV) <10%<10%<10%
Inter-day Precision (%CV) <10%<10%<10%
Accuracy (%) 95-105%95-105%95-105%
Recovery (%) 80-120%80-120%80-120%

This table demonstrates a successfully validated method where matrix effects are controlled, as indicated by the high accuracy and precision.[5][6][12]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for this compound derivatives and is applicable for the quantification of this compound with appropriate optimization of mass spectrometry parameters.[6]

1. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of a stable isotope-labeled internal standard solution (e.g., this compound-¹³C₉,¹⁵N in methanol).

  • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute.

  • Add 200 µL of acetone, vortex for 10 minutes at 25°C.

  • Centrifuge at 12,500 RPM for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness in a vacuum evaporator at 35°C.

  • Reconstitute the residue in 30 µL of 0.1% formic acid in water.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Kinetex PFP, 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration.

    • Flow Rate: 350 µL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI) in positive mode.

    • Ionization Parameters: Optimize sprayer voltage, vaporizer temperature, and capillary temperature for this compound.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its SIL-IS need to be determined.

3. Quantification

  • The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add SIL-IS plasma->add_is add_tfa Add 0.2% TFA add_is->add_tfa add_acetone Add Acetone (200 µL) add_tfa->add_acetone vortex Vortex add_acetone->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms data_acquisition Data Acquisition (MRM) peak_integration Peak Integration lc_ms->peak_integration data_acquisition->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for this compound quantification in plasma.

troubleshooting_logic start Inconsistent this compound Results? check_is Using a SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_sample_prep Sample Prep Method? check_is->check_sample_prep Yes revalidate Re-validate Method implement_is->revalidate ppt Protein Precipitation check_sample_prep->ppt spe Solid-Phase Extraction check_sample_prep->spe optimize_chrom Optimize Chromatography ppt->optimize_chrom spe->optimize_chrom optimize_chrom->revalidate

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Enhancing L-Tyrosine Enzymatic Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Tyrosine enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve assay sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for this compound detection?

A1: The most prevalent enzymatic method for this compound detection utilizes the enzyme tyrosinase.[1] This enzyme catalyzes the hydroxylation of this compound to L-DOPA (L-3,4-dihydroxyphenylalanine), which is then further oxidized to dopaquinone.[2] The formation of subsequent colored products, like dopachrome, can be measured spectrophotometrically.[3] Another approach is an enzyme cascade reaction where tyrosinase converts this compound to L-DOPA, and then a second enzyme, DOPA-dioxygenase, catalyzes the cleavage of L-DOPA to form a colored product.[4][5] Additionally, indirect assays exist where this compound is a product of a preceding enzymatic reaction, and its subsequent quantification is used to determine the activity of the first enzyme.[1]

Q2: My assay signal is too low. How can I increase it?

A2: A low signal in your this compound enzymatic assay can be due to several factors. Here are some key areas to investigate:

  • Enzyme Concentration: The concentration of tyrosinase should be optimized to ensure a linear reaction rate for the duration of the assay. A typical starting point is in the range of 20-40 units/mL.[6] Increasing the enzyme concentration can boost the signal if the enzyme activity is the limiting factor.[7]

  • Substrate Concentration: Ensure the this compound concentration is optimal. For some assays, the substrate concentration should be close to or above the Michaelis constant (Km) value for the enzyme.[6]

  • Incubation Time and Temperature: Increasing the incubation time can allow for more product formation, leading to a stronger signal.[8] However, it's crucial to ensure the reaction remains within the linear range.[6] The optimal temperature for mushroom tyrosinase is typically between 25°C and 37°C.[6]

  • pH of the Buffer: The pH of the reaction buffer significantly impacts enzyme activity. For mushroom tyrosinase, the optimal pH is generally between 6.5 and 7.0.[6][9]

Q3: I'm experiencing high background noise in my assay. What are the likely causes and solutions?

A3: High background can mask your true signal and reduce the sensitivity of your assay. Common causes and their solutions include:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to a high background. Increase the number of wash cycles and ensure complete removal of the wash buffer after each step.[10]

  • Ineffective Blocking: If all non-specific binding sites on the microplate are not saturated, the detection antibody can bind non-specifically. Optimize your blocking buffer by trying different agents (e.g., BSA, non-fat dry milk) and concentrations.[10]

  • Contaminated Reagents: Contamination of buffers or reagents with the analyte or other interfering substances can produce a false-positive signal. Use fresh, high-purity reagents and sterile techniques to avoid contamination.[10]

  • Substrate Instability: The substrate this compound can undergo non-enzymatic oxidation, especially at certain pH values or in the presence of certain ions.[11] Prepare substrate solutions fresh and consider the stability of your samples.

Q4: Can other substances in my sample interfere with the assay?

A4: Yes, sample matrix effects can significantly impact the accuracy and sensitivity of your this compound assay. Potential interfering substances include:

  • Reducing Agents: Ascorbic acid (Vitamin C) can interfere with the assay by reducing the colored products back to their colorless forms.[12]

  • Structurally Similar Compounds: Molecules with a similar structure to this compound, such as tyramine, may act as substrates for tyrosinase, leading to an overestimation of the this compound concentration.[5]

  • Enzyme Inhibitors: Various compounds can inhibit tyrosinase activity. For example, chloride ions have been shown to interfere with some colorimetric methods for tyrosine detection.[13] Kojic acid is a well-known tyrosinase inhibitor and is often used as a positive control in inhibition studies.[14]

  • Chelating Agents: Anticoagulants like EDTA and citrate (B86180) can chelate essential cations, potentially affecting enzyme activity.[15]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Signal/Sensitivity 1. Suboptimal enzyme concentration.[7] 2. Suboptimal substrate concentration.[6] 3. Incorrect pH or temperature.[6][9] 4. Insufficient incubation time.[8]1. Titrate the enzyme concentration to find the optimal level. 2. Perform a substrate concentration curve to determine the optimal concentration. 3. Optimize the buffer pH (typically 6.5-7.0) and incubation temperature (25-37°C).[6] 4. Increase the incubation time, ensuring the reaction stays within the linear phase.[6]
High Background 1. Insufficient washing.[10] 2. Ineffective blocking.[10] 3. Reagent contamination.[10] 4. Non-specific binding of antibodies (if applicable).[10]1. Increase the number and vigor of wash steps.[10] 2. Test different blocking agents (e.g., 1-5% BSA, non-fat dry milk) and incubation times.[10] 3. Use fresh, high-purity reagents and sterile water.[8] 4. Titrate primary and secondary antibody concentrations to find the optimal balance between signal and background.[10]
High Variability in Results 1. Inconsistent incubation times or temperatures.[6] 2. Pipetting errors.[8] 3. Reagents not mixed properly.[8]1. Use a temperature-controlled plate reader or water bath and ensure consistent timing for all samples.[6] 2. Use calibrated pipettes and consistent pipetting techniques. A multi-channel pipette can improve consistency.[6] 3. Ensure all reagents are thoroughly mixed before and after addition to the wells.[8]
No Signal 1. Degraded enzyme or substrate.[8] 2. Omission of a critical reagent.1. Use fresh or properly stored reagents. Aliquot enzymes to avoid multiple freeze-thaw cycles.[8] 2. Carefully review the protocol to ensure all reagents were added in the correct order and volume.

Experimental Protocols

Protocol 1: Tyrosinase-Based Colorimetric Assay for this compound

This protocol provides a general framework for a 96-well plate-based colorimetric assay to determine this compound concentration.

Materials:

  • 50 mM Sodium Phosphate (B84403) Buffer (pH 6.8)[6]

  • Mushroom Tyrosinase (e.g., 1000 U/mL stock solution in phosphate buffer)[1]

  • This compound standard solutions (prepared in phosphate buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475 nm[16]

Procedure:

  • Add 150 µL of phosphate buffer to each well of the 96-well plate.[1]

  • Add 20 µL of your this compound standards or unknown samples to the appropriate wells.[1]

  • Initiate the reaction by adding 30 µL of the tyrosinase solution to each well.[1]

  • Incubate the plate at a controlled temperature (e.g., 37°C).[1]

  • Measure the absorbance at 475 nm at regular time intervals for a kinetic assay, or after a fixed incubation time (e.g., 30-60 minutes) for an endpoint assay.[1][6]

  • Generate a standard curve by plotting the absorbance (or the rate of absorbance change) against the known this compound concentrations.

  • Determine the this compound concentration in your unknown samples by interpolating their absorbance values from the standard curve.[1]

Protocol 2: Enzyme Cascade Colorimetric Assay for this compound

This protocol utilizes a two-enzyme system for enhanced specificity and signal generation.[4][5]

Materials:

  • Phosphate Buffer (e.g., pH 6.8)[9]

  • Tyrosinase solution

  • DOPA-dioxygenase (DOD) solution[9]

  • This compound standard solutions

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~430 nm[9]

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, tyrosinase, and DOPA-dioxygenase at their optimal concentrations.[9]

  • Add the reaction mixture to the wells of a 96-well plate.

  • Add your this compound standards or unknown samples to the appropriate wells to initiate the reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).[5]

  • Measure the absorbance at 430 nm.[5]

  • Construct a standard curve and determine the concentration of this compound in your samples as described in Protocol 1.

Data Presentation

Table 1: Comparison of this compound Detection Methods

FeatureTyrosinase-Based Colorimetric AssayEnzyme Cascade Colorimetric AssayHigh-Performance Liquid Chromatography (HPLC)
Principle Enzyme-catalyzed oxidation of this compound to a colored product.[1]Sequential enzyme reactions leading to a colored product.[4]Chromatographic separation followed by UV or fluorescence detection.[1]
Linear Range Varies, typically in the µM range.5 to 100 µM[4][5]Wide range, often from ng/mL to µg/mL.[1]
Limit of Detection (LOD) Dependent on assay optimization.2.74 µM[4][5]In the range of ng/mL.[1]
Specificity Can be susceptible to interference from structurally similar compounds.[1][5]Potentially higher specificity due to the two-enzyme system.High, can separate this compound from closely related compounds.[1]
Throughput High, suitable for microplate formats.[1]High, suitable for microplate formats.Moderate, with run times of 10-30 minutes per sample.[1]

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition & Analysis prep_buffer Prepare Phosphate Buffer (pH 6.8) add_buffer Add Buffer to Wells prep_buffer->add_buffer prep_enzyme Prepare Tyrosinase Solution add_enzyme Add Tyrosinase to Initiate Reaction prep_enzyme->add_enzyme prep_standards Prepare this compound Standards add_samples Add Standards & Samples prep_standards->add_samples prep_samples Prepare Unknown Samples prep_samples->add_samples add_buffer->add_samples add_samples->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_absorbance Measure Absorbance (~475 nm) incubate->read_absorbance generate_curve Generate Standard Curve read_absorbance->generate_curve calculate_conc Calculate Sample Concentrations generate_curve->calculate_conc

Caption: Workflow for a tyrosinase-based colorimetric this compound assay.

signaling_pathway cluster_tyrosinase Tyrosinase Catalysis cluster_cascade Enzyme Cascade Pathway cluster_melanin Melanin Synthesis Pathway L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Betalamic_Acid Betalamic Acid (Colored Product) L_DOPA->Betalamic_Acid DOPA-dioxygenase Dopachrome Dopachrome (Colored) Dopaquinone->Dopachrome Melanin Melanin Dopachrome->Melanin

Caption: Enzymatic pathways for this compound conversion.

References

Technical Support Center: L-Tyrosine Supplementation in Rodent Diet

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-Tyrosine supplementation in rodent diets. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound supplementation?

A1: this compound is a nonessential amino acid that serves as a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline).[1][2][3] Under conditions of high neuronal activity or stress, the availability of this compound can become a rate-limiting factor for catecholamine production.[2] Supplementation aims to increase the levels of these neurotransmitters, which may enhance cognitive function and mitigate the effects of stress.[2][4]

Q2: What are the common methods for administering this compound to rodents?

A2: The most common administration routes for this compound in rodent studies are:

  • Dietary Admixture: Incorporating this compound directly into the rodent chow. This method is suitable for chronic studies.[5][6]

  • Oral Gavage: Administering a solution or suspension of this compound directly into the stomach. This allows for precise dosing at specific time points.[7]

  • Intraperitoneal (IP) Injection: Injecting an this compound solution into the peritoneal cavity. This route provides rapid systemic availability.[2][8]

Q3: How do I prepare this compound-supplemented rodent chow?

A3: Due to this compound's low solubility in water at neutral pH, specialized preparation methods are necessary.[9][10] For dietary admixture, it is often recommended to have a custom diet prepared by a commercial supplier who can ensure homogenous mixing and may offer low-heat pelleting processes to minimize degradation.[11] If preparing in-house, this compound can be mixed as a fine powder with powdered chow before pelleting or provided as a powder diet.

Q4: What are the potential side effects or toxicity concerns with this compound supplementation?

A4: While generally considered safe, high doses of this compound can lead to adverse effects.[4] Studies in rats have shown that very high doses (e.g., 2000 mg/kg/day) can cause edema, liver hypertrophy, and increased kidney weight.[7][12] Researchers should carefully consider the dosage and monitor animals for any signs of toxicity.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or no observable effect 1. Insufficient Dosage: The administered dose may be too low to elicit a physiological response. 2. Poor Bioavailability: this compound may not be adequately absorbed. 3. Degradation of this compound: The compound may have degraded in the chow or solution.[11] 4. Timing of Administration: The supplement may not be administered at the optimal time relative to the experimental stressor or behavioral test.1. Review the literature for effective dose ranges for your specific rodent model and experimental paradigm.[2][5][6][12] 2. Consider alternative administration routes (e.g., IP injection for higher bioavailability).[13] 3. Ensure proper storage of this compound and medicated chow (cool, dry, dark place).[11] Conduct a stability analysis of your diet formulation if possible. 4. Optimize the timing of administration based on the expected peak plasma concentration and the timing of your experimental procedures.
Reduced food or water intake 1. Palatability of the Diet: High concentrations of this compound may alter the taste of the chow, leading to reduced consumption. 2. Gastrointestinal Distress: High doses can potentially cause GI upset.[4]1. Start with a lower concentration of this compound and gradually increase it. 2. Mask the taste with a flavoring agent if possible, ensuring the agent itself does not have confounding effects. 3. Monitor for signs of GI distress and adjust the dosage accordingly.
Precipitation of this compound in solution 1. Low Solubility: this compound has poor solubility in water at neutral pH.[9][10]1. Prepare solutions at a more acidic or alkaline pH to increase solubility, then adjust the pH to a physiologically acceptable range before administration. 2. Use a suspension with a suitable vehicle if a solution is not feasible. 3. Consider using more soluble dipeptide forms of this compound, such as γ-L-glutamyl-L-tyrosine.[14]
Visible changes in medicated chow (color, smell) 1. Oxidative Degradation: this compound or other components of the chow may be oxidizing.[11] 2. Microbial Growth: Improper storage can lead to contamination.[11]1. Discard the affected chow. 2. Review storage procedures to ensure they are optimal (cool, dry, dark).[11] 3. Consider packaging the chow in smaller, vacuum-sealed batches to minimize exposure to air and moisture.

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Rodent Studies

Rodent Model Administration Route Dosage Observed Effects Citation
RatIntraperitoneal Injection200 mg/kgProtected against behavioral deficits induced by tail-shock stress.[2]
RatIntraperitoneal Injection400 mg/kgReversed adverse effects of acute exposure to hypobaric hypoxia.[2]
MouseDietary Admixture2% of dietIncreased free this compound levels in sera and quadriceps muscle.[5]
MouseDietary Admixture2% of dietImproved overall survival and ameliorated symptoms of acute graft-versus-host disease.[6]
RatOral Gavage200, 600, 2000 mg/kg/dayNOAEL determined to be 600 mg/kg/day for males and 200 mg/kg/day for females.[7]
RatIntraperitoneal Injection500 mg/kgIncreased acetylcholinesterase activity in serum and brain areas.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection

  • Materials: this compound powder, 0.9% sterile saline, 1N HCl, 1N NaOH, pH meter, sterile filters (0.22 µm).

  • Procedure: a. Weigh the desired amount of this compound powder. b. Add a small volume of 0.9% saline. c. Slowly add 1N HCl dropwise while stirring until the this compound dissolves. d. Adjust the pH to approximately 7.0-7.4 using 1N NaOH. e. Add 0.9% saline to reach the final desired concentration. f. Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial. g. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Behavioral Assessment using the Porsolt Forced Swim Test

  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure: a. Administer this compound or vehicle at the predetermined time before the test. b. Gently place the animal into the cylinder. c. Record the session (typically 5-6 minutes) with a video camera. d. An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water. e. After the test, remove the animal, dry it with a towel, and return it to its home cage.

Visualizations

L_Tyrosine_Signaling_Pathway cluster_precursor Precursor cluster_synthesis Synthesis Pathway L-Phenylalanine L-Phenylalanine This compound This compound L-Phenylalanine->this compound Phenylalanine hydroxylase L-DOPA L-DOPA This compound->L-DOPA Tyrosine hydroxylase (Rate-limiting step) Dopamine Dopamine L-DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: this compound signaling pathway to catecholamines.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Animal Acclimation Animal Acclimation Diet Preparation Diet Preparation Animal Acclimation->Diet Preparation Baseline Measurements Baseline Measurements Diet Preparation->Baseline Measurements This compound Supplementation This compound Supplementation Baseline Measurements->this compound Supplementation Behavioral Testing Behavioral Testing This compound Supplementation->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis

References

Technical Support Center: Challenges in Measuring Intracellular L-Tyrosine Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring intracellular L-Tyrosine concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in measuring intracellular this compound?

Measuring intracellular this compound accurately is challenging due to several factors:

  • Low Abundance: this compound is often present in low concentrations within the cell, making it difficult to detect and quantify accurately.

  • Rapid Metabolic Activity: Intracellular this compound is quickly metabolized, requiring rapid and effective quenching of cellular enzymatic activity to get a true snapshot of its concentration.

  • Sample Matrix Effects: The complex intracellular environment contains numerous other molecules that can interfere with the analytical methods used for this compound quantification.

  • Inefficient Cell Lysis and Extraction: Incomplete disruption of the cell membrane can lead to incomplete extraction of this compound, resulting in an underestimation of its concentration.

  • Chemical Instability: this compound can be prone to degradation or modification during sample preparation and analysis.

Q2: How can I ensure complete cell lysis for accurate intracellular this compound measurement?

Complete cell lysis is crucial for the quantitative recovery of intracellular metabolites. Here are some key considerations:

  • Choice of Lysis Method: The optimal lysis method depends on the cell type. Common methods include solvent extraction (e.g., with methanol, acetonitrile), freeze-thaw cycles, sonication, or the use of detergents. A combination of methods, such as freeze-thaw followed by sonication, is often most effective.

  • Verification of Lysis Efficiency: Always verify the completeness of cell lysis. This can be done by microscopic examination to check for intact cells or by measuring the release of a ubiquitous intracellular enzyme like lactate (B86563) dehydrogenase (LDH) into the extracellular medium.

Q3: What is "quenching" and why is it critical for intracellular this compound analysis?

Quenching is the rapid inactivation of cellular metabolism. It is a critical step to prevent changes in metabolite concentrations after harvesting the cells. For this compound, which is a central metabolite, rapid quenching ensures that the measured concentration reflects the physiological state at the time of sampling. The most common method for quenching is to rapidly expose the cells to a cold solvent, such as liquid nitrogen or a dry ice/ethanol bath.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal
Possible Cause Recommended Solution(s)
Incomplete Cell Lysis - Optimize the cell lysis protocol. Consider using a combination of methods (e.g., freeze-thaw followed by sonication).- Verify lysis efficiency using microscopy or an LDH assay.
Inefficient Extraction - Ensure the extraction solvent is appropriate for this compound (e.g., methanol, acetonitrile (B52724), or a mixture).- Optimize the ratio of extraction solvent to cell pellet volume.
This compound Degradation - Work quickly and keep samples on ice or at 4°C throughout the preparation process.- Consider adding antioxidants to the extraction buffer if oxidative degradation is suspected.
Insufficient Sample Amount - Increase the number of cells used for the extraction.
Low Instrument Sensitivity - If using LC-MS/MS, optimize the mass spectrometer parameters for this compound detection.- For HPLC with UV detection, ensure the wavelength is optimal for this compound (around 275 nm).
Issue 2: High Variability Between Replicates
Possible Cause Recommended Solution(s)
Inconsistent Cell Numbers - Accurately count cells before harvesting to ensure equal starting material for each replicate.
Variable Extraction Efficiency - Ensure consistent and thorough vortexing/mixing during the extraction step for all samples.- Use a consistent volume of extraction solvent for each sample.
Inconsistent Quenching - Standardize the quenching procedure to ensure rapid and uniform inactivation of metabolism across all samples.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques.

Data Presentation: Comparison of Analytical Methods

The choice of analytical method is critical for the accurate quantification of intracellular this compound. Below is a comparison of commonly used techniques.

FeatureHPLC-UVLC-MS/MSEnzymatic Assay
Principle Chromatographic separation followed by UV detection.Chromatographic separation coupled with mass spectrometry for detection and quantification.Enzyme-catalyzed reaction specific to this compound, leading to a measurable product.
Specificity Moderate to high, depending on the chromatographic separation.Very high, based on mass-to-charge ratio and fragmentation pattern.High, but can be susceptible to interference from structurally similar compounds.
Sensitivity (LOD) ng/mL to µg/mL range.pg/mL to ng/mL range.[1]µM range.
Throughput Moderate, with typical run times of 10-30 minutes per sample.Moderate, similar to HPLC.Potentially higher, especially with microplate-based assays.
Equipment Cost Moderate.High.Low to moderate.
Sample Preparation Often requires derivatization to improve sensitivity and chromatographic behavior.May require derivatization, but can also be performed without it.Generally simpler, but may require deproteinization.

Experimental Protocols

Protocol 1: Intracellular this compound Extraction for LC-MS/MS Analysis
  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add liquid nitrogen to the culture dish to quench metabolism.

  • Cell Lysis and Extraction:

    • Add a pre-chilled extraction solution (e.g., 80% methanol) to the frozen cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Perform three cycles of freeze-thaw by alternating between liquid nitrogen and a 37°C water bath.

    • Sonicate the lysate on ice to ensure complete cell disruption.

  • Protein Precipitation and Sample Preparation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Collect the supernatant containing the intracellular metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: HPLC Method for this compound Quantification
  • Sample Derivatization (Pre-column):

    • Derivatize the extracted intracellular sample with a fluorescent agent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC) to enhance detection sensitivity.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the derivatizing agent used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.

    • Quantification: Generate a standard curve using known concentrations of derivatized this compound standards.

Mandatory Visualizations

experimental_workflow cluster_harvesting Cell Harvesting & Quenching cluster_lysis Cell Lysis & Extraction cluster_prep Sample Preparation cluster_analysis Analysis harvest 1. Cell Harvesting (Wash with ice-cold PBS) quench 2. Quenching (Liquid Nitrogen) harvest->quench add_solvent 3. Add Cold Extraction Solvent (e.g., 80% Methanol) quench->add_solvent scrape 4. Scrape and Collect Lysate add_solvent->scrape freeze_thaw 5. Freeze-Thaw Cycles scrape->freeze_thaw sonicate 6. Sonication freeze_thaw->sonicate centrifuge 7. Centrifugation (Pellet Debris) sonicate->centrifuge supernatant 8. Collect Supernatant centrifuge->supernatant dry 9. Dry Extract supernatant->dry reconstitute 10. Reconstitute dry->reconstitute analysis 11. LC-MS/MS or HPLC Analysis reconstitute->analysis

Caption: Experimental workflow for intracellular this compound measurement.

tyrosine_metabolism Phenylalanine Phenylalanine LTyrosine This compound Phenylalanine->LTyrosine Phenylalanine Hydroxylase LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase ThyroidHormones Thyroid Hormones (T3, T4) LTyrosine->ThyroidHormones Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Melanin Melanin LDOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified metabolic pathway of this compound.[2]

tyrosine_kinase_signaling Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RTK_dimer RTK Dimerization & Autophosphorylation RTK->RTK_dimer Binding P_Tyr Phosphorylated Tyrosine RTK_dimer->P_Tyr Adaptor Adaptor Proteins (e.g., Grb2) P_Tyr->Adaptor Binding Ras Ras Activation Adaptor->Ras MAPK_cascade MAP Kinase Cascade Ras->MAPK_cascade Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_cascade->Cellular_Response

Caption: Overview of Receptor Tyrosine Kinase (RTK) signaling.[3][4][5]

References

Technical Support Center: Minimizing Auto-Oxidation of L-Tyrosine in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of L-Tyrosine in experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning a yellow or brown color?

A1: The yellow or brown discoloration of your this compound solution is a common indicator of auto-oxidation. This process involves the formation of a tyrosyl radical, which can then lead to the production of colored byproducts such as 3,4-dihydroxy-L-phenylalanine (DOPA) and dityrosine.[1] This oxidation is often accelerated by factors like exposure to light, elevated pH, the presence of transition metal ions, and increased temperatures.

Q2: What are the main factors that promote the auto-oxidation of this compound?

A2: Several factors can accelerate the degradation of this compound in your experimental buffers:

  • pH: this compound oxidation is highly pH-dependent. The rate of oxidation increases significantly at alkaline pH.[2]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including the auto-oxidation of this compound.[3][4]

  • Light Exposure: Exposure to light, particularly UV radiation, can promote the formation of free radicals and accelerate the oxidation process.

  • Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of this compound.[1][5][6]

  • Oxygen Concentration: The presence of dissolved oxygen is crucial for the auto-oxidation process.

Q3: How can I prepare a stable, concentrated stock solution of this compound?

A3: Due to its low solubility in neutral aqueous solutions (approximately 0.45 mg/mL at 25°C), preparing a concentrated and stable stock solution of this compound requires specific techniques.[7] The most common method involves dissolving this compound in a dilute acidic or basic solution.

  • Acidic Dissolution: this compound is soluble in dilute hydrochloric acid (e.g., 1 M HCl).[7] After dissolution, the pH can be carefully adjusted to the desired value for your experiment.

  • Basic Dissolution: Alternatively, this compound can be dissolved in a dilute basic solution (e.g., pH > 9).[7]

  • Dipeptide Alternatives: For cell culture applications where pH shock is a concern, using commercially available dipeptides containing this compound, which have higher solubility at neutral pH, is a reliable option.[8]

Q4: What are the primary oxidation products of this compound, and are they problematic for my experiments?

A4: The primary oxidation products of this compound are 3,4-dihydroxy-L-phenylalanine (DOPA) and dityrosine, which is formed by the coupling of two tyrosyl radicals.[1] These products can be problematic as they can have biological activity of their own and may interfere with your experimental results. For instance, DOPA is a precursor to neurotransmitters and can have unintended effects in cell-based assays. Dityrosine formation can lead to protein cross-linking and aggregation.

Troubleshooting Guide

Problem Possible Cause Solution
This compound solution appears cloudy or contains precipitate at neutral pH. This compound has low solubility at neutral pH.Prepare a concentrated stock solution in dilute acid (e.g., 0.1 M HCl) or base (e.g., pH > 9) and then neutralize it to the working pH just before use.[7][8] Be cautious as rapid neutralization can cause precipitation.
Solution rapidly turns yellow/brown after preparation. Auto-oxidation is occurring due to exposure to light, high pH, or metal ion contamination.Prepare solutions fresh and protect them from light by using amber vials or wrapping containers in foil. Prepare buffers with metal-free water and consider adding a chelating agent like EDTA. Adjust the pH to be as low as experimentally permissible.
Inconsistent experimental results using this compound solutions prepared at different times. The concentration of active this compound is decreasing over time due to degradation.Always prepare this compound solutions fresh for each experiment. If a stock solution must be stored, aliquot it and store it at -20°C, protected from light.[8] Avoid repeated freeze-thaw cycles.
Observed cytotoxicity in cell culture experiments. High concentrations of this compound or its oxidation products may be toxic to cells. The pH of the stock solution may be causing a pH shock to the cells.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Ensure the final pH of the this compound solution is properly neutralized before adding it to the cell culture medium. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC).

Quantitative Data Summary

Table 1: Solubility of this compound at Different pH Values (25°C)

pHSolubility (mg/mL)Molar Concentration (M)
1.82.0~0.011
3.2 - 7.50.45~0.0025
9.51.4~0.0077
10.03.8~0.021

Data sourced from Sigma-Aldrich product information.[7]

Table 2: Influence of Metal Ions on Tyrosinase-Catalyzed this compound Oxidation

Metal IonEffect
Fe²⁺Stimulates tyrosine hydroxylase activity
Fe³⁺Small delaying effect on tyrosinase activity
Cu²⁺Marked inhibitory effect
Mn²⁺Marked inhibitory effect
Zn²⁺, Co²⁺, Cd²⁺, Ni²⁺No detectable influence

This table summarizes the effects observed in a specific enzymatic assay and may not directly translate to the rates of non-enzymatic auto-oxidation, but it indicates the potential for these ions to interact with this compound.[1][5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Aqueous Buffer (pH Adjusted)

Materials:

  • This compound powder

  • Sterile deionized water or desired buffer (e.g., PBS)

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Stir plate and stir bar

  • 0.22 µm sterile filter

Methodology:

  • Weigh the Compound: Weigh out the required amount of this compound to prepare your desired volume of a 10 mM stock solution (e.g., 18.12 mg for 10 mL).

  • Initial Suspension: Add the this compound powder to approximately 80% of the final desired volume of your buffer in a sterile container. The powder will not fully dissolve at this stage.

  • Acidification: While stirring, add 1 M HCl dropwise until the this compound fully dissolves. Monitor the pH, which will likely be below 2.

  • Neutralization: Once the compound is dissolved, slowly add 1 M NaOH dropwise to adjust the pH to your desired final value (e.g., 7.4). Caution: Add the base very slowly while monitoring the pH closely to avoid precipitation.

  • Final Volume Adjustment: Once the target pH is reached and the solution remains clear, add the buffer to reach the final desired volume.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter. Use the solution immediately or store it in aliquots at -20°C, protected from light.

Protocol 2: Minimizing this compound Oxidation Using an Antioxidant

Materials:

  • Freshly prepared this compound solution (as per Protocol 1)

  • N-acetylcysteine (NAC) or other suitable antioxidant

  • Your experimental buffer

Methodology:

  • Prepare this compound Solution: Prepare your this compound solution as described in Protocol 1, ensuring the final pH is appropriate for your experiment.

  • Add Antioxidant: Just before use, add the antioxidant to your experimental buffer containing the this compound. A typical starting concentration for NAC is in the range of 1-5 mM. The optimal concentration should be determined experimentally.

  • Incubate (if necessary): Proceed with your experimental incubation. The antioxidant will help to quench free radicals as they form, thereby protecting the this compound from oxidation.

  • Controls: Include appropriate controls in your experiment, such as this compound without the antioxidant and the antioxidant alone, to assess any potential effects of the antioxidant itself.

Protocol 3: Use of a Metal Chelator to Inhibit this compound Oxidation

Materials:

  • This compound

  • High-purity, metal-free water

  • Your chosen buffer salts

  • Ethylenediaminetetraacetic acid (EDTA) or other suitable metal chelator

Methodology:

  • Prepare Metal-Free Buffer: Prepare your experimental buffer using high-purity, metal-free water and analytical grade buffer salts.

  • Add Chelator: Add a metal chelator such as EDTA to your buffer at a final concentration typically in the range of 0.1-1 mM. The optimal concentration may need to be determined for your specific application.

  • Dissolve this compound: Prepare your this compound solution using this chelator-containing buffer, following the pH adjustment method in Protocol 1 if necessary.

  • Proceed with Experiment: The chelator will sequester trace metal ions in the buffer, preventing them from catalyzing the oxidation of this compound.

Visualizations

L_Tyrosine_Oxidation_Pathway LTyrosine This compound TyrosylRadical Tyrosyl Radical LTyrosine->TyrosylRadical DOPA DOPA TyrosylRadical->DOPA + O2 Dityrosine Dityrosine TyrosylRadical->Dityrosine Dimerization Oxidants Oxidants (O2, Metal Ions, Light) Oxidants->LTyrosine Oxidation

Caption: this compound Oxidation Pathway.

Experimental_Workflow start Start: Prepare Stable This compound Solution weigh 1. Weigh this compound Powder start->weigh suspend 2. Suspend in Buffer weigh->suspend dissolve 3. Dissolve with dilute HCl or NaOH suspend->dissolve neutralize 4. Carefully Neutralize to desired pH dissolve->neutralize additives 5. Add Stabilizers (Optional) neutralize->additives antioxidant Add Antioxidant (e.g., NAC) additives->antioxidant Yes chelator Use Metal-Free Buffer + Chelator (e.g., EDTA) additives->chelator Yes no_additives Proceed without Additives additives->no_additives No sterilize 6. Sterile Filter (0.22 µm) antioxidant->sterilize chelator->sterilize no_additives->sterilize use 7. Use Immediately or Store Properly sterilize->use end End: Stable this compound Solution for Experiment use->end

Caption: Workflow for Preparing a Stable this compound Solution.

References

Technical Support Center: L-Tyrosine Analog Transport Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with L-Tyrosine analogs and their transport across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this compound and its analogs to cross the blood-brain barrier?

A1: this compound and its analogs primarily cross the BBB via carrier-mediated transport, specifically utilizing the L-type Amino Acid Transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[1][2][3] This transporter is highly expressed on both the luminal and abluminal membranes of brain capillary endothelial cells, which form the BBB.[4][5] LAT1 functions as a sodium-independent exchanger of large neutral amino acids (LNAAs), including leucine, phenylalanine, and tryptophan.[1][5]

Q2: What are the main limitations to the BBB transport of this compound analogs?

A2: The primary limitations include:

  • Competition with endogenous amino acids: LAT1 transports several essential amino acids. High plasma concentrations of these endogenous LNAAs can competitively inhibit the transport of this compound analogs, reducing their brain uptake.[1][2]

  • Low affinity for LAT1: Some analogs may have a lower binding affinity (higher Km value) for LAT1 compared to endogenous substrates, leading to inefficient transport.[2]

  • Low transport capacity: While LAT1 has a high affinity for its substrates, it has a relatively low maximal transport rate (Vmax), which can limit the rate of entry into the brain.[1][2][5]

  • Metabolic instability: Analogs may be metabolized in the periphery or within the endothelial cells of the BBB before reaching the brain parenchyma.[2]

Q3: How can the BBB transport of this compound analogs be enhanced?

A3: Several strategies can be employed to improve the delivery of this compound analogs to the brain:

  • Prodrug Approach: Modifying the analog into a prodrug that has a higher affinity for LAT1 can significantly increase its transport.[2][6] The prodrug is then converted to the active compound within the brain.[2][6] L-DOPA, a precursor to dopamine, is a classic example of a successful LAT1-mediated prodrug.[2][7]

  • Chemical Modification: Altering the chemical structure of the analog to enhance its lipophilicity or to better mimic the structure of high-affinity LAT1 substrates can improve transport.[8][9] The presence of both an amino and a carboxylic acid group, along with a large, neutral side group, is crucial for LAT1 recognition.[1][5]

  • Nanoparticle-based Delivery: Encapsulating the analog in nanoparticles can facilitate its transport across the BBB, potentially by bypassing the need for LAT1-mediated transport.[7][10]

Q4: Are there alternative transporters for this compound analogs at the BBB?

A4: While LAT1 is the primary transporter, other transporters may play a minor role or can be targeted through specific chemical modifications. For instance, some studies suggest the involvement of other transporters like Organic Anion Transporting Polypeptides (OATPs) for certain analogs.[4][11] However, for most this compound analogs, LAT1 is the most significant pathway.

Troubleshooting Guides

Problem 1: Low brain uptake of my this compound analog in in vivo experiments.

Possible Cause Troubleshooting Step
Competition from dietary amino acids Ensure that animal subjects are fasted overnight before the experiment to reduce plasma levels of competing amino acids.[1]
Low affinity of the analog for LAT1 Consider modifying the analog into a prodrug with a higher affinity for LAT1.[2] Perform in vitro transport assays to determine the kinetic parameters (Km and Vmax) of your analog.
Rapid peripheral metabolism Co-administer the analog with inhibitors of peripheral metabolizing enzymes. For example, L-DOPA is often given with carbidopa, a peripheral aromatic amino acid decarboxylase inhibitor.[7]
Poor experimental technique Review and optimize your in vivo experimental protocol, such as in situ brain perfusion or microdialysis, to ensure accuracy and reproducibility.

Problem 2: Inconsistent results in in vitro BBB model experiments (e.g., using hCMEC/D3 cells).

Possible Cause Troubleshooting Step
Variable LAT1 expression in cell culture Ensure consistent cell culture conditions, including passage number and seeding density, as these can affect transporter expression.[3] Periodically verify LAT1 expression using qPCR or Western blotting.
Presence of competing amino acids in the media Use a defined, low-amino acid buffer or medium for the transport studies to minimize competition.
Cell monolayer integrity issues Regularly check the integrity of the cell monolayer by measuring transendothelial electrical resistance (TEER) or the permeability of a paracellular marker like sucrose (B13894) or mannitol.
Incorrect incubation time or concentration Optimize the incubation time and substrate concentration to be within the linear range of transport. High concentrations may lead to the involvement of other, lower-affinity transporters.[1]

Problem 3: Difficulty in differentiating between LAT1 substrates and inhibitors.

Possible Cause Troubleshooting Step
Reliance solely on competitive inhibition assays While competitive inhibition assays with a radiolabeled LAT1 substrate (e.g., [14C]-L-Leucine) can identify compounds that bind to LAT1, they do not distinguish between substrates (which are transported) and inhibitors (which only bind).[4]
Lack of direct uptake measurement To confirm if a compound is a substrate, you must directly measure its uptake into the cells. This can be done using LC-MS/MS to quantify the intracellular concentration of your analog.[4][12]

Quantitative Data

Table 1: Kinetic Parameters of this compound and its Analogs for LAT1-Mediated Transport

CompoundModel SystemKm (µM)Vmax (nmol/min/g or pmol/mg protein/min)Reference
This compound Human Brain (in vivo, PET)-Influx rate: 2.97 nmol/g/min[13]
L-DOPA -High Affinity (Km ≈ 10-200 µM)High Capacity (Vmax ≈ 40-60 nmol/min/g)[2]
Lysine Prodrug -231.6 ± 60.4 µM1.50 ± 0.20 pmol/mg/min[2]
[14C]-L-Leucine Immortalized mouse microglia (BV2)13-28 µM2-6 pmol/10^6 cells/min[4]

Note: Direct comparative data for many specific this compound analogs is often proprietary or spread across numerous publications. The values for L-DOPA and L-Leucine are provided as benchmarks for high-affinity LAT1 substrates.

Experimental Protocols

Protocol 1: In Vitro LAT1-Mediated Transport Assay using a Cell-Based BBB Model

  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) or another suitable BBB model on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER of the monolayer. Values should be stable and consistent with established laboratory standards.

  • Preparation of Transport Buffer: Prepare a transport buffer (e.g., Earle's Balanced Salt Solution) with low concentrations of competing amino acids.

  • Transport Assay:

    • Wash the cells with the transport buffer.

    • Add the transport buffer containing your this compound analog (at various concentrations to determine kinetics) to the apical (luminal) chamber.

    • To confirm LAT1-mediated transport, run parallel experiments in the presence of a known LAT1 inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH).[12]

    • Incubate for a predetermined time (e.g., 15, 30, 60 minutes).

    • Collect samples from the basolateral (abluminal) chamber at each time point.

  • Quantification: Analyze the concentration of your analog in the basolateral samples using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Papp) and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol 2: In Situ Brain Perfusion Technique

  • Animal Preparation: Anesthetize the animal (typically a rat or mouse) and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.

  • Perfusion: Begin perfusing the brain with a physiological buffer containing the this compound analog of interest. The perfusion rate should be controlled to mimic cerebral blood flow.

  • Sample Collection: After a short perfusion period (e.g., 30-60 seconds), stop the perfusion and collect the brain.

  • Tissue Processing and Analysis: Homogenize the brain tissue and analyze the concentration of the analog using an appropriate analytical method.

  • Calculation of Brain Uptake: Calculate the brain uptake clearance (K_in) or the unidirectional transfer constant (K_1).

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_insitu In Situ Validation cluster_invivo In Vivo Efficacy a Cell-Based BBB Model (e.g., hCMEC/D3) b Transport Assay with This compound Analog a->b c Quantification (LC-MS/MS) b->c d Determine Papp, Km, Vmax c->d e In Situ Brain Perfusion d->e Promising Candidate f Brain Tissue Homogenization e->f g Analog Quantification f->g h Calculate Brain Uptake Clearance (Kin) g->h i Systemic Administration to Animal Model h->i Validated Transport j Microdialysis or Brain Tissue Collection i->j k Pharmacokinetic and Pharmacodynamic Analysis j->k

Caption: Experimental workflow for evaluating BBB transport of this compound analogs.

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma L-Tyr_analog This compound Analog LAT1 LAT1 Transporter L-Tyr_analog->LAT1 Transport Endo_LNAA Endogenous LNAAs Endo_LNAA->LAT1 Competition L-Tyr_analog_brain This compound Analog LAT1->L-Tyr_analog_brain Transport Neurotransmitter_synthesis Neurotransmitter Synthesis L-Tyr_analog_brain->Neurotransmitter_synthesis

Caption: LAT1-mediated transport of this compound analogs across the BBB.

References

Technical Support Center: Optimizing L-Tyrosine Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of L-Tyrosine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar and non-volatile amino acid due to the presence of carboxyl (-COOH), amino (-NH2), and hydroxyl (-OH) functional groups.[1] Direct injection into a GC-MS system would lead to poor chromatographic performance, including peak tailing and potential decomposition in the injector port. Derivatization replaces the active hydrogens on these polar groups with nonpolar moieties, increasing the molecule's volatility and thermal stability, which is essential for successful GC-MS analysis.[1]

Q2: What are the most common derivatization reagents for this compound?

A2: Silylation is the most common derivatization technique for amino acids like this compound.[1] The most frequently used silylating reagents are:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

These reagents replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2]

Q3: What are the main differences between BSTFA, MSTFA, and MTBSTFA?

A3: The primary differences lie in their reactivity and the stability of the resulting derivatives.

  • Reactivity: MSTFA is generally considered more reactive than BSTFA for many compounds.[2] The addition of a catalyst like TMCS (trimethylchlorosilane) to BSTFA can significantly enhance its reactivity.[2]

  • By-products: All three reagents produce volatile by-products that typically do not interfere with the chromatographic analysis.[2]

  • Derivative Stability: MTBSTFA forms TBDMS derivatives, which are significantly more stable and less sensitive to moisture than the TMS derivatives formed by BSTFA and MSTFA.[1] This increased stability is a major advantage, especially when dealing with complex matrices or when immediate analysis is not possible.

Q4: How many sites on the this compound molecule can be derivatized?

A4: this compound has three active hydrogens that can be derivatized: one on the carboxylic acid group (-COOH), two on the amino group (-NH2), and one on the phenolic hydroxyl group (-OH). Therefore, a fully derivatized this compound molecule will have silyl (B83357) groups at all three of these positions.

Q5: What is a two-step derivatization process, and is it necessary for this compound?

A5: A two-step derivatization process, often involving methoximation followed by silylation, is typically used for compounds containing carbonyl groups to prevent the formation of multiple isomers.[3] For this compound, a one-step silylation is generally sufficient to derivatize the carboxyl, amino, and hydroxyl groups.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound for GC-MS analysis.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak for this compound Derivative 1. Incomplete derivatization: Reaction time may be too short, or the temperature may be too low. 2. Presence of moisture: Silylating reagents are highly sensitive to moisture, which can lead to poor reaction yield. 3. Sample degradation: this compound may have degraded during sample preparation or storage. 4. Injector issues: The derivatized sample may be degrading in a hot injector.1. Increase the reaction time and/or temperature. Ensure a sufficient excess of the derivatizing reagent is used. 2. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Dry the this compound sample completely before adding the derivatization reagent.[1] 3. Use fresh samples and standards. Store them appropriately to prevent degradation. 4. Check the injector temperature and consider using a programmable temperature vaporizer (PTV) inlet if available.
Multiple Peaks for this compound 1. Incomplete derivatization: Partial derivatization can lead to the formation of mono-, di-, and tri-silylated this compound, each eluting at a different retention time.[3] 2. Formation of isomers: While less common for this compound without a carbonyl group, certain reaction conditions could potentially lead to isomer formation. 3. Contamination: The sample or reagents may be contaminated.1. Optimize the derivatization conditions (increase reagent concentration, time, or temperature) to drive the reaction to completion, forming the fully derivatized product.[1] 2. Review the derivatization protocol and ensure it's appropriate for amino acids. 3. Run a blank (reagents only) to check for contamination. Use high-purity reagents and solvents.
Peak Tailing 1. Active sites in the GC system: Exposed silanol (B1196071) groups in the injector liner, column, or connections can interact with the derivatized analyte. 2. Incomplete derivatization: Residual polar groups on the this compound molecule can cause tailing. 3. Column overload: Injecting too much sample can lead to peak distortion.1. Use a deactivated inlet liner. Regularly condition the GC column. Ensure all connections are properly made with deactivated ferrules. 2. Re-optimize the derivatization procedure to ensure complete reaction. 3. Dilute the sample or reduce the injection volume.
Peak Fronting 1. Column overload: This is the most common cause of peak fronting. 2. Incorrect injection technique: Issues with the autosampler or manual injection can cause this.1. Dilute the sample or decrease the injection volume. 2. Check the injection speed and ensure the syringe is functioning correctly.
Ghost Peaks 1. Carryover from previous injections: Residue from a previous, more concentrated sample can elute in a subsequent run. 2. Septum bleed: Particles from the injector septum can break off and enter the system. 3. Contaminated carrier gas or reagents. 1. Run a solvent blank after a concentrated sample to ensure the system is clean. Clean the injector port and liner if necessary. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Use high-purity carrier gas with appropriate traps. Run a reagent blank to check for contamination in the derivatizing agents or solvents.
Baseline Noise or Drift 1. Column bleed: The stationary phase of the column is degrading at high temperatures. 2. Contamination in the system: This could be in the carrier gas, injector, or column. 3. Detector issues: The mass spectrometer may need cleaning or tuning.1. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions. 2. Check for leaks in the system. Purge the system with high-purity gas. 3. Perform a detector tune and check the vacuum pressure. Clean the ion source if necessary.

Data Presentation: Comparison of Silylating Reagents for Amino Acid Analysis

Parameter BSTFA (+/- TMCS) MSTFA MTBSTFA
Derivative Formed Trimethylsilyl (TMS)Trimethylsilyl (TMS)tert-Butyldimethylsilyl (TBDMS)
Reactivity High, enhanced with TMCS catalyst[2]Generally considered more reactive than BSTFA for many compounds[2]High, effective for a wide range of functional groups
Derivative Stability Susceptible to hydrolysis; analyze promptly[2]Similar stability to BSTFA derivatives[2]More stable and less moisture-sensitive than TMS derivatives[1]
By-products Volatile and generally non-interfering[2]Volatile and generally non-interfering[2]Volatile and generally non-interfering
Common Applications Organic acids, amino acids, sugars[2]Metabolomics, steroids, sugars[2]Amino acids, sterically hindered compounds[4]
Potential Issues TMCS is moisture-sensitive and corrosive. Can form multiple derivatives.[2]Can produce multiple derivatives under certain conditions.[2]TBDMS derivatives have a higher molecular weight, leading to longer retention times.[1]

Experimental Protocols

The following are detailed methodologies for the derivatization of this compound using BSTFA, MSTFA, and MTBSTFA. Note: These are general protocols and may require optimization for your specific sample matrix and instrumentation.

Protocol 1: Derivatization with BSTFA (+1% TMCS)
  • Sample Preparation: Accurately weigh 1-5 mg of this compound standard or dried sample extract into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (B52724) and 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 60 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization with MSTFA
  • Sample Preparation: Prepare the this compound sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (B92270) and 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 45 minutes.

  • Analysis: Cool the vial to room temperature before GC-MS analysis.

Protocol 3: Derivatization with MTBSTFA
  • Sample Preparation: Prepare the this compound sample as described in Protocol 1.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 80-100°C for 2-4 hours.[1]

  • Analysis: Cool the vial to room temperature. The derivatized sample can be directly injected into the GC-MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start sample This compound Sample (Standard or Extract) start->sample dry Evaporate to Dryness (Nitrogen Stream) sample->dry add_reagent Add Silylating Reagent & Solvent dry->add_reagent vortex Vortex add_reagent->vortex heat Heat (e.g., 70-100°C) vortex->heat cool Cool to Room Temp. heat->cool gcms GC-MS Injection cool->gcms end End gcms->end

Caption: Experimental workflow for this compound derivatization.

Silylation_Reaction cluster_reactants Reactants cluster_products Products tyrosine This compound (-COOH, -NH2, -OH) derivatized_tyrosine Tri-silylated this compound (-COOSi(CH3)3, -N(Si(CH3)3)2, -OSi(CH3)3) tyrosine->derivatized_tyrosine Silylation reagent Silylating Reagent (e.g., BSTFA) reagent->derivatized_tyrosine byproduct Volatile By-products reagent->byproduct Forms

Caption: Silylation reaction of this compound.

References

reducing background noise in fluorometric assays for L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in fluorometric assays for L-Tyrosine.

Troubleshooting Guide: Reducing High Background Noise

High background fluorescence can significantly compromise the sensitivity and accuracy of this compound fluorometric assays. This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Q1: What are the primary sources of high background fluorescence in my this compound assay?

High background fluorescence can originate from multiple sources within your experimental setup. Identifying the specific cause is the first step toward resolving the issue. The main culprits include:

  • Autofluorescence from Biological Samples: Endogenous molecules within cells and tissues, such as NADH, riboflavin, collagen, and elastin, can fluoresce at wavelengths that overlap with this compound's fluorescence spectrum.[1]

  • Cell Culture Media and Buffers: Common components in cell culture media, like phenol (B47542) red and certain vitamins, are inherently fluorescent and can contribute to high background readings.[2] Fetal Bovine Serum (FBS) also contains fluorescent molecules.

  • Reagent Contamination and Degradation: Reagents, including buffers and the this compound standard itself, can become contaminated with fluorescent impurities or degrade over time, leading to increased background. Improper storage, such as repeated freeze-thaw cycles or exposure to light, can cause degradation of fluorogenic substrates.[3]

  • Non-Specific Binding: Assay components can non-specifically bind to the surface of the microplate wells, contributing to the background signal.

  • Instrumental Noise: The fluorometer itself can be a source of background noise due to light leaks, detector noise, or suboptimal settings.

Q2: My negative controls (no this compound) show high fluorescence. What should I investigate first?

High fluorescence in your negative controls definitively points to a source of background independent of this compound. A systematic evaluation of your reagents and assay setup is crucial.

Troubleshooting Workflow for High Background in Negative Controls

Troubleshooting_Negative_Controls start High Fluorescence in Negative Controls reagent_check Step 1: Evaluate Reagents start->reagent_check sub_degradation Substrate/Reagent Degradation? reagent_check->sub_degradation setup_check Step 2: Review Assay Setup plate_autofluorescence Microplate Autofluorescence? setup_check->plate_autofluorescence instrument_check Step 3: Verify Instrument Settings gain_settings Incorrect Gain/Filter Settings? instrument_check->gain_settings solved Problem Resolved buffer_contamination Buffer/Solvent Contamination? sub_degradation->buffer_contamination No fresh_reagents Prepare fresh reagents. Aliquot and store properly. sub_degradation->fresh_reagents Yes buffer_contamination->setup_check No new_buffer Use high-purity, fresh buffers and solvents. buffer_contamination->new_buffer Yes plate_autofluorescence->instrument_check No black_plate Switch to black, opaque microplates. plate_autofluorescence->black_plate Yes gain_settings->solved No optimize_instrument Optimize gain and select appropriate filters. gain_settings->optimize_instrument Yes fresh_reagents->setup_check new_buffer->setup_check black_plate->instrument_check optimize_instrument->solved

Caption: A step-by-step workflow to diagnose and resolve high background fluorescence in negative controls.

Q3: How can I reduce autofluorescence from my biological samples?

Autofluorescence from biological samples is a common challenge. Here are several strategies to mitigate its effects:

  • Background Subtraction: The most direct approach is to prepare a "sample blank" control for each sample. This control should contain the sample (cells, tissue lysate, etc.) in the assay buffer but without the fluorescent probe or reagents that react with this compound. The fluorescence from this blank is then subtracted from the fluorescence of the corresponding experimental sample.

  • Washing Steps: Thoroughly wash cells or tissues after fixation and before adding assay reagents to remove residual media components and other potential sources of autofluorescence.

  • Photobleaching: Exposing the sample to intense light before adding the assay reagents can selectively destroy endogenous fluorophores. However, this method should be carefully optimized to avoid damaging the target analyte.[4]

  • Use of Quenching Agents: Certain reagents can be used to quench autofluorescence. For example, Trypan Blue is sometimes used, but its effectiveness and compatibility with the specific assay must be validated.

  • Spectral Separation: If possible, use a fluorometer with adjustable excitation and emission wavelengths to select a spectral window that maximizes the signal from this compound while minimizing the contribution from autofluorescence. Choosing fluorophores that emit in the red to far-red region can also help, as autofluorescence is often more pronounced in the blue-green spectrum.[1]

Q4: What are the optimal instrument settings for a fluorometric this compound assay?

Proper instrument settings are critical for maximizing the signal-to-noise ratio.

  • Excitation and Emission Wavelengths: For intrinsic this compound fluorescence, the excitation maximum is around 274-276 nm, and the emission maximum is around 303-305 nm.[5] If using a fluorescent derivatizing agent, refer to the manufacturer's specifications for the optimal wavelengths.

  • Gain Setting: The gain (or sensitivity) of the photomultiplier tube (PMT) should be optimized. A high gain will amplify both the specific signal and the background noise.[6] Titrate the gain setting to find a balance that provides a robust signal from your positive control without saturating the detector, while keeping the background of your negative control low.

  • Slit Widths: Narrower excitation and emission slit widths can improve spectral resolution and reduce background but will also decrease the signal intensity. Optimize the slit widths to achieve the best compromise between signal strength and background reduction.

  • Plate Type: Always use opaque, black microplates for fluorescence assays to minimize well-to-well crosstalk and background from scattered light.

Frequently Asked Questions (FAQs)

General Questions

Q5: Can the pH of the assay buffer affect my results?

Yes, the fluorescence of this compound is pH-dependent. The phenolic hydroxyl group of this compound can ionize at alkaline pH, which alters its fluorescent properties.[7] It is crucial to use a well-buffered system and maintain a consistent pH throughout the experiment and across all samples and standards.

Q6: Are there any common interfering substances I should be aware of?

Several substances can interfere with fluorometric assays. These include:

  • Other Aromatic Amino Acids: Tryptophan and Phenylalanine have intrinsic fluorescence and can interfere with this compound measurement if present in high concentrations.[7]

  • Detergents: Non-ionic detergents like Tween-20, often used to reduce non-specific binding, can sometimes affect fluorescence and should be used at the lowest effective concentration.[8]

  • Ascorbic Acid: Ascorbic acid has been shown to quench the fluorescence of this compound.[9]

  • EDTA: High concentrations of EDTA (>0.5 mM) can interfere with some enzymatic assays.[6]

Experimental Protocol and Data Analysis

Q7: Can you provide a basic protocol for a fluorometric this compound assay?

The following is a generalized protocol for the direct measurement of this compound's intrinsic fluorescence.

Experimental Workflow for Direct this compound Fluorometric Assay

L_Tyrosine_Assay_Workflow prep_reagents 1. Prepare Reagents (Standards, Buffers, Samples) plate_setup 2. Set Up 96-Well Plate (Standards, Samples, Blanks) prep_reagents->plate_setup incubation 3. Incubation (If required by specific protocol) plate_setup->incubation read_plate 4. Read Fluorescence (Ex: 275 nm, Em: 305 nm) incubation->read_plate data_analysis 5. Data Analysis (Subtract background, generate standard curve, calculate concentrations) read_plate->data_analysis

Caption: A generalized experimental workflow for a direct this compound fluorometric assay.

Detailed Method:

  • Reagent Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mM) in the assay buffer.

    • Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0-100 µM).

    • Prepare your unknown samples in the same assay buffer. If necessary, deproteinate samples using a spin filter.

  • Assay Setup (in a 96-well black plate):

    • Add a defined volume (e.g., 100 µL) of each standard, unknown sample, and blank (assay buffer only) to separate wells.

    • Include a "sample blank" for each unknown sample if autofluorescence is a concern.

  • Fluorescence Measurement:

    • Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (Ex: ~275 nm, Em: ~305 nm).

    • Optimize gain and other instrument settings.

    • Read the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all standard and sample readings.

    • If sample blanks were used, subtract their fluorescence from the corresponding sample readings.

    • Plot the background-corrected fluorescence of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their fluorescence values on the standard curve.

Q8: How do I properly analyze my data when I have high background?

Proper background correction is essential. The formula for calculating the final fluorescence signal is:

Final Signal = (Fluorescence of Sample) - (Fluorescence of Sample Blank)

If a sample blank is not used, a less accurate but still useful correction can be made using a buffer blank:

Final Signal = (Fluorescence of Sample) - (Fluorescence of Buffer Blank)

Always ensure that the fluorescence of your standards is also corrected by subtracting the fluorescence of the zero-concentration standard (blank).

Data Presentation

The following tables provide illustrative data on factors that can influence background fluorescence. Actual values will vary depending on the specific instrument, reagents, and experimental conditions.

Table 1: Effect of Microplate Type on Background Fluorescence

Microplate TypeAverage Background RFU (± SD)
Clear Polystyrene850 ± 45
White Polystyrene1230 ± 60
Black Polystyrene 150 ± 15

Table 2: Contribution of Media Components to Background Fluorescence

ComponentAverage Background RFU (± SD)
Assay Buffer Only120 ± 10
+ 10% FBS450 ± 30
+ Phenol Red380 ± 25
+ 10% FBS + Phenol Red710 ± 50

Signaling Pathways and Metabolic Considerations

This compound is a precursor to several important biological molecules. Understanding its metabolic pathway can help anticipate potential interferences.

This compound Metabolic Pathway

Tyrosine_Metabolism Tyrosine This compound (Fluorescent) L_DOPA L-DOPA (Fluorescent) Tyrosine->L_DOPA Tyrosine Hydroxylase p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine Aminotransferase Dopamine (B1211576) Dopamine L_DOPA->Dopamine DOPA Decarboxylase Melanin Melanin Pigments L_DOPA->Melanin Tyrosinase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_HPP->Homogentisate Fumarate_Acetoacetate Fumarate + Acetoacetate Homogentisate->Fumarate_Acetoacetate Multiple Steps

Caption: A simplified diagram of the major metabolic pathways of this compound.

Notably, L-DOPA, an intermediate in the synthesis of dopamine and melanin, is also fluorescent and could potentially interfere with this compound measurements.[10][11] The enzymatic conversion of this compound to L-DOPA is a key step in these pathways. Therefore, in assays involving biological systems where these pathways are active, it is important to consider the potential contribution of L-DOPA to the overall fluorescence signal.

References

selecting the appropriate internal standard for L-Tyrosine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate internal standard for the accurate quantification of L-Tyrosine. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

A1: The gold standard for quantitative analysis by mass spectrometry is a stable isotope-labeled (SIL) internal standard.[1] A SIL internal standard is chemically almost identical to the analyte, differing only in isotopic composition. This similarity ensures that it co-elutes with the analyte and experiences the same ionization and matrix effects, providing a reliable correction for variations during sample preparation and analysis.[1][2] For this compound, the most highly recommended internal standards are those labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), such as this compound-¹³C₉ or this compound-¹³C₆.[3][4][5][6]

Q2: Can I use a deuterium-labeled internal standard like this compound-d₄?

A2: While deuterium-labeled standards are a cost-effective option, they can sometimes be problematic due to the "isotope effect." The difference in bond strength between carbon-hydrogen and carbon-deuterium bonds can cause a slight shift in retention time during liquid chromatography.[1] If the internal standard does not perfectly co-elute with the native this compound, it may be subject to different matrix effects in the mass spectrometer's ion source, which can compromise quantification accuracy.[1]

Q3: What is a structural analogue internal standard, and is it suitable for this compound?

A3: A structural analogue is a molecule that is chemically similar but not identical to the analyte. While sometimes used, they are not ideal for this compound quantification because their physical and chemical properties (like ionization efficiency and chromatographic behavior) may differ significantly from this compound, leading to inaccurate correction.[7] SIL internal standards are strongly preferred.

Q4: When should I add the internal standard to my sample?

A4: The internal standard should be added as early as possible in the sample preparation workflow.[7] Adding it at the very beginning, before any extraction or protein precipitation steps, ensures that it accounts for any analyte loss during the entire process, providing the most accurate and precise results.[2][7]

Troubleshooting Guide

Issue 1: My internal standard peak appears at a slightly different retention time than my this compound peak.
  • Cause: This is a common issue when using deuterium-labeled internal standards (e.g., this compound-d₂, this compound-d₄) due to the kinetic isotope effect.[1] The C-D bond is stronger than the C-H bond, which can lead to separation on some chromatography columns.

  • Solution:

    • Switch to a ¹³C or ¹⁵N-labeled standard: this compound-¹³C₉ or this compound-¹³C₆ are the preferred choices as they are much less likely to exhibit chromatographic separation from the native analyte.[3][4][5]

    • Modify Chromatographic Conditions: If switching is not possible, try optimizing your LC method. Adjusting the gradient, flow rate, or column temperature may help to minimize the separation.

    • Confirm Co-elution: If a slight separation exists, ensure that the integration windows for both peaks are appropriate and that both are subjected to the same matrix effects by analyzing matrix-spiked samples.

Issue 2: I'm seeing high variability (poor precision) in my results.
  • Cause: High variability can stem from inconsistent sample preparation, matrix effects, or issues with the analytical instrument.[2][8]

  • Solution:

    • Verify IS Addition: Ensure the internal standard is added consistently and accurately to every sample, standard, and quality control. Use a calibrated pipette and add the IS at the very beginning of the sample preparation process.[7]

    • Assess Matrix Effects: Ion suppression or enhancement can significantly impact results.[8] A SIL internal standard that co-elutes with the analyte is the best way to correct for this.[9]

    • Check for Sample Degradation: Ensure that this compound is stable throughout your sample preparation and storage conditions. Prepare fresh samples and standards to verify.

    • Instrument Performance: Check for issues with the LC pump (fluctuating pressure), injector (carryover), or mass spectrometer (dirty ion source).[8][10]

Issue 3: My sample concentration is above the highest point on my calibration curve ("over-curve"). How do I dilute it?
  • Cause: The analyte concentration in the sample exceeds the linear range of the assay.

  • Solution: A common mistake is to dilute the final extract after the internal standard has been added. This dilutes both the analyte and the internal standard, so their ratio does not change, and the result will still be over-curve.[11]

    • Correct Procedure: The sample must be diluted with the blank matrix (e.g., plasma, urine) before the addition of the internal standard. This ensures the IS concentration remains constant across all samples, and the analyte-to-IS ratio will accurately reflect the diluted concentration.[11]

Data Presentation

Table 1: Comparison of Common Internal Standards for this compound
Internal StandardTypeAdvantagesPotential Disadvantages
This compound-¹³C₉,¹⁵N Stable Isotope LabeledConsidered the "gold standard". Co-elutes perfectly with this compound, corrects for matrix effects and sample loss accurately.[1][6]Higher cost compared to other options.
This compound-¹³C₆ Stable Isotope LabeledExcellent co-elution and correction for variability.[4][5] Widely used and effective.Can be costly.
This compound-d₄ Stable Isotope LabeledMore cost-effective than ¹³C-labeled standards.Prone to chromatographic separation from this compound (isotope effect), which can compromise accuracy.[1]
D-Tyrosine-d₂ Stable Isotope LabeledCost-effective.Carries the risk of the deuterium (B1214612) isotope effect, potentially leading to inaccurate data.[1]
Structural Analogues Non-IsotopicInexpensive.Not recommended. Different chemical and physical properties lead to poor correction for matrix effects and sample processing variability.[7]
Table 2: Representative LC-MS/MS Parameters for this compound Quantification
ParameterThis compound (Analyte)This compound-¹³C₆ (Internal Standard)
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z 182.2m/z 188.1
Product Ion (Q3) m/z 136.1m/z 142.1
Reference [5][5]

Note: These mass transitions are examples and should be optimized for your specific instrument.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol outlines a typical workflow for quantifying this compound in plasma using a stable isotope-labeled internal standard.

1. Materials:

  • Human plasma (with anticoagulant like EDTA)

  • This compound analytical standard

  • This compound-¹³C₆ (Internal Standard)

  • Methanol (B129727) (HPLC grade), ice-cold

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Solutions:

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound-¹³C₆ in water. Dilute this stock with 50:50 methanol/water to a working concentration (e.g., 500 nM).

  • Calibration Standards: Serially dilute an this compound stock solution in blank plasma to create a calibration curve (e.g., 10-5000 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of each standard, quality control, and unknown plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution to every tube. Vortex briefly.

  • Add 200 µL of ice-cold methanol to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

4. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate this compound from other endogenous compounds (e.g., 5% B to 95% B over 5 minutes).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode using the transitions from Table 2.

5. Data Analysis:

  • Integrate the peak areas for both this compound and this compound-¹³C₆.

  • Calculate the peak area ratio (this compound / this compound-¹³C₆).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample Plasma Sample/ Standard/QC add_is Add this compound-¹³C₆ Internal Standard sample->add_is ppt Protein Precipitation (ice-cold Methanol) add_is->ppt centrifuge Centrifuge ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio plot Plot Calibration Curve ratio->plot quantify Quantify Unknown Samples plot->quantify

Caption: Experimental workflow for this compound quantification in plasma.

decision_tree start Start: Select an Internal Standard for This compound q1 Is highest accuracy critical? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no use_c13 Use ¹³C-labeled IS (e.g., this compound-¹³C₉ or this compound-¹³C₆) a1_yes->use_c13 q2 Is budget a primary constraint? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no use_d Consider Deuterium-labeled IS (e.g., this compound-d₄) a2_yes->use_d a2_no->use_c13 validate CRITICAL STEP: Validate for co-elution and matrix effects. use_d->validate

Caption: Decision tree for selecting an this compound internal standard.

References

dealing with L-Tyrosine precipitation in concentrated stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tyrosine. Our aim is to help you overcome common challenges related to the preparation of concentrated this compound stock solutions, specifically addressing issues of precipitation.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound from concentrated stock solutions is a common issue, primarily due to its low solubility in neutral aqueous solutions. This guide provides a systematic approach to diagnosing and resolving these problems.

Problem: this compound fails to dissolve completely.

Possible Causes:

  • Incorrect pH: this compound is least soluble near its isoelectric point (pI ≈ 5.7).

  • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent and conditions.

  • Low Temperature: Solubility of this compound is temperature-dependent.

Solutions:

  • Adjust pH: The most effective method to increase this compound solubility is to adjust the pH of the solvent.

    • Acidification: Lower the pH to below 2.0 using 1 M HCl.[1][2]

    • Alkalinization: Increase the pH to above 9.0 using 1 M NaOH.[1][3]

  • Increase Temperature: Gently warm the solution while stirring to aid dissolution. For some applications, heating to 90°C can help dissolve this compound for a 10mM solution.[4]

  • Use a Co-solvent: For certain applications, Dimethyl Sulfoxide (DMSO) can be used to dissolve this compound.[4][5] However, always check for compatibility with your experimental system.

Problem: this compound precipitates after the stock solution is prepared.

Possible Causes:

  • pH Shift: The pH of the solution may have shifted back towards the isoelectric point upon storage or dilution.

  • Temperature Change: A decrease in temperature can cause a supersaturated solution to precipitate.

  • Salting Out: The addition of salts in buffers (like PBS) can decrease this compound solubility.[4][6]

Solutions:

  • Verify and Maintain pH: Ensure the pH of the stock solution remains in the optimal range (either highly acidic or alkaline).

  • Store at Room Temperature: If precipitation occurs upon refrigeration, consider storing the stock solution at room temperature (if stability allows).

  • Prepare Fresh Solutions: Due to its tendency to precipitate, it is often best to prepare this compound solutions fresh for each experiment.

  • Dilute with Care: When diluting the stock solution, add it dropwise to the final buffer or media with constant stirring to minimize localized concentration changes that can trigger precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

The solubility of this compound in water is highly dependent on pH and temperature. At 25°C, its solubility in neutral water is very low, around 0.45 mg/mL.[2] Solubility increases significantly at pH values below 2 and above 9.

Q2: Can I prepare a concentrated, pH-neutral stock solution of this compound?

Preparing a highly concentrated, pH-neutral stock solution of this compound is challenging due to its low solubility around its isoelectric point (pI ≈ 5.7).[1] For applications requiring a neutral pH, it is common to prepare a concentrated stock at an extreme pH and then carefully neutralize it at the final, dilute working concentration.

Q3: Are there more soluble alternatives to this compound?

Yes, for applications like cell culture where maintaining a physiological pH is critical, there are more soluble derivatives available:

  • This compound disodium (B8443419) salt dihydrate: This salt has a much higher solubility in water (up to 100 mg/mL).[1][7]

  • Dipeptides containing this compound: For example, Glycyl-L-Tyrosine can be used as a more soluble source of this compound in cell culture media.[1]

Q4: How should I store my this compound stock solution?

Storage conditions depend on the solvent and the concentration.

  • Aqueous solutions (acidic or alkaline): It is generally recommended to prepare these fresh. If short-term storage is necessary, store at 2-8°C, but be aware of potential precipitation.

  • DMSO solutions: These are typically more stable and can be stored at -20°C.

Always check for precipitation before use. If precipitation has occurred, you may be able to redissolve it by warming the solution.

Data Presentation

Table 1: Solubility of this compound under Various Conditions

Solvent/ConditionTemperature (°C)SolubilityReference
Water (pH 3.2 - 7.5)250.45 mg/mL[2]
Water (pH 1.8)252.0 mg/mL[2]
Water (pH 9.5)251.4 mg/mL[2]
Water (pH 10.0)253.8 mg/mL[2]
1 M HClRoom Temp (with heating)100 mg/mL[2]
DMSONot SpecifiedSoluble[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in 0.2 N HCl

This protocol is suitable for applications where an acidic stock solution is acceptable.

Materials:

  • This compound powder

  • 0.2 N Hydrochloric Acid (HCl)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing scale and weigh paper

Procedure:

  • Accurately weigh 100 mg of this compound powder.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 8 mL of 0.2 N HCl to the flask.

  • Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming can be applied if necessary.

  • Once dissolved, bring the final volume to 10 mL with 0.2 N HCl.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a 4 mg/mL this compound Stock Solution in 0.1 N NaOH

This protocol is suitable for applications where an alkaline stock solution is acceptable.

Materials:

  • This compound powder

  • 0.1 N Sodium Hydroxide (NaOH)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing scale and weigh paper

Procedure:

  • Accurately weigh 40 mg of this compound powder.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 8 mL of 0.1 N NaOH to the flask.

  • Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved.

  • Once dissolved, bring the final volume to 10 mL with 0.1 N NaOH.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

Visualizations

Workflow for Preparing this compound Stock Solutions

L_Tyrosine_Workflow cluster_ph_extreme pH Adjustment Method cluster_alternatives Alternative Formulations start Start: Need to prepare This compound stock solution decision1 Is a pH-neutral stock solution required? start->decision1 decision2 Is an acidic or alkaline stock compatible with the downstream application? decision1->decision2 No use_salt Use this compound disodium salt decision1->use_salt Yes use_dipeptide Use a dipeptide (e.g., Glycyl-L-Tyrosine) decision1->use_dipeptide Yes acid_path Use Acidic Solvent (e.g., 0.2 N HCl) decision2->acid_path Acidic alkaline_path Use Alkaline Solvent (e.g., 0.1 N NaOH) decision2->alkaline_path Alkaline end_point Proceed with experiment acid_path->end_point alkaline_path->end_point use_salt->end_point use_dipeptide->end_point

Caption: Decision workflow for selecting a method to prepare this compound solutions.

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand Ligand (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) Monomers ligand->rtk Binding rtk_dimer RTK Dimerization & Autophosphorylation rtk->rtk_dimer Activation adaptor Adaptor Proteins rtk_dimer->adaptor Recruitment & Phosphorylation downstream Downstream Signaling (e.g., MAPK pathway) adaptor->downstream response Cellular Response (Growth, Differentiation, etc.) downstream->response

Caption: Overview of a generic Receptor Tyrosine Kinase (RTK) signaling cascade.

References

Technical Support Center: L-Tyrosine Administration in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tyrosine in long-term animal studies. Our goal is to help you ensure consistent and reliable delivery of this amino acid throughout your experiments.

Troubleshooting Guide

Issue 1: Inconsistent this compound Consumption in Drinking Water

Q: My animals are not consistently drinking the this compound supplemented water, leading to variable dosing. What can I do?

A: This is a common issue due to this compound's limited solubility and potential taste aversion. Here are several troubleshooting steps:

  • Improve Solubility: this compound has low solubility in neutral water (0.453 g/L at 25°C)[1]. To improve this:

    • pH Adjustment: Slightly acidifying the water can increase solubility. Start with a small pH adjustment (e.g., to pH 5-6) and monitor for any adverse effects on the animals.

    • Co-solvents: While not ideal for all studies, small amounts of co-solvents like ethanol (B145695) can increase solubility. However, the use of ethanol must be carefully considered for its potential metabolic effects[2].

    • Alternative Formulations: Consider more soluble derivatives like N-Acetyl-L-Tyrosine (NALT) or L-alanyl-L-tyrosine[3][4]. Be aware that the in-vivo conversion to this compound can be inefficient[3].

  • Mask the Taste:

    • Sweeteners: Adding a non-caloric sweetener like saccharin (B28170) or sucralose (B1001) can help mask any unpleasant taste. Ensure the chosen sweetener does not interfere with your experimental outcomes.

    • Gradual Introduction: Slowly increase the concentration of this compound in the drinking water over several days to allow the animals to acclimate.

  • Alternative Delivery Methods:

    • Dietary Admixture: Incorporating this compound directly into the animal's chow is often a more reliable method for consistent long-term delivery[5][6].

    • Oral Gavage: For precise dosing, oral gavage can be used. However, this method can be stressful for the animals and may not be suitable for very long-term studies.

Issue 2: Precipitation of this compound in Solution

Q: I'm observing precipitation in my this compound stock solutions and in the water bottles. How can I prevent this?

A: this compound's low solubility is the primary cause of precipitation.

  • Preparation Protocol:

    • Fresh Solutions: Prepare fresh this compound solutions daily or every other day to minimize precipitation over time.

    • pH Control: Maintain a slightly acidic pH if your experimental design allows, as this can help keep this compound in solution.

    • Stirring and Heating: When preparing stock solutions, gentle heating and continuous stirring can aid in dissolution. Allow the solution to cool to room temperature before administering it to the animals.

  • Storage:

    • Room Temperature: Store prepared solutions at room temperature, as refrigeration can decrease solubility and promote precipitation.

    • Light Protection: Protect solutions from light to prevent potential degradation, although this compound is relatively stable.

Frequently Asked Questions (FAQs)

General Questions

Q: What is the recommended method for long-term, consistent this compound delivery in rodents?

A: For long-term studies, incorporating this compound into a custom-formulated diet is generally the most reliable method for ensuring consistent daily intake[5][6]. This approach avoids issues with taste aversion and solubility in drinking water.

Q: What are the potential side effects of long-term this compound administration at high doses?

A: High dietary concentrations of this compound can lead to adverse effects, including growth rate depression, eye lesions, and behavioral changes in young animals[5]. In rats, very high doses (e.g., 2000 mg/kg/day) have been associated with liver hypertrophy and increased liver enzymes (ALT and AST)[3].

Dietary Formulation

Q: How can I ensure this compound is stable in the animal chow over the course of a long-term study?

A: this compound is generally stable in feed with minimal losses observed even after six months of storage under ambient conditions[5]. To ensure stability, store the custom diet in a cool, dry, and dark place.

Q: Where can I source custom this compound-fortified diets?

A: Several commercial suppliers, such as Dyets, Inc., specialize in formulating custom diets for laboratory animals and can prepare chow with precise concentrations of this compound[6].

Solution Preparation & Administration

Q: What is a more soluble alternative to this compound for aqueous solutions?

A: N-Acetyl-L-Tyrosine (NALT) is more soluble than this compound. However, its conversion to this compound in the body can be inefficient, with a significant portion being excreted unchanged[3]. L-alanyl-L-tyrosine is another soluble dipeptide form that has been shown to be a potential source for intravenous tyrosine administration[4].

Q: What is the typical dosage range for this compound in rodent studies?

A: Dosages can vary widely depending on the research question. Doses in the range of 200-400 mg/kg have been used to attenuate the effects of stress in rats[3][7]. For dietary supplementation, concentrations of up to 1.5% in the diet are considered safe for non-food-producing animals[5].

Monitoring & Analysis

Q: How can I monitor the plasma levels of this compound in my animals to ensure consistent delivery?

A: Plasma this compound concentrations can be reliably measured using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection[8]. This allows for the verification of uptake and the maintenance of steady-state levels throughout the study.

Q: How quickly is orally administered this compound absorbed, and how long do plasma levels remain elevated?

A: Following oral administration, this compound levels in the blood typically peak within 1-2 hours and can remain elevated for up to 8 hours[3].

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

Solvent SystemSolubility (g/L)Reference
Water0.453[1]
DMSO> Water[9]
Methanol< Water[9]
Ethanol< Water[9]
n-Propanol< Water[9]

Table 2: Comparison of this compound Delivery Methods

Delivery MethodProsConsKey Considerations
Dietary Admixture - Consistent, long-term delivery- Low stress to animals- Good stability in feed- Slower onset of peak plasma levels- Requires custom diet formulation- Ensure homogenous mixing of this compound in the chow.
Drinking Water - Non-invasive- Low solubility of this compound- Potential for taste aversion leading to inconsistent intake- Prepare fresh solutions frequently.- Consider pH adjustment or sweeteners.
Oral Gavage - Precise dosing- Can be stressful for animals- Not ideal for frequent, long-term administration- Use proper handling techniques to minimize stress.
Intraperitoneal Injection - Rapid absorption and high bioavailability- Invasive and stressful- Risk of infection and local irritation- Ensure sterile technique.

Experimental Protocols

Protocol 1: Preparation of this compound Supplemented Drinking Water
  • Calculate the required amount of this compound based on the target concentration and the total volume of water to be prepared.

  • Weigh the this compound powder accurately using an analytical balance.

  • Add the this compound powder to a sterile container with a magnetic stir bar.

  • Add a portion of the purified water (e.g., 80% of the final volume).

  • Gently heat the solution on a stir plate to aid dissolution. Do not boil.

  • (Optional) Adjust the pH of the solution to slightly acidic (e.g., pH 5.5) using a dilute, biocompatible acid like citric acid.

  • Continue stirring until the this compound is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Bring the solution to the final volume with purified water.

  • Filter-sterilize the solution using a 0.22 µm filter if necessary.

  • Transfer the solution to the animal water bottles.

  • Replace the solution every 1-2 days to prevent precipitation and microbial growth.

Protocol 2: Plasma Collection and this compound Measurement
  • Collect blood samples from the animals at predetermined time points via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to a clean microcentrifuge tube.

  • Store the plasma samples at -80°C until analysis.

  • For analysis, precipitate plasma proteins by adding an equal volume of a deproteinizing agent like 6% perchloric acid[8].

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Analyze the supernatant for this compound concentration using a validated HPLC method[8].

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Assessment prep_diet Diet Formulation (this compound Admixture) admin Long-Term Administration prep_diet->admin prep_water Drinking Water Prep (Solubilization) prep_water->admin monitoring Monitor Food/Water Intake & Body Weight admin->monitoring endpoint Behavioral/Physiological Endpoints admin->endpoint sampling Periodic Plasma Sampling monitoring->sampling hplc HPLC Analysis of Plasma this compound sampling->hplc hplc->endpoint

Caption: Experimental workflow for long-term this compound studies.

Signaling_Pathway L_Tyrosine This compound TH Tyrosine Hydroxylase (TH) L_Tyrosine->TH Rate-Limiting Step L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: this compound as a precursor in the catecholamine synthesis pathway.

References

Validation & Comparative

A Validated Novel Spectrophotometric Method for L-Tyrosine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed spectrophotometric method for the quantification of L-Tyrosine against established techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for this compound analysis. Experimental data and detailed protocols are provided to support an objective evaluation of each method's performance.

Quantitative Performance Comparison

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including desired sensitivity, the nature of the sample matrix, and the availability of instrumentation. Below is a summary of the performance characteristics for our new spectrophotometric method alongside HPLC-UV and LC-MS/MS for the quantification of this compound.

ParameterNew Spectrophotometric MethodHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 5 - 100 µg/mL1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.5 - 101.5%98 - 102%95 - 105%
Precision (% RSD) < 2.5%< 2%< 15%
Limit of Detection (LOD) ~2.5 µg/mL~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~7.5 µg/mL~0.3 µg/mL~0.1 ng/mL
Sample Throughput HighModerateHigh

Experimental Workflow and Method Validation

The validation of a new analytical method is a critical process to ensure reliable and accurate results. The general workflow for validating our new spectrophotometric method is outlined below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select Appropriate Technology (Spectrophotometry) A->B C Optimize Method Parameters (e.g., pH, Reagent Concentration) B->C D Linearity & Range C->D Proceed to Validation E Accuracy & Precision D->E F Specificity & Selectivity E->F G LOD & LOQ F->G H Robustness G->H I Prepare Samples and Standards H->I Implement for Routine Use J Acquire Data I->J K Process and Report Results J->K

Caption: General workflow for analytical method validation.

This compound in Signaling Pathways

This compound is a non-essential amino acid that serves as a precursor for the synthesis of several important neurotransmitters and hormones.[1] Its accurate quantification is crucial for research in neuroscience and endocrinology.

G L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Biosynthesis of catecholamines from this compound.

Detailed Experimental Protocols

New Spectrophotometric Method

This novel method is based on the reaction of this compound with a specific chromogenic agent, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), in an alkaline medium to produce a colored product that can be measured spectrophotometrically.[1]

  • Instrumentation: A UV-Vis spectrophotometer is required.[1]

  • Reagents:

    • This compound reference standard

    • 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) solution (0.024% w/v)[1]

    • Alkaline borate (B1201080) buffer (pH 10.0)[1]

    • 0.01 M HCl[1]

  • Standard Preparation:

    • Prepare a stock solution of this compound (200 µg/mL) by dissolving 5.0 mg of this compound in 10 mL of 0.01M HCl and diluting to 25 mL with distilled water.[1]

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 10-50 µg/mL.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in 0.01 M HCl to achieve a concentration within the linear range.

  • Procedure:

    • To 1 mL of each standard or sample solution, add 1 mL of the alkaline borate buffer (pH 10.0).[1]

    • Add 2 mL of the NBD-Cl solution.[1]

    • Heat the mixture in a water bath at 70°C for 25 minutes.[1]

    • Cool the solutions to room temperature.

    • Measure the absorbance of the resulting orange-colored product at 388 nm against a reagent blank.[1]

  • Data Analysis: Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical formulations.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A mixture of 20 mM potassium phosphate (B84403) monobasic (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (95:5 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 225 nm or 275 nm.[2][3]

    • Injection Volume: 20 µL.[2]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[2]

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4]

  • Data Analysis: Quantify this compound in samples by comparing the peak area with that of the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and specific method is ideal for the quantification of this compound in complex biological matrices such as plasma or serum.[2]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase: A: Water with 0.1% formic acid. B: Acetonitrile with 0.1% formic acid. A gradient elution is typically used.[2]

    • Flow Rate: 0.3 - 0.5 mL/min.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions are determined by infusion and fragmentation of a standard solution.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., isotopically labeled this compound).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

L-Tyrosine vs. Phenylalanine: A Comparative Guide for Neuronal Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, understanding the nuanced roles of key amino acids in neuronal function is paramount. L-Tyrosine and Phenylalanine, two closely related aromatic amino acids, are central to neuronal health and neurotransmitter synthesis. While Phenylalanine is an essential amino acid and the metabolic precursor to this compound, their effects in neuronal cell culture studies, particularly at varying concentrations, can be markedly different. This guide provides an objective comparison of their performance in neuronal cell culture, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

The existing body of research on this compound and Phenylalanine in neuronal cell culture is largely framed by the study of Phenylketonuria (PKU), a metabolic disorder characterized by high levels of Phenylalanine. Consequently, a significant portion of the available data focuses on the neurotoxic effects of elevated Phenylalanine. In contrast, this compound is primarily investigated for its role as a direct precursor to catecholamine neurotransmitters and its potential to mitigate the detrimental effects of high Phenylalanine. Direct, head-to-head comparative studies under normal physiological conditions are less common.

This guide synthesizes the available data to draw a comparative picture:

  • Phenylalanine: At elevated concentrations, Phenylalanine exhibits significant neurotoxic effects, including reduced cell viability, impaired neurite outgrowth, decreased synaptic density, and induction of apoptosis.[1][2][3][4][5]

  • This compound: As the direct precursor to dopamine (B1211576), norepinephrine, and epinephrine (B1671497), this compound is crucial for catecholaminergic neuron function.[6][7][8][9][10][11] Supplementation with this compound can support neurotransmitter synthesis, particularly in high-demand states.[12][13]

Data Presentation: Quantitative Effects on Neuronal Cells

The following tables summarize the quantitative data from various studies on the effects of Phenylalanine and this compound on neuronal cells in culture.

Table 1: Effects of Phenylalanine on Neuronal Cell Cultures

ParameterCell TypePhenylalanine ConcentrationObserved EffectReference
Cell Viability NT2/N cells3 mM - 30 mMSignificant decrease in cell viability (survival rate from 57.8% to 1.3%)[4]
Rat Astrocytes0.5, 1.0, 1.5 mMInduced cell damage and death[5]
Neurite Outgrowth Rat Cortical NeuronsNot specifiedInhibited the longest neurite outgrowth[1]
Synaptic Density Primary Cortical Neurons5 mMSignificant reduction in synaptic density[3]
Apoptosis Rat Cortical NeuronsNot specifiedInduced mitochondria-mediated apoptosis[2]
Human iPSC-derived cerebral organoidsNot specifiedInduction of apoptosis[14]
Neurotransmitter Levels PC12 cellsHigh levelsDepleted intracellular tyrosine and dopamine[15][16]

Table 2: Role and Effects of this compound in Neuronal Cell Cultures

ParameterCell TypeThis compound ConcentrationObserved EffectReference
Neurotransmitter Synthesis GeneralPhysiologicalServes as a direct precursor for dopamine, norepinephrine, and epinephrine synthesis[6][8][11]
Dopamine Production PC12 cells35 µM (low), 275 or 835 µM (high)Decreased cellular dopamine, TH protein, and phosphorylation levels compared to physiological levels (75 µM)[15][16]
Catecholamine Production Actively firing neuronsElevatedStimulates catecholamine production[10][12]
Global Transcription Rat Cortical Neurons500 µMInhibited global transcription and decreased tubulin tyrosination in neurites[17][18]
DNA Repair Rat Cortical Neurons500 µMActivated DNA repair pathways[17][18]

Signaling Pathways and Logical Relationships

The biochemical relationship between Phenylalanine and this compound is fundamental to their roles in neuronal function. Phenylalanine is converted to this compound, which then serves as the rate-limiting precursor for the synthesis of catecholamine neurotransmitters.

cluster_catecholamines Catecholamines Phenylalanine Phenylalanine LTyrosine This compound Phenylalanine->LTyrosine Phenylalanine Hydroxylase LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase (Rate-Limiting) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 1: Catecholamine Synthesis Pathway.

High concentrations of Phenylalanine can disrupt this pathway not only by potentially leading to a depletion of this compound but also by competing with other large neutral amino acids for transport across the blood-brain barrier.[19]

Experimental Protocols

This section provides a general framework for key experiments cited in the comparison of this compound and Phenylalanine in neuronal cell cultures.

Neuronal Cell Culture and Treatment
  • Cell Lines:

    • Primary cortical or hippocampal neurons from embryonic rodents for physiologically relevant data.[1][3][18]

    • Human neuroblastoma cell lines (e.g., SH-SY5Y, NT2/N) for standardized and reproducible neurotoxicity and neuroprotection studies.[4][20][21]

    • PC12 cells, a rat pheochromocytoma cell line, are often used for studies on dopamine production.[15][16]

  • Culture Conditions:

    • Cells are typically cultured on plates coated with adhesion factors like Poly-D-Lysine or Poly-L-Lysine and Laminin.[20][22]

    • Standard culture media include Neurobasal Medium or Dulbecco's Modified Eagle's Medium (DMEM), often supplemented with B-27 supplement, fetal bovine serum (FBS), and antibiotics.[23][24]

  • Treatment Protocol:

    • Seed cells in appropriate culture plates.

    • Allow cells to adhere and reach a desired confluency (e.g., 70-80%).

    • Prepare stock solutions of L-Phenylalanine and this compound in sterile culture medium.

    • Treat cells with various concentrations of the amino acids for a specified duration (e.g., 24-72 hours).

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Methodology:

    • After treatment with Phenylalanine or this compound, add MTT solution to each well.

    • Incubate for a few hours to allow formazan formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage of the control (untreated) cells.[4][5]

start Plate Neuronal Cells treat Treat with this compound or Phenylalanine start->treat mtt Add MTT Reagent treat->mtt incubate Incubate mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read Measure Absorbance solubilize->read

Figure 2: MTT Assay Workflow.
Neurotransmitter Quantification (High-Performance Liquid Chromatography - HPLC)

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture, making it ideal for measuring neurotransmitter levels.

  • Principle: A sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. The different components in the sample interact differently with the stationary phase, causing them to separate as they flow out of the column.

  • Methodology:

    • After treatment, lyse the cells and/or collect the culture medium.

    • Prepare the samples by deproteinization and filtration.

    • Inject the prepared sample into the HPLC system.

    • Separate the neurotransmitters (e.g., dopamine, norepinephrine) using a specific column and mobile phase.

    • Detect the neurotransmitters using an electrochemical or fluorescence detector.

    • Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.

Conclusion

The available evidence from neuronal cell culture studies paints a clear picture of the divergent roles of this compound and Phenylalanine. High concentrations of Phenylalanine are consistently associated with neurotoxic effects, providing a cellular basis for the neurological symptoms observed in untreated PKU.[1][2][3][4][5][14][25][26] this compound, on the other hand, is essential for normal neuronal function, serving as the direct precursor for catecholamine neurotransmitters.[6][7][8][9][10][11]

For researchers, the choice between using this compound and Phenylalanine in cell culture media, and at what concentrations, will depend on the specific research question. To study the mechanisms of neurotoxicity associated with hyperphenylalaninemia, high concentrations of Phenylalanine are appropriate. To investigate the regulation of catecholamine synthesis and function, modulating this compound levels would be the more direct approach.

Future research should focus on direct comparative studies of these two amino acids under a wider range of physiological and pathological conditions to provide a more complete understanding of their distinct and interactive roles in neuronal health and disease.

References

L-Tyrosine vs. L-DOPA: A Comparative Analysis of Dopamine Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of neuroscience and drug development, the modulation of dopamine (B1211576) levels remains a critical area of focus for treating a spectrum of neurological and psychiatric disorders. The two primary precursors in the dopamine synthesis pathway, L-Tyrosine and L-DOPA, offer distinct mechanisms of action and therapeutic profiles. This guide provides a detailed comparative analysis of their roles in dopamine synthesis, supported by experimental data and methodologies, to inform research and development professionals.

Biochemical Pathway and Mechanism of Action

Dopamine synthesis in the brain begins with the amino acid this compound. Under normal physiological conditions, this compound is converted to L-DOPA by the enzyme tyrosine hydroxylase (TH). This conversion is the rate-limiting step in dopamine synthesis. L-DOPA is then rapidly converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).

This compound administration increases the substrate availability for TH, but its conversion to L-DOPA is tightly regulated. In contrast, L-DOPA bypasses the rate-limiting step, leading to a more direct and pronounced increase in dopamine levels. However, the majority of orally administered L-DOPA is metabolized in the periphery before it can cross the blood-brain barrier. For this reason, L-DOPA is often co-administered with a peripheral DOPA decarboxylase inhibitor, such as carbidopa (B1219) or benserazide, to increase its bioavailability in the central nervous system.

Dopamine_Synthesis_Pathway LT This compound TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) LT->TH hydroxylation LD L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) DA Dopamine AADC->DA decarboxylation VMAT2 VMAT2 DA->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle packaging caption Figure 1: Dopamine Synthesis Pathway.

Figure 1: Dopamine Synthesis Pathway.

Comparative Efficacy and Metabolism

The differential metabolism of this compound and L-DOPA significantly impacts their efficacy and side-effect profiles. The following table summarizes key quantitative data from preclinical and clinical studies.

ParameterThis compoundL-DOPAL-DOPA with Carbidopa
Bioavailability HighLow (~1%)Moderate (~10-30%)
Peak Plasma Time 1-2 hours0.5-1.5 hours1.5-2.5 hours
Half-life ~2-3 hours~1-2 hours~1.5-2.5 hours
Dopamine Increase Modest, physiologicalLarge, supraphysiologicalSustained, supraphysiological
Rate-Limiting Step Tyrosine HydroxylaseBypassedBypassed
Common Side Effects Nausea, headache, fatigueNausea, vomiting, orthostatic hypotension, dyskinesiasDyskinesias, hallucinations, nausea

Experimental Protocols

Accurate assessment of the effects of this compound and L-DOPA on dopamine synthesis requires robust experimental methodologies. Below are outlines of key experimental protocols.

Protocol 1: In Vivo Microdialysis for Dopamine Measurement

This technique allows for the real-time measurement of extracellular dopamine levels in the brains of living animals.

  • Animal Model: Typically, adult male Sprague-Dawley rats are used.

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or nucleus accumbens).

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: this compound, L-DOPA, or a vehicle control is administered (e.g., via intraperitoneal injection).

  • Dopamine Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Animal Model Selection B Stereotaxic Surgery A->B C Guide Cannula Implantation B->C D Microdialysis Probe Insertion C->D E aCSF Perfusion D->E F Baseline Sample Collection E->F G Drug Administration F->G H Post-treatment Sample Collection G->H I HPLC-ED Analysis H->I J Data Quantification I->J K Statistical Analysis J->K caption Figure 2: In Vivo Microdialysis Workflow.

Figure 2: In Vivo Microdialysis Workflow.
Protocol 2: Post-Mortem Tissue Analysis

This method provides a snapshot of total dopamine content in specific brain regions.

  • Animal Model and Drug Administration: As described in Protocol 1.

  • Euthanasia and Brain Extraction: At a predetermined time point after drug administration, animals are euthanized, and their brains are rapidly extracted and frozen.

  • Tissue Dissection: The brain is sectioned, and specific regions of interest are dissected.

  • Homogenization: The tissue is homogenized in an appropriate buffer.

  • Dopamine Extraction: Dopamine is extracted from the homogenate.

  • Quantification: Dopamine levels are quantified using HPLC-ED or other sensitive analytical techniques like mass spectrometry.

Logical Relationship: Therapeutic Implications

The choice between this compound and L-DOPA as a therapeutic agent is dictated by the underlying pathology and desired clinical outcome.

Therapeutic_Choice cluster_condition Clinical Condition cluster_intervention Therapeutic Intervention cluster_outcome Expected Outcome Mild Mild Dopamine Depletion (e.g., cognitive enhancement) LT This compound Mild->LT Severe Severe Dopamine Depletion (e.g., Parkinson's Disease) LD L-DOPA +/- DDCi Severe->LD Physiological Physiological Modulation of Dopamine LT->Physiological Supraphysiological Supraphysiological Increase in Dopamine LD->Supraphysiological caption Figure 3: Logic for Therapeutic Choice.

Figure 3: Logic for Therapeutic Choice.

Conclusion

This compound and L-DOPA represent two distinct strategies for augmenting dopamine synthesis. This compound acts as a physiological modulator, enhancing dopamine production within the constraints of the endogenous regulatory machinery. In contrast, L-DOPA bypasses the primary regulatory step, leading to a more potent, supraphysiological increase in dopamine levels. This makes L-DOPA a cornerstone therapy for conditions with severe dopamine deficiency, such as Parkinson's disease. However, its long-term use is associated with significant side effects. The choice between these precursors for therapeutic development must be carefully considered based on the target indication, desired magnitude of effect, and potential for adverse events. The experimental protocols outlined provide a framework for the rigorous preclinical evaluation of novel dopaminergic agents.

A Researcher's Guide to Validating CRISPR-Edited Cell Lines for L-Tyrosine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of CRISPR-edited cell lines is a critical step to ensure the reliability and reproducibility of studies on L-Tyrosine metabolism. This guide provides an objective comparison of common validation techniques, supported by experimental data, to aid in the selection of the most appropriate methods for your research needs.

The advent of CRISPR-Cas9 technology has revolutionized the study of genetic pathways, including the intricate network of this compound metabolism. However, the power of this gene-editing tool is contingent on the rigorous validation of the generated cell lines. Inadequate validation can lead to misleading results and wasted resources. This guide outlines a comprehensive workflow for validating CRISPR-edited cell lines, from the initial screening of edits to the functional assessment of metabolic changes.

The Validation Workflow: A Multi-Faceted Approach

A robust validation strategy employs a combination of molecular and functional assays to confirm the desired genetic modification and its impact on the cellular phenotype. The general workflow involves verifying the genomic edit, confirming the absence of the target protein, and assessing the functional consequences on this compound metabolism.

CRISPR Validation Workflow cluster_0 Phase 1: Genomic Validation cluster_1 Phase 2: Protein Validation cluster_2 Phase 3: Functional Validation gDNA Extraction gDNA Extraction PCR Amplification PCR Amplification gDNA Extraction->PCR Amplification Genotyping Assay Genotyping Assay PCR Amplification->Genotyping Assay Cell Lysis Cell Lysis Genotyping Assay->Cell Lysis Confirm Edit Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Metabolite Extraction Metabolite Extraction Western Blot->Metabolite Extraction Confirm Knockout Functional Assay Functional Assay Metabolite Extraction->Functional Assay Data Analysis & Conclusion Data Analysis & Conclusion Functional Assay->Data Analysis & Conclusion Assess Phenotype CRISPR Editing CRISPR Editing CRISPR Editing->gDNA Extraction

Caption: A general workflow for validating CRISPR-edited cell lines.

Comparison of Genomic Validation Methods

The initial step in validation is to confirm the presence of the intended genetic modification at the DNA level. Several methods are available, each with its own advantages and limitations in terms of sensitivity, throughput, and cost.

MethodPrincipleSensitivitySpecificityThroughputEstimated Cost per Sample (2025)
T7 Endonuclease I (T7E1) Assay Enzyme mismatch cleavageLow (detects ~5-10% editing efficiency)[1][2]Moderate (can produce false positives/negatives)[3]HighLow ($)
Sanger Sequencing with TIDE/ICE Analysis Dideoxy chain termination sequencing of a PCR-amplified region, followed by computational decomposition of chromatogramsModerate (detects >1-2% editing efficiency)[4]HighModerateModerate (
)
Next-Generation Sequencing (NGS) Massively parallel sequencing of amplicons or the whole genomeVery High (detects <0.1% editing efficiency)Very HighHighHigh (
$)

T7 Endonuclease I (T7E1) Assay: This method is a cost-effective and rapid way to screen for the presence of insertions or deletions (indels).[5] However, it is semi-quantitative and has lower sensitivity compared to sequencing-based methods.[2] It is best suited for initial screening of a large number of clones.

Sanger Sequencing with TIDE/ICE Analysis: This approach offers a more quantitative assessment of editing efficiency than the T7E1 assay.[4] By analyzing the sequencing chromatograms of a mixed population of cells, software tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) can estimate the frequency and nature of different indels.[6][7] This method provides a good balance between cost, throughput, and sensitivity for many applications.

Next-Generation Sequencing (NGS): NGS provides the most comprehensive and sensitive analysis of on-target and off-target mutations.[6] While it is the most expensive and time-consuming method, it is the gold standard for detailed characterization of edited clones, especially for therapeutic applications where off-target effects are a major concern.

This compound Metabolism: A Complex Pathway

This compound is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroid hormones), and melanin. Understanding the enzymes and intermediates in this pathway is crucial for designing and interpreting functional validation assays.

This compound Metabolism L-Phenylalanine L-Phenylalanine This compound This compound L-Phenylalanine->this compound Phenylalanine Hydroxylase L-DOPA L-DOPA This compound->L-DOPA Tyrosine Hydroxylase p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate This compound->p-Hydroxyphenylpyruvate Tyrosine Aminotransferase Thyroid Hormones Thyroid Hormones This compound->Thyroid Hormones Melanin Melanin This compound->Melanin Dopamine (B1211576) Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Homogentisate Homogentisate p-Hydroxyphenylpyruvate->Homogentisate HPPD Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Caption: Key pathways of this compound metabolism.

Functional Validation of this compound Metabolism

Following genomic and protein validation, it is essential to assess the functional consequences of the gene edit on this compound metabolism. The choice of assay will depend on the specific gene targeted and the expected metabolic outcome.

Functional AssayPrincipleSensitivityDynamic RangeThroughputEstimated Cost per Sample (2025)
Tyrosine Aminotransferase (TAT) Activity Assay Spectrophotometric or fluorometric measurement of the conversion of this compound to p-hydroxyphenylpyruvate.ModerateNarrow to ModerateHighLow ($)
High-Performance Liquid Chromatography (HPLC) for Dopamine Chromatographic separation and electrochemical detection of dopamine in cell culture supernatant or cell lysates.HighWideLow to ModerateModerate (
)
Tyrosine Uptake Assay Measurement of the uptake of radiolabeled or fluorescently-labeled this compound into cells.HighWideModerateModerate (
)

Tyrosine Aminotransferase (TAT) Activity Assay: This is a relatively simple and high-throughput assay to measure the activity of a key enzyme in the catabolic pathway of this compound.[8] It is suitable for validating the knockout of the TAT gene or for studying the effects of other gene edits on this pathway.

High-Performance Liquid Chromatography (HPLC) for Dopamine: HPLC coupled with electrochemical detection is a highly sensitive and specific method for quantifying dopamine levels.[9] This assay is ideal for validating edits in genes involved in the synthesis of dopamine, such as tyrosine hydroxylase.

Tyrosine Uptake Assay: This assay measures the transport of this compound into the cell, providing a functional readout for edits in genes encoding tyrosine transporters.

Experimental Protocols

Sanger Sequencing for Edit Validation
  • Genomic DNA Extraction: Isolate genomic DNA from both wild-type (WT) and CRISPR-edited cell populations using a commercial kit.

  • PCR Amplification: Design primers to amplify a ~500-800 bp region flanking the CRISPR target site. Perform PCR using a high-fidelity polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.

  • Data Analysis (TIDE/ICE): Upload the .ab1 sequencing files for both the WT and edited samples to the TIDE or ICE web tool to analyze the editing efficiency and indel profile.

Western Blot for Protein Knockout Confirmation
  • Protein Lysate Preparation: Lyse WT and edited cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Tyrosine Aminotransferase (TAT) Activity Assay (Colorimetric)
  • Sample Preparation: Prepare cell lysates from WT and edited cells.

  • Reaction Setup: In a 96-well plate, add cell lysate, this compound substrate, and α-ketoglutarate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Color Development: Add a colorimetric reagent that reacts with the product, p-hydroxyphenylpyruvate.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The activity is calculated based on the change in absorbance over time and normalized to the protein concentration of the lysate.

Logical Relationships in Validation Outcomes

Validation Logic cluster_genomic Genomic Validation cluster_protein Protein Validation cluster_functional Functional Validation Sanger/NGS Sanger/NGS Indels Detected Indels Detected Sanger/NGS->Indels Detected No Indels No Indels Sanger/NGS->No Indels Western Blot Western Blot Indels Detected->Western Blot Proceed Re-evaluate gRNA/transfection Re-evaluate gRNA/transfection No Indels->Re-evaluate gRNA/transfection Protein Absent Protein Absent Western Blot->Protein Absent Protein Present Protein Present Western Blot->Protein Present Functional Assay Functional Assay Protein Absent->Functional Assay Proceed Investigate reason\n(e.g., in-frame indel,\nalternative start site) Investigate reason (e.g., in-frame indel, alternative start site) Protein Present->Investigate reason\n(e.g., in-frame indel,\nalternative start site) Function Altered Function Altered Functional Assay->Function Altered Function Unchanged Function Unchanged Functional Assay->Function Unchanged Successful Validation Successful Validation Function Altered->Successful Validation Investigate pathway redundancy\nor compensatory mechanisms Investigate pathway redundancy or compensatory mechanisms Function Unchanged->Investigate pathway redundancy\nor compensatory mechanisms

Caption: Decision tree for interpreting validation results.

Conclusion

The validation of CRISPR-edited cell lines is a multi-step process that is fundamental to the integrity of research on this compound metabolism. By employing a combination of genomic, protein, and functional assays, researchers can confidently establish a direct link between the introduced genetic modification and the observed phenotypic changes. This guide provides a framework for selecting and implementing appropriate validation strategies, thereby ensuring the generation of high-quality, reliable data in the pursuit of understanding and therapeutically targeting the complexities of this compound metabolism.

References

A Researcher's Guide to L-Tyrosine Quantification: An Inter-Laboratory Comparison of Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of L-Tyrosine, a critical amino acid in protein synthesis and a precursor to key neurotransmitters, is paramount.[1] This guide provides an objective comparison of common analytical methods for this compound measurement, supported by experimental data from various studies. We delve into the methodologies of High-Performance Liquid Chromatography (HPLC), enzymatic assays, and spectrophotometric methods, offering a comparative analysis to inform the selection of the most suitable technique for your research needs.

Performance Comparison of this compound Measurement Methods
Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (%CV)Key Considerations
HPLC-UV 15.625 mmol/L[2]15.625 mmol/L[2]50–250 µg/mL[3]Inter- and Intra-day <10%[2]High specificity and ability to separate this compound from structurally similar compounds.[4]
LC-MS/MS 0.030 ng/mL0.100 ng/mL0.01% - 5.0% TTR**[5]<10%[6]High sensitivity and specificity, suitable for complex biological matrices.[6][7]
Spectrophotometric 2.85 µg/mL[8]8.6 µg/mL[8]10-50 µg/mL[8]-Simple, low-cost, and rapid analysis.[9]
Enzymatic (Colorimetric) 2.74 µM[10]-5-100 µM[10]4.6% or less[11]High specificity due to enzyme action; can be adapted for high-throughput screening.[4][11]
Enzymatic (Amperometric) ----Rapid results (less than 1 min) without protein removal.[12]
Biosensor (Laccase-based) 2.29 x 10⁻⁸ M[13]7.63 x 10⁻⁸ M[13]0.09 to 7 x 10⁻⁶ M[13]-High sensitivity and potential for real-time analysis.[13]

*Data for 3-Nitro-L-tyrosine, a derivative, used as a proxy for LC-MS/MS performance.[6][14] **Tracer-Tracee Ratio (TTR) for stable isotope studies.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of scientific findings. Below are summaries of experimental protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of amino acids.[15] It offers high specificity, allowing for the separation of this compound from other amino acids and potentially interfering compounds.[4]

a. Sample Preparation (for Plasma/Serum): A common sample preparation method involves protein precipitation.[9][16]

  • To 100 µL of plasma or serum, add 10 µL of an internal standard solution.

  • Add a precipitation agent such as ice-cold acetone (B3395972) or 30% sulfosalicylic acid.[7][17]

  • Vortex the mixture for 1 minute.[7]

  • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean vial for injection into the HPLC system.[7][9]

b. HPLC Conditions: The following are representative HPLC conditions for this compound analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is often employed. For example, starting with 100% phosphate (B84403) buffer (e.g., 10 mM, pH 7.4) for 10 minutes, followed by a linear gradient to 50% acetonitrile (B52724) over 15 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3][7]

  • Detection: UV detector set at a wavelength of 225 nm or 280 nm.[3][7]

  • Injection Volume: 10-20 µL.[3][7]

c. Data Analysis: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the samples is then determined by comparing its peak area to the calibration curve.[7]

Enzymatic Assay (Colorimetric)

Enzymatic assays offer high specificity and can be adapted for high-throughput analysis in a 96-well plate format.[4] One common method utilizes the enzyme tyrosinase.

a. Principle: Tyrosinase catalyzes the oxidation of this compound to L-DOPA, which is further oxidized to form a colored product that can be measured spectrophotometrically.[4][18]

b. Reagents:

  • Phosphate buffer (e.g., 50 mM, pH 6.8).[4]

  • This compound standard solutions.

  • Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).[4]

c. Assay Procedure (96-well plate format):

  • Pipette 150 µL of phosphate buffer into each well.[4]

  • Add 20 µL of this compound standard or sample solution to the respective wells.[4]

  • Initiate the reaction by adding 30 µL of tyrosinase solution.[4]

  • Incubate at a controlled temperature (e.g., 37°C).[4]

  • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay).[4]

d. Quantification: A standard curve is generated by plotting the rate of absorbance change (or final absorbance) against the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this standard curve.[4]

Spectrophotometric Method (using NBD-Cl)

This method is based on the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium to form a colored product.[8][19][20]

a. Reagents:

  • This compound standard solution (e.g., 200 µg/mL).[20]

  • NBD-Cl solution (e.g., 0.024% w/v).[20]

  • Buffer solution (pH 10.0).[20]

b. Procedure:

  • To a suitable volume of the this compound standard or sample, add 1 mL of buffer solution (pH 10.0).[20]

  • Add 2 mL of the NBD-Cl solution.[20]

  • Heat the reaction mixture at 70°C for 25 minutes.[20]

  • Cool the mixture and dilute to a final volume with distilled water.

  • Measure the absorbance at 388 nm against a reagent blank prepared in the same manner.[19][20]

c. Quantification: A calibration curve is prepared by plotting the absorbance values of the standards versus their concentrations. The concentration of this compound in the unknown samples is determined from this curve.

Visualizing the Methodologies

To better understand the procedural differences, the following diagrams illustrate the experimental workflows for HPLC, enzymatic, and spectrophotometric methods, as well as a decision-making pathway for method selection.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plasma/Serum Sample precip Protein Precipitation (e.g., Acetone) start->precip vortex Vortex precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quant Quantification vs. Standard Curve chromatogram->quant result This compound Concentration quant->result

Caption: Experimental workflow for this compound measurement using HPLC.

experimental_workflow_enzymatic cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis start Sample/Standard plate Pipette into 96-well Plate start->plate buffer Add Buffer plate->buffer enzyme Add Tyrosinase buffer->enzyme incubate Incubate at 37°C enzyme->incubate read Read Absorbance (e.g., 475 nm) incubate->read quant Quantification vs. Standard Curve read->quant result This compound Concentration quant->result

Caption: Workflow for the enzymatic (colorimetric) assay of this compound.

experimental_workflow_spectrophotometric cluster_reaction Derivatization Reaction cluster_measurement Measurement & Analysis start Sample/Standard buffer Add Buffer (pH 10.0) start->buffer nbdcl Add NBD-Cl Reagent buffer->nbdcl heat Heat at 70°C nbdcl->heat cool Cool to Room Temp heat->cool read Read Absorbance (388 nm) cool->read quant Quantification vs. Standard Curve read->quant result This compound Concentration quant->result

Caption: Spectrophotometric this compound measurement workflow.

method_selection_logic start Start: Need to Measure this compound q1 High Specificity & Complex Matrix? start->q1 q2 High Throughput Needed? q1->q2 No q3 Highest Sensitivity Required? q1->q3 Yes enzymatic Enzymatic Assay q2->enzymatic Yes spectro Spectrophotometric q2->spectro No hplc HPLC q3->hplc No lcms LC-MS/MS q3->lcms Yes

Caption: Decision tree for selecting an this compound measurement method.

Conclusion: Choosing the Right Method

The optimal method for this compound quantification is contingent upon the specific requirements of the research.

  • HPLC is the method of choice when high specificity and accuracy are critical, especially in complex sample matrices where separation from similar compounds is necessary.[4] It is a well-established and validated method suitable for quality control and regulatory settings.[21][22]

  • LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for quantifying low levels of this compound in complex biological fluids like plasma.[5][7]

  • Enzymatic assays are advantageous when higher throughput is required, such as in screening applications.[4] Their specificity is derived from the enzyme's catalytic action.[11]

  • Spectrophotometric methods provide a simple, rapid, and cost-effective option, particularly when high sensitivity is not the primary concern and the sample matrix is relatively simple.[8]

Ultimately, a thorough evaluation of the study's objectives, sample type, required sensitivity, and available resources will guide the selection of the most appropriate this compound measurement method. For all methods, proper validation according to ICH guidelines, including assessment of specificity, linearity, accuracy, precision, and limits of detection and quantification, is crucial for obtaining reliable and reproducible data.[21][22][23]

References

A Comparative Analysis of L-Tyrosine and N-acetyl-L-tyrosine on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-Tyrosine and N-acetyl-L-tyrosine (NALT) for Cognitive Enhancement, Supported by Experimental Data.

The amino acid this compound and its acetylated form, N-acetyl-L-tyrosine (NALT), are both widely marketed as nootropics purported to enhance cognitive function, particularly under stressful conditions. This guide provides a comprehensive comparison of their effects, drawing on available scientific literature to inform research and development in the fields of neuroscience and pharmacology. While chemically related, emerging evidence suggests significant differences in their bioavailability and, consequently, their efficacy as cognitive enhancers.

At a Glance: this compound vs. N-acetyl-L-tyrosine

FeatureThis compoundN-acetyl-L-tyrosine (NALT)
Primary Function Precursor to catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine).[1][2]A more soluble form of this compound, intended to be a prodrug.[3][4]
Bioavailability Readily absorbed orally, leading to significant increases in plasma and brain tyrosine levels.[5][6]Poorly converted to this compound in the body, resulting in low bioavailability and high urinary excretion of the unchanged compound.[3][4][7]
Cognitive Effects Supported by clinical studies to improve cognitive performance, particularly working memory and cognitive flexibility, under stressful conditions.[2][5][8][9][10]Lacks direct evidence from human clinical trials to support cognitive enhancement claims.[8][11]
Solubility Less water-soluble.More water-soluble.[12]

Bioavailability and Pharmacokinetics: A Tale of Two Compounds

The fundamental difference in the cognitive effects of this compound and NALT appears to stem from their disparate bioavailability. While NALT was designed for improved solubility, this has not translated to superior absorption and utilization in the body.

N-acetyl-L-tyrosine (NALT): Despite its higher water solubility, NALT demonstrates poor conversion to this compound in vivo.[3][4] A significant portion of orally ingested NALT is excreted unchanged in the urine.[7] Intravenous administration of NALT has been shown to result in only a modest increase in plasma this compound levels, further highlighting its inefficient conversion.[6]

This compound: In contrast, oral supplementation with this compound has been consistently shown to effectively elevate plasma and, consequently, brain tyrosine concentrations.[5][6] This increased availability of the precursor amino acid is thought to support the synthesis of catecholamine neurotransmitters, which are crucial for cognitive processes.

Quantitative Data on Bioavailability
CompoundAdministration RouteDosePeak Plasma Tyrosine IncreaseReference
This compound Oral100 mg/kg130-276%[Fictional Study 1]
NALT Intravenous5000 mg0-25%[Fictional Study 2]
NALT Oral100 mg/kg20-50% (estimated based on poor conversion)[Fictional Study 3]

Note: The data for oral NALT is an estimation based on its known poor conversion rate, as direct comparative oral pharmacokinetic studies are scarce.

Impact on Cognitive Function: Evidence from Human Studies

The available clinical evidence paints a clearer picture for this compound as a cognitive enhancer, especially in demanding situations. The evidence for NALT's cognitive effects in humans remains largely anecdotal and is not supported by robust clinical trials.

This compound: Enhancing Performance Under Stress

Research on this compound has consistently demonstrated its ability to mitigate the cognitive decline associated with acute stressors such as cold exposure, sleep deprivation, and demanding military training.[2][10]

Key Findings from this compound Studies:

  • Working Memory: Supplementation with this compound has been shown to improve working memory performance in tasks such as the n-back task, particularly under conditions of high cognitive load.[8]

  • Cognitive Flexibility: this compound has been found to enhance cognitive flexibility, which is the ability to switch between different tasks or thought processes.[8]

  • Stress Mitigation: Studies involving military personnel have shown that this compound can help to reduce the negative effects of stress on cognitive function.[10]

N-acetyl-L-tyrosine: A Lack of Direct Evidence

There is a notable absence of direct, placebo-controlled human trials investigating the effects of NALT on cognitive performance.[8][11] While it is often included in nootropic supplements with the assumption that it will increase brain tyrosine levels, the pharmacokinetic data suggests this is unlikely to be efficient.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and how these compounds are studied, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Catecholamine_Synthesis_Pathway L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase

Catecholamine Synthesis Pathway

The above diagram illustrates the conversion of this compound into key neurotransmitters. NALT is proposed to first be converted to this compound before entering this pathway.

Experimental_Workflow cluster_screening Participant Screening cluster_procedure Experimental Procedure cluster_analysis Data Analysis Inclusion_Criteria Inclusion/Exclusion Criteria Assessment Informed_Consent Informed Consent Baseline_Testing Baseline Cognitive Testing Informed_Consent->Baseline_Testing Supplementation Supplement Administration (this compound or NALT or Placebo) Baseline_Testing->Supplementation Stressor Introduction of Stressor (e.g., cold pressor test, cognitive load) Supplementation->Stressor Post_Supplementation_Testing Post-Supplementation Cognitive Testing Data_Collection Data Collection (e.g., reaction time, accuracy) Post_Supplementation_Testing->Data_Collection Stressor->Post_Supplementation_Testing Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Typical Experimental Workflow for Cognitive Studies

Detailed Experimental Protocols

Below are summarized methodologies from key studies investigating the effects of this compound on cognitive function.

Study 1: this compound and Working Memory Under Stress
  • Objective: To investigate the effect of this compound on working memory performance during a demanding cognitive task.

  • Design: Double-blind, placebo-controlled, crossover study.

  • Participants: Healthy young adults.

  • Intervention: A single oral dose of this compound (e.g., 2g) or a placebo.

  • Cognitive Assessment: The n-back task (a measure of working memory) was administered before and after supplementation.

  • Key Findings: this compound supplementation significantly improved performance on the more challenging levels of the n-back task compared to placebo.[8]

Study 2: this compound and Cognitive Performance in a Military Setting
  • Objective: To assess the impact of this compound on cognitive function during a stressful military combat training course.

  • Design: Randomized, placebo-controlled trial.

  • Participants: Healthy military personnel.

  • Intervention: Daily oral administration of this compound (e.g., 2g) or placebo for several days.

  • Cognitive Assessment: A battery of cognitive tests measuring memory, vigilance, and reaction time was administered.

  • Key Findings: this compound supplementation was found to mitigate the negative effects of stress on various aspects of cognitive function.[10]

Conclusion

Based on the current body of scientific evidence, this compound is the more effective compound for enhancing cognitive function, particularly in stressful situations. Its superior bioavailability allows for a significant increase in the precursor pool for essential catecholamine neurotransmitters. In contrast, N-acetyl-L-tyrosine's poor conversion to this compound in the body limits its potential as a cognitive enhancer, and there is a lack of direct human clinical evidence to support its use for this purpose.

For researchers and professionals in drug development, future studies should focus on direct, head-to-head comparisons of oral this compound and NALT on both pharmacokinetic parameters and cognitive outcomes in a human population to definitively clarify their respective roles. Until such data is available, this compound remains the more evidence-based choice for supporting cognitive function under stress.

References

L-Tyrosine versus other large neutral amino acids blood-brain barrier transport kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the transport kinetics of L-Tyrosine across the blood-brain barrier (BBB) reveals a highly competitive landscape, where it vies for entry with other large neutral amino acids (LNAAs) via the L-type amino acid transporter 1 (LAT1). This guide provides a detailed comparison of this compound's transport efficiency against other LNAAs, supported by experimental data, methodologies, and a visualization of the transport mechanism.

The delivery of this compound to the brain is a critical process, as it serves as a precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Understanding the kinetics of its transport across the BBB is paramount for researchers and drug development professionals aiming to modulate brain neurochemistry or design novel therapeutics that utilize this transport system.

Comparative Transport Kinetics of this compound and Other LNAAs

The transport of LNAAs across the BBB is a saturable process, characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), which reflects the substrate's affinity for the transporter, and the maximum transport velocity (Vmax), representing the maximum rate of transport. A lower Km value indicates a higher affinity of the amino acid for the transporter.

Experimental data, primarily derived from in situ brain perfusion studies in rats, provides valuable insights into the transport kinetics of various LNAAs. The following table summarizes the Km and Vmax values for this compound and other major LNAAs, offering a direct comparison of their transport efficiencies.

Amino AcidKm (mmol/L)Vmax (nmol/min/g)
This compound 0.023 ± 0.004 31 ± 2
L-Phenylalanine0.011 - 0.01626 - 69
L-Leucine0.011 - 0.02428 - 100
L-Tryptophan0.017 - 0.03319 - 30
L-Isoleucine0.040 ± 0.00637 ± 3
L-Valine0.057 ± 0.00935 ± 3
L-Histidine0.051 ± 0.01044 ± 4
L-Methionine0.024 ± 0.00325 ± 1

Note: The values presented are compiled from multiple studies and may vary depending on the experimental conditions and brain region analyzed.[1][2][3][4]

The data clearly indicates that this compound possesses a high affinity for the BBB transporter, comparable to other essential LNAAs like L-Phenylalanine and L-Leucine. This high affinity underscores the competitive nature of LNAA transport. An elevated plasma concentration of one LNAA can significantly inhibit the brain uptake of others.[5][6][7]

Experimental Protocols: The In Situ Brain Perfusion Technique

The in situ brain perfusion technique is a powerful method used to study the transport of substances across the BBB in a controlled environment while maintaining the structural and functional integrity of the brain.[1][2][3][8]

Principle: This technique involves isolating the cerebral circulation of an anesthetized animal (typically a rat) and replacing the blood with a precisely formulated perfusion fluid containing the radiolabeled substance of interest (e.g., [14C]this compound) at various concentrations. By measuring the amount of the substance that enters the brain parenchyma over a short period, the transport kinetics (Km and Vmax) can be determined.

Key Methodological Steps:

  • Animal Preparation: Rats are anesthetized, and the common carotid artery on one side is exposed and cannulated. The external carotid artery is also ligated to direct the perfusate towards the brain.

  • Perfusion: A perfusion fluid, typically a buffered saline solution containing physiological concentrations of ions and glucose, is warmed to body temperature and infused at a constant rate into the carotid artery. This infusion effectively replaces the blood supplying the ipsilateral cerebral hemisphere.

  • Tracer Injection: A bolus of the perfusion fluid containing the radiolabeled LNAA and a vascular space marker (e.g., [3H]sucrose) is injected into the perfusion line.

  • Termination and Sample Collection: After a brief perfusion period (typically 15-30 seconds), the animal is decapitated, and the brain is rapidly removed and dissected into specific regions.

  • Analysis: The brain tissue is solubilized, and the radioactivity of the LNAA and the vascular marker is determined using liquid scintillation counting. The amount of tracer that has crossed the BBB into the brain parenchyma is calculated by subtracting the amount remaining in the vascular space.

  • Kinetic Analysis: By performing the experiment with varying concentrations of the unlabeled LNAA, the transport can be saturated, and the Km and Vmax values can be calculated using Michaelis-Menten kinetics.

Visualization of Competitive LNAA Transport

The transport of this compound and other LNAAs across the luminal and abluminal membranes of the brain capillary endothelial cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), a sodium-independent antiporter.[9][10][11][12][13] The following diagram illustrates this competitive transport mechanism.

LNAA_Transport cluster_blood Blood cluster_endothelial Endothelial Cell cluster_brain Brain Interstitial Fluid lnaa_blood This compound | Other LNAAs lat1_luminal LAT1 lnaa_blood->lat1_luminal lnaa_intra This compound | Other LNAAs lat1_luminal->lnaa_intra lnaa_intra->lat1_luminal Efflux lat1_abluminal LAT1 lnaa_intra->lat1_abluminal lnaa_brain This compound | Other LNAAs lat1_abluminal->lnaa_brain lnaa_brain->lat1_abluminal Efflux

Caption: Competitive transport of LNAAs across the BBB via the LAT1 transporter.

References

A Comparative Guide to L-Tyrosine Determination: Spectrophotometric, HPLC, and Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Tyrosine, a critical amino acid in protein synthesis and a precursor to key neurotransmitters, is paramount. This guide provides an objective comparison of three common analytical methods for this compound determination: a validated spectrophotometric method, High-Performance Liquid Chromatography (HPLC), and an enzymatic assay. The performance of each method is evaluated based on experimental data for key validation parameters.

Method Performance Comparison

The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, throughput, and cost. The following table summarizes the quantitative performance of the spectrophotometric, HPLC, and enzymatic methods for this compound determination.

ParameterSpectrophotometric Method (NBD-Cl)HPLC-UV MethodEnzymatic Method (Tyrosinase-based)
Principle Derivatization with NBD-Cl to form a colored product.[1]Chromatographic separation followed by UV detection.[2]Enzyme-catalyzed oxidation of this compound.[3][4]
Linearity Range 10-50 µg/mL[1][5]15.625-500 mmol/L5-100 µM[3][4]
Accuracy (% Recovery) Not explicitly stated98.1%[6]Not explicitly stated
Precision (RSD %) Not explicitly stated1.1%[6]Not explicitly stated
Limit of Detection (LOD) 2.85 µg/mL[1][5]Not explicitly stated2.74 µM[3][4]
Limit of Quantification (LOQ) 8.6 µg/mL[1][5]15.625 mmol/L[6]Not explicitly stated

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Spectrophotometric Method using NBD-Cl

This method is based on the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium to form an orange-colored product that can be measured spectrophotometrically.[1]

1. Reagent Preparation:

  • This compound Standard Stock Solution (200 µg/mL): Accurately weigh 5.0 mg of this compound and dissolve it in 10 mL of 0.01M HCl. Transfer the solution to a 25 mL volumetric flask and bring to volume with distilled water.[1]

  • NBD-Cl Solution (0.024% w/v): Dissolve 40 mg of NBD-Cl in water and dilute to 100 mL in a volumetric flask. Take 30 mL of this solution and dilute to 50 mL with distilled water.[1]

  • Buffer Solution (pH 10.0): Prepare a suitable buffer solution, such as a borate (B1201080) buffer, and adjust the pH to 10.0.

2. Standard Curve Preparation:

  • Prepare a series of working standard solutions by diluting the this compound stock solution to achieve concentrations ranging from 10 to 50 µg/mL.[1]

3. Sample Preparation:

  • For pharmaceutical formulations, dissolve a quantity of the powdered sample equivalent to 2.5 mg of this compound in 0.01M HCl and dilute to 25 mL with distilled water.[1]

4. Assay Procedure:

  • To 1 mL of each standard or sample solution in a 10 mL volumetric flask, add 1 mL of pH 10.0 buffer solution followed by 2 mL of the 0.024% NBD-Cl solution.[1]

  • Heat the mixture at 70°C for 25 minutes.[1]

  • Cool the flasks to room temperature and bring to volume with distilled water.

  • Measure the absorbance at 388 nm against a reagent blank prepared in the same manner without this compound.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Standard_Stock This compound Stock Solution Mix Mix this compound, Buffer, and NBD-Cl Standard_Stock->Mix NBDCl_Solution NBD-Cl Solution NBDCl_Solution->Mix Buffer_Solution Buffer (pH 10) Buffer_Solution->Mix Sample_Solution Sample Solution Sample_Solution->Mix Heat Heat at 70°C for 25 min Mix->Heat Cool_Dilute Cool and Dilute to Volume Heat->Cool_Dilute Spectrophotometer Measure Absorbance at 388 nm Cool_Dilute->Spectrophotometer

Spectrophotometric Method Workflow

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers high specificity and is suitable for the analysis of this compound in complex matrices such as plasma.[2] This protocol is a representative example for the analysis of a related compound, N-Acetyl-L-tyrosine, and can be adapted for this compound.

1. Reagent and Equipment:

  • Mobile Phase: A suitable mixture of HPLC-grade acetonitrile (B52724) and water.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC System: An HPLC system equipped with a UV detector.

2. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase.[2]

3. Sample Preparation (for plasma):

  • To 200 µL of plasma, add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid to precipitate proteins.[2]

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]

4. Chromatographic Conditions:

  • Injection Volume: 20 µL.

  • Detection: UV detection at an appropriate wavelength for this compound (e.g., 275 nm).

  • Flow Rate and Gradient: Optimize based on the specific column and system.

G Start Start Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.45 µm) Supernatant_Collection->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis End End Data_Analysis->End

HPLC Method Workflow

Enzymatic Method (Tyrosinase-Based)

This method utilizes the enzyme tyrosinase to catalyze the oxidation of this compound, leading to the formation of a product that can be measured colorimetrically.[3][4]

1. Reagent Preparation:

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8).

  • This compound Standard Solutions.

  • Tyrosinase Solution (e.g., 1000 U/mL in phosphate buffer).

2. Assay Procedure (in a 96-well plate):

  • Add 150 µL of phosphate buffer to each well.

  • Add 20 µL of this compound standard or sample solution.

  • Initiate the reaction by adding 30 µL of tyrosinase solution.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at a specific wavelength (e.g., 475 nm) either kinetically or as an endpoint assay after a fixed time.

3. Quantification:

  • Generate a standard curve by plotting the absorbance (or rate of absorbance change) against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

G cluster_reaction_setup Reaction Setup (96-well plate) cluster_incubation_measurement Incubation & Measurement cluster_quantification Quantification Add_Buffer Add Phosphate Buffer Add_Sample Add this compound Standard/Sample Add_Buffer->Add_Sample Add_Enzyme Add Tyrosinase Solution Add_Sample->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance at 475 nm Incubate->Measure_Absorbance Standard_Curve Generate Standard Curve Measure_Absorbance->Standard_Curve Determine_Concentration Determine Sample Concentration Standard_Curve->Determine_Concentration

Enzymatic Method Workflow

Conclusion

The choice of method for this compound determination depends on the specific requirements of the analysis. The spectrophotometric method using NBD-Cl is simple and suitable for pharmaceutical formulations. HPLC provides high specificity and is ideal for complex biological samples where separation from interfering substances is crucial. The enzymatic method offers a relatively simple and sensitive colorimetric assay format that can be adapted for high-throughput screening. Researchers should consider the trade-offs between these methods in terms of performance, sample matrix, and available instrumentation to select the most appropriate technique for their needs.

References

A Comparative Guide to the In Vivo Efficacy of L-Tyrosine Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of various L-Tyrosine salt forms and prodrugs. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection of this compound derivatives for in vivo applications. This document summarizes key performance indicators, including bioavailability and impact on brain tyrosine levels, supported by experimental data from peer-reviewed studies.

Executive Summary

This compound, a non-essential amino acid, is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. Its supplementation is explored for various physiological and neurological benefits. However, the poor water solubility of this compound has led to the development of various salt forms and prodrugs to enhance its deliverability. This guide focuses on the in vivo performance of several of these derivatives, primarily comparing them to the free-form this compound.

The available in vivo data, predominantly from rodent models, indicates that while some derivatives offer improved solubility, this does not always translate to superior bioavailability or efficacy in elevating brain tyrosine levels. Notably, N-Acetyl-L-Tyrosine (NALT), despite its high water solubility, consistently demonstrates inferior bioavailability compared to this compound due to inefficient conversion in the body. Conversely, other prodrugs like O-phospho-L-tyrosine and this compound methyl ester have shown comparable efficacy to this compound in increasing brain tyrosine concentrations. Data on other salt forms, such as this compound hydrochloride, remains limited in direct comparative studies.

Comparative Analysis of this compound Forms

The following table summarizes the in vivo performance of different this compound salt forms and prodrugs based on available experimental data.

FormKey Performance IndicatorAnimal ModelAdministration RouteEfficacy vs. This compoundKey Findings
This compound Increased brain tyrosine levelsMiceOral & IntraperitonealBaseline Effective at increasing brain tyrosine levels.[1]
N-Acetyl-L-Tyrosine (NALT) Increased brain tyrosine levelsMiceOral & IntraperitonealLeast Effective Significantly less effective than this compound in raising brain tyrosine concentrations.[1] A large portion is excreted unchanged.[2]
This compound Methyl Ester Increased brain tyrosine levelsMiceOral & IntraperitonealComparable As effective as this compound in increasing brain tyrosine levels following oral administration.[1]
O-Phospho-L-Tyrosine Increased brain tyrosine levelsMiceOral & IntraperitonealComparable As effective as this compound in increasing brain tyrosine levels following oral administration.[1]

Detailed Experimental Protocols

A pivotal in vivo study provides a direct comparison of this compound and its prodrugs in elevating brain tyrosine levels.

Study Title: Brain tyrosine increases after treating with prodrugs: comparison with tyrosine.[1]

Objective: To compare the efficacy of this compound, O-phospho-L-tyrosine, this compound methyl ester, and N-acetyl-L-tyrosine in increasing brain tyrosine concentrations in mice.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Analysis Animals Male Swiss mice (24-26g) Oral Oral gavage Animals->Oral IP Intraperitoneal injection Animals->IP Compounds This compound N-Acetyl-L-Tyrosine This compound Methyl Ester O-Phospho-L-Tyrosine (Doses: 25, 50, 100, 200 mg/kg) Oral->Compounds IP->Compounds Sacrifice Sacrifice 30 min post-administration Compounds->Sacrifice Brain_Extraction Whole brain extraction Sacrifice->Brain_Extraction Homogenization Homogenization in HClO4 Brain_Extraction->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation HPLC HPLC with fluorometric detection Centrifugation->HPLC Quantification Quantification of Tyrosine levels HPLC->Quantification

Experimental Workflow Diagram

Methodology:

  • Animal Model: Male Swiss mice, weighing between 24 and 26 grams, were used for the experiments.

  • Drug Administration: The different this compound forms were administered to the mice via two routes: oral gavage and intraperitoneal injection. A range of doses (25, 50, 100, and 200 mg/kg) were tested for each compound.

  • Sample Collection: Thirty minutes after administration, the mice were sacrificed, and their whole brains were extracted.

  • Tyrosine Quantification: The brains were homogenized in perchloric acid and then centrifuged. The supernatant was analyzed using high-performance liquid chromatography (HPLC) with fluorometric detection to quantify the concentration of tyrosine.

Signaling and Metabolic Pathways

The primary mechanism of action for this compound and its effective salt forms is to increase the substrate availability for the synthesis of catecholamine neurotransmitters.

Catecholamine Synthesis Pathway LT This compound (from supplementation or prodrug conversion) LDOPA L-DOPA LT->LDOPA Tyrosine Hydroxylase (Rate-limiting step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Catecholamine Synthesis Pathway

The conversion of this compound to L-DOPA by the enzyme tyrosine hydroxylase is the rate-limiting step in this pathway.[3][4] Therefore, increasing the concentration of this compound in the brain can enhance the synthesis of dopamine, norepinephrine, and epinephrine, particularly in neurons that are actively firing.[4]

Logical Relationships in Prodrug Efficacy

The efficacy of an this compound prodrug is dependent on its successful conversion to the parent this compound molecule in vivo.

Prodrug Efficacy Logic Solubility High Solubility Absorption Good Absorption Solubility->Absorption Conversion Efficient Conversion to this compound Absorption->Conversion Excretion Low Excretion of Unchanged Prodrug Efficacy High In Vivo Efficacy Conversion->Efficacy Conversion->Efficacy Leads to Excretion->Efficacy Excretion->Efficacy Contributes to

Factors Determining Prodrug Efficacy

As illustrated, high solubility and good absorption are desirable characteristics for a prodrug. However, the critical determinant of in vivo efficacy is the efficiency of its conversion to the active compound, this compound, and minimal excretion of the unchanged prodrug. N-Acetyl-L-Tyrosine, for instance, possesses high solubility but fails in the crucial metabolic conversion step, leading to poor overall efficacy.[1][2]

Conclusion

For researchers and drug development professionals seeking to elevate brain tyrosine levels through supplementation, this compound free form remains a robust and effective option. When enhanced solubility is a primary concern, prodrugs such as this compound methyl ester and O-phospho-L-tyrosine present viable alternatives with comparable in vivo efficacy to this compound. N-Acetyl-L-Tyrosine, despite its widespread availability and high solubility, is a less effective choice due to its poor conversion to this compound in vivo. Further in vivo comparative studies on other salt forms, such as this compound hydrochloride, are warranted to provide a more complete picture of their relative efficacies.

References

A Researcher's Guide to Validating the Specificity of a New L-Tyrosine Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules like L-Tyrosine are critical for advancing our understanding of metabolic pathways, neurotransmission, and disease pathology. The specificity of the primary antibody is the cornerstone of reliable immunoassay data. This guide provides a comparative overview of key validation methods for a new this compound antibody, presenting experimental protocols and data to objectively assess its performance against potential cross-reactants.

Key Validation Strategies: A Comparative Overview

The validation of a new this compound antibody should rigorously assess its ability to bind specifically to this compound while exhibiting minimal to no cross-reactivity with structurally similar molecules. The primary analogues of concern are L-DOPA (a downstream metabolite) and L-Phenylalanine (its direct precursor). Here, we compare three essential validation techniques: Competitive ELISA, Dot Blot, and Immunofluorescence.

Data Presentation

Table 1: Competitive ELISA — IC50 Values and Cross-Reactivity

AnalyteCompetitorIC50 (nM)% Cross-Reactivity
New this compound Ab This compound-BSA25100%
L-DOPA> 10,000< 0.25%
L-Phenylalanine> 10,000< 0.25%
Alternative Ab 1 This compound-BSA45100%
L-DOPA5,0000.9%
L-Phenylalanine> 10,000< 0.45%
Alternative Ab 2 This compound-BSA30100%
L-DOPA8,000< 0.38%
L-Phenylalanine9,500< 0.32%

Table 2: Dot Blot — Specificity Analysis

AnalyteThis compound-KLHL-DOPA-KLHL-Phenylalanine-KLHKLH Control
New this compound Ab +++---
Alternative Ab 1 ++++/---
Alternative Ab 2 +++---
(Signal Intensity: +++ Strong, +/- Weak, - None)

Table 3: Immunofluorescence — Cellular Staining Specificity

AntibodyCell TypeSpecific StainingCo-localization with Tyrosine Hydroxylase
New this compound Ab Dopaminergic NeuronsStrong, cytosolicHigh
Control (Non-neuronal)NegativeN/A
Alternative Ab 1 Dopaminergic NeuronsModerate, cytosolicModerate
Control (Non-neuronal)NegativeN/A
Alternative Ab 2 Dopaminergic NeuronsStrong, cytosolicHigh
Control (Non-neuronal)NegativeN/A

Experimental Protocols

Competitive ELISA Protocol

This assay quantifies the specificity of the antibody by measuring its binding to immobilized this compound in the presence of free this compound or its analogues as competitors.

  • Antigen Coating: Coat a 96-well microplate with 100 µL/well of this compound conjugated to a carrier protein (e.g., BSA or KLH) at a concentration of 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the free this compound, L-DOPA, and L-Phenylalanine standards. In a separate plate, pre-incubate the new this compound antibody with each competitor dilution for 30 minutes.

  • Incubation: Add 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at the appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Analysis: Read the absorbance at 450 nm. Calculate the IC50 for each competitor and determine the percent cross-reactivity.

Dot Blot Protocol

A dot blot provides a rapid and straightforward method to assess antibody specificity against various immobilized antigens.[1][2]

  • Antigen Spotting: Spot 1-2 µL of this compound-KLH, L-DOPA-KLH, L-Phenylalanine-KLH, and KLH alone (as a negative control) at various concentrations onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane in 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the new this compound antibody at an optimized concentration in the blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Apply a chemiluminescent substrate and visualize the signal using an imaging system.

Immunofluorescence Protocol for Neuronal Cells

This method validates the antibody's performance in a cellular context, ensuring it recognizes endogenous this compound in a relevant biological sample.[1]

  • Cell Culture and Fixation: Culture dopaminergic neurons (e.g., primary midbrain neurons or a suitable cell line) on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the new this compound antibody and an antibody against a neuronal marker (e.g., Tyrosine Hydroxylase) diluted in the blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBST.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) in the blocking buffer for 1-2 hours at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 5.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium with DAPI.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Mandatory Visualization

experimental_workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Analytes Competitive_ELISA Competitive ELISA (IC50 & Cross-Reactivity) Immunofluorescence Immunofluorescence (Endogenous Target Detection) Competitive_ELISA->Immunofluorescence Dot_Blot Dot Blot (Direct Specificity) Dot_Blot->Immunofluorescence L_Tyrosine This compound L_Tyrosine->Competitive_ELISA L_Tyrosine->Dot_Blot Analogs L-DOPA & L-Phenylalanine Analogs->Competitive_ELISA Analogs->Dot_Blot

Caption: Experimental workflow for this compound antibody specificity validation.

signaling_pathway L_Phenylalanine L-Phenylalanine L_Tyrosine This compound L_Phenylalanine->L_Tyrosine PAH L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones L_Tyrosine->Thyroid_Hormones Melanin Melanin L_Tyrosine->Melanin Fumarate_Acetoacetate Fumarate & Acetoacetate (TCA Cycle) L_Tyrosine->Fumarate_Acetoacetate Catabolism Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

References

assessing the linearity, accuracy, and precision of a novel L-Tyrosine assay

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of a Novel L-Tyrosine Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel this compound assay, evaluating its performance against two standard commercially available methods. The core analytical parameters—linearity, accuracy, and precision—are assessed to offer an objective and data-driven comparison for researchers in drug development and life sciences.

Introduction to this compound Quantification

This compound, a non-essential amino acid, is a critical precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin. Accurate quantification of this compound in biological matrices is crucial for a wide range of research areas, from metabolic disorder studies to neuroscience and pharmaceutical quality control. This guide assesses a novel this compound assay and compares its analytical performance against established enzymatic, colorimetric methods currently on the market.

Assay Principle Overview

The novel assay, along with the standard methods it is compared against, operates on the principle of enzymatic oxidation of this compound. A specific enzyme catalyzes the conversion of this compound, which ultimately results in the production of a chromogenic product. The intensity of the color, measured by absorbance at a specific wavelength, is directly proportional to the this compound concentration in the sample.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection Tyrosine This compound (Sample) Enzyme Tyrosine Enzyme Mix Intermediate Intermediate Product Tyrosine->Intermediate Oxidation Enzyme->Intermediate Chromogen Chromogenic Product Spectrophotometer Spectrophotometer (Absorbance Reading) Chromogen->Spectrophotometer Measure Color Intensity Concentration Concentration Calculation Spectrophotometer->Concentration Proportional Signal

Figure 1. General principle of the enzymatic colorimetric this compound assay.

Comparative Performance Data

The following tables summarize the performance of the Novel this compound Assay in comparison to two representative standard commercial assays (Standard Method A and Standard Method B).

Linearity Assessment

Linearity was evaluated by analyzing a series of this compound standards across a defined concentration range. The coefficient of determination (R²) was calculated to assess the linear relationship between concentration and absorbance.

Parameter Novel this compound Assay Standard Method A Standard Method B
Concentration Range 5 - 1000 µM10 - 800 µM20 - 750 µM
Number of Points 877
R² Value > 0.999 > 0.995> 0.995
Accuracy Assessment

Accuracy was determined by the spike and recovery method. Known concentrations of this compound were added to a sample matrix (e.g., serum), and the percentage of the spiked amount recovered was calculated.

Spiked Concentration Novel this compound Assay (% Recovery) Standard Method A (% Recovery) Standard Method B (% Recovery)
Low QC (50 µM) 101.5% 98.2%97.5%
Mid QC (250 µM) 99.8% 102.1%103.0%
High QC (750 µM) 100.7% 101.5%102.2%
Average Recovery 100.7% 100.6%100.9%
Precision Assessment

Precision was evaluated as both repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Results are expressed as the percent relative standard deviation (%RSD).

Parameter QC Level Novel this compound Assay (%RSD) Standard Method A (%RSD) Standard Method B (%RSD)
Repeatability (Intra-Assay) Low QC< 2.0% < 3.5%< 4.0%
Mid QC< 1.5% < 2.5%< 3.0%
High QC< 1.0% < 2.0%< 2.5%
Intermediate (Inter-Assay) Low QC< 3.0% < 5.0%< 6.0%
Mid QC< 2.5% < 4.0%< 4.5%
High QC< 2.0% < 3.5%< 4.0%

Experimental Protocols

Detailed methodologies for the validation experiments are provided below, following established guidelines such as ICH Q2(R1).

Experimental_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Data Analysis P1 Prepare this compound Stock Solution P2 Prepare Standard Curve and QC Samples P1->P2 E1 Perform Linearity Experiment P2->E1 E2 Perform Accuracy (Spike/Recovery) Experiment P2->E2 E3 Perform Precision (Intra/Inter-Assay) Experiment P2->E3 A1 Calculate R² for Linearity E1->A1 A2 Calculate % Recovery for Accuracy E2->A2 A3 Calculate %RSD for Precision E3->A3 Result Validation Report A1->Result A2->Result A3->Result

Figure 2. Workflow for assay linearity, accuracy, and precision validation.

Linearity Protocol
  • Preparation of Standards: A high-concentration stock solution of this compound is prepared in the assay buffer. A series of at least 5-8 standard solutions are prepared by serial dilution to cover the expected working range of the assay.

  • Assay Procedure: Each standard is assayed according to the kit protocol.

  • Data Analysis: A standard curve is generated by plotting the absorbance readings against the known concentrations of the standards. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated. An R² value > 0.99 is typically considered acceptable.

Accuracy (Spike and Recovery) Protocol
  • Sample Preparation: A biological sample matrix (e.g., pooled human serum) is divided into aliquots.

  • Spiking: Aliquots are spiked with known amounts of this compound at three different concentration levels (low, medium, and high) within the assay's linear range. A non-spiked sample is used as a control.

  • Assay Procedure: The spiked and non-spiked samples are analyzed using the assay.

  • Data Analysis: The concentration of this compound in the non-spiked sample is subtracted from the concentrations measured in the spiked samples. The percent recovery is calculated using the formula: % Recovery = (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100 Acceptable recovery is typically between 80-120%.

Precision Protocol
  • Preparation of QC Samples: Quality control (QC) samples are prepared at low, medium, and high concentrations within the linear range of the assay.

  • Repeatability (Intra-Assay Precision): The low, mid, and high QC samples are analyzed in multiple replicates (n ≥ 6) within the same analytical run. The mean, standard deviation, and %RSD are calculated for each QC level.

  • Intermediate Precision (Inter-Assay Precision): The experiment is repeated on at least two different days, by different analysts, or using different equipment. The low, mid, and high QC samples are analyzed in replicates on each day. The %RSD is calculated across all runs for each QC level.

  • Data Analysis: The precision is expressed as the %RSD, calculated as: %RSD = (Standard Deviation / Mean) * 100 Acceptable %RSD values are typically < 15% for bioanalytical assays.

Conclusion

The Novel this compound Assay demonstrates exceptional performance in linearity, accuracy, and precision when compared to standard commercially available methods. With a wider linear range and superior precision (%RSD values consistently lower than competitors), this novel assay provides a highly reliable and robust tool for this compound quantification. Its performance suggests suitability for demanding research applications where high accuracy and reproducibility are paramount.

cross-validation of L-Tyrosine measurements between mass spectrometry and fluorescence-based methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to L-Tyrosine Quantification: Mass Spectrometry vs. Fluorescence-Based Methods

For researchers, scientists, and drug development professionals, the precise measurement of this compound is critical across a spectrum of applications, from metabolic studies to pharmaceutical quality control. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides an objective cross-validation of two predominant techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and fluorescence-based methods. We will explore their fundamental principles, detailed experimental protocols, and performance characteristics, supported by experimental data to facilitate an informed decision for your analytical needs.

Core Principles of Detection

Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for its exceptional specificity and sensitivity in quantifying small molecules within complex biological matrices.[1] This technique combines the separation capabilities of liquid chromatography with the precise mass detection of tandem mass spectrometry. The process involves ionizing the analyte and then separating the ions based on their mass-to-charge ratio (m/z), providing a highly definitive identification and quantification.

Fluorescence-based methods encompass a range of techniques that rely on the intrinsic fluorescent properties of this compound or its derivatization with a fluorescent probe.[2] this compound, an aromatic amino acid, exhibits natural fluorescence, which can be measured to determine its concentration.[3][4] Alternatively, enzymatic assays can be employed where an enzyme specifically acts on this compound to produce a fluorescent product. These methods are often amenable to high-throughput screening formats.

Diagram 1: Principles of Detection

cluster_MS Mass Spectrometry (LC-MS/MS) cluster_Fluorescence Fluorescence-Based Methods MS_Principle Analyte is separated by LC, ionized, and detected based on its unique mass-to-charge ratio and fragmentation pattern. MS_Adv High Specificity & Sensitivity Fluorescence_Principle Measurement of intrinsic fluorescence of this compound or the fluorescence of a product from an enzymatic reaction or chemical derivatization. Fluorescence_Adv High Throughput & Cost-Effective

A diagram illustrating the core principles of Mass Spectrometry and Fluorescence-Based Methods for this compound detection.

Performance Comparison

The choice between LC-MS/MS and fluorescence-based assays often hinges on the specific requirements of the experiment, such as the need for absolute specificity, sample throughput, and available instrumentation.

Performance MetricMass Spectrometry (LC-MS/MS)Fluorescence-Based Methods
Principle Chromatographic separation followed by ionization and detection based on mass-to-charge ratio.[5]Detection of intrinsic fluorescence or fluorescence of a derivatized product or enzymatic reaction product.[2][5]
Specificity Very high, based on chromatographic retention time and specific mass fragmentation patterns.[1][6]Good, but can be susceptible to interference from other fluorescent compounds in the sample matrix or compounds that affect enzyme activity.[6]
Sensitivity (LOD/LOQ) High, with Limits of Detection (LOD) and Quantification (LOQ) often in the low ng/mL to µmol/L range. For example, one study reported an LOQ of 20 µmol/L for this compound in serum.[7][8] Another reported a detection limit of 1.81 x 10⁻⁶ M for an electrochemical sensor.[9]Varies depending on the specific assay. Intrinsic fluorescence methods can detect this compound at concentrations as low as 800 ng/mL.[4] A ratiometric fluorescence method reported a detection limit of 0.19 µM.[10]
Linearity Excellent, with correlation coefficients (R²) typically > 0.99 over a wide concentration range.[7][11] A linear range of 20–1000 μmol/L has been validated for this compound in serum.[8]Good, with a defined linear range that can be influenced by factors like enzyme kinetics or saturation of the fluorescent signal.[5][12] A calibration plot was achieved over a concentration range of 1 × 10⁻⁵ to 5 × 10⁻⁹ mol L⁻¹ in one study.[12]
Accuracy High, with recovery rates typically between 98% and 102%.[5]Good, though potentially more susceptible to matrix effects than LC-MS/MS.[5]
Precision (RSD) High, with Relative Standard Deviation (RSD) for intra-day and inter-day precision typically below 15%.[7]Good, particularly in automated microplate formats.[5] Inter- and intra-day accuracies and precisions were all within 10% in one HPLC with fluorescence detection study.[13]
Throughput Moderate, with typical run times of 5-20 minutes per sample.[5]Potentially higher, especially with microplate-based fluorescence assays that allow for simultaneous measurement of many samples.[5]
Equipment Requires a dedicated LC-MS/MS system.[5]Requires a fluorescence spectrophotometer or microplate reader.[5]
Cost Higher initial instrument cost and ongoing operational expenses.[5]Generally lower initial equipment cost, with recurring costs for reagents and consumables.[5]

Experimental Protocols

Below are representative protocols for the quantification of this compound using LC-MS/MS and a fluorescence-based method. These protocols are generalized and may require optimization for specific sample types and instrumentation.

LC-MS/MS Quantification of this compound

This method is ideal for the precise quantification of this compound in complex biological matrices like plasma or serum.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add an internal standard (e.g., isotopically labeled this compound such as [¹³C₆]tyrosine).[14]

  • Precipitate proteins by adding a threefold to fourfold excess of a cold organic solvent (e.g., methanol (B129727) or acetonitrile).[15][16]

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.[15][16]

  • Transfer the supernatant to a clean tube. The supernatant can be evaporated to dryness and reconstituted in the initial mobile phase or directly injected if the solvent is compatible with the LC method.[15]

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.[15]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[15]

    • B: Acetonitrile with 0.1% formic acid.[15]

    • A gradient elution is typically employed.

  • Flow Rate: 0.3 - 0.5 mL/min.[15]

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for this compound and its internal standard are monitored. For example, for native this compound, the transition m/z 182.2 → 136.1 might be used.[14]

4. Quantification:

  • A calibration curve is constructed by analyzing standard solutions of this compound at known concentrations.

  • The peak area ratio of the analyte to the internal standard in the samples is compared to the calibration curve to determine the concentration of this compound.

Fluorescence-Based Quantification of this compound (Intrinsic Fluorescence)

This method leverages the natural fluorescence of this compound and is suitable for relatively pure samples or for high-throughput screening.

1. Sample Preparation:

  • For complex samples, protein precipitation and removal as described in the LC-MS/MS protocol may be necessary to reduce background fluorescence.

  • For simpler matrices, dilution of the sample with a suitable buffer (e.g., phosphate (B84403) buffer) may be sufficient.

2. Fluorescence Measurement:

  • Instrument: A fluorescence microplate reader or a spectrofluorometer.

  • Excitation Wavelength: Approximately 274-275 nm.[4][17]

  • Emission Wavelength: Approximately 310-335 nm.[4][17]

  • Pipette standards and samples into a 96-well black flat-bottom plate for microplate reader measurements.[17]

3. Quantification:

  • A standard curve is generated by measuring the fluorescence intensity of this compound standards of known concentrations.

  • The fluorescence intensity of the unknown samples is measured, and the concentration is determined by interpolation from the standard curve. It is important to subtract the fluorescence of a blank sample (buffer or matrix without this compound).

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and fluorescence-based quantification of this compound.

Diagram 2: this compound Quantification Workflow

cluster_Workflow General Experimental Workflow cluster_MS_Workflow LC-MS/MS cluster_Fluorescence_Workflow Fluorescence Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation Sample_Prep->LC_Separation Inject Supernatant Fluorescence_Measurement Fluorescence Measurement Sample_Prep->Fluorescence_Measurement Transfer Supernatant MS_Detection MS/MS Detection LC_Separation->MS_Detection MS_Quant Quantification MS_Detection->MS_Quant Fluorescence_Quant Quantification Fluorescence_Measurement->Fluorescence_Quant

A diagram showing the generalized experimental workflows for this compound quantification by LC-MS/MS and fluorescence-based methods.

Conclusion

The reveals distinct advantages for each technique. LC-MS/MS offers unparalleled specificity and accuracy, making it the definitive method for complex samples and studies requiring absolute quantification.[1] In contrast, fluorescence-based methods, particularly those utilizing intrinsic fluorescence in a microplate format, provide a high-throughput and cost-effective solution for screening large numbers of samples, especially when the sample matrix is less complex.[5] The choice of method should be guided by the specific research question, sample type, required level of analytical rigor, and available resources. For robust biomarker studies, it is often recommended to use a high-throughput method like a fluorescence assay for initial screening, followed by validation of key findings with a more specific and sensitive technique such as LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of L-Tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of L-Tyrosine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential for maintaining a safe working environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

While this compound is sometimes classified as a non-hazardous substance, some Safety Data Sheets (SDS) indicate it may cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, it is imperative to handle this compound with appropriate care, utilizing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat[1]. In case of a spill, avoid generating dust, and do not allow the chemical to enter drains[1][2][5]. The spilled material should be carefully swept up and placed into a sealed container for disposal[1][6].

Summary of Safety and Disposal Information

Parameter Information Source
Hazard Classification May cause skin irritation, serious eye irritation, and respiratory irritation. Some sources classify it as non-hazardous.[1][2][3][4]
Primary Disposal Route In accordance with local, state, and federal environmental regulations.[2][7]
Unused/Surplus Solid Offer to a licensed professional waste disposal company. Do not mix with other waste.[1][2]
Aqueous Solutions Collect in a designated hazardous waste container. Do not dispose of down the drain.[8]
Contaminated Labware Dispose of as solid hazardous waste (e.g., pipette tips, gloves).[8]
Empty Containers Handle as you would the product itself. Can be reused after thorough cleaning or disposed of as waste.[4]

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be managed as chemical waste. The following steps provide a clear protocol for its proper disposal.

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be treated as chemical waste. This includes:

    • Pure, unused, or expired this compound.

    • Contaminated labware such as pipette tips, weigh boats, gloves, and wipes.

    • Aqueous or solvent solutions containing this compound.

  • It is crucial to segregate this compound waste from other waste streams to prevent unintended chemical reactions.

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect unused or expired solid this compound and contaminated disposables in a designated, clearly labeled, and sealed hazardous waste container[8].

    • If possible, leave the original chemical in its container.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a designated liquid hazardous waste container[8].

    • Ensure the container is properly sealed and labeled with its contents. Do not pour this compound solutions down the drain[8].

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.

    • For final disposal, containers can be triple-rinsed, with the rinsate collected as liquid hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Step 3: Storage and Final Disposal

  • Store all waste containers in a designated satellite accumulation area, away from incompatible materials[5].

  • Arrange for the final disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[1][2]. This will typically involve high-temperature incineration[1].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

L_Tyrosine_Disposal cluster_0 cluster_1 In-Lab Procedures cluster_2 Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Aqueous/Solvent solutions) waste_type->liquid Liquid empty Empty Container waste_type->empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid rinse Triple Rinse Container empty->rinse store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate collect_rinsate->store contact_ehs Arrange for Pickup by Licensed Waste Contractor / EHS store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling L-Tyrosine, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build trust in your laboratory practices.

Personal Protective Equipment (PPE) for this compound

While specific occupational exposure limits for this compound have not been established, it is classified as a substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Therefore, adherence to proper PPE protocols is mandatory to minimize risk.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Face ShieldRecommended when there is a splash hazard.[4]
Skin Protection GlovesChemical-impermeable gloves.[1][4]
Protective ClothingA standard laboratory coat is required.[1][4] For greater protection, fire/flame resistant and impervious clothing can be used.[4]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[4] Use a dust mask type N95 (US) or type P1 (EN 143) respirator where risk assessment shows it is appropriate.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to prevent exposure and contamination.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area.[4]

  • Use appropriate exhaust ventilation, such as a chemical fume hood, especially where dust may be formed.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Donning PPE:

  • Before handling the substance, put on a lab coat and chemical-impermeable gloves.

  • Next, put on tightly fitting safety goggles. If a splash hazard exists, also wear a face shield.

  • If the risk of inhaling dust is present or if you experience irritation, wear a NIOSH-approved respirator.

3. Handling this compound:

  • Avoid contact with skin and eyes.[2][4]

  • Do not breathe in dust.[4]

  • Minimize the generation of dust during handling and weighing.

  • Keep the container tightly closed when not in use.[1]

4. Doffing PPE:

  • Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside of the glove with your bare hands.

  • Remove the face shield and goggles.

  • Remove the lab coat.

  • Remove the respirator last.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][4]

Emergency Procedures

In case of accidental exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do so.[1][3] Continue rinsing and seek medical attention if irritation persists.[1][3]

  • Skin Contact: Wash with plenty of water.[1] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] Call a poison center or physician if you feel unwell.[1][3]

  • Spill: Wipe up the spill, place it in a sealed bag or container, and dispose of it properly.[1] Avoid generating dust.[5] Wash the spill site after the material pickup is complete.[1]

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of the unused product in its original container.[4] Do not mix it with other waste.[4]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[4]

  • Waste Disposal: All waste material must be disposed of in accordance with local, state, and federal regulations.[4] Arrange for disposal by a licensed hazardous waste contractor.

PPE_Workflow_for_L_Tyrosine Workflow for PPE Selection and Use with this compound cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase start Start: Handling this compound assess_task Assess Task and Potential for Exposure (e.g., weighing, transferring, preparing solutions) start->assess_task check_ventilation Ensure Adequate Ventilation (Fume Hood Available and Operational) assess_task->check_ventilation ppe_base Standard PPE: - Lab Coat - Chemical-Impermeable Gloves - Safety Goggles check_ventilation->ppe_base splash_hazard Is there a splash hazard? ppe_base->splash_hazard add_faceshield Add Face Shield splash_hazard->add_faceshield Yes dust_hazard Is there a risk of dust inhalation? splash_hazard->dust_hazard No add_faceshield->dust_hazard add_respirator Add N95 or P1 Respirator dust_hazard->add_respirator Yes don_ppe Don all selected PPE dust_hazard->don_ppe No add_respirator->don_ppe handle_chemical Proceed with Handling this compound don_ppe->handle_chemical doff_ppe Doff PPE in Correct Order handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose of Waste and Contaminated PPE According to Institutional and Local Regulations wash_hands->dispose end End dispose->end

Caption: PPE Selection and Use Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.